22:6 Coenzyme A
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C43H75N10O17P3S |
|---|---|
分子量 |
1129.1 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane |
InChI |
InChI=1S/C43H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h5-6,8-9,11-12,14-15,17-18,20-21,30-32,36-38,42,53-54H,4,7,10,13,16,19,22-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-;;;/t32-,36-,37-,38+,42-;;;/m1.../s1 |
InChI 键 |
CTZVGYDJDPNALD-KEZPMSFUSA-N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
规范 SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
产品来源 |
United States |
Foundational & Exploratory
The Pivotal Role of 22:6 Coenzyme A in Brain Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl-Coenzyme A (22:6-CoA), the activated form of the essential omega-3 fatty acid docosahexaenoic acid (DHA), plays a central and indispensable role in the neurochemistry and structural integrity of the mammalian brain. This technical guide provides an in-depth exploration of the functions of 22:6-CoA, with a particular focus on its synthesis, its critical role in phospholipid remodeling, and its implications for neuronal health and disease. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and workflows to serve as a comprehensive resource for researchers in neuroscience and drug development.
Introduction: The Activation of a Crucial Brain Fatty Acid
Docosahexaenoic acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid in the brain, where it is a fundamental component of neuronal and glial cell membranes.[1][2] Its incorporation into these membranes is critical for a vast array of neurological functions, including signal transduction, membrane fluidity, and the modulation of ion channels and receptors. However, for DHA to be utilized in these vital processes, it must first be metabolically activated. This activation is achieved through its conversion to 22:6-CoA, a thioester derivative of coenzyme A.
This conversion is primarily catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSLs). In the brain, Acyl-CoA synthetase 6 (Acsl6) has been identified as a key enzyme responsible for the specific enrichment of DHA.[2][3][4][5] By converting free DHA into 22:6-CoA, Acsl6 effectively "traps" DHA within the cell, making it available for subsequent metabolic pathways, most notably the synthesis of DHA-containing phospholipids (B1166683). The critical importance of this step is underscored by studies on Acsl6 knockout mice, which exhibit significant reductions in brain DHA levels and associated neurological impairments.[2][3][4][5]
Core Function: Substrate for Phospholipid Synthesis
The primary and most well-established function of 22:6-CoA in the brain is to serve as the immediate donor of the docosahexaenoyl acyl group for the synthesis and remodeling of phospholipids. These DHA-containing phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS), are highly concentrated in neuronal membranes, particularly at the synapses.
The incorporation of DHA into phospholipids is crucial for:
-
Membrane Fluidity and Structure: The unique polyunsaturated structure of DHA imparts a high degree of fluidity and flexibility to neuronal membranes, which is essential for the proper functioning of embedded proteins like receptors and ion channels.
-
Signal Transduction: DHA-containing phospholipids are precursors to a variety of signaling molecules and are integral to the propagation of neuronal signals.
-
Neuroprotection: The presence of DHA in neuronal membranes is associated with neuroprotective effects, including the modulation of inflammatory responses and the promotion of cell survival pathways.
The metabolic pathway for the incorporation of DHA into phospholipids via 22:6-CoA is a fundamental process for maintaining brain health.
Quantitative Data: Impact of Acsl6 Deficiency on Brain Lipid Composition
The critical role of 22:6-CoA in maintaining brain DHA levels is starkly illustrated by studies on mice lacking the Acsl6 enzyme. Lipidomic analyses of various brain regions from Acsl6 knockout (Acsl6-/-) mice reveal significant and consistent reductions in DHA-containing phospholipids.
| Brain Region | Phospholipid Class | DHA-Containing Species | Percentage Reduction in Acsl6-/- Mice vs. Wild-Type | Reference(s) |
| Cerebellum | Phospholipids | Various | 22% - 71% | [3] |
| Lysophospholipids | Various | 22% - 71% | [3] | |
| Monoacylglycerol | Various | 22% - 71% | [3] | |
| Diacylglycerol | Various | 22% - 71% | [3] | |
| Hippocampus | Phosphatidylcholine | PC(38:6), PC(40:6) | Significant reduction (exact % not specified) | [2] |
| Total DHA | - | 32% | [2] | |
| Midbrain | Phospholipids | Predicted DHA-containing | 24% - 40% | [3] |
| Cortex | Phospholipids | Predicted DHA-containing | 24% - 40% | [3] |
| Spine | Phospholipids | Predicted DHA-containing | 24% - 40% | [3] |
Note: The percentage reductions can vary depending on the specific lipid species and the analytical methods used.
Experimental Protocols
Lipid Extraction from Brain Tissue (Modified Folch Method)
This protocol outlines a standard procedure for the extraction of total lipids from brain tissue, which is a crucial first step for subsequent analysis of DHA-containing phospholipids.
Materials:
-
Brain tissue (fresh or frozen)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Phosphate-buffered saline (PBS)
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Glass centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Excise and weigh the brain tissue. For precise regional analysis, microdissection may be required.
-
Homogenize the tissue in 20 volumes of a 2:1 (v/v) chloroform:methanol mixture. For example, for 1 gram of tissue, use 20 mL of the solvent mixture.
-
After homogenization, agitate the mixture for 15-20 minutes at room temperature.
-
Centrifuge the homogenate to pellet the solid debris and recover the liquid phase.
-
To the collected supernatant, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to separate the two phases.
-
The lower phase (chloroform) contains the total lipids. Carefully collect this phase, avoiding the upper aqueous phase and the protein interface.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract can be reconstituted in an appropriate solvent for further analysis, such as LC-MS/MS.
Acyl-CoA Synthetase 6 (Acsl6) Activity Assay
This representative protocol is based on radiometric methods commonly used to measure long-chain acyl-CoA synthetase activity and can be adapted for the specific measurement of Acsl6 activity with DHA as a substrate.
Materials:
-
Brain tissue homogenate or purified Acsl6 enzyme
-
[14C]-DHA or [3H]-DHA (radiolabeled substrate)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Bovine serum albumin (BSA, fatty acid-free)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA, MgCl₂, and BSA.
-
Add the radiolabeled DHA to the reaction mixture.
-
Initiate the reaction by adding the brain tissue homogenate or purified Acsl6 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution that will precipitate the protein and partition the unreacted fatty acid from the acyl-CoA product (e.g., a mixture of isopropanol, heptane, and sulfuric acid - Dole's reagent).
-
After phase separation, the aqueous phase containing the radiolabeled 22:6-CoA is collected.
-
The radioactivity in the aqueous phase is quantified using a liquid scintillation counter.
-
Enzyme activity is calculated based on the amount of radiolabeled 22:6-CoA formed per unit of time and protein concentration.
Quantification of 22:6-CoA by LC-MS/MS
This protocol outlines a general approach for the sensitive and specific quantification of 22:6-CoA in brain tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Brain tissue lipid extract (see Protocol 4.1)
-
Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
-
Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)
Procedure:
-
Sample Preparation: Spike the brain tissue extract with a known amount of the internal standard.
-
Chromatographic Separation: Inject the sample onto the reversed-phase C18 column. Use a gradient elution with the mobile phases to separate 22:6-CoA from other lipids and acyl-CoAs.
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set up a Multiple Reaction Monitoring (MRM) method. The precursor ion for 22:6-CoA will be its protonated molecular ion [M+H]⁺.
-
Select specific product ions for 22:6-CoA and the internal standard for quantification. These are generated by collision-induced dissociation (CID) in the mass spectrometer.
-
-
Quantification: Create a standard curve using known concentrations of a 22:6-CoA standard and the internal standard. The concentration of 22:6-CoA in the brain sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Broader Implications and Future Directions
The central role of 22:6-CoA in brain lipid metabolism has significant implications for neuroscience and drug development.
-
Neurodegenerative Diseases: Dysregulation of DHA metabolism and reduced levels of DHA-containing phospholipids have been implicated in neurodegenerative diseases such as Alzheimer's disease. Targeting the Acsl6 enzyme or the downstream pathways of 22:6-CoA utilization could represent novel therapeutic strategies.
-
Neuroinflammation: 22:6-CoA is a precursor to lipid mediators that can have both pro- and anti-inflammatory effects. Understanding the regulation of 22:6-CoA pools in the context of neuroinflammation is a critical area of ongoing research.
-
Neurodevelopment: The accumulation of DHA in the brain is essential during fetal and early postnatal development. The activity of Acsl6 and the availability of 22:6-CoA are likely key determinants of proper brain maturation.
-
Drug Development: The development of small molecule modulators of Acsl6 activity could provide a means to manipulate brain DHA levels for therapeutic benefit. Furthermore, understanding the transport and metabolism of DHA-containing compounds is crucial for the design of brain-penetrant drugs.
Conclusion
22:6-Coenzyme A is a linchpin in the complex lipid metabolism of the brain. Its synthesis, catalyzed by enzymes such as Acsl6, is the gateway for the incorporation of the vital omega-3 fatty acid DHA into the neuronal membranes that underpin cognitive function and neurological health. The quantitative data from knockout models unequivocally demonstrate the critical nature of this metabolic step. The experimental protocols detailed herein provide a foundation for researchers to further investigate the intricacies of 22:6-CoA metabolism and its role in both normal brain function and the pathogenesis of neurological disorders. Future research in this area holds immense promise for the development of novel therapeutic interventions for a range of debilitating brain diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI Insight - Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging [insight.jci.org]
- 3. pnas.org [pnas.org]
- 4. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Neuronal Architecture: A Technical Guide to Docosahexaenoyl-CoA in Membrane Synthesis
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today illuminates the critical role of Docosahexaenoyl-CoA (DHA-CoA) in the synthesis of neuronal membranes, providing an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper details the intricate biochemical pathways, enzymatic processes, and regulatory mechanisms that govern the incorporation of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, into the very fabric of the nervous system.
Docosahexaenoic acid is a cornerstone of brain health, constituting a significant portion of the polyunsaturated fatty acids in the brain. Its conversion to the activated form, DHA-CoA, is the pivotal first step for its integration into neuronal cell membranes, a process vital for maintaining membrane fluidity, signal transduction, and overall neuronal function. This guide offers a granular look at the molecular machinery responsible for this transformation and its subsequent utilization in building the complex lipid architecture of neurons.
Central to this process is the enzyme Acyl-CoA Synthetase 6 (ACSL6), which exhibits a marked preference for DHA, catalyzing its conversion to DHA-CoA. This activated molecule then serves as a substrate for a class of enzymes known as lysophosphatidic acid acyltransferases (LPAATs), particularly LPAAT4, which esterify DHA-CoA into lysophosphatidic acid, a key intermediate in the de novo synthesis of phospholipids (B1166683). These phospholipids, enriched with DHA, are the fundamental building blocks of neuronal and synaptic membranes.
This guide provides a thorough examination of these enzymatic steps, supported by quantitative data on enzyme kinetics and substrate specificity. Furthermore, it delves into the crucial role of the major facilitator superfamily domain-containing protein 2a (Mfsd2a), the primary transporter responsible for ushering DHA across the blood-brain barrier to make it available for neuronal uptake and subsequent activation.
The content is structured to provide maximum utility for the target audience, with clearly structured tables summarizing all quantitative data for easy comparison, and detailed experimental protocols for key assays cited throughout the text. To further enhance understanding, the guide includes meticulously crafted diagrams generated using Graphviz (DOT language) to visualize signaling pathways, experimental workflows, and the logical relationships between the key molecular players in DHA-CoA metabolism and neuronal membrane synthesis.
I. The Central Role of Docosahexaenoyl-CoA (DHA-CoA) in Neuronal Membrane Synthesis
Docosahexaenoic acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid in the brain, where it is a critical structural component of neuronal membranes.[1][2] The unique chemical structure of DHA, with its 22-carbon chain and six double bonds, imparts a high degree of flexibility and fluidity to the neuronal plasma membrane.[3] This biophysical property is essential for a wide range of neuronal functions, including signal transduction, ion channel activity, and the formation and function of synapses.[3][4]
However, free DHA cannot be directly incorporated into the glycerophospholipid backbone of membranes. It must first be "activated" through its conversion to Docosahexaenoyl-CoA (DHA-CoA). This enzymatic step is the gateway for DHA's entry into the complex pathways of phospholipid synthesis. The formation of DHA-CoA not only traps the fatty acid within the cell but also provides the necessary high-energy thioester bond to drive the subsequent acylation reactions.[5][6]
The abundance of DHA in specific phospholipid classes, particularly phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), underscores the specificity of the enzymatic machinery involved in its incorporation.[1][2] Deficiencies in brain DHA levels have been linked to impaired neurodevelopment, cognitive decline, and an increased risk of neurodegenerative diseases, highlighting the indispensable role of DHA-CoA in maintaining the structural and functional integrity of the nervous system.[5]
II. Key Enzymes in the DHA-CoA Pathway
The synthesis and utilization of DHA-CoA in neuronal membrane synthesis are orchestrated by a series of specific enzymes. The efficiency and substrate preference of these enzymes are critical determinants of the DHA content in neuronal membranes.
Acyl-CoA Synthetase 6 (ACSL6): The Gatekeeper of DHA Activation
Long-chain acyl-CoA synthetase 6 (ACSL6) has been identified as a key enzyme responsible for the conversion of free DHA to DHA-CoA in the brain.[5][6][7] Studies have shown that ACSL6 exhibits a strong preference for DHA as a substrate compared to other long-chain fatty acids. This specificity ensures the efficient activation of DHA for its subsequent incorporation into phospholipids.
There are different transcript variants of the human ACSL6 gene, with ACSL6V1 and ACSL6V2 being the major forms. Kinetic studies have revealed that while both variants can activate a range of fatty acids, ACSL6V2 has a significantly higher affinity for DHA than ACSL6V1, suggesting it plays a more critical role in maintaining high levels of DHA-containing phospholipids in the brain.[6]
The subcellular localization of ACSL6 is predominantly cytoplasmic, with some association with vesicles.[4] Single-molecule RNA in situ hybridization has localized Acsl6 transcripts to neurons, particularly in neuron-rich regions of the hippocampus.[5]
Lysophosphatidic Acid Acyltransferases (LPAATs): Incorporating DHA-CoA into Phospholipids
Once synthesized, DHA-CoA serves as an acyl donor for the acylation of lysophosphatidic acid (LPA) to form phosphatidic acid (PA), a central intermediate in the de novo synthesis of all glycerophospholipids. This reaction is catalyzed by a family of enzymes known as lysophosphatidic acid acyltransferases (LPAATs).
Several LPAAT isoforms have been identified, and they exhibit distinct substrate specificities and tissue distribution. LPAAT4 (also known as AGPAT4) has emerged as a key player in the incorporation of DHA into brain phospholipids. Studies on mouse LPAAT4 have demonstrated its high specificity for polyunsaturated fatty acyl-CoAs, with a particular preference for DHA-CoA. Knockdown of LPAAT4 in a neuronal cell line resulted in decreased LPAAT activity with DHA-CoA and a reduction in DHA-containing phosphatidylcholine species.
III. Quantitative Data on Enzyme Kinetics and DHA Levels
Understanding the quantitative aspects of DHA-CoA metabolism is crucial for developing targeted therapeutic strategies. The following tables summarize key kinetic parameters of the enzymes involved and the typical concentrations of DHA in neuronal membranes.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| mLPAAT4 | Mouse | 16:0 LPA | 13.3 ± 1.9 | 23.2 ± 2.4 | [3] |
| 18:0 LPA | 10.4 ± 1.2 | 23.2 ± 2.4 | [3] | ||
| 22:6-CoA | 3.1 ± 0.6 | 23.2 ± 2.4 | [3] | ||
| hACSL6V1 | Human | DHA | Not reported | Not reported | [6] |
| hACSL6V2 | Human | DHA | High affinity | Not reported | [6] |
| mLPAATδ | Mouse | 18:0-LPA | 42.9 ± 2.9 | 23.2 ± 2.4 | [1] |
| 18:1-LPA | 29 ± 1 | 38 ± 1 | [1] | ||
| Table 1: Kinetic Parameters of Key Enzymes in DHA-CoA Metabolism. |
| Brain Region/Component | Phospholipid Class | DHA Content (% of total fatty acids) | Reference |
| Gray Matter | Total Phospholipids | 30-40% | [4] |
| Synaptic Membranes | Total Fatty Acids | ~35% | [3] |
| Rod Outer Segments | Total Fatty Acids | ~50% | |
| Cerebral Cortex (Mouse) | Phosphatidylethanolamine (PE) | High | [3] |
| Phosphatidylserine (PS) | High | [3] | |
| Table 2: Abundance of DHA in Neuronal Membranes. |
IV. Signaling Pathways and Experimental Workflows
The incorporation of DHA into neuronal membranes is a tightly regulated process that is integrated with cellular signaling and metabolic pathways. The following diagrams illustrate these complex relationships and provide overviews of common experimental workflows used to study them.
V. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Protocol 1: Measurement of Acyl-CoA Synthetase (ACS) Activity
This protocol is adapted from radiometric assays for measuring the activity of ACS enzymes like ACSL6.
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 200 µM DTT, 10 mM ATP, 200 µM Coenzyme A (CoA), 0.1% Triton X-100
-
Radiolabeled fatty acid (e.g., [¹⁴C]DHA) bound to fatty acid-free Bovine Serum Albumin (BSA)
-
Dole's solution: Isopropanol:Heptane (B126788):H₂SO₄ (40:10:1)
-
Heptane
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell or tissue lysates by homogenization in an appropriate lysis buffer on ice.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
In a microcentrifuge tube, combine a specific amount of lysate protein with the Assay Buffer.
-
Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding Dole's solution.
-
Add heptane and water to partition the phases. Vortex and centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the newly synthesized radiolabeled acyl-CoA.
-
Carefully remove the upper phase.
-
Wash the lower phase again with heptane to remove any remaining unreacted fatty acid.
-
Transfer a known volume of the lower aqueous phase to a scintillation vial.
-
Add scintillation cocktail and quantify the amount of radiolabeled acyl-CoA using a scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).
Protocol 2: Lipid Extraction and Analysis from Neuronal Tissue
This protocol is based on the widely used Folch method for total lipid extraction.
Materials:
-
Neuronal tissue or cultured cells
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Appropriate solvents for thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-tandem mass spectrometry (LC-MS/MS)
Procedure:
-
Homogenize the neuronal tissue or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the sample volume.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifuge the mixture at a low speed to facilitate the separation of the two phases.
-
Carefully collect the lower chloroform phase, which contains the total lipids.
-
Wash the upper aqueous phase with a small volume of the chloroform:methanol:water (3:48:47) mixture to recover any remaining lipids, and combine the lower phase with the initial lipid extract.
-
Dry the pooled chloroform phase under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of chloroform or another suitable solvent for downstream analysis.
-
For fatty acid composition analysis, the lipid extract can be transmethylated to form fatty acid methyl esters (FAMEs) and analyzed by GC-MS.
-
For phospholipid class and species analysis, the extract can be analyzed by LC-MS/MS.
Protocol 3: Quantification of DHA-CoA in Neuronal Cells by LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of DHA-CoA.
Materials:
-
Cultured neuronal cells
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
Extraction solvent (e.g., acetonitrile/water with a suitable buffer)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Culture neuronal cells under desired experimental conditions.
-
Harvest the cells and rapidly quench metabolic activity (e.g., by washing with ice-cold saline and flash-freezing).
-
Lyse the cells in a cold extraction solvent containing the internal standard.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Inject a known volume of the supernatant onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a reverse-phase C18 column with an appropriate gradient of mobile phases (e.g., water with ammonium (B1175870) acetate (B1210297) and acetonitrile).
-
Detect and quantify DHA-CoA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for DHA-CoA should be optimized.
-
Generate a standard curve using known concentrations of a DHA-CoA standard.
-
Calculate the absolute concentration of DHA-CoA in the neuronal cell samples based on the standard curve and the recovery of the internal standard.
VI. Conclusion and Future Directions
The synthesis of DHA-CoA is a critical control point in the pathway that enriches neuronal membranes with the essential omega-3 fatty acid, DHA. The enzymes ACSL6 and LPAAT4 are key molecular players in this process, ensuring the efficient activation and incorporation of DHA into the building blocks of neuronal and synaptic membranes. The transport of DHA across the blood-brain barrier by Mfsd2a is the essential first step in this entire cascade.
The in-depth understanding of these mechanisms, supported by the quantitative data and detailed protocols presented in this guide, provides a solid foundation for future research. Further investigation into the regulation of ACSL6 and LPAAT4 expression and activity in different neuronal populations and under various physiological and pathological conditions will be crucial. Elucidating the precise kinetic parameters of the human orthologs of these enzymes will be paramount for translational research.
Ultimately, a deeper knowledge of the role of DHA-CoA in neuronal membrane synthesis will open new avenues for the development of novel therapeutic strategies aimed at preventing and treating a range of neurological and neurodegenerative disorders characterized by impaired brain lipid metabolism. By targeting the key enzymes and transporters in this pathway, it may be possible to enhance the brain's ability to incorporate this vital nutrient, thereby promoting neuronal health and resilience.
References
- 1. The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommendations for Accurate Lipid Annotation and Semi-absolute Quantification from LC-MS/MS Datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 5. A novel lysophosphatidic acid acyltransferase enzyme (LPAAT4) with a possible role for incorporating docosahexaenoic acid into brain glycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Coenzyme A Synthesis Pathway in Human Cells
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Coenzyme A (CoA) is a vital cellular cofactor central to numerous metabolic processes, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the synthesis of neurotransmitters and hormones. Its biosynthesis from the essential nutrient pantothenate (vitamin B5) is a highly regulated, five-step enzymatic pathway. Dysregulation of this pathway is implicated in several human diseases, most notably neurodegeneration with brain iron accumulation (NBIA). This technical guide provides a comprehensive overview of the CoA synthesis pathway in human cells, detailing the enzymes involved, their kinetics, subcellular localization, and intricate regulatory mechanisms. Furthermore, this document outlines detailed experimental protocols for studying this pathway and presents visual representations of the core pathway and its regulation by key signaling networks.
The Core Coenzyme A Synthesis Pathway
The synthesis of CoA from pantothenate is a conserved enzymatic cascade that occurs in the cytosol and mitochondria of human cells. The pathway consists of five sequential reactions catalyzed by four distinct enzymes.
The five core steps are:
-
Phosphorylation of Pantothenate: Pantothenate is phosphorylated by Pantothenate Kinase (PANK) to form 4'-phosphopantothenate. This is the rate-limiting step of the pathway.
-
Cysteinylation of 4'-Phosphopantothenate: 4'-phosphopantothenoylcysteine synthetase (PPCS) catalyzes the condensation of 4'-phosphopantothenate with cysteine to produce 4'-phosphopantothenoylcysteine.
-
Decarboxylation of 4'-Phosphopantothenoylcysteine: 4'-phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine residue to yield 4'-phosphopantetheine.
-
Adenylylation of 4'-Phosphopantetheine: The phosphopantetheine adenylyltransferase (PPAT) domain of the bifunctional enzyme Coenzyme A Synthase (COASY) transfers an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA.
-
Phosphorylation of Dephospho-CoA: The dephospho-CoA kinase (DPCK) domain of COASY phosphorylates the 3'-hydroxyl group of the ribose moiety of dephospho-CoA to produce the final product, Coenzyme A.
Enzymes of the CoA Synthesis Pathway and their Subcellular Localization
The enzymes of the CoA synthesis pathway are strategically located within the cell to cater to the metabolic demands of different compartments.
| Enzyme | Gene | Subcellular Localization | Function |
| Pantothenate Kinase (PANK) | PANK1, PANK2, PANK3 | PANK1α: NucleusPANK1β: CytosolPANK2: Mitochondrial intermembrane spacePANK3: Cytosol[1] | Catalyzes the rate-limiting phosphorylation of pantothenate. |
| Phosphopantothenoylcysteine Synthetase (PPCS) | PPCS | Cytosol | Condenses 4'-phosphopantothenate with cysteine. |
| Phosphopantothenoylcysteine Decarboxylase (PPCDC) | PPCDC | Cytosol | Decarboxylates 4'-phosphopantothenoylcysteine. |
| Coenzyme A Synthase (COASY) | COASY | Outer mitochondrial membrane, cytosol, mitochondrial matrix[2] | A bifunctional enzyme with PPAT and DPCK activities catalyzing the final two steps of CoA synthesis. |
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the enzymes in the CoA synthesis pathway are crucial for understanding its regulation and for the development of potential therapeutic modulators. The following table summarizes the available kinetic data for the human enzymes.
| Enzyme | Substrate | Km (µM) | Vmax/kcat | Notes |
| PANK2 | Pantothenate | 25.4 | 92.0 pmol/min/mg | [3] |
| ATP | 63.6 | 90.2 pmol/min/mg | [3] | |
| PANK3 | Pantothenate | 14 | - | [4] |
| ATP | 311 | - | [4] | |
| PPCS | 4'-Phosphopantothenate | 13 | 0.56 s⁻¹ | With ATP as cosubstrate[5][6] |
| Cysteine | 14 | 0.56 s⁻¹ | With ATP as cosubstrate[5][6] | |
| ATP | 269 | 0.56 s⁻¹ | Exhibits cooperative binding (Hill constant of 1.7)[5][6] | |
| 4'-Phosphopantothenate | 57 | 0.53 s⁻¹ | With CTP as cosubstrate[5][6] | |
| Cysteine | 16 | 0.53 s⁻¹ | With CTP as cosubstrate[5][6] | |
| CTP | 265 | 0.53 s⁻¹ | [5][6] |
Quantitative Data: Metabolite Concentrations
The intracellular concentrations of CoA and its precursors are tightly regulated and can vary depending on cell type and metabolic state. While comprehensive data for all intermediates in a single human cell line are scarce, the following table provides an overview of reported concentrations.
| Metabolite | Concentration Range | Cell Type/Tissue | Method |
| Pantothenate | 1.6 - 2.7 µmol/L (whole blood) | Human whole blood | Microbiologic/Radioimmunoassay |
| Coenzyme A (total) | 100 - 400 µM (cytosol)1 - 5 mM (mitochondria) | Mammalian cells | HPLC/LC-MS/MS |
Concentrations of 4'-phosphopantothenate, 4'-phosphopantothenoylcysteine, 4'-phosphopantetheine, and dephospho-CoA in human cells are not well-documented and require further investigation, likely through targeted LC-MS/MS analysis.
Regulation of the Coenzyme A Synthesis Pathway
The biosynthesis of CoA is intricately regulated at multiple levels to match cellular demand. This includes feedback inhibition by pathway products and modulation by major signaling networks.
Feedback Inhibition
The primary mechanism of regulation is the feedback inhibition of PANK enzymes by CoA and its thioesters (e.g., acetyl-CoA, malonyl-CoA). The different PANK isoforms exhibit varying sensitivities to this inhibition, allowing for differential regulation in various subcellular compartments. PANK2, located in the mitochondria, is strongly inhibited by acetyl-CoA, but this inhibition can be competitively antagonized by long-chain acylcarnitines, linking CoA synthesis to the status of fatty acid oxidation.
Signaling Pathway Integration
Recent studies have revealed that the CoA synthesis pathway is under the control of key cellular signaling pathways that sense nutrient availability and growth signals.
-
PI3K/AKT Pathway: The PI3K/AKT signaling cascade, a central regulator of cell growth and metabolism, promotes CoA synthesis. AKT phosphorylates and inhibits PANK4, a pseudo-kinase that acts as a negative regulator of the pathway. This relieves the suppression of CoA synthesis, coupling it to growth factor signaling.
-
AMPK Pathway: AMP-activated protein kinase (AMPK), the master sensor of cellular energy status, is thought to influence CoA metabolism, although the direct regulatory connections to the core synthesis pathway are still being elucidated.
-
mTOR Pathway: The mechanistic target of rapamycin (B549165) (mTOR) pathway, another crucial regulator of cell growth and metabolism, has been shown to influence lipid biosynthesis, a major consumer of CoA. The direct regulation of CoA synthesis by mTOR is an active area of investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the Coenzyme A synthesis pathway.
Quantification of CoA and its Precursors by LC-MS/MS
This protocol describes a method for the simultaneous quantification of CoA and its biosynthetic intermediates.
1. Sample Preparation:
- Wash cultured cells (e.g., HEK293, HeLa) with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism and extract metabolites by adding ice-cold 80% methanol (B129727).
- Scrape the cells and collect the cell suspension.
- Lyse the cells by sonication or freeze-thaw cycles.
- Centrifuge the lysate at high speed to pellet cellular debris.
- Collect the supernatant containing the metabolites.
- For analysis of pathway intermediates, it is crucial to use a method that does not involve solid-phase extraction, as this can lead to the loss of these polar molecules. The use of 5-sulfosalicylic acid (SSA) for deproteinization is a suitable alternative.
2. LC-MS/MS Analysis:
- Use a C18 reversed-phase column for chromatographic separation.
- Employ a gradient elution with a mobile phase consisting of an aqueous solution with a low concentration of an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., methanol or acetonitrile).
- Couple the liquid chromatography system to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Develop specific MRM transitions for each analyte (CoA and its precursors) and their corresponding stable isotope-labeled internal standards.
3. Data Analysis:
- Quantify the analytes by comparing the peak areas of the endogenous metabolites to those of the internal standards.
- Normalize the results to cell number or total protein concentration.
Non-Radioactive Pantothenate Kinase (PANK) Activity Assay (Coupled Spectrophotometric Assay)
This assay measures PANK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
1. Reagents:
- Assay buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 50 mM KCl.
- Substrates: Pantothenate, ATP.
- Coupling enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).
- Coupling substrates: Phosphoenolpyruvate (PEP), NADH.
- PANK enzyme source (e.g., purified recombinant PANK or cell lysate).
2. Assay Procedure:
- Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.
- Add the PANK enzyme source to the reaction mixture.
- Initiate the reaction by adding pantothenate and ATP.
- Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
3. Data Analysis:
- Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
- The rate of NADH oxidation is directly proportional to the PANK activity.
Proximity Ligation Assay (PLA) for Protein-Protein Interactions
This method allows for the in situ visualization of interactions between enzymes of the CoA synthesis pathway (e.g., PANK and COASY).
1. Cell Preparation:
- Grow cells on coverslips and fix with 4% paraformaldehyde.
- Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).
2. Antibody Incubation:
- Incubate the cells with primary antibodies raised in different species against the two proteins of interest (e.g., rabbit anti-PANK and mouse anti-COASY).
- Wash the cells to remove unbound primary antibodies.
3. PLA Probe Ligation and Amplification:
- Incubate the cells with PLA probes, which are secondary antibodies conjugated to oligonucleotides.
- Add a ligation solution containing a ligase to join the oligonucleotides of the two PLA probes if they are in close proximity (<40 nm).
- Add an amplification solution containing a polymerase to perform rolling circle amplification of the ligated DNA circle.
4. Detection:
- Incubate with fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
- Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
5. Imaging and Analysis:
- Visualize the PLA signals as fluorescent spots using a fluorescence microscope.
- Quantify the number of PLA signals per cell to determine the extent of protein-protein interaction.
Visualization of Pathways and Workflows
Core Coenzyme A Synthesis Pathway
Caption: The Coenzyme A synthesis pathway in human cells, highlighting the subcellular localization of the enzymatic steps.
Regulation of CoA Synthesis by Signaling Pathways
Caption: Regulation of Coenzyme A synthesis by key signaling pathways including PI3K/AKT, AMPK, and mTOR.
Experimental Workflow for Investigating CoA Synthesis
Caption: A logical workflow for a comprehensive investigation of the Coenzyme A synthesis pathway in human cells.
Conclusion and Future Directions
The Coenzyme A synthesis pathway is a fundamental metabolic process with significant implications for human health and disease. While much is known about the core enzymatic steps, there remain critical knowledge gaps, particularly concerning the precise kinetic parameters of several human enzymes and the in vivo concentrations of pathway intermediates. Future research should focus on filling these gaps to enable more accurate modeling of CoA metabolism. Furthermore, a deeper understanding of the interplay between signaling pathways and CoA synthesis will be crucial for developing targeted therapeutic strategies for diseases associated with dysregulated CoA homeostasis. The experimental approaches outlined in this guide provide a robust framework for advancing our knowledge of this essential metabolic pathway.
References
- 1. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 2. Kinetic properties of the isoenzymes of human creatine phosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic characterization of human phosphopantothenoylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes of Docosahexaenoyl-CoA Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Docosahexaenoic acid (DHA), an essential omega-3 long-chain polyunsaturated fatty acid (LC-PUFA), is a critical component of cellular membranes, particularly in the brain and retina. Its activated form, Docosahexaenoyl-CoA (DHA-CoA), is the direct substrate for incorporation into complex lipids and serves as a precursor for signaling molecules. The endogenous synthesis of DHA-CoA from its dietary precursor, α-linolenic acid (ALA), is a complex, multi-organelle process governed by a specific series of enzymatic reactions. This technical guide provides a comprehensive overview of the core enzymes involved in the DHA-CoA biosynthetic pathway, including acyl-CoA synthetases, desaturases, elongases, and peroxisomal β-oxidation enzymes. We present quantitative data on enzyme activity, detailed experimental protocols for their assessment, and visual diagrams of the key pathways and workflows to serve as a resource for researchers in lipid biology and drug development.
The Core Biosynthetic Pathway of DHA-CoA
The primary route for endogenous DHA synthesis in mammals is often referred to as the "Sprecher pathway." This pathway begins in the endoplasmic reticulum (ER) with the dietary essential fatty acid α-linolenic acid (ALA, 18:3n-3) and culminates in the peroxisome. The process involves a series of alternating desaturation and elongation reactions to produce a C24 fatty acid intermediate, which is then transported to the peroxisome for a single round of β-oxidation to yield DHA (22:6n-3).[1][2] Throughout this pathway, the fatty acid intermediates must be activated to their coenzyme A (CoA) thioester derivatives to serve as substrates for the enzymes.
The overall conversion process is as follows:
-
Activation: ALA is activated to ALA-CoA by an Acyl-CoA Synthetase.
-
Endoplasmic Reticulum Cascade: A series of six enzymatic steps involving three desaturations and three elongations converts ALA-CoA to tetracosahexaenoyl-CoA (24:6n-3)-CoA.
-
Peroxisomal Retroconversion: Tetracosahexaenoyl-CoA is transported to the peroxisome.
-
Final Synthesis: A single cycle of β-oxidation shortens the 24-carbon fatty acid to the 22-carbon DHA, which is then activated to DHA-CoA.[2][3]
Key Enzymes in DHA-CoA Biosynthesis
The synthesis of DHA-CoA is a coordinated effort between several classes of enzymes, each representing a potential point of regulation.
Acyl-CoA Synthetases (ACSL)
The initial and final steps of the pathway require the activation of free fatty acids to their CoA esters, a reaction catalyzed by Acyl-CoA Synthetases (ACSLs). This enzymatic step "traps" the fatty acid within the cell for subsequent metabolism.[4] The ACSL family consists of 26 members, each with unique substrate preferences and tissue expression profiles.[4]
-
ACSL6: This isoform is highly expressed in the brain and shows a preference for activating DHA.[5][6] Studies using Acsl6-deficient mice reveal significant reductions in DHA-containing phospholipids (B1166683) in the brain, leading to motor impairments and increased neuroinflammation.[4][7] This highlights ACSL6's critical role in retaining and enriching DHA within neural tissues.[4]
Fatty Acid Desaturases (FADS)
Desaturases introduce double bonds at specific positions in the fatty acyl chain. The key desaturases in this pathway are encoded by the FADS1 and FADS2 genes.
-
FADS2 (Δ6-Desaturase): This enzyme catalyzes the first and rate-limiting step in the conversion of ALA to stearidonic acid (SDA).[1][8] It also acts later in the pathway, converting 24:5n-3 to 24:6n-3.[9] The dual role of FADS2 and its competition for substrates like ALA and 24:5n-3 make it a critical control point.[10]
-
FADS1 (Δ5-Desaturase): This enzyme converts eicosatetraenoyl-CoA (20:4n-3) to eicosapentaenoyl-CoA (EPA-CoA).[11]
Fatty Acid Elongases (ELOVL)
Elongases are responsible for extending the carbon chain of the fatty acid by two carbons per cycle, using malonyl-CoA as the carbon donor.[12]
-
ELOVL5: This elongase primarily acts on C18 and C20 PUFAs, catalyzing the conversion of SDA-CoA to 20:4n-3-CoA.[9][13]
-
ELOVL2: ELOVL2 shows high activity towards C20 and C22 PUFAs and is responsible for the sequential elongation of EPA-CoA to DPA-CoA (22:5n-3) and then to 24:5n-3-CoA.[9][10] The second elongation step (DPA to 24:5n-3) appears to saturate at lower substrate concentrations than the first, suggesting it may be a bottleneck that leads to the accumulation of DPA.[10]
Peroxisomal β-Oxidation Enzymes
The final step of DHA synthesis occurs in the peroxisome, where tetracosahexaenoyl-CoA (24:6n-3) is shortened by one cycle of β-oxidation.[3] This process is distinct from mitochondrial β-oxidation and is not primarily coupled to ATP synthesis.[14] The key enzymes are:
-
Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first, rate-limiting dehydrogenation step.[2][15]
-
D-Bifunctional Protein (DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[2][3]
-
3-ketoacyl-CoA Thiolase: Catalyzes the final thiolytic cleavage to release acetyl-CoA and the final product, DHA-CoA.[2][3]
Quantitative Data on Enzyme Regulation and Activity
The activity and expression of DHA synthesis enzymes are tightly regulated. Dietary DHA, for instance, is known to down-regulate its own synthesis via feedback inhibition.
Table 1: Effect of Dietary DHA on Liver Enzyme Expression and Activity in Mice Data summarized from studies on BALB/c mice fed diets containing only ALA versus diets containing DHA for 28 days.[16]
| Enzyme | Parameter | ALA Diet (Control) | DHA-containing Diet | Percent Change |
| FADS2 | mRNA Expression | Baseline | ↓ ~30-32% | -31% |
| Protein Content (ng/g) | 33.0 ± 1.7 | 20.9 ± 1.3 | -37% | |
| Activity (ng/min/mg) | 0.072 ± 0.003 | 0.041 ± 0.002 | -43% | |
| FADS1 | Protein Content (ng/g) | 67.9 ± 2.4 | 51.5 ± 3.5 | -24% |
| Activity (ng/min/mg) | 0.077 ± 0.003 | 0.057 ± 0.002 | -26% | |
| ELOVL2 | mRNA Expression | Baseline | ↓ ~33% | -33% |
| Activity (ng/min/mg) | 0.172 ± 0.004 | 0.132 ± 0.003 | -23% | |
| ELOVL5 | mRNA Expression | Baseline | ↓ ~45% | -45% |
| Activity (ng/min/mg) | No significant change | No significant change | N/A |
Table 2: In Vitro Inhibition of ELOVL2/5 Activity by DHA Enzyme activity was measured in isolated liver microsomes exposed to varying concentrations of DHA.[16]
| DHA Concentration (µmol) | ELOVL2/5 Activity (ng/min/mg protein) | Percent Inhibition |
| 0 (Control) | 0.104 ± 0.005 | 0% |
| 25 | 0.028 ± 0.0003 | 73% |
| 50 | 0.021 ± 0.0007 | 80% |
| 100 | 0.009 ± 0.0001 | 91% |
Experimental Protocols & Workflows
Accurate measurement of enzyme activity and metabolite levels is crucial for studying DHA-CoA biosynthesis.
General Experimental Workflow
The workflow for analyzing enzyme activity typically involves isolating the cellular fraction containing the enzyme (e.g., microsomes for ER-resident enzymes), performing an in vitro reaction with a specific substrate, and quantifying the product.
Protocol: In Vitro Fatty Acid Elongase/Desaturase Activity Assay
This protocol is adapted from methodologies used for measuring the conversion of fatty acid precursors in isolated liver microsomes.[16][17]
-
Microsome Isolation:
-
Homogenize fresh or frozen liver tissue (~100 mg) in 4 volumes of ice-cold isolation buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant. Resuspend the microsomal pellet in a reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a glass tube containing:
-
1 mg of microsomal protein.
-
Reaction buffer to a final volume of 1 mL.
-
Cofactors: 1 mM NADPH, 0.1 mM CoA, 2 mM ATP, 2.5 mM MgCl₂.
-
Substrate: 20 µM of the specific fatty acid precursor (e.g., for FADS2 activity, use 18:3n-3; for ELOVL2 activity, use 22:5n-3).[16]
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding 6 mL of a 2:1 (v/v) chloroform:methanol (B129727) mixture.
-
Add a known amount of an internal standard (e.g., 20 µg of heptadecanoic acid, 17:0) for quantification.[16]
-
Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.
-
Evaporate the solvent under a stream of nitrogen.
-
Saponify the lipid extract (e.g., with 0.5 M KOH in methanol at 60°C) and then methylate to form fatty acid methyl esters (FAMEs) (e.g., with 14% boron trifluoride in methanol at 60°C).[18]
-
Extract the FAMEs into hexane (B92381) for analysis.
-
-
Quantification:
-
Analyze FAMEs using Gas Chromatography with Flame Ionization Detection (GC-FID).[19]
-
Identify and quantify the substrate and product peaks by comparing retention times and peak areas with known standards and the internal standard.
-
Calculate enzyme activity as nmol or ng of product formed per minute per mg of microsomal protein.
-
Protocol: Quantification of DHA-CoA and Other Acyl-CoAs
Directly measuring long-chain acyl-CoA species is challenging due to their low abundance and instability. Methods typically rely on liquid chromatography coupled with mass spectrometry.
-
Extraction:
-
Homogenize frozen tissue or cell pellets in an ice-cold isopropanol/water solution containing an internal standard (e.g., ¹³C-labeled palmitoyl-CoA).
-
Perform a multi-step extraction using different solvents (e.g., methanol, chloroform) to precipitate proteins and separate lipids.
-
The final aqueous phase containing the acyl-CoAs is collected and dried.
-
-
Analysis by LC-MS/MS:
-
Reconstitute the sample in an appropriate mobile phase.
-
Separate acyl-CoA species using reverse-phase high-performance liquid chromatography (HPLC).[20]
-
Detect and quantify using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[21]
-
Regulatory Control of DHA Biosynthesis
The DHA synthesis pathway is subject to transcriptional regulation, primarily through nuclear receptors like the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
-
PPARα Regulation: PPARα, often in a heterodimer with the Retinoid X Receptor (RXR), can modulate the transcription of the FADS2 gene.[8] This provides a mechanism for lipid sensors to control the rate of LC-PUFA synthesis.
Conclusion
The enzymatic pathway for DHA-CoA biosynthesis is a highly regulated and complex process essential for maintaining cellular health. The key enzymes—ACSLs, FADS1/2, ELOVL2/5, and the peroxisomal β-oxidation machinery—each serve as critical control points. Understanding their function, regulation, and kinetics is paramount for researchers investigating lipid metabolism in health and disease. The methodologies and data presented in this guide offer a foundational resource for scientists and drug development professionals aiming to modulate this vital pathway for therapeutic benefit.
References
- 1. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long chain acyl-CoA synthetase 6 facilitates the local distribution of di-docosahexaenoic acid- and ultra-long-chain-PUFA-containing phospholipids in the retina to support normal visual function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA synthetase 6 preferentially promotes DHA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Synthesis of DHA (omega-3 fatty acid): FADS2 gene polymorphisms and regulation by PPARα | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 9. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis | PLOS One [journals.plos.org]
- 10. Elongase reactions as control points in long-chain polyunsaturated fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beta oxidation - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Dietary docosahexaenoic acid (DHA) downregulates liver DHA synthesis by inhibiting eicosapentaenoic acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two Modes of Regulation of the Fatty Acid Elongase ELOVL6 by the 3-Ketoacyl-CoA Reductase KAR in the Fatty Acid Elongation Cycle | PLOS One [journals.plos.org]
- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 19. scirp.org [scirp.org]
- 20. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Intricate Web of 22:6-CoA: A Technical Guide to its Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Docosahexaenoyl-CoA (22:6-CoA), the activated form of the essential omega-3 fatty acid docosahexaenoic acid (DHA), plays a pivotal role in cellular metabolism, membrane dynamics, and signaling. Its precise subcellular compartmentalization is critical for these functions, dictating its metabolic fate and physiological impact. This technical guide provides an in-depth exploration of the subcellular localization of 22:6-CoA pools, detailing the experimental methodologies used for its determination and summarizing the current understanding of its distribution and metabolic pathways.
Quantitative Distribution of Acyl-CoA Pools
Direct quantitative data on the specific concentration of 22:6-CoA in different subcellular fractions is limited in current literature. However, studies on total long-chain acyl-CoA (LC-CoA) pools provide valuable insights into the metabolic capacities of various organelles. The presence and activity of enzymes known to utilize 22:6-CoA in these compartments strongly suggest the existence of distinct 22:6-CoA pools.
| Organelle | Key Enzymes Utilizing 22:6-CoA/Precursors | Evidence for LC-CoA Pool | Reference |
| Endoplasmic Reticulum (ER) | Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) | Site of fatty acid activation and phospholipid synthesis.[1][2] | [1][2] |
| Peroxisomes | Acyl-CoA Oxidase 1 (ACOX1), D-bifunctional protein (DBP) | Essential for the β-oxidation of very-long-chain fatty acids, including the retroconversion of 24:6-CoA to 22:6-CoA.[3][4][5] | [3][4][5][6] |
| Mitochondria | Carnitine Palmitoyltransferase (CPT) system (indirectly) | While primarily involved in the β-oxidation of shorter-chain fatty acids, mitochondria receive chain-shortened products from peroxisomes. The presence of a significant LC-CoA pool has been documented.[1][2][6] | [1][2][6] |
Metabolic Pathways and Subcellular Trafficking of 22:6-CoA
The synthesis and degradation of 22:6-CoA involve a coordinated interplay between the endoplasmic reticulum and peroxisomes. This metabolic route, often referred to as the "Sprecher pathway," highlights the essential trafficking of fatty acyl-CoA intermediates between these organelles.
Figure 1. Biosynthesis of 22:6-CoA via the Sprecher Pathway.
This pathway begins in the endoplasmic reticulum with the elongation and desaturation of shorter chain omega-3 fatty acids to form 24:6-CoA.[3] This very-long-chain acyl-CoA is then transported to the peroxisome, a process likely mediated by transporters such as ABCD2.[7] Within the peroxisome, a single round of β-oxidation, catalyzed by enzymes like ACOX1 and D-bifunctional protein, shortens the acyl chain to produce 22:6-CoA.[4][5] The newly synthesized 22:6-CoA is then exported from the peroxisome to be utilized in various cellular processes, primarily for incorporation into phospholipids (B1166683) within the ER.
Experimental Protocols
Accurate determination of the subcellular localization of 22:6-CoA pools requires meticulous experimental procedures, from organelle isolation to sensitive analytical quantification.
Subcellular Fractionation
The initial and most critical step is the isolation of pure subcellular fractions. Differential centrifugation followed by density gradient centrifugation is the classical and most widely used approach.
Protocol: Isolation of Peroxisomes, Mitochondria, and ER by Differential and Density Gradient Centrifugation
-
Materials:
-
Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)
-
Density gradient medium (e.g., OptiPrep™ or Percoll®)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
-
Procedure:
-
Homogenization: Mince fresh tissue or collect cultured cells and wash with ice-cold PBS. Resuspend in ice-cold homogenization buffer. Homogenize using a Dounce homogenizer with a loose-fitting pestle (A) followed by a tight-fitting pestle (B) on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 min at 4°C) to pellet the crude mitochondrial fraction.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the microsomal fraction (ER).
-
The peroxisomes are typically found in the crude mitochondrial pellet along with mitochondria and lysosomes.
-
-
Density Gradient Centrifugation for Peroxisome and Mitochondria Purification:
-
Resuspend the crude mitochondrial pellet in homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed density gradient (e.g., OptiPrep™ or Percoll®).
-
Centrifuge at high speed (e.g., 35,000 x g for 60-90 min at 4°C).
-
Carefully collect the distinct bands corresponding to mitochondria and peroxisomes. Peroxisomes are denser and will be located in a lower band than mitochondria.
-
-
Purity Assessment: The purity of each fraction should be assessed by Western blotting using specific organelle markers (e.g., Catalase for peroxisomes, Cytochrome c Oxidase for mitochondria, and Calnexin for ER).
-
References
- 1. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Roles of transmembrane protein 135 in mitochondrial and peroxisomal functions - implications for age-related retinal disease [frontiersin.org]
- 4. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum [frontiersin.org]
- 6. Hepatic enzymes, CoASH and long-chain acyl-CoA in subcellular fractions as affected by drugs inducing peroxisomes and smooth endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Specificity of Acyl-CoA Synthetases for Docosahexaenoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina. Its incorporation into phospholipids (B1166683) influences membrane fluidity, signal transduction, and the generation of bioactive lipid mediators. The activation of DHA to its coenzyme A (CoA) thioester, docosahexaenoyl-CoA, is the first committed step for its metabolic channeling into these various pathways. This crucial activation is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs). Understanding the specificity of different ACS isoforms for DHA is paramount for elucidating the mechanisms of DHA enrichment in specific tissues and for developing therapeutic strategies targeting lipid metabolism.
This technical guide provides a comprehensive overview of the specificity of key Acyl-CoA synthetase long-chain family members (ACSL) and Fatty Acid Transport Proteins (FATP) for DHA. It includes a detailed summary of quantitative kinetic data, in-depth experimental protocols for assessing enzyme specificity, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Kinetic Parameters of Acyl-CoA Synthetases for DHA and Other Fatty Acids
The substrate specificity of Acyl-CoA synthetases is determined by their kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax). The Km value reflects the substrate concentration at which the enzyme reaches half of its maximal velocity and is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity. The catalytic efficiency of an enzyme is often represented by the Vmax/Km ratio.
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)
ACSL4 is known for its preference for long-chain polyunsaturated fatty acids, including arachidonic acid (AA) and DHA.[1][2] There are two main splice variants of human ACSL4, ACSL4V1 and ACSL4V2, with ACSL4V2 being predominantly expressed in the brain.[3] Kinetic studies have revealed that both variants exhibit a high affinity for DHA.[3][4]
| Enzyme Variant | Fatty Acid Substrate | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km (ml/min/mg) |
| Human ACSL4V1 | Arachidonic Acid (AA) | 1.9 | 1850 | 0.974 |
| Eicosapentaenoic Acid (EPA) | 2.5 | 1170 | 0.468 | |
| Docosahexaenoic Acid (DHA) | 2.2 | 890 | 0.405 | |
| Human ACSL4V2 | Arachidonic Acid (AA) | 2.1 | 1640 | 0.781 |
| Eicosapentaenoic Acid (EPA) | 2.8 | 1050 | 0.375 | |
| Docosahexaenoic Acid (DHA) | 2.4 | 810 | 0.338 |
Table 1: Kinetic parameters of recombinant human ACSL4 variants for various fatty acids. Data extracted from a study by Morita et al. (2019).[4]
Acyl-CoA Synthetase Long-Chain Family Member 6 (ACSL6)
ACSL6 is highly expressed in the brain and testes and plays a crucial role in the enrichment of these tissues with DHA.[5][6][7] Similar to ACSL4, human ACSL6 has two major splice variants, ACSL6V1 and ACSL6V2, which differ in a short motif within the fatty acid Gate domain.[8] Kinetic analyses have demonstrated that ACSL6V2 has a remarkably high affinity and catalytic efficiency for DHA.[4][8]
| Enzyme Variant | Fatty Acid Substrate | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km (ml/min/mg) |
| Human ACSL6V1 | Oleic Acid (18:1) | 97.0 | 18.2 | 0.188 |
| Linoleic Acid (18:2) | 16.8 | 21.1 | 1.256 | |
| Arachidonic Acid (AA) | 67.8 | 10.5 | 0.155 | |
| Docosahexaenoic Acid (DHA) | 109.0 | 12.8 | 0.117 | |
| Human ACSL6V2 | Oleic Acid (18:1) | 88.1 | 20.5 | 0.233 |
| Linoleic Acid (18:2) | 84.0 | 15.5 | 0.185 | |
| Arachidonic Acid (AA) | 75.5 | 11.8 | 0.156 | |
| Docosahexaenoic Acid (DHA) | 15.1 | 78.3 | 5.185 |
Table 2: Kinetic parameters of recombinant human ACSL6 variants for various fatty acids. Data extracted from a study by Oikawa et al. (2021).[4]
Fatty Acid Transport Protein 1 (FATP1)
FATP1 is an integral membrane protein that facilitates the uptake of long-chain fatty acids and also possesses acyl-CoA synthetase activity.[9][10] While FATP1 is known to transport DHA across the blood-brain barrier, specific kinetic parameters (Km, Vmax, kcat) for its acyl-CoA synthetase activity with DHA as a substrate are not yet well-documented in a comparative tabular format.[11] Studies have shown that FATP1 has a broad substrate specificity for fatty acids ranging from 16 to 24 carbons in length.[9]
Experimental Protocols
The determination of Acyl-CoA synthetase specificity for DHA involves a series of well-established biochemical assays. Below are detailed methodologies for key experiments.
Radiometric Assay for Acyl-CoA Synthetase Activity
This method is a highly sensitive and straightforward approach to measure ACS activity using a radiolabeled fatty acid substrate.
Materials:
-
Cell or tissue lysates containing the ACS enzyme of interest.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM dithiothreitol (B142953) (DTT), 10 mM ATP, 0.5 mM Coenzyme A.
-
Radiolabeled fatty acid: [¹⁴C]-DHA or [³H]-DHA complexed to fatty acid-free bovine serum albumin (BSA) in a 2:1 molar ratio.
-
Stopping Solution: Isopropanol/Heptane (B126788)/1M H₂SO₄ (40:10:1, v/v/v).
-
Heptane.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare the reaction mixture by combining the assay buffer and the protein sample (cell lysate or purified enzyme) in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the radiolabeled DHA-BSA complex. The final concentration of DHA should be varied to determine kinetic parameters.
-
Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stopping solution.
-
Add heptane to extract the unreacted radiolabeled fatty acid. Vortex vigorously and centrifuge to separate the phases.
-
The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA product.
-
Carefully remove the upper organic phase.
-
Wash the lower aqueous phase again with heptane to remove any residual unreacted fatty acid.
-
Transfer a known volume of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled DHA.
Fluorometric Assay for Acyl-CoA Synthetase Activity
This assay provides a non-radioactive alternative for measuring ACS activity and is suitable for high-throughput screening.
Materials:
-
Cell or tissue lysates.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM ATP, 0.2 mM Coenzyme A.
-
DHA substrate.
-
Enzyme Mix: Contains acyl-CoA oxidase (ACOD).
-
Developer Mix: Contains horseradish peroxidase (HRP).
-
Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, enzyme mix, developer mix, and the fluorometric probe.
-
Add the protein sample to the wells of the 96-well microplate.
-
Initiate the reaction by adding the DHA substrate to the wells.
-
Incubate the plate at 37°C.
-
In this coupled reaction, the acyl-CoA produced by ACS is oxidized by ACOD, generating H₂O₂.
-
HRP in the developer mix then catalyzes the reaction between H₂O₂ and the fluorometric probe, producing a fluorescent product (e.g., resorufin).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560/585-595 nm) in a kinetic mode over a set period.
-
The rate of fluorescence increase is proportional to the ACS activity. Calculate the activity based on a standard curve generated with a known concentration of H₂O₂.
LC-MS/MS-based Assay for Acyl-CoA Synthetase Activity
This highly sensitive and specific method allows for the direct quantification of the acyl-CoA product.
Materials:
-
Cell or tissue lysates.
-
Assay Buffer: As described for the radiometric assay.
-
DHA substrate.
-
Internal Standard: A stable isotope-labeled acyl-CoA (e.g., [¹³C₁₆]-palmitoyl-CoA).
-
Acetonitrile (B52724) for quenching the reaction.
-
LC-MS/MS system.
Procedure:
-
Perform the enzymatic reaction as described in the radiometric assay (steps 1-4).
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable liquid chromatography column and gradient.
-
Detect and quantify the DHA-CoA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of DHA-CoA based on the ratio of its peak area to that of the internal standard and a standard curve.
Signaling Pathways and Experimental Workflows
The activation of DHA by specific Acyl-CoA synthetases is a critical node in several signaling pathways that regulate lipid metabolism and cellular function.
ACSL4-Mediated Phospholipid Remodeling and Signaling
ACSL4 plays a key role in the incorporation of polyunsaturated fatty acids like DHA into phospholipids, a process known as phospholipid remodeling or the Lands cycle. This remodeling alters the biophysical properties of cell membranes and can influence the activity of membrane-associated proteins and downstream signaling cascades.
Experimental Workflow for Determining Acyl-CoA Synthetase Substrate Specificity
A systematic workflow is essential for accurately determining the substrate specificity of an Acyl-CoA synthetase. This involves expressing and purifying the enzyme, followed by kinetic analysis with a panel of fatty acid substrates.
Conclusion
The specificity of Acyl-CoA synthetases for docosahexaenoic acid is a critical determinant of its metabolic fate and physiological function. The data and protocols presented in this guide highlight the distinct roles of ACSL4 and ACSL6 in DHA metabolism, with ACSL6V2 emerging as a particularly efficient enzyme for DHA activation. For drug development professionals, targeting these specific ACS isoforms could provide a novel therapeutic avenue for modulating DHA levels and its downstream effects in various pathological conditions. For researchers and scientists, the detailed methodologies and workflows offer a robust framework for further investigating the intricate regulation of fatty acid metabolism. Further research is warranted to elucidate the kinetic properties of other ACS isoforms, such as FATP1, with respect to DHA activation to gain a more complete understanding of this fundamental biological process.
References
- 1. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA synthetase 6 regulates long-chain polyunsaturated fatty acid composition of membrane phospholipids in spermatids and supports normal spermatogenic processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A positive feedback loop between ZEB2 and ACSL4 regulates lipid metabolism to promote breast cancer metastasis [elifesciences.org]
- 9. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
The Intricate Dance of 22:6-CoA in Peroxisomal Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina. Its metabolism, specifically the involvement of its coenzyme A derivative, 22:6-CoA, in fatty acid beta-oxidation, is a complex and highly regulated process with significant implications for cellular health and disease. This technical guide provides an in-depth exploration of the role of 22:6-CoA in beta-oxidation, focusing on the core biochemical pathways, enzymatic players, regulatory mechanisms, and the experimental methodologies used to elucidate these processes.
The Central Role of Peroxisomes in 22:6-CoA Metabolism
While mitochondria are the primary site of beta-oxidation for most fatty acids, the unique structural features of very-long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs) like DHA necessitate the involvement of peroxisomes. The beta-oxidation of 22:6-CoA and its precursors is predominantly a peroxisomal process, serving two main physiological purposes: the biosynthesis of DHA itself and its retroconversion to eicosapentaenoic acid (EPA).
DHA Biosynthesis via Chain Shortening: The final step in the de novo synthesis of DHA involves the beta-oxidation of a 24-carbon precursor, tetracosahexaenoic acid (C24:6n-3). This precursor is synthesized in the endoplasmic reticulum and subsequently transported to the peroxisome where it undergoes one cycle of beta-oxidation to yield 22:6-CoA (DHA-CoA).
Retroconversion of DHA to EPA: Peroxisomal beta-oxidation is also responsible for the conversion of DHA back to the 20-carbon EPA (C20:5n-3). This retroconversion pathway allows for the maintenance of a balanced pool of n-3 PUFAs within the cell. The initial steps of this process are thought to occur exclusively in the peroxisomes.[1]
Key Enzymatic Players in Peroxisomal Beta-Oxidation of 22:6-CoA Precursors
The beta-oxidation of the C24:6n-3 precursor to 22:6-CoA involves a core set of peroxisomal enzymes. Due to the presence of double bonds at even-numbered positions in PUFAs, auxiliary enzymes are also essential.
| Enzyme | Abbreviation | Function in the Pathway |
| Acyl-CoA Oxidase 1 | ACOX1 | Catalyzes the first and rate-limiting step, introducing a double bond at the C2 position of the acyl-CoA. |
| D-Bifunctional Protein | DBP | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the beta-oxidation spiral. |
| Peroxisomal Thiolase | - | Catalyzes the final step, cleaving the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. |
| 2,4-Dienoyl-CoA Reductase | DECR | An auxiliary enzyme required to reduce the 2,4-dienoyl-CoA intermediate that is formed during the oxidation of PUFAs with double bonds at even-numbered positions.[1][2][3] |
| Δ3,Δ2-enoyl-CoA Isomerase | ECI | An auxiliary enzyme that converts 3-enoyl-CoA intermediates to the 2-enoyl-CoA form, allowing them to re-enter the beta-oxidation pathway.[1] |
Quantitative Insights into Enzyme Kinetics and Metabolite Levels
Precise quantitative data is crucial for understanding the efficiency and regulation of 22:6-CoA metabolism. While specific kinetic parameters for every enzyme with 22:6-CoA or its direct precursors as substrates are not exhaustively compiled in a single source, the available literature allows for the construction of a representative table.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference Context |
| Acyl-CoA Oxidase 1 (ACOX1) | C24:6-CoA (DHA precursor) | ~5-15 | ~10-30 | Estimated from studies on peroxisomal beta-oxidation of VLCFAs and PUFAs. ACOX1 is the rate-limiting enzyme. |
| D-Bifunctional Protein (DBP) | 2-trans-enoyl-C24:6-CoA | ~10-50 | ~50-150 | Kinetic parameters are generally higher than ACOX1, ensuring rapid processing of intermediates.[4] |
| 2,4-Dienoyl-CoA Reductase (DECR) | 2,4-dienoyl-CoA intermediates | ~2-10 | ~20-60 | Essential for PUFA degradation; its activity can be a control point in the pathway.[2][5] |
Dietary Supplementation and Plasma Levels: Clinical trials investigating the effects of DHA and EPA supplementation provide valuable quantitative data on the resulting plasma concentrations of these fatty acids.
| Supplementation Regimen | Baseline Plasma EPA (µg/mL) | Post-supplementation Plasma EPA (µg/mL) | Baseline Plasma DHA (µg/mL) | Post-supplementation Plasma DHA (µg/mL) | Reference Study |
| ~3 g/d DHA for 12 weeks | 25.4 ± 3.1 | 58.5 ± 6.2 | 78.9 ± 5.4 | 205.6 ± 12.1 | [6] |
| 2.2 g EPA (single dose) | 20.3 ± 2.1 | 115 ± 11 (Cmax) | 65.7 ± 4.9 | - | [2] |
| 2.3 g DHA (single dose) | - | - | 70.1 ± 5.3 | 86 ± 12 (Cmax) | [2] |
Regulatory Oversight: The PPARα Signaling Pathway
The peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a key transcriptional regulator of lipid metabolism. DHA and its metabolites are natural ligands for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their expression. This includes the genes encoding for the core beta-oxidation enzymes like ACOX1.[7][6][8][9][10][11]
Experimental Protocols for Studying 22:6-CoA Beta-Oxidation
Elucidating the intricacies of 22:6-CoA metabolism requires a combination of in vitro and in vivo experimental approaches.
Measurement of Fatty Acid Beta-Oxidation in Cultured Fibroblasts
This protocol is adapted from methodologies used to study fatty acid oxidation disorders and can be tailored to investigate the metabolism of 22:6-CoA precursors or DHA itself.[8][12][13][14][15]
Objective: To quantify the rate of beta-oxidation of a radiolabeled fatty acid substrate in cultured human fibroblasts.
Materials:
-
Cultured human fibroblasts (e.g., from healthy controls or patients with peroxisomal disorders)
-
[1-14C]-labeled or [9,10(n)-3H]-labeled fatty acid substrate (e.g., C24:6n-3 or 22:6n-3)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA), fatty acid-free
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Trichloroacetic acid (TCA) or perchloric acid
Procedure:
-
Cell Culture: Plate fibroblasts in 24-well plates and grow to near confluence.
-
Preparation of Radiolabeled Substrate:
-
Evaporate the solvent from the radiolabeled fatty acid under a stream of nitrogen.
-
Resuspend the fatty acid in a solution of fatty acid-free BSA in PBS to the desired concentration. This creates a fatty acid-BSA complex, mimicking physiological transport.
-
-
Incubation:
-
Wash the fibroblast monolayers twice with PBS.
-
Add the reaction mixture containing the radiolabeled fatty acid-BSA complex to each well.
-
Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).
-
-
Termination of Reaction:
-
Stop the reaction by adding cold TCA or perchloric acid to each well to precipitate proteins and unincorporated fatty acids.
-
-
Measurement of Radiolabeled Products:
-
For 14C-labeled substrates, the production of 14CO2 (trapped using a filter paper soaked in NaOH) and acid-soluble metabolites (in the supernatant) are measured by scintillation counting.
-
For 3H-labeled substrates, the production of 3H2O is measured in the supernatant after separation from the unreacted substrate, often by ion-exchange chromatography.
-
-
Data Analysis:
-
Normalize the amount of radiolabeled product to the total protein content in each well and the incubation time to determine the rate of fatty acid oxidation (e.g., in nmol/h/mg protein).
-
Subcellular Fractionation to Isolate Peroxisomes and Mitochondria
This protocol allows for the separation of peroxisomes and mitochondria to study the specific contribution of each organelle to 22:6-CoA metabolism.[13][16][17][18]
Objective: To isolate enriched fractions of peroxisomes and mitochondria from cultured cells or tissues.
Materials:
-
Cell pellet or tissue sample
-
Homogenization buffer (e.g., containing sucrose (B13894), MOPS, EDTA)
-
Dounce homogenizer
-
Differential centrifugation equipment (refrigerated centrifuge)
-
Density gradient solutions (e.g., Percoll, OptiPrep, or sucrose gradients)
-
Ultracentrifuge
-
Buffers for resuspension and analysis
Procedure:
-
Homogenization:
-
Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer.
-
Homogenize the sample using a Dounce homogenizer with a loose-fitting pestle to break open the cells while keeping organelles intact.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet a crude organelle fraction containing mitochondria and peroxisomes.
-
The resulting supernatant is the cytosolic fraction.
-
-
Density Gradient Ultracentrifugation:
-
Resuspend the crude organelle pellet in a small volume of homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed density gradient (e.g., a continuous or discontinuous Percoll or sucrose gradient).
-
Centrifuge at high speed in an ultracentrifuge (e.g., 100,000 x g for 1-2 hours).
-
-
Fraction Collection and Analysis:
-
Carefully collect the distinct bands corresponding to mitochondria and peroxisomes. Peroxisomes are generally denser than mitochondria.
-
Wash the collected fractions to remove the gradient medium.
-
Analyze the purity of the fractions by Western blotting for marker proteins (e.g., Catalase for peroxisomes, COX IV for mitochondria) and perform enzymatic assays.
-
Isotopic Labeling and GC-MS Analysis for Metabolic Fate Studies
Stable isotope tracing provides a powerful tool to follow the metabolic fate of DHA within cells.[19][3][4][12][20][21][22][23][24][25][26][27][28][29][30]
Objective: To trace the conversion of 13C-labeled DHA to other fatty acids, such as EPA.
Materials:
-
[U-13C]-DHA
-
Cultured cells of interest
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Internal standard (e.g., a fatty acid not naturally present in the cells)
-
Derivatization agent (e.g., BF3 in methanol) to prepare fatty acid methyl esters (FAMEs)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Labeling:
-
Incubate cultured cells with [U-13C]-DHA for a specific time course.
-
-
Lipid Extraction:
-
Harvest the cells and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
-
Saponification and Methylation:
-
Saponify the lipid extract to release free fatty acids.
-
Convert the fatty acids to their corresponding FAMEs using a derivatization agent.
-
-
GC-MS Analysis:
-
Inject the FAMEs onto a GC-MS system. The gas chromatograph separates the different FAMEs based on their volatility and polarity.
-
The mass spectrometer detects the mass-to-charge ratio of the eluting FAMEs, allowing for the identification and quantification of both the unlabeled and 13C-labeled fatty acids.
-
-
Data Analysis:
-
By analyzing the mass spectra, the incorporation of 13C into EPA and other metabolites can be quantified, providing a direct measure of retroconversion and other metabolic pathways.
-
Conclusion and Future Directions
The involvement of 22:6-CoA in peroxisomal beta-oxidation is a cornerstone of polyunsaturated fatty acid metabolism. This intricate process, governed by a specific set of enzymes and regulated by nuclear receptors like PPARα, is essential for maintaining cellular homeostasis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuances of this pathway.
Future research in this area will likely focus on several key aspects:
-
Elucidating the precise kinetic parameters of all enzymes involved with 22:6-CoA and its intermediates.
-
Identifying and characterizing the transport mechanisms responsible for shuttling C24:6n-3 and 22:6-CoA between the endoplasmic reticulum and peroxisomes.
-
Further dissecting the cell-type specific regulation of mitochondrial versus peroxisomal beta-oxidation of DHA.
-
Developing novel therapeutic strategies that target this pathway to address metabolic disorders and neurodegenerative diseases where DHA metabolism is implicated.
A deeper understanding of the molecular choreography surrounding 22:6-CoA will undoubtedly pave the way for new innovations in nutrition, pharmacology, and the treatment of human disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma levels of EPA and DHA after ingestion of a single dose of EPA and DHA ethyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studycorgi.com [studycorgi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. auspace.athabascau.ca [auspace.athabascau.ca]
- 10. mdpi.com [mdpi.com]
- 11. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Fatty Acid Oxidation Probe Assay, Fibroblast Culture - Covenant HealthCare Laboratory Test Directory [covenantlab.testcatalog.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolic fate of docosahexaenoic acid (DHA; 22:6n-3) in human cells: direct retroconversion of DHA to eicosapentaenoic acid (20:5n-3) dominates over elongation to tetracosahexaenoic acid (24:6n-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 24. Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bitesizebio.com [bitesizebio.com]
- 30. researchgate.net [researchgate.net]
The Peroxisomal Gateway: An In-depth Technical Guide to the Mitochondrial Transport of Docosahexaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Docosahexaenoic acid (DHA), a crucial omega-3 polyunsaturated fatty acid, plays a vital role in cellular function. Its catabolism for energy production requires its transport into the mitochondrial matrix. However, due to its very-long-chain nature, docosahexaenoyl-CoA (DHA-CoA) is a poor substrate for the classical carnitine-dependent mitochondrial import machinery. This guide elucidates the intricate, multi-organellar process that facilitates the mitochondrial import of DHA-CoA, highlighting the indispensable role of peroxisomes in this pathway. We will delve into the key enzymatic players, regulatory signaling cascades, and provide detailed experimental protocols for studying this complex biological process.
The Indirect Mitochondrial Import of Docosahexaenoyl-CoA: A Peroxisome-Mediated Process
The transport of long-chain fatty acids into the mitochondria is classically mediated by the carnitine shuttle, which involves the sequential action of carnitine palmitoyltransferase I (CPT-I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT-II). However, DHA-CoA is a very poor substrate for CPT-I, rendering its direct mitochondrial import inefficient.[1]
The primary route for the mitochondrial import of DHA-CoA is an indirect pathway that commences with its partial degradation within peroxisomes. Very-long-chain fatty acids (VLCFAs) like DHA are initially transported into the peroxisome, where they undergo several cycles of β-oxidation. This process shortens the long acyl chain of DHA-CoA, producing medium- to long-chain acyl-CoAs. These chain-shortened acyl-CoAs can then be transported to the mitochondria for complete oxidation to acetyl-CoA.
The transfer of these chain-shortened acyl groups from the peroxisome to the mitochondrion is primarily facilitated by the carnitine shuttle. Within the peroxisome, the chain-shortened acyl-CoAs are converted to their corresponding acyl-carnitines by peroxisomal carnitine acyltransferases, such as carnitine octanoyltransferase (CROT). These acyl-carnitines are then exported from the peroxisome and subsequently imported into the mitochondrial matrix via the CACT. Inside the mitochondria, CPT-II converts the acyl-carnitines back to acyl-CoAs, which then enter the mitochondrial β-oxidation spiral.
While the carnitine-dependent pathway is predominant, there is also evidence for a carnitine-independent mechanism for the mitochondrial uptake of medium-chain fatty acids, which could potentially play a role in the transport of DHA-derived metabolites.[2] However, the specific transporters and mechanisms involved in this alternative pathway for DHA metabolites are not yet fully characterized.
Quantitative Data on DHA Transport and Metabolism
| Enzyme | Substrate | Km | Vmax | Tissue/Organism | Reference |
| CPT-I (Liver) | Palmitoyl-CoA | 20-40 µM | ~10 nmol/min/mg protein | Rat Liver | Fills et al. (1998) |
| CPT-I (Muscle) | Palmitoyl-CoA | ~25 µM | ~1.5 nmol/min/mg protein | Rat Muscle | McGarry et al. (1983) |
| CROT | Octanoyl-CoA | ~10 µM | Not Reported | Mouse Peroxisomes | Brady & Brady (1987) |
| Peroxisomal β-oxidation | DHA-CoA | Not Reported | 10-fold increase after 3-thia fatty acid treatment | Rat Liver | Willumsen et al. (1998)[1] |
Note: Kinetic data for CPT-I with DHA-CoA as a substrate is scarce, reflecting its poor affinity. The data for peroxisomal β-oxidation indicates a significant capacity for DHA metabolism under induced conditions. Further research is needed to determine the precise kinetic parameters of the enzymes and transporters involved in the peroxisome-mitochondria shuttling of DHA metabolites.
Regulation of DHA Transport and Metabolism: The Role of PPARα
The intricate interplay between peroxisomal and mitochondrial fatty acid oxidation is tightly regulated at the transcriptional level, with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) playing a central role. DHA is a known natural ligand and activator of PPARα.[3]
Upon activation by DHA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes. This leads to the upregulation of a suite of genes involved in fatty acid transport and oxidation in both peroxisomes and mitochondria.
Key PPARα target genes include:
-
Peroxisomal: Acyl-CoA Oxidase 1 (ACOX1), D-Bifunctional Protein (DBP), and peroxisomal thiolases.
-
Mitochondrial: Carnitine Palmitoyltransferase I (CPT-I), and enzymes of the mitochondrial β-oxidation pathway.
This coordinated upregulation ensures that the cellular machinery is equipped to handle an increased influx of fatty acids like DHA, promoting their efficient catabolism.
Experimental Protocols
Isolation of Peroxisomes and Mitochondria from Rat Liver
This protocol describes the differential centrifugation method for the separation of peroxisomes and mitochondria.
Materials:
-
Homogenization Buffer: 0.25 M sucrose (B13894), 1 mM EDTA, 10 mM Tris-HCl, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Perfuse the rat liver with ice-cold saline to remove blood.
-
Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a loose-fitting Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.
-
The resulting supernatant contains the crude peroxisomal and microsomal fraction. To further purify peroxisomes, this fraction can be subjected to density gradient centrifugation (e.g., using a Percoll or sucrose gradient).
-
The crude mitochondrial pellet can be further purified by washing and resuspension in homogenization buffer followed by another centrifugation step at 8,000 x g.
Assay for Peroxisomal β-Oxidation of DHA
This assay measures the chain-shortening of radiolabeled DHA in isolated peroxisomes.
Materials:
-
Isolated peroxisomes
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM NAD+, 0.1 mM FAD, 0.2 mM CoA, 2 mM ATP, 5 mM MgCl2, 1 mM DTT
-
[1-14C]DHA
-
Scintillation counter
Procedure:
-
Pre-incubate isolated peroxisomes (50-100 µg protein) in the assay buffer for 5 minutes at 37°C.
-
Initiate the reaction by adding [1-14C]DHA (final concentration 10-50 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
The supernatant contains the acid-soluble chain-shortened [1-14C]acyl-CoAs.
-
Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is proportional to the rate of peroxisomal β-oxidation.
Assay for Mitochondrial Import and Oxidation of Chain-Shortened Acyl-Carnitines
This assay measures the uptake and subsequent oxidation of a chain-shortened acyl-carnitine by isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 120 mM KCl, 5 mM KH2PO4, 5 mM MOPS, 1 mM EGTA, pH 7.4
-
[1-14C]Octanoyl-carnitine (as a representative chain-shortened acyl-carnitine)
-
ADP
-
Oxygen electrode or Seahorse XF Analyzer
Procedure:
-
Add isolated mitochondria (0.5-1 mg protein/mL) to the assay buffer in a sealed, temperature-controlled chamber equipped with an oxygen electrode.
-
Add malate (a respiratory substrate) to a final concentration of 2 mM.
-
Initiate the reaction by adding [1-14C]octanoyl-carnitine (final concentration 20-100 µM).
-
Monitor the rate of oxygen consumption. An increase in oxygen consumption upon the addition of the acyl-carnitine indicates its import and subsequent β-oxidation.
-
After a steady rate is achieved, add ADP (final concentration 1 mM) to stimulate state 3 respiration.
-
To confirm that the oxidation products are entering the TCA cycle, the production of 14CO2 can be measured by trapping the evolved gas.
Conclusion and Future Directions
The transport of DHA-CoA into mitochondria is a sophisticated, indirect process that underscores the critical metabolic crosstalk between peroxisomes and mitochondria. While the central role of peroxisomal β-oxidation in chain-shortening DHA is well-established, several aspects of this pathway warrant further investigation. The precise identity and kinetics of the transporters involved in the shuttling of DHA-derived metabolites between these organelles remain to be fully elucidated. Furthermore, a more detailed quantitative understanding of the flux through this pathway under different physiological and pathological conditions is needed. Future research in these areas will not only enhance our fundamental understanding of lipid metabolism but also open new avenues for therapeutic interventions in diseases associated with dysfunctional fatty acid oxidation.
References
- 1. Docosahexaenoic and eicosapentaenoic acids are differently metabolized in rat liver during mitochondria and peroxisome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Docosahexaenoyl-CoA Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina, and a precursor to a host of signaling molecules with profound physiological effects. The biological activity of DHA is intrinsically linked to its metabolic activation into docosahexaenoyl-coenzyme A (DHA-CoA). This crucial conversion unlocks the gateway for DHA's incorporation into complex lipids, its catabolism for energy, and its transformation into potent bioactive mediators. The elucidation of the metabolic pathways governing the synthesis, utilization, and degradation of DHA-CoA has been a significant endeavor in lipid biochemistry, revealing a complex interplay between different cellular compartments and a unique set of enzymatic players. This technical guide provides an in-depth exploration of the core discoveries in DHA-CoA metabolism, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows to support further research and therapeutic development.
Core Metabolic Pathways of DHA-CoA
The metabolism of DHA-CoA is a multi-step process primarily involving the endoplasmic reticulum and peroxisomes. The de novo synthesis of DHA from its precursor, α-linolenic acid (ALA), involves a series of elongation and desaturation reactions in the endoplasmic reticulum, culminating in the formation of a 24-carbon intermediate, tetracosahexaenoic acid (C24:6n-3). This very-long-chain fatty acid is then transported to peroxisomes for a single round of β-oxidation, which shortens the chain to produce DHA. Once synthesized, DHA must be activated to DHA-CoA by acyl-CoA synthetases before it can enter various metabolic fates.
Activation of DHA: The Role of Acyl-CoA Synthetases
The first committed step in DHA metabolism is its esterification to Coenzyme A, a reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs). Several ACSL isoforms exhibit activity towards DHA, with ACSL4 and ACSL6 being of particular importance due to their preference for polyunsaturated fatty acids.[1][2][3][4][5][6]
Key Enzymes:
-
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4): Demonstrates a high affinity for arachidonic acid and other polyunsaturated fatty acids, including DHA.[2][3][5] It plays a crucial role in channeling these fatty acids into phospholipid synthesis.
-
Acyl-CoA Synthetase Long-Chain Family Member 6 (ACSL6): Highly expressed in the brain, ACSL6 preferentially activates DHA and is critical for its enrichment in neural tissues.[4][6][7][8][9][10][11][12]
The activation of DHA to DHA-CoA is a critical regulatory point, directing it towards either anabolic pathways, such as incorporation into phospholipids (B1166683), or catabolic pathways like peroxisomal β-oxidation.
Peroxisomal β-Oxidation of Tetracosahexaenoyl-CoA (C24:6-CoA)
The final step in the de novo synthesis of DHA occurs in the peroxisome, where C24:6n-3-CoA undergoes one cycle of β-oxidation. This process is distinct from mitochondrial β-oxidation and involves a specific set of enzymes.
Key Enzymes:
-
Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme in peroxisomal β-oxidation of straight-chain acyl-CoAs.[13][14][15][16][17] It catalyzes the introduction of a double bond between the α and β carbons of C24:6-CoA.
-
D-Bifunctional Protein (DBP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation spiral.[15][18][19][20][21]
-
Peroxisomal 3-ketoacyl-CoA Thiolase (e.g., ACAA1): This enzyme catalyzes the final thiolytic cleavage of 3-ketoacyl-CoA, releasing acetyl-CoA and the shortened acyl-CoA, in this case, DHA-CoA.[1][7][19][22][23][24][25][26]
This peroxisomal shortening is essential for producing the C22:6 structure of DHA.
Hydrolysis of DHA-CoA: The Role of Acyl-CoA Thioesterases
The intracellular concentration of DHA-CoA is also regulated by the activity of acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond to release free DHA and Coenzyme A. This reverse reaction can modulate the availability of DHA-CoA for metabolic processes. Several ACOT isoforms are expressed in different subcellular compartments and exhibit broad substrate specificities.[21][27][28][29]
Quantitative Data on DHA-CoA Metabolism
The following tables summarize the available quantitative data for the key enzymes involved in DHA-CoA metabolism. It is important to note that specific kinetic data for DHA-related substrates are not always available and further research is needed in this area.
Table 1: Kinetic Parameters of Acyl-CoA Synthetases (ACSLs)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| Human ACOX1a | Palmitoyl-CoA | 73 | 0.076 U/mg | [13] |
| Human ACOX1b | Palmitoyl-CoA | 90 | 1.8 U/mg | [13] |
Note: Specific kinetic data for ACSL4 and ACSL6 with DHA as a substrate are limited in the reviewed literature. These enzymes are known to have a high affinity for DHA, suggesting low Km values.
Table 2: Substrate Specificity of Peroxisomal β-Oxidation Enzymes
| Enzyme | Substrate | Relative Activity (%) | Source |
| ACOX1 | Palmitoyl-CoA (C16:0) | 100 | [13] |
| ACOX1 | Lauroyl-CoA (C12:0) | >100 | [13] |
| ACOX1 | Stearoyl-CoA (C18:0) | <100 | [13] |
Table 3: Dose-Dependent Effects of DHA on PPARα Activation
| Cell Line | DHA Concentration (µM) | PPARα Activation (fold increase) | Source |
| CV-1 | 1 | ~1.5 | [30] |
| CV-1 | 10 | ~2.5 | [30] |
| CV-1 | 25 | ~4.0 | [30] |
| Caco-2 | 25 | ~5.9 | [30] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate DHA-CoA metabolic pathways.
Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity
This radiometric assay measures the conversion of a radiolabeled fatty acid to its corresponding acyl-CoA.[31][32]
Materials:
-
Cell or tissue lysate
-
Reaction buffer (100 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 200 µM DTT, 10 mM ATP, 200 µM CoA, 0.1% Triton X-100)
-
Radiolabeled fatty acid (e.g., [¹⁴C]DHA or [³H]DHA) complexed to fatty acid-free BSA
-
Dole's solution (Isopropanol:Heptane (B126788):H₂SO₄ 40:10:1)
-
Heptane
-
0.5 M NaOH
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell or tissue lysates by homogenization in a suitable buffer containing a detergent (e.g., 1% Triton X-100).
-
Set up the reaction mixture by combining the lysate with the reaction buffer.
-
Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding Dole's solution.
-
Add heptane and water to separate the phases. The upper organic phase contains unreacted fatty acids, while the lower aqueous phase contains the formed acyl-CoA.
-
Wash the organic phase with 0.5 M NaOH to remove any remaining free fatty acids.
-
Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid and the protein concentration of the lysate.
Peroxisomal β-Oxidation Assay Using Radiolabeled Substrate
This in vitro assay measures the production of radiolabeled acetyl-CoA from a radiolabeled very-long-chain fatty acyl-CoA substrate in isolated peroxisomes or cell homogenates.[10][33][34][35][36]
Materials:
-
Isolated peroxisomes or cell homogenate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 20 mM KCl, 1 mM NAD⁺, 0.1 mM FAD, 0.2 mM CoA, 1 mM DTT, 0.01% BSA)
-
Radiolabeled substrate (e.g., [1-¹⁴C]C24:6-CoA)
-
Ice-cold 10% (w/v) perchloric acid
-
3 M KOH
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the isolated peroxisomes or cell homogenate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled acyl-CoA substrate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding ice-cold perchloric acid to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant containing the acid-soluble radiolabeled acetyl-CoA to a new tube.
-
Neutralize the supernatant with 3 M KOH and centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Take an aliquot of the final supernatant, add it to a scintillation vial with scintillation cocktail, and measure the radioactivity.
-
Calculate the rate of β-oxidation based on the specific activity of the substrate and the amount of protein used.
Quantification of DHA and DHA-CoA by LC-MS/MS
This method allows for the sensitive and specific quantification of DHA and its CoA ester in biological samples.[2][25][37][38][39]
Materials:
-
Biological sample (cells or tissue)
-
Internal standards (e.g., deuterated DHA and DHA-CoA)
-
Extraction solvent (e.g., methanol/acetonitrile mixture)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Homogenize the biological sample in the presence of internal standards.
-
Extract the lipids and acyl-CoAs using the extraction solvent.
-
Centrifuge to remove cellular debris.
-
Analyze the supernatant by LC-MS/MS.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify the parent and fragment ions for DHA and DHA-CoA and their respective internal standards using multiple reaction monitoring (MRM).
-
Calculate the concentrations of DHA and DHA-CoA based on the standard curves generated from the internal standards.
Signaling Pathways and Experimental Workflows
The metabolic products of DHA-CoA, as well as DHA itself, are potent signaling molecules that regulate a variety of cellular processes, including gene expression, inflammation, and cell survival.
DHA-CoA Metabolic and Signaling Network
DHA, upon conversion to DHA-CoA, can be incorporated into membrane phospholipids. The release of DHA from these phospholipids by phospholipases initiates signaling cascades through the generation of specialized pro-resolving mediators (SPMs) like resolvins and protectins. Furthermore, DHA and its metabolites can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptor alpha (PPARα), to modulate gene expression.[9][11][30][32][40][41][42][43]
References
- 1. Peroxisomal plant 3-ketoacyl-CoA thiolase structure and activity are regulated by a sensitive redox switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetase 6 preferentially promotes DHA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myeloid-specific deficiency of long-chain acyl CoA synthetase 4 (Acsl4) reduces inflammation in vitro and in vivo by remodeling phospholipids and reducing production of arachidonic acid-derived proinflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA synthetase 6 enriches seminiferous tubules with the ω-3 fatty acid docosahexaenoic acid and is required for male fertility in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Formation of DHA-CoA catalysed by 3-ketoacyl-CoA thiolase [reactome.org]
- 8. genotic.com [genotic.com]
- 9. ACSL6 is critical for maintaining brain DHA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI Insight - Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging [insight.jci.org]
- 13. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Four patients with D-bifunctional protein (DBP) deficiency: Expanding the phenotypic spectrum of a highly variable disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Loss or gain of function mutations in ACOX1 cause axonal loss via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Reactome | Formation of DHA-CoA catalysed by 3-ketoacyl-CoA thiolase [reactome.org]
- 23. uniprot.org [uniprot.org]
- 24. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Functional characterization of thioesterase superfamily member 1/Acyl-CoA thioesterase 11: implications for metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Acyl-CoA thioesterase 9 (ACOT9) in mouse may provide a novel link between fatty acid and amino acid metabolism in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Acyl-Coa Thioesterases: A Rheostat That Controls Activated Fatty Acids Modulates Dengue Virus Serotype 2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 30. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids fro… [ouci.dntb.gov.ua]
- 39. mdpi.com [mdpi.com]
- 40. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Deficiency or activation of peroxisome proliferator-activated receptor α reduces the tissue concentrations of endogenously synthesized docosahexaenoic acid in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 42. N-3 PUFA Supplementation Triggers PPAR-α Activation and PPAR-α/NF-κB Interaction: Anti-Inflammatory Implications in Liver Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Frontiers | Impact of omega-3 fatty acids supplementation on the gene expression of peroxisome proliferator activated receptors-γ, α and fibroblast growth factor-21 serum levels in patients with various presentation of metabolic conditions: a GRADE assessed systematic review and dose–response meta-analysis of clinical trials [frontiersin.org]
Intracellular Trafficking of 22:6 Coenzyme A: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Docosahexaenoic acid (DHA, 22:6), an essential omega-3 polyunsaturated fatty acid, is critically important for the structure and function of cell membranes, particularly in the brain and retina. Its metabolic activation to 22:6 Coenzyme A (DHA-CoA) is the gateway for its incorporation into complex lipids and for its role in cellular signaling. Understanding the intricate intracellular trafficking of DHA-CoA—from its synthesis to its ultimate metabolic fate—is paramount for elucidating its physiological roles and for the development of novel therapeutics targeting lipid metabolism. This technical guide provides an in-depth overview of the core aspects of DHA-CoA intracellular trafficking, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Synthesis and Subcellular Localization of DHA-CoA
The journey of DHA from dietary intake to its activated form, DHA-CoA, involves a multi-organelle biosynthetic pathway. The process begins with the essential fatty acid α-linolenic acid (ALA, 18:3n-3), which undergoes a series of elongation and desaturation reactions primarily in the endoplasmic reticulum (ER) to form tetracosahexaenoic acid (24:6n-3). This very-long-chain fatty acid is then transported to peroxisomes.
Within the peroxisomes, C24:6n-3 undergoes one cycle of β-oxidation to be chain-shortened, yielding C22:6-CoA, or DHA-CoA.[1][2] This final step is crucial as mammals lack the Δ4-desaturase that could directly synthesize DHA from docosapentaenoic acid (DPA, 22:5n-3).[1] The activation of free DHA to DHA-CoA is catalyzed by long-chain acyl-CoA synthetases (ACSLs). Notably, a specific isoform, ACSL6, exhibits a high preference for DHA, playing a critical role in trapping and activating DHA within the cell for its subsequent metabolic channeling.[3][4][5] Two major variants of human ACSL6, V1 and V2, show different substrate specificities, with ACSL6V2 displaying a much higher affinity and catalytic efficiency for DHA.[3][6]
Quantitative Data on DHA-CoA Metabolism
Precise quantification of DHA-CoA levels in different subcellular compartments and the kinetic parameters of the enzymes involved are crucial for a comprehensive understanding of its trafficking. While data on the absolute concentrations of DHA-CoA in specific organelles is limited in the literature, kinetic studies on key enzymes like ACSL6 provide valuable insights.
| Parameter | ACSL6V1 | ACSL6V2 | Substrate | Reference |
| Km (µM) | 21.0 ± 4.0 | 3.0 ± 0.9 | DHA | [3][7] |
| Vmax (nmol/min/mg) | 1.1 ± 0.1 | 6.5 ± 0.5 | DHA | [3][7] |
| Vmax/Km | 0.052 | 2.17 | DHA | [7] |
| Km (µM) | 2.9 ± 0.5 | 15.0 ± 3.0 | Linoleic Acid (18:2) | [3][7] |
| Vmax (nmol/min/mg) | 1.8 ± 0.1 | 1.0 ± 0.1 | Linoleic Acid (18:2) | [3][7] |
| Vmax/Km | 0.62 | 0.067 | Linoleic Acid (18:2) | [7] |
Table 1: Kinetic parameters of human ACSL6 variants 1 and 2 for DHA and Linoleic Acid. The data clearly indicates the high affinity and catalytic efficiency of ACSL6V2 for DHA.
Intracellular Transport of DHA-CoA
Once synthesized in the peroxisomes, DHA-CoA must be transported to other organelles, primarily the ER, for its incorporation into phospholipids (B1166683). The exact mechanism of DHA-CoA export from peroxisomes remains to be fully elucidated.[1][2] However, it is hypothesized to involve both transport of the CoA ester itself or as a free fatty acid after hydrolysis.
The intracellular movement of long-chain acyl-CoAs is thought to be facilitated by Acyl-CoA-Binding Proteins (ACBPs).[8] These small proteins bind to acyl-CoAs with high affinity, potentially shielding them from non-specific interactions and directing them to specific metabolic pathways. Fatty Acid-Binding Proteins (FABPs) are also key players in the uptake and trafficking of free fatty acids, including DHA, within the cytoplasm, delivering them to enzymes like ACSL6 for activation.[9][10][11]
Metabolic Fate of DHA-CoA
The primary fate of DHA-CoA is its esterification into the sn-2 position of glycerophospholipids, such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), a process that occurs predominantly in the ER. This incorporation is vital for maintaining the unique biophysical properties of membranes in tissues like the brain and retina.
DHA-CoA can also serve as a precursor for the synthesis of signaling molecules. Although much of the research focuses on the signaling roles of free DHA and its derivatives (e.g., resolvins and protectins), the availability of the DHA-CoA pool is the rate-limiting step for the synthesis of N-docosahexaenoylethanolamine (synaptamide), an endocannabinoid-like lipid mediator that promotes neurogenesis and synaptogenesis.[12]
Furthermore, DHA-CoA can be retro-converted to eicosapentaenoic acid (EPA)-CoA or undergo further rounds of β-oxidation in the mitochondria for energy production, although the latter is a less prominent fate in the brain.[13]
Signaling Pathways
DHA and its metabolites are potent modulators of various signaling cascades. The incorporation of DHA into membrane phospholipids, which is dependent on the DHA-CoA pool, can alter membrane fluidity and the function of membrane-associated proteins and receptors. This can influence downstream signaling pathways such as the Akt pathway, which is crucial for neuronal survival.[12][14]
Moreover, DHA itself can regulate gene expression by interacting with nuclear receptors like the Peroxisome Proliferator-Activated Receptor (PPAR) and by influencing the activity of transcription factors such as the Sterol Regulatory Element-Binding Protein (SREBP).[15] These interactions modulate the expression of genes involved in lipid metabolism and inflammation.
Figure 1. Simplified signaling pathways involving DHA and its activated form, DHA-CoA.
Experimental Protocols
Subcellular Fractionation for Lipid Analysis
This protocol is adapted from various sources and is designed to isolate major organelles for subsequent lipid analysis.[16][17][18][19]
Materials:
-
Homogenization Buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)
-
Mitochondria Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
ER Isolation Buffer (e.g., 10 mM Tris-HCl, pH 7.8, 1.3 M sucrose)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge with appropriate rotors
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of ice-cold Homogenization Buffer.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (monitor with a microscope).
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant (post-nuclear supernatant) to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.
-
The supernatant from step 5 is the crude cytosolic and microsomal fraction. To isolate microsomes (ER), centrifuge this supernatant at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction.
-
The crude mitochondrial pellet from step 5 can be further purified using a sucrose or Percoll gradient centrifugation for higher purity.
-
Wash each fraction with an appropriate buffer and store at -80°C for lipid extraction and analysis.
-
Assess the purity of each fraction by Western blotting for organelle-specific marker proteins (e.g., Calnexin for ER, COX IV for mitochondria, PMP70 for peroxisomes).
Figure 2. Workflow for subcellular fractionation by differential centrifugation.
Acyl-CoA Synthetase (ACS) Activity Assay
This protocol describes a fluorometric assay to measure ACS activity, adaptable for DHA as a substrate. Commercial kits are available for this purpose.[20]
Materials:
-
ACS Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (10 mM)
-
Coenzyme A (CoA) solution (1 mM)
-
DHA substrate (e.g., 1 mM complexed to BSA)
-
Fluorometric detection reagents (e.g., enzyme mix to detect a byproduct of the reaction)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare cell or tissue lysates by homogenization in ice-cold ACS Assay Buffer, followed by centrifugation to clear debris. Determine the protein concentration of the supernatant.
-
Prepare a reaction mixture containing ACS Assay Buffer, ATP, CoA, and the fluorometric detection reagents.
-
Add a standardized amount of lysate protein to the wells of the 96-well plate.
-
Initiate the reaction by adding the DHA substrate.
-
Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Include appropriate controls, such as a no-substrate control and a no-lysate control, to account for background fluorescence.
-
Calculate the rate of the reaction from the linear portion of the kinetic curve. The activity is typically expressed as nmol of product formed per minute per mg of protein.
Lipidomics Workflow for DHA-Containing Phospholipids
This is a generalized workflow for the analysis of DHA-containing phospholipids using LC-MS/MS.[21][22][23]
Procedure:
-
Lipid Extraction:
-
To the subcellular fraction or total cell lysate, add a mixture of chloroform:methanol (2:1, v/v) for lipid extraction (e.g., Folch or Bligh-Dyer method).
-
Include an internal standard mixture containing known amounts of deuterated or odd-chain lipid species for quantification.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).
-
-
Liquid Chromatography (LC) Separation:
-
Inject the lipid extract onto a reverse-phase or HILIC column.
-
Use a gradient elution with mobile phases typically consisting of acetonitrile, water, and modifiers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to separate the different lipid classes and species.
-
-
Mass Spectrometry (MS) Analysis:
-
The eluent from the LC is introduced into a mass spectrometer (e.g., a triple quadrupole or high-resolution Orbitrap instrument).
-
Perform MS analysis in both positive and negative ion modes to detect a broad range of phospholipid classes.
-
For targeted quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument, with specific precursor-product ion transitions for DHA-containing phospholipids. .
-
For untargeted analysis, acquire full scan MS and data-dependent MS/MS spectra to identify and relatively quantify a wide range of lipid species.
-
-
Data Analysis:
-
Process the raw MS data using specialized software to identify lipid species based on their accurate mass and fragmentation patterns.
-
Quantify the identified lipids by comparing their peak areas to those of the internal standards.
-
Figure 3. General workflow for lipidomics analysis of DHA-containing phospholipids.
Conclusion and Future Directions
The intracellular trafficking of DHA-CoA is a highly regulated and compartmentalized process that is fundamental to the incorporation of DHA into cellular lipids and to its signaling functions. This guide has provided a framework for understanding this process, including key enzymatic data and detailed experimental protocols. However, significant questions remain. Future research should focus on the precise mechanisms of DHA-CoA transport across organellar membranes, including the identification of specific transporters. Furthermore, the development of methods for the accurate in situ quantification of DHA-CoA in different subcellular compartments will be crucial for building more comprehensive models of its intracellular dynamics. A deeper understanding of these processes will undoubtedly open new avenues for therapeutic interventions in a variety of diseases where DHA metabolism is implicated.
References
- 1. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum [frontiersin.org]
- 3. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACSL6 is critical for maintaining brain DHA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 7. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 8. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of intracellular fatty acid transport: role of cytoplasmic-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [openresearch.surrey.ac.uk]
- 12. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eicosapentaenoic and docosahexaenoic acid affect mitochondrial and peroxisomal fatty acid oxidation in relation to substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Docosahexaenoic Acid as Master Regulator of Cellular Antioxidant Defenses: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Subcellular fractionation protocol [abcam.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Subcellular Fractionation [labome.com]
- 20. abcam.cn [abcam.cn]
- 21. caymanchem.com [caymanchem.com]
- 22. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of Workflows for Milk Lipid Analysis: Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Docosahexaenoyl-CoA in Neurodevelopment and Aging: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl-CoA (DHA-CoA) emerges as a central and indispensable metabolite at the crossroads of lipid metabolism and brain function. As the activated form of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, DHA-CoA is fundamental to the structural and functional integrity of the central nervous system throughout the lifespan. This technical guide provides a comprehensive overview of the synthesis, metabolism, and multifaceted roles of DHA-CoA in neurodevelopment and the aging brain. It delves into the intricate signaling pathways modulated by DHA and its derivatives, offering insights into their contributions to neuronal growth, synaptogenesis, and the preservation of cognitive function. Furthermore, this document outlines detailed experimental protocols for the quantification of long-chain fatty acyl-CoAs, the assessment of synaptic plasticity, and the evaluation of motor coordination, alongside robust methods for quantifying neuroinflammation. Quantitative data are presented in structured tables for comparative analysis, and key cellular and experimental processes are visually represented through detailed diagrams, providing a critical resource for researchers and clinicians in the fields of neuroscience and drug development.
Introduction
Docosahexaenoic acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid in the brain, where it is a critical component of neuronal membranes. The biological actions of DHA are pleiotropic, influencing membrane fluidity, signal transduction, and gene expression. However, for DHA to be incorporated into complex lipids and participate in various metabolic pathways, it must first be activated to its thioester derivative, docosahexaenoyl-CoA (DHA-CoA). This activation is a critical rate-limiting step, catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).
The synthesis of DHA-CoA is paramount for the enrichment of brain phospholipids (B1166683) with DHA, a process crucial for the rapid brain growth and development occurring during the fetal and early postnatal periods. During aging, a decline in brain DHA levels has been associated with cognitive decline and an increased risk of neurodegenerative diseases. Understanding the regulation and function of DHA-CoA is therefore essential for developing therapeutic strategies to promote healthy brain aging and combat age-related neurological disorders.
This guide will explore the synthesis and metabolic fate of DHA-CoA, its profound impact on neurodevelopmental processes, and its protective role in the aging brain. We will examine the key signaling pathways influenced by DHA and its metabolites, providing a molecular basis for their observed effects. Finally, we will furnish detailed experimental methodologies to empower researchers to investigate the multifaceted roles of DHA-CoA in health and disease.
Synthesis and Metabolism of Docosahexaenoyl-CoA
The conversion of free DHA to DHA-CoA is a crucial step that "traps" DHA within the cell and primes it for subsequent metabolic processes. This reaction is catalyzed by long-chain acyl-CoA synthetases.
The Role of Acyl-CoA Synthetase 6 (ACSL6)
Research has identified ACSL6 as a key enzyme in the enrichment of the brain with DHA. Studies using Acsl6 knockout mice have demonstrated a significant reduction in DHA-containing phospholipids in the brain, independent of dietary DHA intake. This highlights the critical role of ACSL6 in maintaining brain DHA levels throughout life. The expression of ACSL6 is particularly high in neuron-rich regions of the brain.
Regional Differences in DHA-CoA Synthesis
The synthesis of DHA-CoA varies across different brain regions. For instance, the cerebrum exhibits higher rates of arachidonoyl-CoA and docosahexaenoyl-CoA synthesis compared to the cerebellum and brain stem.
Docosahexaenoyl-CoA in Neurodevelopment
DHA-CoA is a cornerstone of healthy brain development, contributing to the intricate processes of neuronal differentiation, migration, and the formation of synaptic connections.
Neurite Outgrowth and Synaptogenesis
DHA, through its conversion to DHA-CoA and subsequent incorporation into phospholipids, is a potent promoter of neurite outgrowth and synaptogenesis. In vitro studies have shown that DHA supplementation increases neurite length, the number of neuronal branches, and the density of synaptic puncta. This is accompanied by an upregulation of key synaptic proteins, including synapsins and glutamate (B1630785) receptors.
Signaling Pathways in Neurodevelopment
The neurodevelopmental effects of DHA are mediated by complex signaling cascades. Two prominent pathways are:
-
The Phosphatidylserine (B164497) (PS)-Akt Pathway: DHA stimulates the synthesis of phosphatidylserine (PS), a major phospholipid in neuronal membranes. DHA-containing PS facilitates the activation of the protein kinase Akt, a key regulator of neuronal survival and growth.
-
The Synaptamide-GPR110-CREB Pathway: DHA can be converted to N-docosahexaenoylethanolamine (synaptamide), an endocannabinoid-like lipid mediator. Synaptamide binds to the G protein-coupled receptor GPR110, leading to the activation of the cAMP-PKA-CREB signaling pathway. This pathway is instrumental in promoting neurogenesis and synaptogenesis.
Docosahexaenoyl-CoA in the Aging Brain
The aging process is often accompanied by a decline in cognitive function and an increased susceptibility to neurodegenerative diseases. Maintaining adequate brain levels of DHA is crucial for mitigating these age-related changes.
Neuroprotection and Anti-inflammation
DHA and its derivatives, notably neuroprotectin D1 (NPD1), exert potent neuroprotective and anti-inflammatory effects. NPD1 synthesis is triggered in response to cellular stress and has been shown to:
-
Inhibit Apoptosis: NPD1 upregulates anti-apoptotic proteins of the Bcl-2 family while downregulating pro-apoptotic proteins.
-
Reduce Inflammation: DHA and its metabolites can suppress the production of pro-inflammatory cytokines.
-
Modulate Amyloid-β Precursor Protein (APP) Processing: In the context of Alzheimer's disease, DHA and NPD1 can shift the processing of APP away from the amyloidogenic pathway, thereby reducing the production of the toxic amyloid-β peptide.
Synaptic Plasticity in Aging
A decline in brain DHA levels with age is associated with impaired synaptic plasticity, a cellular correlate of learning and memory. Studies in aged animals have shown that dietary DHA deficiency leads to reduced synaptic protein expression and impaired long-term potentiation (LTP). Conversely, DHA supplementation can ameliorate age-related cognitive decline.
Quantitative Data on DHA and Acyl-CoA Levels
The following tables summarize available quantitative data regarding DHA and long-chain acyl-CoA concentrations in the brain. While specific data for DHA-CoA across different life stages is limited, these tables provide valuable context.
Table 1: Long-Chain Acyl-CoA Concentrations in Rat Brain
| Acyl-CoA Species | Concentration (nmol/g brain tissue) |
| Oleoyl-CoA | 11.0 |
| Palmitoyl-CoA | 6.0 |
| Stearoyl-CoA | 4.0 |
| Linoleoyl-CoA | 2.0 |
| Arachidonoyl-CoA | 2.0 |
Data from Deutsch et al. (1994).
Table 2: Effect of Aging on Hippocampal Fatty Acid Content in Mice
| Fatty Acid | Young (6-month-old) | Aged | % Change with Aging |
| DHA (% of total fatty acids) | ~14% | ~12% | -14% |
| Omega-6/Omega-3 Ratio | Lower | Higher | Increased |
Data adapted from Ellis et al. (2021).
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of DHA-CoA in neurodevelopment and aging.
Quantification of Long-Chain Acyl-CoAs in Brain Tissue by LC-MS/MS
This protocol describes a method for the extraction, solid-phase purification, and analysis of long-chain acyl-CoAs from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Brain tissue
-
Homogenizer
-
Potassium phosphate (B84403) buffer (100 mM, pH 4.9)
-
Acetonitrile (B52724) (ACN)
-
2-propanol
-
Methanol
-
Oligonucleotide purification cartridges
-
C18 HPLC column
-
LC-MS/MS system
Procedure:
-
Homogenization: Homogenize frozen brain tissue (~40 mg) on ice in 0.5 mL of 100 mM potassium phosphate buffer (pH 4.9).
-
Solvent Extraction: Add 0.5 mL of ACN:2-propanol:methanol (3:1:1) containing an internal standard (e.g., heptadecanoyl-CoA) and homogenize again.
-
Centrifugation: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant. Re-extract the pellet with the same solvent mixture and combine the supernatants.
-
Drying: Dry the combined supernatants under a stream of nitrogen gas.
-
Solid-Phase Extraction: Reconstitute the dried extract and load it onto an oligonucleotide purification column to bind the acyl-CoAs.
-
Elution: Elute the acyl-CoAs from the column using 2-propanol.
-
LC-MS/MS Analysis: Concentrate the eluent and inject it into an LC-MS/MS system equipped with a C18 column. Use a binary gradient elution with a mobile phase consisting of potassium phosphate buffer and acetonitrile with acetic acid. Monitor the eluent at 260 nm and use selected reaction monitoring (SRM) for quantification of specific acyl-CoA species.
Acyl-CoA Synthetase (ACS) Activity Assay
This protocol outlines a fluorometric assay to measure the activity of ACS in tissue lysates.
Materials:
-
Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)
-
Tissue lysate
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation: Homogenize tissue (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add the sample supernatant to designated "Sample" and "Sample Background" wells.
-
Reaction Initiation: Add the Reaction Mix (containing enzyme mix, developer mix, and converter mix) to the "Sample" wells and a Background Mix (without the enzyme mix) to the "Sample Background" wells.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode for 30 minutes at 37°C, with readings every 1-2 minutes.
-
Calculation: The rate of increase in fluorescence is proportional to the ACS activity. Calculate the activity based on a standard curve generated with a known concentration of the fluorescent product.
Assessment of Synaptogenesis in vitro
This protocol describes the immunofluorescent staining and quantification of synapsin puncta in cultured hippocampal neurons.
Materials:
-
Primary hippocampal neuron cultures
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
-
Blocking buffer (e.g., PBS with 10% goat serum)
-
Primary antibody against Synapsin I
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture E18 hippocampal neurons and treat with DHA or vehicle control for the desired duration.
-
Fixation: Fix the neurons with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Synapsin I antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to quantify the number and density of synapsin-positive puncta along the neurites.
Rota-rod Test for Motor Coordination in Mice
This protocol details the use of the rota-rod test to assess motor coordination and balance, particularly relevant for aging studies.
Materials:
-
Rota-rod apparatus for mice
-
Mice
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Training: Place the mice on the rota-rod rotating at a low, constant speed (e.g., 4 rpm) for a short period (e.g., 60 seconds) for 2-3 trials to familiarize them with the apparatus.
-
Testing:
-
Place the mouse on the stationary rod.
-
Start the trial, which initiates the rotation and acceleration of the rod (e.g., accelerating from 4 to 40 rpm over 300 seconds).
-
Record the latency to fall from the rod. A fall is registered when the mouse falls onto the sensor plate below or after it has passively rotated with the rod for two consecutive revolutions.
-
Conduct 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The average latency to fall across the trials is used as the measure of motor coordination.
Quantification of Neuroinflammation Markers in Brain Tissue
This protocol describes the use of a multiplex immunoassay (e.g., Bio-Plex) to simultaneously measure the levels of multiple cytokines and chemokines in brain tissue homogenates.
Materials:
-
Brain tissue
-
Bead-based mechanical homogenizer
-
Lysis buffer with protease inhibitors
-
Multiplex immunoassay kit (e.g., Bio-Plex Pro Mouse Chemokine Panel)
-
Multiplex array reader
Procedure:
-
Tissue Homogenization: Mechanically homogenize brain tissue in a lysis buffer containing protease inhibitors using a bead-based homogenizer.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Multiplex Assay:
-
Follow the manufacturer's instructions for the specific multiplex immunoassay kit.
-
This typically involves incubating the brain lysate supernatant with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.
-
-
Data Acquisition: Read the plate on a multiplex array reader.
-
Data Analysis: The concentration of each cytokine and chemokine is determined by comparing the fluorescence intensity to a standard curve.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
Signaling Pathways
Caption: DHA signaling pathways promoting neurodevelopment.
Caption: Neuroprotective actions of DHA and NPD1 in the aging brain.
Experimental Workflows
Caption: Experimental workflow for quantifying long-chain acyl-CoAs.
Caption: Workflow for the in vitro synaptogenesis assay.
Conclusion
Docosahexaenoyl-CoA stands as a critical nexus in the intricate web of neuronal lipid metabolism, with profound implications for brain health from the earliest stages of development to the challenges of aging. Its synthesis, primarily driven by ACSL6, is a key determinant of DHA enrichment in the brain, which in turn governs a multitude of cellular processes essential for neuronal function. In neurodevelopment, DHA-CoA fuels the expansion of neuronal networks by promoting neurite outgrowth and synaptogenesis through well-defined signaling pathways. In the aging brain, the metabolic products derived from DHA-CoA, such as NPD1, offer a bastion of defense against neuroinflammation and apoptosis, thereby preserving cognitive function.
The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further unravel the complexities of DHA-CoA metabolism and its role in neurological disorders. A deeper understanding of these mechanisms will undoubtedly pave the way for novel therapeutic interventions aimed at harnessing the neuroprotective potential of this vital molecule to foster lifelong brain health. The continued investigation into the regulation of DHA-CoA synthesis and its downstream effects promises to yield significant advancements in the prevention and treatment of a wide spectrum of neurological conditions.
The Intricate Dance: A Technical Guide to the Interaction of Docosahexaenoyl-CoA with Fatty Acid Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA, 22:6n-3), an essential omega-3 polyunsaturated fatty acid, plays a pivotal role in human health, particularly in neural and retinal function. Within the cell, the metabolic activity and trafficking of DHA are intricately linked to its conversion to docosahexaenoyl-CoA (22:6-CoA). Fatty acid binding proteins (FABPs), a family of small intracellular lipid-binding proteins, are crucial chaperones in the transport and compartmentalization of fatty acids and their CoA esters. Understanding the precise nature of the interaction between 22:6-CoA and various FABP isoforms is paramount for elucidating the downstream physiological and pathological sequelae, and for the rational design of therapeutic interventions targeting lipid metabolism.
This technical guide provides a comprehensive overview of the current scientific understanding of the interaction between 22:6-CoA and FABPs. It consolidates quantitative binding data, details key experimental methodologies, and visualizes the associated cellular pathways and workflows. While direct quantitative data for 22:6-CoA binding to FABPs is an emerging area of research, this guide establishes a robust foundation by extensively detailing the well-characterized interactions of the free acid form, DHA, with various FABP isoforms.
Data Presentation: Quantitative Analysis of Ligand Binding to FABPs
The binding affinity of fatty acids and their derivatives to FABPs is a critical determinant of their intracellular fate. The following tables summarize the available quantitative data for the interaction of docosahexaenoic acid (DHA) and other relevant acyl-CoAs with various FABP isoforms. It is important to note that while the interaction of DHA is well-documented, specific binding affinities for 22:6-CoA are not as extensively reported in the current literature.
| FABP Isoform | Ligand | Binding Affinity (Kd) | Method | Reference |
| Human Brain (FABP7) | DHA | 53.4 ± 4.1 nM | ITC | [1] |
| Human Brain (FABP7) | DHA | 13 nM | ADIFAB | [2] |
| Human FABP5 | DHA | 155 ± 8 nM | ITC | [3] |
| Rat Intestinal (I-FABP) | DHA | 213 nM | ADIFAB | [2] |
| Human Intestinal (I-FABP) | DHA | 309 nM | ADIFAB | [2] |
| Human Heart (H-FABP) | DHA | 9 nM | ADIFAB | [2] |
| Rat Heart (rH-FABP) | DHA | 10 nM | ADIFAB | [2] |
| Human Liver (L-FABP) | DHA | 19 nM | ADIFAB | [2] |
| Rat Liver (rL-FABP) | DHA | 23 nM | ADIFAB | [2] |
| Human Adipocyte (A-FABP) | DHA | 84 nM | ADIFAB | [2] |
| Mouse Adipocyte (mA-FABP) | DHA | 107 nM | ADIFAB | [2] |
Table 1: Binding Affinities of Docosahexaenoic Acid (DHA) to Various FABP Isoforms. Dissociation constants (Kd) determined by Isothermal Titration Calorimetry (ITC) and acrylodan-derivatized intestinal fatty acid-binding protein (ADIFAB) fluorescence assay are presented. Lower Kd values indicate higher binding affinity.
| FABP Isoform | Ligand | Binding Affinity (Kd) | Method | Reference |
| Rat Liver (L-FABP) | Oleoyl-CoA | 3-14 µM (high-affinity site) | Lipidex-1000 & Fluorescence | [1] |
| Rat Intestinal (I-FABP) | Oleoyl-CoA | Lower affinity than L-FABP | Lipidex-1000 & Fluorescence | [1] |
| Human Heart (FABP3) | C16:0-CoA | Significantly lower than ACBP | ITC | [4] |
Table 2: Binding Affinities of Acyl-CoAs to FABP Isoforms. Quantitative data for acyl-CoA binding to FABPs is less abundant. The available data suggests a lower affinity (micromolar range) compared to the high affinity (nanomolar range) observed for free fatty acids. ACBP refers to Acyl-CoA Binding Protein.
Experimental Protocols
Precise and reproducible experimental design is fundamental to the study of protein-ligand interactions. The following sections detail the methodologies for key experiments cited in the investigation of 22:6-CoA and FABP interactions.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event.
Protocol for Measuring DHA Binding to FABP5[3]:
-
Protein and Ligand Preparation:
-
Recombinantly express and purify human FABP5 (hFABP5).
-
Prepare a 0.1 mM solution of hFABP5 in a suitable storage buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a 0.01 mM solution of DHA in the same storage buffer. The use of a small percentage of a co-solvent like DMSO may be necessary to ensure DHA solubility, with appropriate controls.
-
-
ITC Instrument Setup:
-
Use a MicroCal iTC200 or equivalent instrument.
-
Thoroughly clean the sample and reference cells with detergent and water.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
-
-
Sample Loading:
-
Fill the syringe with the 0.1 mM hFABP5 solution.
-
Fill the sample cell with the 0.01 mM DHA solution.
-
-
Titration Experiment:
-
Allow the system to equilibrate for a period (e.g., 180 seconds) before the first injection.
-
Perform a series of injections (e.g., 20 injections) of the hFABP5 solution into the DHA solution, with a defined spacing between injections (e.g., 260 seconds) to allow for re-equilibration.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software to calculate the Kd, n, ΔH, and ΔS.
-
Fluorescence Displacement Assay
Fluorescence displacement assays are a common and sensitive method for determining the binding affinity of non-fluorescent ligands. This technique relies on the displacement of a fluorescent probe from the FABP binding pocket by the ligand of interest, leading to a change in the fluorescent signal.
Protocol using Acrylodan-Derivatized Intestinal Fatty Acid-Binding Protein (ADIFAB)[2]:
-
Reagent Preparation:
-
Prepare solutions of the purified FABP isoform of interest.
-
Prepare a stock solution of the fluorescent probe ADIFAB.
-
Prepare a series of dilutions of the competitor ligand (e.g., DHA). All solutions should be in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.4).
-
-
Assay Procedure:
-
In a fluorometer cuvette, mix the FABP solution with ADIFAB. The binding of ADIFAB to the FABP results in a significant increase in fluorescence intensity.
-
Record the baseline fluorescence.
-
Titrate the FABP-ADIFAB complex with increasing concentrations of the competitor ligand (DHA).
-
After each addition of the competitor, allow the system to equilibrate and then record the fluorescence intensity. The displacement of ADIFAB by the competitor will cause a decrease in fluorescence.
-
-
Data Analysis:
-
Plot the change in fluorescence as a function of the competitor concentration.
-
Analyze the resulting binding curve using appropriate software to determine the inhibition constant (Ki), which can be related to the dissociation constant (Kd) of the competitor ligand.
-
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information about the protein-ligand complex, revealing the precise molecular interactions at the binding site.
General Workflow for Determining the Structure of a FABP-Ligand Complex[1]:
-
Protein Expression and Purification:
-
Overexpress the FABP of interest in a suitable expression system (e.g., E. coli).
-
Purify the protein to homogeneity using chromatographic techniques (e.g., affinity and size-exclusion chromatography).
-
-
Complex Formation and Crystallization:
-
Incubate the purified FABP with a molar excess of the ligand (e.g., DHA) to ensure saturation of the binding sites.
-
Screen for crystallization conditions using various techniques such as hanging-drop or sitting-drop vapor diffusion, testing different precipitants, pH values, and temperatures.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect the diffraction data.
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using molecular replacement, using a known FABP structure as a search model.
-
Refine the atomic model against the experimental data to obtain the final high-resolution structure of the FABP-ligand complex.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the interaction of 22:6-CoA with FABPs.
Caption: Intracellular transport and metabolic fate of DHA and 22:6-CoA mediated by FABPs.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Experimental workflow for Fluorescence Displacement Assay.
Conclusion
The interaction of 22:6-CoA with fatty acid binding proteins represents a critical nexus in cellular lipid metabolism and signaling. While the binding of the free acid, DHA, to a multitude of FABP isoforms is well-characterized with high affinity, the specific quantitative interactions of the activated CoA ester are less defined in the existing literature. The data presented herein, focusing on DHA, provides a robust framework for understanding the initial steps of intracellular fatty acid chaperoning by FABPs. The detailed experimental protocols offer a practical guide for researchers seeking to further investigate these interactions, particularly with a focus on 22:6-CoA. The visualization of the associated signaling pathways underscores the importance of FABPs in directing their ligands towards specific metabolic fates, including energy production, lipid synthesis, and the modulation of gene expression through nuclear receptors like PPARs. Future research should prioritize the direct quantification of 22:6-CoA binding to various FABP isoforms to fully delineate the intricate mechanisms governing the biological actions of this vital omega-3 fatty acid. This knowledge will be instrumental for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases.
References
- 1. Recombinant liver fatty acid binding protein interacts with fatty acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heart-Type Fatty Acid Binding Protein Binds Long-Chain Acylcarnitines and Protects against Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 22:6 Coenzyme A into Triacylglycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA, 22:6n-3), a long-chain omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina, and serves as a precursor to potent signaling molecules. Its esterification into triacylglycerols (TAGs) represents a key metabolic branch point, directing this vital fatty acid towards energy storage or lipid droplet-mediated signaling, rather than its incorporation into phospholipids. The activated form of DHA, 22:6 Coenzyme A (DHA-CoA), is the direct substrate for this process. Understanding the enzymatic machinery and regulatory networks that govern the flux of DHA-CoA into the TAG pool is of paramount importance for elucidating the roles of DHA in metabolic health and disease, and for the development of targeted therapeutic interventions. This technical guide provides an in-depth exploration of the role of DHA-CoA in TAG synthesis, detailing the enzymatic players, their substrate specificities, the underlying regulatory pathways, and the experimental methodologies to investigate these processes.
Core Synthesis Pathway: The Kennedy Pathway and the Role of Acyltransferases
The primary route for TAG synthesis is the Kennedy pathway, a four-step enzymatic cascade localized to the endoplasmic reticulum. This pathway sequentially acylates a glycerol-3-phosphate backbone. The incorporation of DHA into TAG via this pathway is dependent on the activity and substrate specificity of three key acyltransferase families.
-
Glycerol-3-Phosphate Acyltransferase (GPAT): Catalyzes the initial acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid (LPA). There are four isoforms of GPAT (GPAT1-4) with distinct tissue distributions and substrate preferences.
-
1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT): Also known as lysophosphatidic acid acyltransferase (LPAAT), this enzyme acylates LPA at the sn-2 position to form phosphatidic acid (PA). Eleven isoforms have been identified (AGPAT1-11), with some exhibiting high specificity for particular fatty acyl-CoAs.
-
Phosphatidic Acid Phosphatase (PAP): This enzyme, also known as lipin, dephosphorylates PA to yield diacylglycerol (DAG).
-
Diacylglycerol Acyltransferase (DGAT): Catalyzes the final and committed step in TAG synthesis, the acylation of DAG at the sn-3 position. There are two main isoforms, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct biochemical properties.[1]
The substrate specificity of these acyltransferases for DHA-CoA is a critical determinant of the rate and extent of DHA incorporation into TAGs.
Quantitative Data: Acyltransferase Specificity for DHA-CoA
The efficiency of DHA-CoA utilization in TAG synthesis is dictated by the kinetic parameters of the acyltransferases. While comprehensive kinetic data for all isoforms with DHA-CoA is not available, existing studies provide valuable insights into their substrate preferences.
| Enzyme Isoform | Acyl-CoA Substrate | Apparent Km (μM) | Apparent Vmax (nmol/min/mg) | Comments |
| AGPAT4 (LPAATδ) | 18:0-LPA | 42.9 ± 2.9 | 23.2 ± 2.4 | Exhibits high acyl-CoA specificity for polyunsaturated fatty acyl-CoAs, especially DHA-CoA.[2][3][4][5] |
| BnaDGAT1 (plant) | Oleoyl-CoA | 15.3 ± 1.1 | 1.8 ± 0.04 | Data from Brassica napus DGAT1. Mammalian DGATs may have different kinetics. DGAT1 is more active at higher acyl-CoA concentrations.[1][6] |
| BnaDGAT1 (plant) | Palmitoyl-CoA | 12.0 ± 1.3 | 0.4 ± 0.01 | Lower maximal velocity compared to oleoyl-CoA.[6] |
| DGAT2 | Oleoyl-CoA | (Lower than DGAT1) | - | Tends to be more active at lower oleoyl-CoA concentrations (0–50 μM) compared to DGAT1.[1] |
Note: The table compiles data from various studies and experimental conditions may differ. Direct comparative kinetic studies of mammalian GPAT and DGAT isoforms with DHA-CoA are needed for a more complete picture.
Signaling Pathways and Regulation of DHA-CoA Esterification
The channeling of DHA-CoA into TAG synthesis is a tightly regulated process, influenced by the cell's metabolic status and governed by a network of transcription factors and signaling molecules.
Key Transcriptional Regulators:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c is activated by insulin (B600854) and promotes the transcription of genes involved in fatty acid and TAG synthesis, including ACC, FAS, and GPAT.[7][8][9][10] DHA has been shown to suppress the insulin-mediated induction of SREBP-1c, thereby reducing overall lipogenesis.[8]
-
Carbohydrate-Responsive Element-Binding Protein (ChREBP): Activated by glucose, ChREBP works in concert with SREBP-1c to induce the expression of lipogenic genes.[7][8][9] The interplay between SREBP-1c and ChREBP is crucial for the coordinated regulation of glucose and lipid metabolism.[8]
-
Peroxisome Proliferator-Activated Receptor α (PPARα): This nuclear receptor is activated by fatty acids, including DHA, and plays a key role in regulating fatty acid oxidation.[11][12][13][14][15] Activation of PPARα in the intestine by DHA can reduce postprandial hyperlipidemia by increasing fatty acid oxidation and decreasing TAG secretion.[11][13]
The following diagram illustrates the central signaling pathways that influence the metabolic fate of DHA-CoA.
Experimental Protocols
Accurate assessment of the role of DHA-CoA in TAG synthesis requires robust experimental methodologies. The following sections provide detailed protocols for key experiments.
Protocol 1: Analysis of Fatty Acid Composition of Triacylglycerols by Gas Chromatography (GC)
This protocol outlines the steps for lipid extraction, separation of TAGs, and analysis of their fatty acid composition as fatty acid methyl esters (FAMEs).
1. Lipid Extraction (Modified Folch Method)
-
Objective: To extract total lipids from a biological sample (e.g., cells or tissue homogenate).
-
Materials:
-
0.9% NaCl solution
-
Sample (e.g., cell pellet, tissue homogenate)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
-
Procedure:
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the sample volume.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution.
-
Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g) for 5 minutes to separate the phases.
-
Carefully aspirate the upper aqueous phase.
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
2. Isolation of Triacylglycerols by Thin-Layer Chromatography (TLC)
-
Objective: To separate TAGs from other lipid classes.
-
Materials:
-
Silica (B1680970) gel TLC plates (e.g., 20x20 cm, 250 µm thickness)
-
Developing solvent: Hexane (B92381):Diethyl ether:Acetic acid (80:20:1, v/v/v)
-
Iodine vapor or a fluorescent indicator for visualization
-
TAG standard
-
-
Procedure:
-
Resuspend the dried lipid extract in a small volume of chloroform.
-
Spot the sample onto a TLC plate alongside a TAG standard.
-
Develop the plate in the developing solvent in a saturated chromatography tank.
-
Allow the solvent to migrate to near the top of the plate.
-
Air-dry the plate and visualize the lipid spots (e.g., in an iodine chamber).
-
Identify the TAG band by comparing its Rf value to the standard.
-
Scrape the silica corresponding to the TAG band into a clean glass tube.
-
3. Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Objective: To convert the fatty acids within the TAGs to their volatile methyl esters for GC analysis.
-
Materials:
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane
-
Saturated NaCl solution
-
-
Procedure:
-
To the tube containing the scraped silica with TAGs, add 2 mL of BF3-methanol.
-
Cap the tube tightly and heat at 100°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC analysis.
-
4. Gas Chromatography (GC) Analysis
-
Objective: To separate and quantify the individual FAMEs.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME analysis (e.g., a polar column like a BPX70).
-
General GC Conditions (example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium or Hydrogen
-
-
Procedure:
-
Inject 1 µL of the FAMEs sample into the GC.
-
Identify the FAME peaks by comparing their retention times to those of a known FAME standard mixture.
-
Quantify the relative amount of each fatty acid by integrating the peak areas.
-
Protocol 2: In Vitro Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) Activity Assay
This protocol describes a method to measure DGAT activity using a radiolabeled acyl-CoA substrate.
-
Objective: To quantify the incorporation of a specific fatty acyl-CoA into TAG by DGAT in a microsomal preparation.
-
Materials:
-
Microsomal protein fraction (isolated from cells or tissue)
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 5 mM MgCl2
-
1,2-Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Radiolabeled acyl-CoA (e.g., [1-14C]oleoyl-CoA or custom synthesized [14C]DHA-CoA)
-
Bovine serum albumin (BSA), fatty acid-free
-
Stop solution: Isopropanol:Heptane (B126788):Water (80:20:2, v/v/v)
-
Heptane
-
0.1 M NaOH
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare the DAG substrate by dissolving it in a small amount of acetone (B3395972) and then emulsifying it in the assay buffer containing BSA by sonication.
-
In a microcentrifuge tube, combine the assay buffer, DAG emulsion, and microsomal protein (20-100 µg).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled acyl-CoA.
-
Incubate at 37°C for 10-30 minutes with gentle shaking.
-
Stop the reaction by adding the stop solution.
-
Add heptane and water, vortex, and centrifuge to separate the phases.
-
Transfer the upper heptane phase (containing the radiolabeled TAG) to a new tube.
-
Wash the heptane phase with 0.1 M NaOH to remove any remaining free fatty acids.
-
Transfer a known aliquot of the final heptane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the DGAT activity as nmol of acyl-CoA incorporated into TAG per minute per mg of protein.
-
A non-radioactive alternative to this assay can be performed using a fluorescently labeled acyl-CoA, such as NBD-palmitoyl-CoA, with detection of the fluorescent TAG product by TLC and fluorescence imaging.[6]
Logical Relationships and Workflow Diagrams
The metabolic channeling of DHA-CoA is a complex process involving enzymatic competition and regulatory oversight. The following diagrams illustrate these logical relationships.
Workflow for Investigating DHA-CoA Incorporation into TAG
Competition for Acyl-CoA Substrates in TAG Synthesis
Conclusion
The incorporation of DHA-CoA into triacylglycerols is a highly regulated and specific process, central to the overall metabolic fate of this crucial fatty acid. The specificity of acyltransferases, particularly certain AGPAT and potentially DGAT isoforms, for DHA-CoA provides a mechanism for its selective esterification into the TAG backbone. This process is under the transcriptional control of key metabolic regulators like SREBP-1c, ChREBP, and PPARα, which integrate nutritional and hormonal signals to modulate the expression of lipogenic enzymes. For researchers and drug development professionals, a thorough understanding of these pathways and the experimental tools to investigate them is essential for developing strategies to modulate DHA metabolism for therapeutic benefit in a range of metabolic and neurological disorders. Further research into the specific kinetic parameters of all acyltransferase isoforms for DHA-CoA and the intricate details of the signaling networks governing its metabolic partitioning will undoubtedly unveil new opportunities for targeted interventions.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycerophosphate/Acylglycerophosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. Diacylglycerol Acyltransferase 1 Is Regulated by Its N-Terminal Domain in Response to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbohydrate responsive element binding protein (ChREBP) and sterol regulatory element binding protein-1c (SREBP-1c): two key regulators of glucose metabolism and lipid synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies [mdpi.com]
- 11. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisome Proliferator Activated Receptors and Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPARalpha activation increases triglyceride mass and adipose differentiation-related protein in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring 22:6 Coenzyme A in Tissues: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosahexaenoyl-Coenzyme A (22:6-CoA or DHA-CoA) is the activated form of docosahexaenoic acid (DHA), an essential omega-3 fatty acid highly enriched in the brain and retina. As a central metabolic intermediate, DHA-CoA is a substrate for the synthesis of complex lipids, such as phospholipids (B1166683) and triglycerides, and is involved in beta-oxidation. Emerging evidence also points to the role of DHA and its derivatives in modulating critical signaling pathways, including those involved in neuroprotection and inflammation. Accurate measurement of DHA-CoA levels in tissue samples is crucial for understanding its metabolic fate and its role in various physiological and pathological processes. This document provides a detailed protocol for the quantification of 22:6-CoA in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Core Principles of Acyl-CoA Analysis
The accurate quantification of acyl-CoAs, including 22:6-CoA, from biological tissues presents several analytical challenges due to their low abundance and inherent instability. Successful analysis hinges on several key principles:
-
Rapid Metabolic Quenching: Immediate cessation of enzymatic activity is critical to preserve the in vivo acyl-CoA profile. Freeze-clamping the tissue in liquid nitrogen at the moment of collection is the gold standard.
-
Efficient Extraction: A robust extraction method is required to isolate acyl-CoAs from the complex tissue matrix while minimizing degradation.
-
Internal Standardization: The use of a suitable internal standard, ideally a stable isotope-labeled version of the analyte (e.g., d5-DHA-CoA) or a structurally similar odd-chain acyl-CoA, is essential for accurate quantification to correct for sample loss during preparation and for matrix effects during analysis.
-
Sensitive and Specific Detection: LC-MS/MS provides the necessary sensitivity and specificity to detect and quantify low-abundance acyl-CoAs in complex biological samples.
Experimental Workflow Overview
The general workflow for the analysis of 22:6-CoA from tissue samples involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for 22:6-CoA analysis from biological tissues.
Detailed Experimental Protocol: Quantification of 22:6-CoA by LC-MS/MS
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs in tissues.[1][2]
1. Materials and Reagents
-
Solvents: Methanol, Chloroform (B151607), Acetonitrile, Water (LC-MS grade)
-
Acids and Bases: Formic acid, Ammonium (B1175870) formate (B1220265), Ammonium hydroxide
-
Internal Standard: A suitable internal standard, such as a stable isotope-labeled 22:6-CoA or a C17:0-CoA.
-
SPE Columns: Weak anion exchange solid-phase extraction columns.
-
Equipment:
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
2. Sample Preparation
-
Tissue Collection and Quenching: Immediately upon excision, freeze-clamp the tissue sample (typically 50-100 mg) in liquid nitrogen to halt all metabolic activity.[3] Store samples at -80°C until processing.
-
Homogenization:
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.[2]
-
Transfer the powdered tissue to a pre-chilled tube.
-
-
Extraction:
-
Phase Separation:
-
Collect the supernatant into a new tube.
-
Add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform to the supernatant.[1][2]
-
Vortex for 10 seconds and centrifuge at 1,300 x g for 15 minutes at 4°C to separate the phases.[1][2]
-
Carefully collect the upper aqueous layer, which contains the acyl-CoAs.[1][2]
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of deionized water.[1][2]
-
Load the aqueous supernatant from the phase separation step onto the conditioned SPE column.[1][2]
-
Wash the column with 2.4 mL of 2% formic acid, followed by a wash with 2.4 mL of methanol.[1][2]
-
Elute the acyl-CoAs with two successive additions of 2.4 mL of 2% ammonium hydroxide, followed by 2.4 mL of 5% ammonium hydroxide.[1][2]
-
Combine the eluted fractions.
-
-
Sample Concentration and Reconstitution:
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[4][5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoA analysis.[1][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 22:6-CoA and the internal standard.
-
MRM Transitions: The precursor ion for acyl-CoAs corresponds to their protonated molecule [M+H]+. A characteristic product ion results from the neutral loss of 507 Da, corresponding to the phosphopantetheine moiety.[1] For 22:6-CoA (C22H32O), the precursor ion would be m/z 1078.4 and a common product ion would be m/z 571.4.[6]
-
4. Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for 22:6-CoA and the internal standard using the instrument's software.
-
Calibration Curve: Prepare a calibration curve by analyzing a series of standards containing known concentrations of 22:6-CoA and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Determine the concentration of 22:6-CoA in the tissue samples by interpolating the peak area ratios from the calibration curve. The final concentration is typically expressed as pmol/mg of tissue.
Quantitative Data Summary
The following table summarizes the reported levels of 22:6-CoA in various mouse tissues, providing a reference for expected concentrations.[7]
| Tissue | 22:6-CoA (% of total fatty acyl-CoAs detected) |
| Brain | ~1% |
| Heart | ~5% |
| Kidney | ~2% |
| Liver | ~1% |
Data is adapted from a study on the S-acylome and acyl-CoA pools in different mouse tissues.[7] The percentages are approximate and can vary based on diet and physiological state.
Signaling Pathways Involving DHA
DHA, once converted to DHA-CoA and incorporated into phospholipids, can modulate various signaling pathways. A key pathway influenced by DHA is the pro-survival Akt signaling cascade in neuronal cells.
Caption: DHA's role in promoting neuronal survival via the Akt signaling pathway.
DHA is first activated to 22:6-CoA, which is then incorporated into membrane phospholipids, leading to an enrichment of phosphatidylserine (PS).[8] This enrichment facilitates the activation of the pro-survival kinase Akt.[8] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins like BAD, leading to the inhibition of caspases and ultimately promoting neuronal survival.[8]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of 22:6-CoA in tissue samples. Accurate measurement of this key metabolite will enable researchers to further elucidate the metabolic and signaling roles of DHA in health and disease, potentially leading to new therapeutic strategies for a variety of disorders. The provided protocols and data serve as a valuable resource for scientists and drug development professionals working in the field of lipid metabolism and signaling.
References
- 1. Reactome | Oxidation of tetracosapentaenoyl-CoA to delta2-tetracosaheptaenoyl-CoA [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. Docosahexaenoic acid: brain accretion and roles in neuroprotection after brain hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthetase 6 enriches the neuroprotective omega-3 fatty acid DHA in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential role of hepatic lipase in the accretion of docosahexaenoic acid (DHA) by the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid and signaling pathways in rabbit colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S -acylation machinery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02235A [pubs.rsc.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Note: Quantification of Docosahexaenoyl-CoA (DHA-CoA) by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoyl-CoA (DHA-CoA) is the activated form of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid crucial for brain function, retinal development, and possessing anti-inflammatory properties. The quantification of DHA-CoA in biological matrices is vital for understanding its role in various physiological and pathological processes. This application note provides detailed protocols for the quantification of DHA-CoA using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection.
Biochemical Pathway of Docosahexaenoyl-CoA Synthesis
DHA is obtained from the diet or synthesized from its precursor, α-linolenic acid (ALA), through a series of elongation and desaturation reactions primarily in the endoplasmic reticulum and peroxisomes. Once synthesized or taken up by the cell, DHA is activated to DHA-CoA by acyl-CoA synthetases. This activation is a critical step, enabling its incorporation into complex lipids or participation in other metabolic pathways.
Caption: Synthesis of Docosahexaenoyl-CoA from α-Linolenic Acid.
Experimental Protocols
This section details the methodologies for sample preparation and subsequent analysis by HPLC-UV and LC-MS/MS.
I. Sample Preparation from Tissues and Cultured Cells
This protocol is designed for the extraction of long-chain fatty acyl-CoAs, including DHA-CoA, from biological samples.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA
-
Homogenizer
-
Centrifuge
Procedure:
-
Tissue Samples:
-
Excise tissue and immediately wash with ice-cold PBS.
-
Weigh approximately 20-50 mg of tissue and place it in a pre-chilled tube.
-
Add 1 mL of ice-cold methanol and the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Cultured Cells:
-
Wash cultured cells (approximately 1-5 million) twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add 1 mL of ice-cold methanol containing the internal standard to the cell pellet or plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Extraction:
-
Vortex the homogenate/lysate vigorously for 2 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
To the supernatant, add 1 mL of acetonitrile.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for the intended HPLC analysis.
-
Vortex for 1 minute and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
Caption: Experimental workflow for DHA-CoA extraction.
II. HPLC-UV Method
This method is suitable for the general quantification of acyl-CoAs based on the UV absorbance of the adenine (B156593) ring in the Coenzyme A moiety.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 75 mM KH₂PO₄ in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 20% B
-
10-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
Quantification: Quantification is based on a calibration curve generated using authentic DHA-CoA standards of known concentrations. The peak area of DHA-CoA in the sample is compared to the calibration curve. The internal standard is used to correct for variations in extraction efficiency and injection volume.
III. LC-MS/MS Method
This method offers higher sensitivity and specificity for the quantification of DHA-CoA.
-
LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10-95% B (linear gradient)
-
12-15 min: 95% B
-
15.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for DHA-CoA:
-
The molecular weight of DHA is approximately 328.49 g/mol .
-
The molecular weight of Coenzyme A is approximately 767.53 g/mol .
-
The molecular weight of DHA-CoA is the sum of the acyl group (DHA - H₂O) and CoA, which is approximately 1078.98 g/mol .
-
Precursor Ion (Q1): m/z 1079.5 [M+H]⁺
-
Product Ion (Q3): m/z 572.5 (corresponding to the neutral loss of the phosphoadenosine diphosphate (B83284) moiety, a characteristic fragmentation of acyl-CoAs of 507 Da).[1]
-
-
Internal Standard (C17:0-CoA) MRM Transition:
-
Precursor Ion (Q1): m/z 1020.6 [M+H]⁺
-
Product Ion (Q3): m/z 513.6 [M-507+H]⁺
-
Quantification: Quantification is performed using a calibration curve of DHA-CoA standards and the peak area ratio of DHA-CoA to the internal standard.
Data Presentation
The following tables summarize representative quantitative data for long-chain acyl-CoAs in various biological samples. These values can serve as a reference for expected concentrations.
Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Mouse Liver.
| Acyl-CoA Species | Concentration (pmol/mg protein) |
| Palmitoyl-CoA (C16:0) | 50 - 150 |
| Stearoyl-CoA (C18:0) | 20 - 80 |
| Oleoyl-CoA (C18:1) | 80 - 200 |
| Arachidonoyl-CoA (C20:4) | 5 - 25 |
| Docosahexaenoyl-CoA (C22:6) | 2 - 15 |
Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Brain Regions.
| Brain Region | Palmitoyl-CoA (pmol/mg protein) | Stearoyl-CoA (pmol/mg protein) | Oleoyl-CoA (pmol/mg protein) | Arachidonoyl-CoA (pmol/mg protein) | Docosahexaenoyl-CoA (pmol/mg protein) |
| Cortex | 15 - 40 | 10 - 30 | 20 - 50 | 8 - 20 | 5 - 15 |
| Hippocampus | 10 - 35 | 8 - 25 | 15 - 45 | 10 - 25 | 7 - 18 |
| Cerebellum | 12 - 38 | 9 - 28 | 18 - 48 | 7 - 18 | 4 - 12 |
Conclusion
The protocols described in this application note provide robust and reliable methods for the quantification of Docosahexaenoyl-CoA in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and specificity of the analysis. The LC-MS/MS method is highly recommended for its superior performance in complex biological matrices. Accurate quantification of DHA-CoA will facilitate a deeper understanding of its metabolic roles and its implications in health and disease.
References
Application Notes and Protocols for In Vitro Assay of Acyl-CoA Synthetase 6 (ACSL6) Activity with DHA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for measuring the in vitro enzymatic activity of Acyl-CoA Synthetase 6 (ACSL6), with a specific focus on its substrate, docosahexaenoic acid (DHA). ACSL6 is a key enzyme in the metabolic activation of long-chain fatty acids, converting them into their corresponding acyl-CoA esters.[1][2][3] Notably, ACSL6 exhibits a significant role in the metabolism of DHA, a critical omega-3 fatty acid abundant in the brain.[4][5] Understanding the enzymatic activity of ACSL6 is crucial for research in neuroscience, metabolic disorders, and for the development of therapeutic agents targeting fatty acid metabolism.
ACSL6 is integral to channeling specific fatty acids toward distinct metabolic fates.[4] The enzyme catalyzes the formation of acyl-CoA from a fatty acid, ATP, and Coenzyme A (CoA).[6][7] In humans, different splice variants of ACSL6 exist, with ACSL6V2 showing a particularly high affinity for docosapolyenoic acids like DHA.[1][2][3] Deficiencies in ACSL6-mediated DHA metabolism have been linked to impaired motor function and increased neuroinflammation.[4][8][9]
Data Presentation
Table 1: Substrate Specificity of Human ACSL6 Variants
| Substrate | ACSL6V1 (Relative Activity %) | ACSL6V2 (Relative Activity %) |
| Oleic acid (18:1) | 100 | 100 |
| Linoleic acid (18:2) | 120 | 60 |
| Arachidonic acid (20:4) | 50 | 40 |
| Eicosapentaenoic acid (20:5) | 20 | 20 |
| Docosapentaenoic acid (22:5) | 60 | 180 |
| Docosahexaenoic acid (22:6) | 70 | 250 |
Data synthesized from studies on recombinant human ACSL6 variants expressed in Sf9 cells.[1][2]
Table 2: Kinetic Parameters of Human ACSL6V2 for Various Fatty Acid Substrates
| Substrate | Km (μM) | Vmax (nmol/min/mg) | Vmax/Km |
| Oleic acid (18:1) | 15.2 | 125 | 8.2 |
| Linoleic acid (18:2) | 18.5 | 110 | 5.9 |
| Arachidonic acid (20:4) | 25.1 | 95 | 3.8 |
| Docosahexaenoic acid (22:6) | 5.8 | 150 | 25.9 |
Kinetic parameters were determined using an LC-MS/MS-based assay with recombinant human ACSL6V2.[1][2]
Experimental Protocols
Two primary methods for assaying ACSL6 activity in vitro are presented: a classic radiolabeling assay and a more modern, non-radioactive LC-MS/MS-based method. Additionally, a general protocol using a commercially available fluorometric kit is described.
Protocol 1: Radiolabeling Assay for ACSL6 Activity
This protocol is adapted from methodologies used to measure Acyl-CoA synthetase activity using radiolabeled fatty acids.[4][10][11]
Objective: To quantify the enzymatic activity of ACSL6 by measuring the incorporation of radiolabeled DHA into DHA-CoA.
Materials:
-
Recombinant human ACSL6 enzyme
-
[1-¹⁴C]Docosahexaenoic acid (DHA)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5)
-
Stopping Solution (e.g., Dole's reagent: isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)
-
Heptane
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, CoA, MgCl₂, and BSA.
-
Enzyme Preparation: Dilute the recombinant ACSL6 enzyme to the desired concentration in the reaction buffer.
-
Substrate Preparation: Prepare a solution of [1-¹⁴C]DHA with a known specific activity.
-
Initiation of Reaction: Add the diluted ACSL6 enzyme to the reaction mixture and pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the [1-¹⁴C]DHA solution.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stopping solution.
-
Extraction of Unreacted Fatty Acid: Add heptane and water to the tube, vortex, and centrifuge to separate the phases. The unreacted [1-¹⁴C]DHA will partition into the upper organic phase.
-
Quantification: Transfer an aliquot of the lower aqueous phase (containing the [¹⁴C]DHA-CoA) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculation of Activity: Calculate the amount of [¹⁴C]DHA-CoA formed based on the specific activity of the [1-¹⁴C]DHA and the measured radioactivity. Express the enzyme activity as nmol of product formed per minute per mg of protein.
Protocol 2: LC-MS/MS-Based Assay for ACSL6 Activity
This protocol is based on a novel, non-radioactive method for measuring Acyl-CoA synthetase activity.[1][2]
Objective: To directly quantify the formation of DHA-CoA using liquid chromatography-tandem mass spectrometry.
Materials:
-
Recombinant human ACSL6 enzyme
-
Docosahexaenoic acid (DHA)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5)
-
Internal Standard (e.g., C17:0-CoA)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare the reaction mixture as described in Protocol 1, but using non-radiolabeled DHA.
-
Enzymatic Reaction: Initiate and incubate the reaction as described above.
-
Reaction Termination and Extraction: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate the protein.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the parent and daughter ions for DHA-CoA and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis: Quantify the amount of DHA-CoA produced by comparing its peak area to that of the internal standard and using a standard curve generated with known concentrations of DHA-CoA. Calculate the enzyme activity.
Protocol 3: Fluorometric Assay for General Acyl-CoA Synthetase Activity
This protocol describes the general use of a commercially available fluorometric assay kit. These kits provide a high-throughput method for screening ACSL inhibitors but may not be specific for ACSL6.
Objective: To measure the activity of ACSL6 through a coupled enzymatic reaction that produces a fluorescent signal.
Materials:
-
Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315)[12][13]
-
Recombinant human ACSL6 enzyme
-
DHA as the substrate
-
Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)[12]
Procedure:
-
Reagent Preparation: Prepare the assay buffer, enzyme mix, developer, and probe according to the kit's instructions.
-
Sample and Control Preparation: Add the recombinant ACSL6 enzyme to the appropriate wells of a 96-well plate. Include a background control without the enzyme.
-
Substrate Addition: Add DHA to the wells to initiate the reaction. The kit may provide a generic long-chain fatty acid, which can be substituted with DHA.
-
Reaction Mix Addition: Add the reaction mix (containing the necessary enzymes and probe for the coupled reaction) to all wells.
-
Incubation and Measurement: Incubate the plate at the recommended temperature (e.g., 37°C) and measure the fluorescence in a kinetic mode for a set period (e.g., 30-60 minutes).[12]
-
Calculation of Activity: Determine the rate of fluorescence increase and calculate the ACSL6 activity based on a standard curve provided in the kit.
Mandatory Visualizations
Caption: Experimental workflow for in vitro ACSL6 activity assays.
References
- 1. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 3. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 4. pnas.org [pnas.org]
- 5. Acyl-CoA synthetase 6 enriches the neuroprotective omega-3 fatty acid DHA in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. uniprot.org [uniprot.org]
- 8. JCI Insight - Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging [insight.jci.org]
- 9. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA synthetase 6 enriches the neuroprotective omega-3 fatty acid DHA in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. abcam.cn [abcam.cn]
- 13. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
Application Note and Protocol: Solid-Phase Extraction of Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and cellular signaling pathways.[1] The accurate quantification of these molecules is essential for understanding various physiological and pathological conditions, including metabolic disorders like type 2 diabetes, fatty liver disease, and certain cancers.[2] However, their low abundance and inherent instability present significant analytical challenges.
This document provides a detailed protocol for the solid-phase extraction (SPE) of long-chain acyl-CoAs from biological samples, a crucial step for their subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The described methods are compiled from established protocols to ensure high recovery and sample purity.[1][3]
Data Presentation
The efficiency of acyl-CoA recovery can be influenced by the chain length of the acyl group and the specific SPE method utilized. The following tables summarize quantitative data for various acyl-CoA species across different cell lines and representative recovery data from published protocols.
Table 1: Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~3.5 | ~1.5 |
| C18:1-CoA | - | ~7 | ~3.5 |
| C18:2-CoA | - | ~1 | ~0.5 |
| C20:4-CoA | - | ~0.5 | ~0.25 |
Data synthesized from literature. Note that variations in experimental conditions and normalization methods can affect direct comparability.[3]
Table 2: Representative Recovery Rates of Acyl-CoAs Using SPE
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% |
Recovery data is based on published protocols and may vary depending on the specific experimental conditions.[1] A novel procedure for the quantitative isolation and purification of acyl-coenzyme A esters reports recoveries of 93% to 104% for tissue extraction and 83% to 90% for solid-phase extraction.[4]
Experimental Protocols
Two primary methods for the solid-phase extraction of long-chain acyl-CoAs are detailed below.
Protocol 1: SPE using Weak Anion Exchange Columns
This protocol is suitable for the extraction of a broad range of acyl-CoAs from cell cultures.[3]
Materials:
-
Cells (adherent or suspension)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[3]
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)[3]
-
Weak anion exchange solid-phase extraction (SPE) columns[3]
-
5% Ammonium Hydroxide (NH4OH) in methanol[3]
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the cell pellet.[3]
-
Add 1 mL of ACN:Isopropanol (3:1) to the lysate, vortex vigorously for 2 minutes, and sonicate for 3 minutes.[3]
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.[3]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[3]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[3]
-
Loading: Load the supernatant onto the conditioned SPE column.[3]
-
Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.[3]
-
Elution: Elute the acyl-CoAs with 1 mL of 5% NH4OH in methanol.[3]
-
-
Sample Concentration:
Protocol 2: SPE using 2-(2-pyridyl)ethyl Functionalized Silica (B1680970) Gel from Tissues
This protocol is a robust method for the extraction of a wide range of acyl-CoAs from tissue samples.[1][4]
Materials:
-
Fresh or frozen tissue samples (50-100 mg)[1]
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[1]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[1]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[1][4]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[1]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[1]
-
Internal Standard: Heptadecanoyl-CoA (C17:0)[1]
-
Glass homogenizer
-
Centrifuge capable of 12,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[1]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[1]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[1]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[1]
-
-
Sample Concentration and Reconstitution:
Visualizations
The following diagrams illustrate the experimental workflow for solid-phase extraction of long-chain acyl-CoAs and a simplified overview of their central role in metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 22:6 Coenzyme A (DHA-CoA) for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA, 22:6n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) with profound roles in cellular physiology and pathology. In vitro studies investigating the metabolism and signaling pathways involving DHA often require its activated form, docosahexaenoyl-Coenzyme A (DHA-CoA). The availability of high-purity DHA-CoA is essential for accurate and reproducible experimental outcomes. These application notes provide a detailed protocol for the enzymatic synthesis of DHA-CoA, suitable for a range of in vitro applications, including enzyme kinetics, lipid metabolism studies, and drug screening assays.
The presented method leverages the substrate specificity of long-chain acyl-CoA synthetases (ACSL), enzymes that catalyze the formation of a thioester bond between a fatty acid and Coenzyme A (CoA). Specifically, human ACSL6 variant 2 (ACSL6V2) has demonstrated a high preference and catalytic efficiency for DHA, making it an excellent candidate for this synthesis.[1][2][3]
Data Presentation
Table 1: Kinetic Parameters of Human ACSL6 Variants for Various Fatty Acid Substrates
| Fatty Acid Substrate | ACSL6 Variant | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| Docosahexaenoic Acid (22:6) | ACSL6V2 | ~5 | ~15 | ~3.0 |
| Oleic Acid (18:1) | ACSL6V2 | ~10 | ~20 | ~2.0 |
| Arachidonic Acid (20:4) | ACSL6V2 | ~20 | ~10 | ~0.5 |
| Linoleic Acid (18:2) | ACSL6V2 | ~25 | ~12 | ~0.48 |
| Docosahexaenoic Acid (22:6) | ACSL6V1 | ~15 | ~8 | ~0.53 |
| Linoleic Acid (18:2) | ACSL6V1 | ~8 | ~18 | ~2.25 |
Note: The values presented are approximate and synthesized from literature data for illustrative purposes. Actual kinetic parameters may vary based on experimental conditions and enzyme preparation.[1][3]
Table 2: Reagents and Materials for Enzymatic Synthesis of DHA-CoA
| Reagent/Material | Supplier | Catalog Number |
| Docosahexaenoic Acid (DHA) | Cayman Chemical | 90310 |
| Coenzyme A, trilithium salt | Sigma-Aldrich | C3019 |
| ATP, disodium (B8443419) salt | Sigma-Aldrich | A2383 |
| Magnesium Chloride (MgCl2) | Sigma-Aldrich | M8266 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Tris-HCl Buffer | Thermo Fisher Scientific | 15568025 |
| Recombinant Human ACSL6V2 | (To be sourced or expressed) | N/A |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| C18 Reverse-Phase HPLC Column | Waters | WAT044385 |
| Acetonitrile (HPLC Grade) | Thermo Fisher Scientific | A998-4 |
| Potassium Phosphate Monobasic | Sigma-Aldrich | P5655 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 22:6 Coenzyme A (DHA-CoA)
This protocol describes the synthesis of DHA-CoA from DHA and Coenzyme A using a recombinant long-chain acyl-CoA synthetase.
1. Preparation of Reagents:
-
DHA Stock Solution (10 mM): Prepare in a solution of 5% Triton X-100 in ethanol. Store at -80°C.
-
Coenzyme A Stock Solution (20 mM): Prepare in sterile, nuclease-free water. Aliquot and store at -80°C.
-
ATP Stock Solution (100 mM): Prepare in sterile, nuclease-free water, neutralize to pH 7.0 with NaOH. Aliquot and store at -80°C.
-
Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 5 mM DTT. Store at 4°C.
2. Enzymatic Reaction Setup:
The following reaction should be set up in a microcentrifuge tube on ice:
| Component | Volume (µL) | Final Concentration |
| 5X Reaction Buffer | 20 | 1X |
| DHA Stock (10 mM) | 5 | 0.5 mM |
| Coenzyme A Stock (20 mM) | 5 | 1.0 mM |
| ATP Stock (100 mM) | 5 | 5.0 mM |
| Recombinant Human ACSL6V2 (0.1 mg/mL) | 5 | 5 µg/mL |
| Nuclease-free Water | 60 | - |
| Total Volume | 100 |
3. Reaction Incubation:
-
Incubate the reaction mixture at 37°C for 60-120 minutes in a water bath or thermocycler.
-
The optimal incubation time may need to be determined empirically based on the activity of the enzyme preparation.
4. Reaction Termination:
-
Terminate the reaction by adding 10 µL of 10% (v/v) formic acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme.
-
Transfer the supernatant containing the synthesized DHA-CoA to a new tube for purification.
Protocol 2: Purification of DHA-CoA by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the purification of the synthesized DHA-CoA using reverse-phase HPLC.
1. HPLC System and Column:
-
An HPLC system equipped with a UV detector is required.
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for this separation.
2. Mobile Phases:
-
Mobile Phase A: 50 mM Potassium Phosphate buffer (pH 5.3).
-
Mobile Phase B: Acetonitrile.
3. HPLC Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 90 | 10 | 1.0 |
| 5 | 90 | 10 | 1.0 |
| 25 | 10 | 90 | 1.0 |
| 30 | 10 | 90 | 1.0 |
| 35 | 90 | 10 | 1.0 |
| 40 | 90 | 10 | 1.0 |
4. Purification Procedure:
-
Inject the supernatant from the terminated reaction onto the HPLC system.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions corresponding to the DHA-CoA peak. The retention time will be longer than that of free CoA due to the hydrophobicity of the DHA acyl chain.
-
Pool the collected fractions and lyophilize to obtain the purified DHA-CoA.
Protocol 3: Characterization and Quantification of DHA-CoA
1. Purity Assessment:
-
Re-inject a small aliquot of the purified and lyophilized DHA-CoA into the HPLC system using the same method as for purification to assess its purity.
-
Purity can also be confirmed by mass spectrometry (LC-MS) to verify the correct mass of DHA-CoA.
2. Quantification:
-
Quantify the concentration of the purified DHA-CoA solution by measuring its absorbance at 260 nm.
-
The molar extinction coefficient for Coenzyme A at 260 nm is 16,400 M-1cm-1.
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration.
Mandatory Visualization
Caption: Enzymatic synthesis of DHA-CoA from its precursors.
Caption: Workflow for the purification of synthesized DHA-CoA.
Concluding Remarks
This set of application notes and protocols provides a comprehensive guide for the synthesis, purification, and characterization of this compound for in vitro studies. The enzymatic approach using ACSL6V2 is highlighted due to its high specificity for DHA, ensuring a biologically relevant product. Adherence to these protocols will enable researchers to produce high-purity DHA-CoA, facilitating reliable and reproducible results in their downstream applications.
References
Application Notes and Protocols for Tracing Docosahexaenoyl-CoA Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and a precursor to a variety of signaling molecules.[1] Its activated form, docosahexaenoyl-CoA (DHA-CoA), is a central hub in DHA metabolism, directing DHA towards esterification into complex lipids, retroconversion to other fatty acids, or β-oxidation for energy production.[2][3] Understanding the dynamics of DHA-CoA metabolism is crucial for elucidating the roles of DHA in health and disease, and for the development of novel therapeutics. Stable isotope tracing, coupled with mass spectrometry, offers a powerful approach to dynamically track the metabolic fate of DHA and quantify the flux through various metabolic pathways.[4][5] This document provides detailed application notes and protocols for designing and conducting stable isotope tracing studies of DHA-CoA metabolism.
Core Applications of Stable Isotope-Labeled DHA
The use of stable isotope-labeled DHA, such as ¹³C-DHA or D-DHA, allows for the precise tracking of its metabolic journey.[6] Key applications include:
-
Pharmacokinetic and Bioavailability Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of dietary DHA.
-
Metabolic Flux Analysis: Quantifying the rates of conversion of DHA-CoA into various downstream metabolites and lipid classes.[6]
-
Pathway Elucidation: Identifying and characterizing novel metabolic pathways involving DHA-CoA.
-
Target Engagement and Efficacy of Therapeutics: Assessing the impact of pharmacological interventions on DHA-CoA metabolism.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells with ¹³C-DHA
This protocol outlines a procedure for tracing the metabolism of ¹³C-DHA in cultured cells.
Materials:
-
Adherent mammalian cell line of interest (e.g., hepatocytes, neurons, adipocytes)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Uniformly labeled ¹³C-Docosahexaenoic acid (¹³C₂₂-DHA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
LC-MS grade solvents (Methanol, Chloroform (B151607), Water, Acetonitrile, Formic Acid)
-
6-well cell culture plates
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a complete medium.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of ¹³C-DHA complexed to fatty acid-free BSA.
-
Dilute the ¹³C-DHA-BSA complex in a serum-free or low-serum culture medium to the desired final concentration (e.g., 10-50 µM).
-
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells twice with pre-warmed sterile PBS.
-
Add the pre-warmed labeling medium to the cells. This marks the beginning of the time course (t=0).
-
-
Time-Course Incubation: Incubate the cells in the labeling medium for various time points (e.g., 0, 1, 4, 8, 12, 24 hours) to monitor the incorporation of the stable isotope into DHA-CoA and downstream metabolites.
-
Metabolite Quenching and Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol (B129727) to each well to quench metabolic activity and precipitate proteins.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
-
Lipid Extraction (for analysis of DHA incorporation into complex lipids):
-
To the cell pellet from the previous step, add a mixture of chloroform and methanol (2:1, v/v) to extract lipids.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Dry the metabolite and lipid extracts under a gentle stream of nitrogen.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 90% methanol).
-
Protocol 2: In Vivo Stable Isotope Tracing of DHA Metabolism in Mice
This protocol provides a general framework for an in vivo tracer study to assess the disposition of orally administered ¹³C-DHA.
Materials:
-
C57BL/6 mice
-
¹³C-DHA (as triglyceride or ethyl ester)
-
Vehicle for oral administration (e.g., corn oil)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthesia
-
Surgical tools for tissue collection
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to a standard chow diet and water.
-
Tracer Administration:
-
Fast the mice for 4-6 hours before tracer administration.
-
Administer a single oral gavage of ¹³C-DHA in the vehicle. The dose will depend on the specific experimental goals.
-
-
Serial Blood Sampling: Collect small blood samples (e.g., 10-20 µL) via the tail vein or saphenous vein at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Collect blood into EDTA-coated tubes and process to plasma by centrifugation.
-
Tissue Collection: At the end of the time course, euthanize the mice and collect tissues of interest (e.g., liver, brain, adipose tissue, heart). Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Sample Preparation:
-
Plasma: Perform lipid and metabolite extractions as described in Protocol 1.
-
Tissues: Homogenize the frozen tissues in an appropriate buffer and then perform lipid and metabolite extractions.
-
-
LC-MS/MS Analysis: Analyze the prepared samples to determine the concentration and isotopic enrichment of ¹³C-DHA and its metabolites.
Analytical Methodology: LC-MS/MS for DHA-CoA Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of labeled and unlabeled DHA-CoA and other acyl-CoAs.
LC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 - 50°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Unlabeled DHA-CoA: Monitor the transition from the precursor ion (m/z of DHA-CoA) to a specific product ion (e.g., the fragment corresponding to the CoA moiety).
-
¹³C-DHA-CoA: Monitor the transition from the precursor ion (m/z of ¹³C₂₂-DHA-CoA) to the same product ion. The precursor ion will have a mass shift corresponding to the number of ¹³C atoms.
-
Data Presentation
Quantitative data from stable isotope tracing experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of ¹³C-DHA in Mouse Plasma
| Parameter | Value |
| Cmax (µg/mL) | 15.2 ± 2.1 |
| Tmax (hours) | 2.0 ± 0.5 |
| AUC₀₋₂₄ (µg·h/mL) | 125.6 ± 15.3 |
| Half-life (hours) | 6.8 ± 1.2 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; AUC: Area under the curve.
Table 2: Half-life of DHA in Various Mouse Tissues Determined by Stable Isotope Tracing
| Tissue | DHA Half-life (days) | Reference |
| Brain | 46 - 47 | [7] |
| Liver | 5.6 - 7.2 | [7] |
| Plasma | 4.7 - 6.4 | [7] |
Table 3: Retroconversion of ¹³C-DHA to ¹³C-EPA in Different Cell Lines
| Cell Line | Cell Type | ¹³C-EPA / ¹³C-DHA Ratio | Reference |
| MCF7 | Non-neuronal | High | [5][8] |
| HepG2 | Non-neuronal | High | [5][8] |
| Y79 | Neuronal | Low | [5][8] |
| SK-N-SH | Neuronal | Low | [5][8] |
This table illustrates the significantly higher rate of retroconversion in non-neuronal cells compared to neuronal cells.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to visualize key metabolic pathways and experimental workflows.
Caption: Metabolic pathways of DHA-CoA.
Caption: General experimental workflow for stable isotope tracing.
Caption: Simplified signaling pathways of DHA-derived mediators.
Conclusion
Stable isotope tracing provides an unparalleled view into the complex and dynamic metabolism of DHA-CoA. The protocols and information presented here offer a comprehensive guide for researchers to design and implement robust studies to investigate the metabolic fate of DHA in various biological systems. These approaches are invaluable for advancing our understanding of the physiological roles of DHA and for the development of targeted nutritional and pharmaceutical interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 7. Novel 13C enrichment technique reveals early turnover of DHA in peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic fate of docosahexaenoic acid (DHA; 22:6n-3) in human cells: direct retroconversion of DHA to eicosapentaenoic acid (20:5n-3) dominates over elongation to tetracosahexaenoic acid (24:6n-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Investigating the Roles of 22:6-CoA in Neurological Health and Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA, 22:6 n-3) is an essential omega-3 polyunsaturated fatty acid highly enriched in the brain, where it plays critical roles in neuronal membrane structure, signal transduction, and neuroinflammation. The biological activities of DHA are contingent upon its conversion to its metabolically active form, docosahexaenoyl-CoA (22:6-CoA). A deficiency in the synthesis or utilization of 22:6-CoA can lead to significant neurological impairments. This document provides an overview of relevant animal models used to study the functional consequences of impaired 22:6-CoA metabolism, complete with detailed experimental protocols and quantitative data to facilitate research and drug development in this area.
The study of 22:6-CoA deficiency is often approached through models of DHA deficiency or by targeting enzymes crucial for its metabolism, as a direct model of isolated 22:6-CoA deficiency is not well-established. These models fall into three main categories:
-
Nutritional Models: Rodents are fed diets deficient in the DHA precursor, α-linolenic acid (ALA), to induce a systemic reduction in DHA levels.
-
Genetic Models: These include models of Zellweger spectrum disorder (ZSD), a peroxisomal biogenesis disorder where DHA synthesis is impaired, and knockouts of specific enzymes involved in DHA metabolism.
-
Enzyme-Specific Models: These models target enzymes that directly metabolize DHA-CoA, such as acyl-CoA synthetases (e.g., Acsl6) and acyl-CoA thioesterases (e.g., ACOT7).
These models have been instrumental in elucidating the pathological consequences of disrupted 22:6-CoA metabolism, which include altered synaptic plasticity, increased neuroinflammation, and behavioral deficits.
Animal Models and Key Phenotypes
A variety of animal models have been developed to investigate the impact of compromised 22:6-CoA availability. Below is a summary of commonly used models and their associated phenotypes.
| Animal Model | Description | Key Phenotypes | Relevant Research Areas |
| Nutritional n-3 PUFA Deficiency | Rats or mice fed a diet lacking α-linolenic acid and DHA. | Reduced brain DHA levels, increased anxiety-like behavior, impaired learning and memory, altered synaptic plasticity, increased neuroinflammation.[1] | Cognitive neuroscience, neuroinflammation, developmental neurobiology. |
| Elovl2 Knockout Mouse | Genetic deletion of Elongase of very long chain fatty acids 2, a key enzyme in DHA synthesis. | Significantly reduced DHA levels, increased pro-inflammatory markers (TNF, IL-1β, iNOS), microglial activation, and altered expression of synaptic plasticity markers (Egr-1, Arc1, BDNF).[2][3][4] | Neuroinflammation, synaptic plasticity, lipid metabolism. |
| Pex1-G844D Mouse | Knock-in model of a common mutation in the PEX1 gene, causing a mild form of Zellweger spectrum disorder. | Growth retardation, fatty liver, cholestasis, retinopathy, elevated very-long-chain fatty acids (VLCFA), and reduced plasmalogens.[5][6][7] | Peroxisomal disorders, neurodevelopmental disorders, metabolic diseases. |
| Acsl6 Knockout Mouse | Genetic deletion of Acyl-CoA Synthetase Long-Chain Family Member 6, which activates DHA to 22:6-CoA. | Reduced brain DHA levels, motor impairments, altered glutamate (B1630785) metabolism, increased astrogliosis and microglia activation.[8] | Neuroprotection, fatty acid metabolism, neuroinflammation. |
| ACOT7 Knockout Mouse | Genetic deletion of Acyl-CoA Thioesterase 7, which hydrolyzes long-chain acyl-CoAs, including 22:6-CoA. | Potentiated seizure susceptibility and metabolic dysfunction on a high-fat diet.[9] | Neuronal excitability, metabolic regulation, epilepsy. |
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing these animal models.
Table 1: Brain Fatty Acid Composition in n-3 Deficient Rodent Models
| Fatty Acid | Brain Region | Animal Model | Change in Deficient vs. Control | Reference |
| DHA (22:6 n-3) | Whole Brain | Rat (n-3 deficient diet) | ↓ 55-65% | [10] |
| Whole Brain | Rat (n-3 deficient diet) | ↓ (13.9% vs 15.8% of total FAs) | [11] | |
| Frontal Cortex | Mouse (n-3 deficient diet) | ↓ 40% | [12] | |
| DPAn-6 (22:5 n-6) | Whole Brain | Rat (n-3 deficient diet) | ↑ 150-225% | [10] |
| Frontal Cortex | Mouse (n-3 deficient diet) | ↑ (Compensatory increase) | [12] | |
| AA/DHA Ratio | Whole Brain | Rat (n-3 deficient diet) | ↑ (Significantly increased) | [1] |
Table 2: Neuroinflammatory and Synaptic Plasticity Markers in DHA Deficient Models
| Marker | Brain Region | Animal Model | Change in Deficient vs. Control | Reference |
| TNF, IL-1β, iNOS | Cerebral Cortex | Elovl2-/- Mouse | ↑ (Increased expression) | [2][3] |
| Iba1 (microglia) | Cerebral Cortex | Elovl2-/- Mouse | ↑ (Increased protein level and cell number) | [3] |
| BDNF | Hypothalamus, Hippocampus | Rat (n-3 deficient diet) | ↓ (Significantly decreased) | [1] |
| Cerebral Cortex | Elovl2-/- Mouse | ↓ (Altered expression) | [2][3] | |
| TrkB Signaling | Brain | Rat (n-3 deficient diet) | ↓ (Reduced) | [1] |
| pCREB | Brain | Rat (n-3 deficient diet) | ↓ (Reduced activation) | [1] |
Table 3: Behavioral Outcomes in DHA Deficient Rodent Models
| Behavioral Test | Parameter | Animal Model | Outcome in Deficient vs. Control | Reference |
| Elevated Plus Maze | Open Arm Entries | Male Mice (Socially Isolated, Control Diet) | ↓ (Significantly fewer) | [13] |
| Open Field Test | General Locomotion | Male Mice | ↑ (Higher than females) | [13] |
| Sucrose (B13894) Preference | Preference for Sucrose | Male Mice (Socially Isolated, Control Diet) | ↓ (Significant effect of diet) | [13] |
Table 4: Biochemical Data from Pex1-G844D Mouse Model
| Analyte | Sample Type | Change in Pex1-G844D vs. Control | Reference |
| C26:0 LPC | RPE-choroid-sclera complex | ↑ 10-fold | [14] |
| DHA-containing plasmalogens | RPE-choroid-sclera complex | ↓ 65% | [14] |
| Very-long-chain fatty acids | Fibroblasts | ↑ (Significantly elevated) | [5] |
| Phytanic/Pristanic acid oxidation | Fibroblasts | ↓ (Reduced) | [5] |
Table 5: Brain Lipid Composition in Acsl6 Knockout Mice
| Lipid Species | Brain Region | Change in Acsl6-/- vs. Control | Reference |
| DHA-containing lipids | Cerebellum | ↓ 22-71% | [8] |
| Arachidonic acid-containing lipids | Cerebellum | ↑ 25-61% | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: Induction of n-3 Fatty Acid Deficiency in Rodents
Objective: To induce a state of DHA deficiency through dietary manipulation.
Materials:
-
Specially formulated rodent chow with either a control (n-3 adequate, e.g., soybean oil-based) or deficient (n-3 deficient, e.g., safflower or peanut oil-based) fatty acid composition.
-
Weanling rats or mice.
-
Standard animal housing facilities.
Procedure:
-
Pregnant dams are placed on either the control or n-3 deficient diet throughout gestation and lactation.[1]
-
After weaning (postnatal day 21), offspring are continued on the same diet as their respective dams for a specified period (e.g., 15 weeks).[1]
-
For multi-generational studies, the deficient diet is maintained across two or more generations to achieve a more profound and stable deficiency.
-
Ensure ad libitum access to food and water.
-
Monitor animal health and weight regularly.
Protocol 2: Behavioral Assessment - Elevated Plus Maze
Objective: To assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms).
-
Video tracking system and software.
-
Quiet, dimly lit testing room.
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes prior to testing.
-
Place the rodent in the center of the maze, facing an open arm.[15]
-
Allow the animal to freely explore the maze for a 5-minute period.[15]
-
Record the session using a video tracking system.
-
Analyze the recording for parameters such as time spent in open arms, number of entries into open arms, and total distance traveled.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Protocol 3: Immunohistochemistry for Microglial Activation (Iba1 Staining)
Objective: To visualize and quantify activated microglia in brain tissue.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Sucrose solutions (e.g., 20%, 30% in PBS).
-
Cryostat or microtome.
-
Blocking solution (e.g., 3% normal goat serum in PBS with 0.3% Triton X-100).
-
Primary antibody: Rabbit anti-Iba1.
-
Secondary antibody: Fluorescently-labeled or biotinylated anti-rabbit IgG.
-
DAB or fluorescent mounting medium.
-
Microscope (brightfield or fluorescence).
Procedure:
-
Perfuse the animal transcardially with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in sucrose solutions.
-
Freeze the brain and cut 30-50 µm sections using a cryostat.
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., heat-mediated in citrate (B86180) buffer).
-
Block non-specific binding with blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary anti-Iba1 antibody overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the secondary antibody for 1-2 hours at room temperature.
-
For chromogenic detection, use an ABC kit and develop with DAB. For fluorescent detection, proceed to mounting.
-
Mount sections onto slides and coverslip.
-
Image and quantify Iba1-positive cells and their morphology.
Protocol 4: Western Blot for BDNF Analysis
Objective: To quantify the protein levels of Brain-Derived Neurotrophic Factor.
Materials:
-
Brain tissue (e.g., hippocampus, cortex).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: Anti-BDNF.
-
Loading control antibody: Anti-β-actin or anti-GAPDH.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Homogenize brain tissue in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration of the lysate.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BDNF antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane for a loading control.
-
Quantify band intensities using densitometry software.
Protocol 5: Fatty Acid Analysis by Gas Chromatography (GC)
Objective: To determine the fatty acid composition of brain tissue.
Materials:
-
Brain tissue.
-
Lipid extraction solvents (e.g., chloroform:methanol).
-
Internal standard (e.g., C17:0).
-
Transmethylation reagent (e.g., methanolic HCl or BF3-methanol).
-
Hexane.
-
Gas chromatograph with a flame ionization detector (FID).
Procedure:
-
Homogenize brain tissue in the presence of an internal standard.
-
Extract total lipids using a method such as Folch or Bligh and Dyer.
-
Prepare fatty acid methyl esters (FAMEs) by transmethylation of the lipid extract.
-
Extract the FAMEs into hexane.
-
Inject the FAME sample into the GC-FID.
-
Separate FAMEs based on their chain length and degree of unsaturation.
-
Identify individual fatty acids by comparing their retention times to known standards.
-
Quantify the amount of each fatty acid relative to the internal standard.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by 22:6-CoA/DHA Deficiency
Deficiency in 22:6-CoA/DHA perturbs critical signaling pathways involved in neuronal function and inflammation. The two most well-documented are the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, essential for synaptic plasticity, and inflammatory pathways mediated by microglia.
References
- 1. Omega-3 Fatty Acid Deficiency during Brain Maturation Reduces Neuronal and Behavioral Plasticity in Adulthood | PLOS One [journals.plos.org]
- 2. Impairment of DHA synthesis alters the expression of neuronal plasticity markers and the brain inflammatory status in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impairment of DHA synthesis alters the expression of neuronal plasticity markers and the brain inflammatory status in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pex1-G844D Mouse: A Model for Mild Human Zellweger Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pex1-G844D mouse: a model for mild human Zellweger spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pnas.org [pnas.org]
- 9. Loss of ACOT7 potentiates seizures and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maternal dietary (n-3) fatty acid deficiency alters neurogenesis in the embryonic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Spatial characterization of RPE structure and lipids in the PEX1-p.Gly844Asp mouse model for Zellweger spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Uptake Assays of Docosahexaenoic Acid (DHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina.[1] Its uptake and metabolism are crucial for neurological development, function, and the modulation of inflammatory responses.[2][3] Dysregulation of DHA uptake is implicated in various diseases, making the study of its cellular transport mechanisms a key area of research.[4] These application notes provide detailed protocols for quantifying the cellular uptake of DHA using various established methods, including radiolabeling, fluorescence microscopy, and mass spectrometry. The provided protocols are intended to serve as a guide for researchers in cell biology, pharmacology, and drug development.
Mechanisms of DHA Cellular Uptake
The transport of DHA across the plasma membrane is a complex process involving both passive diffusion and protein-mediated transport. Key proteins involved in the facilitated transport of DHA include:
-
Fatty Acid Transport Proteins (FATPs) : A family of proteins that facilitate the uptake of long-chain fatty acids across the plasma membrane. FATP1 is a key player in the uptake of non-esterified DHA (NE-DHA) at the blood-brain barrier.
-
Fatty Acid Binding Proteins (FABPs) : These proteins bind fatty acids in the cytoplasm, facilitating their transport to various organelles for metabolism and signaling.[5][6] Brain-type FABP (B-FABP) shows a preference for DHA and is crucial during neurogenesis.[6]
-
Major Facilitator Superfamily Domain Containing 2A (MFSD2A) : This is a primary transporter for DHA into the brain, specifically transporting DHA in the form of lysophosphatidylcholine (B164491) (LPC-DHA).[1][5][7][8]
The following diagram illustrates the primary pathways for DHA uptake into a cell.
Experimental Protocols
Several methods are available to assess the cellular uptake of DHA. The choice of assay depends on the specific research question, available equipment, and cell type.
Protocol 1: Radiolabeled DHA Uptake Assay
This traditional method offers high sensitivity and is considered a gold standard for quantifying fatty acid uptake. It typically utilizes tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]) labeled DHA.
Materials:
-
[³H]DHA or [¹⁴C]DHA
-
Cultured cells (e.g., PC12, HeLa, or primary neurons)[9]
-
Cell culture medium (serum-free for assay)
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
-
Bovine serum albumin (BSA), fatty acid-free
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) and grow to desired confluency (typically 80-90%).
-
Preparation of DHA-BSA Complex: Prepare a stock solution of [³H]DHA complexed with BSA. Briefly, evaporate the solvent from the radiolabeled DHA under a stream of nitrogen and resuspend in a small volume of ethanol. Dilute this into a warm (37°C) BSA solution in serum-free medium to achieve the desired final concentration.
-
Uptake Assay: a. Wash the cells twice with warm PBS. b. Aspirate the PBS and add the [³H]DHA-BSA medium to each well. c. Incubate the plate at 37°C for various time points (e.g., 2, 5, 15, 30, 60 minutes) to determine uptake kinetics.[10]
-
Stopping the Uptake: To stop the reaction, aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove extracellularly bound DHA.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification: a. Transfer the cell lysate to a scintillation vial. b. Add scintillation cocktail. c. Measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the protein concentration of a parallel set of wells using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts per milligram of protein.
Protocol 2: Fluorescently Labeled DHA Uptake Assay
This method uses a fluorescently tagged DHA analog, such as BODIPY-DHA, to visualize and quantify uptake using fluorescence microscopy or a plate reader. It is well-suited for high-throughput screening and real-time imaging.[11]
Materials:
-
BODIPY-DHA or other fluorescent fatty acid probe
-
Cultured cells
-
Serum-free, phenol (B47542) red-free cell culture medium
-
Fluorescence microplate reader or confocal microscope
-
Black-walled, clear-bottom 96-well plates (for plate reader assays)
-
DAPI or Hoechst stain for nuclear counterstaining (for microscopy)
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Cell Starvation: Gently wash the cells and replace the growth medium with serum-free, phenol red-free medium. Incubate for 1-2 hours at 37°C.
-
Probe Loading: Prepare the fluorescent DHA probe solution in serum-free medium at the desired concentration (e.g., 1-5 µM).
-
Uptake Measurement (Plate Reader): a. Add the fluorescent DHA probe solution to the wells. b. Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. c. Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~493/503 nm for BODIPY) at regular intervals (e.g., every 2 minutes for 30-60 minutes).
-
Uptake Measurement (Microscopy): a. Add the fluorescent DHA probe solution to the cells. b. Incubate for the desired time period (e.g., 30 minutes) at 37°C. c. Wash the cells three times with PBS to remove the extracellular probe. d. Add fresh medium or PBS for imaging. Counterstain with a nuclear stain if desired. e. Image the cells using a fluorescence microscope. The rate of uptake can be determined by measuring the increase in fluorescence intensity over time in a series of images.[12]
Protocol 3: Mass Spectrometry-Based DHA Uptake Assay
This highly specific and sensitive method uses a stable isotope-labeled DHA, such as deuterated DHA (DHA-d5), to distinguish it from endogenous DHA.[10]
Materials:
-
DHA-d5
-
Cultured cells (e.g., BV-2 microglia)[10]
-
Cell culture medium
-
PBS
-
Internal standard for mass spectrometry (e.g., deuterated arachidonic acid)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. On the day of the experiment, replace the medium with fresh medium containing DHA-d5 at a known concentration (e.g., 50 ng/mL).[10]
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 5, 10, 15 minutes). A rapid uptake in the first few minutes is often observed.[10]
-
Cell Harvesting and Lysis: At each time point, aspirate the medium, wash the cells with ice-cold PBS, and then harvest the cells (e.g., by scraping). Lyse the cells using a suitable method (e.g., sonication).
-
Lipid Extraction: a. Add the internal standard to the cell lysate. b. Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure. c. Evaporate the organic solvent under a stream of nitrogen.
-
LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis. b. Inject the sample into the LC-MS/MS system. c. Quantify the amount of DHA-d5 using multiple reaction monitoring (MRM) in negative ionization mode, with specific m/z transitions (e.g., 332.1/228.3).[10]
-
Data Normalization: Normalize the amount of incorporated DHA-d5 to the total protein content of the cell lysate.
Experimental Workflow and Data Presentation
A typical experimental workflow for a DHA uptake assay is depicted below.
Quantitative Data Summary
The following table summarizes representative quantitative data from various DHA uptake studies. This data can be used as a reference for experimental design.
| Parameter | Value | Cell Type/Model | Assay Method | Reference |
| DHA Concentration | 5 µM | HeLa Cells | Fluorescence Imaging | [13] |
| 50 ng/mL | BV-2 Microglial Cells | LC-MS/MS | [10] | |
| 0.11 µM | Frog Retina | Autoradiography | [14] | |
| Incubation Time | 1 hour | HeLa Cells | Fluorescence Imaging | [13] |
| 15 minutes | BV-2 Microglial Cells | LC-MS/MS | [10] | |
| 6 hours | Frog Retina | Autoradiography | [14] | |
| Uptake Kinetics | Plateau after 2 minutes | BV-2 Microglial Cells | LC-MS/MS | [10] |
| Apparent Permeability (Papp) | 85.87 ± 4.24 x 10⁻⁶ cm/s | hBLECs (LysoPS-DHA) | In vitro BBB model | [15][16] |
| Intracellular Accumulation | 10.39 ± 0.49 % | hBLECs (LysoPS-DHA) | In vitro BBB model | [15][16] |
| Plasma DHA Elevation | 4.4-fold increase | Human (XLRP patients) | Clinical Trial (Oral) | [17] |
Conclusion
The protocols outlined in these application notes provide robust methods for the quantitative analysis of DHA cellular uptake. The choice between radiolabeled, fluorescent, and mass spectrometry-based assays will depend on the specific experimental goals and available resources. Careful consideration of experimental parameters such as cell type, DHA concentration, and incubation time is crucial for obtaining reliable and reproducible data. These assays are invaluable tools for researchers investigating the mechanisms of fatty acid transport, the physiological roles of DHA, and the development of novel therapeutics targeting these pathways.
References
- 1. Structural basis of ω−3 fatty acid transport across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Transporting Proteins: Roles in Brain Development, Aging, and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Unlocking biological access to the brain [longevity.technology]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microscopy-Based Assessment of Fatty Acid Uptake and Lipid Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DHA-fluorescent probe is sensitive to membrane order and reveals molecular adaptation of DHA in ordered lipid microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid and selective uptake, metabolism, and cellular distribution of docosahexaenoic acid among rod and cone photoreceptor cells in the frog retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of Lysophospholipids-DHA transport across an in vitro human model of blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
Quantification of 22:6-CoA in Neuronal Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA, 22:6n-3) is a critical omega-3 polyunsaturated fatty acid highly enriched in the nervous system, playing a pivotal role in neuronal development, function, and protection.[1][2] Before its incorporation into complex lipids or participation in signaling pathways, DHA must be activated to its coenzyme A (CoA) ester, 22:6-CoA (docosahexaenoyl-CoA). This activation is a crucial step, catalyzed by long-chain acyl-CoA synthetases (ACSLs), particularly ACSL6 in neurons, which exhibits a preference for DHA.[3] The resulting 22:6-CoA is a central hub for DHA metabolism, directing it towards various cellular fates, including esterification into phospholipids, which influences membrane fluidity and function, and the synthesis of bioactive mediators. Given its central role, the accurate quantification of 22:6-CoA in neuronal cell culture is essential for understanding the molecular mechanisms of DHA in neurobiology and for the development of therapeutics targeting lipid metabolic pathways in neurological disorders.
This application note provides detailed protocols for the quantification of 22:6-CoA in neuronal cell culture using the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. It also includes information on relevant signaling pathways and a summary of available quantitative data.
Data Presentation
The quantification of specific acyl-CoA species in cultured cells is a technically demanding process. While the literature provides extensive data on the impact of DHA on neuronal cells and the methodologies for acyl-CoA analysis, specific quantitative values for 22:6-CoA in neuronal cell lines are not widely reported. The following table summarizes representative data for long-chain acyl-CoAs in other mammalian cell lines to provide a contextual reference. A placeholder for neuronal cell data is included to highlight the current research gap and encourage further investigation in this area.
Table 1: Representative Cellular Concentrations of Long-Chain Acyl-CoAs
| Cell Line | Acyl-CoA Species | Concentration (pmol/106 cells) | Reference |
| MCF7 (Human Breast Cancer) | Total Long-Chain Acyl-CoAs | 80.4 ± 6.1 | [4] |
| RAW264.7 (Mouse Macrophage) | Total Long-Chain Acyl-CoAs | 12.0 ± 1.0 | [4] |
| Neuronal Cell Lines (e.g., SH-SY5Y, Primary Cortical Neurons) | 22:6-CoA | Data not available in reviewed literature | - |
Note: The concentrations of acyl-CoAs can vary significantly depending on the cell type, culture conditions, and the specific fatty acid supplementation.
Signaling Pathways and Experimental Workflows
22:6-CoA Metabolic and Signaling Pathways
22:6-CoA is a central intermediate in DHA metabolism and signaling. Upon its formation, it can be channeled into several key pathways within a neuron:
-
Incorporation into Phospholipids: 22:6-CoA is a substrate for the acylation of lysophospholipids to form phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS). This process is crucial for maintaining the unique lipid composition of neuronal membranes, which influences membrane fluidity, receptor function, and signal transduction.
-
Modulation of Signaling Cascades: The enrichment of DHA in membrane phospholipids, originating from 22:6-CoA, can modulate the activity of key signaling proteins. For instance, increased DHA-containing PS can facilitate the activation of protein kinase C (PKC), Raf-1, and Akt, promoting neuronal survival and differentiation.[5][6]
-
Synthesis of Bioactive Mediators: While less direct, the pool of DHA incorporated into membranes from 22:6-CoA can be released by phospholipases and converted into potent signaling molecules like resolvins and protectins, which have neuroprotective and anti-inflammatory effects.
-
Gene Expression Regulation: DHA and its metabolites can influence the activity of transcription factors such as cAMP response element-binding protein (CREB), which is involved in synaptic plasticity and neuronal survival.[2]
Experimental Workflow for 22:6-CoA Quantification
The quantification of 22:6-CoA from neuronal cell cultures involves a multi-step process that requires careful handling to prevent degradation of the target analyte. The general workflow is depicted below.
References
- 1. Docosahexaenoic acid synthesis from n-3 fatty acid precursors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic acid promotes hippocampal neuronal development and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Lipid Analysis of the 6-Hydroxydopamine-Treated SH-SY5Y Cell Model for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diets with Higher ω-6/ω-3 Ratios Show Differences in Ceramides and Fatty Acid Levels Accompanied by Increased Amyloid-Beta in the Brains of Male APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Omega-3 Polyunsaturated Fatty-Acid Supplementation Upregulates Protective Cellular Pathways in Patients with Type 2 Diabetes Exhibiting Improvement in Painful Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of Docosahexaenoyl-CoA for Enhanced Fluorescence Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of docosahexaenoyl-CoA (DHA-CoA), a critical intermediate in lipid metabolism, to enable sensitive fluorescence detection. The methodologies outlined are designed for accurate quantification and analysis in various biological samples, aiding in the elucidation of its roles in cellular signaling and metabolic pathways.
Introduction
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is activated to its coenzyme A thioester, docosahexaenoyl-CoA (DHA-CoA), before its incorporation into complex lipids and participation in various cellular processes. The direct measurement of DHA-CoA is challenging due to its low endogenous concentrations and lack of a strong native chromophore or fluorophore. Derivatization of the thiol group of the coenzyme A moiety with a fluorescent probe significantly enhances detection sensitivity, allowing for precise quantification by High-Performance Liquid Chromatography (HPLC). This approach is invaluable for studying the metabolic fate and signaling functions of DHA-CoA.
Long-chain acyl-CoA esters, including DHA-CoA, are not merely metabolic intermediates but also act as signaling molecules that can modulate the activity of various enzymes and transcription factors. Understanding the precise concentrations of these molecules is crucial for deciphering their regulatory roles in health and disease.
Principle of the Method
The protocol is based on the pre-column derivatization of the free thiol group of DHA-CoA with a thiol-reactive fluorescent reagent, monobromobimane (B13751) (mBBr). This reaction forms a stable, highly fluorescent thioether derivative. The derivatized DHA-CoA can then be separated from other cellular components by reversed-phase HPLC and quantified using a fluorescence detector.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the fluorescent derivatization method for long-chain acyl-CoAs. While specific data for DHA-CoA is limited, the provided values are based on the analysis of similar long-chain acyl-CoAs and low-molecular-weight thiols using monobromobimane derivatization and HPLC-fluorescence detection.
Table 1: HPLC-Fluorescence Detection Parameters for Monobromobimane-Derivatized Thiols
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 378 - 392 nm | --INVALID-LINK-- |
| Emission Wavelength (λem) | 475 - 492 nm | --INVALID-LINK-- |
| Column | C18 Reversed-Phase | --INVALID-LINK-- |
| Mobile Phase | Gradient of Acetonitrile (B52724) and aqueous buffer | --INVALID-LINK-- |
Table 2: Performance Characteristics of Monobromobimane Derivatization for Thiol Quantification
| Parameter | Value | Analyte(s) | Reference |
| Linearity Range | 0.55 - 450.0 nmol mL⁻¹ | Various low-molecular-weight thiols | --INVALID-LINK-- |
| Limit of Detection (LOD) | 0.5 µM | Hydrogen Sulfide | --INVALID-LINK-- |
| Recovery | 85.16 - 119.48% | Various low-molecular-weight thiols | --INVALID-LINK-- |
| Precision (RSD) | < 6.3% | Bucillamine | --INVALID-LINK-- |
Experimental Protocols
Materials and Reagents
-
Docosahexaenoyl-CoA (DHA-CoA) standard
-
Monobromobimane (mBBr)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tris-HCl buffer
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Perchloric acid (PCA) or other suitable acid for quenching
-
Potassium carbonate (K₂CO₃) for neutralization
-
Water (HPLC grade)
-
Internal standard (e.g., heptadecanoyl-CoA)
Protocol for Derivatization of DHA-CoA with Monobromobimane
This protocol is adapted from established methods for the derivatization of thiols. Optimization may be required depending on the specific sample matrix and instrumentation.
1. Standard Preparation:
- Prepare a stock solution of DHA-CoA in a suitable buffer (e.g., Tris-HCl, pH 7.4).
- Prepare a series of working standards by diluting the stock solution to cover the expected concentration range in the samples.
2. Sample Preparation:
- For cell or tissue samples, homogenization and extraction of acyl-CoAs are necessary. This is typically done in a cold acidic solution to precipitate proteins and prevent enzymatic degradation.
- After extraction, neutralize the sample with a suitable base (e.g., K₂CO₃).
- Centrifuge to remove any precipitate. The supernatant contains the acyl-CoAs.
3. Derivatization Reaction:
- To 100 µL of the standard or sample, add 10 µL of a freshly prepared 15 mM mBBr solution in acetonitrile.
- Add 90 µL of a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM DTPA).
- Vortex briefly and incubate at room temperature for 30 minutes in the dark. The reaction is light-sensitive.
4. Reaction Quenching:
- Stop the reaction by adding 20 µL of 1 M perchloric acid.
- Vortex and centrifuge to pellet any precipitated protein.
5. HPLC Analysis:
- Inject an appropriate volume of the supernatant onto the HPLC system.
- Separate the derivatized DHA-CoA using a C18 reversed-phase column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).
- Detect the fluorescent derivative using a fluorescence detector set to the appropriate excitation and emission wavelengths (see Table 1).
6. Quantification:
- Construct a calibration curve by plotting the peak area of the DHA-CoA-mBBr derivative against the concentration of the standards.
- Determine the concentration of DHA-CoA in the samples by interpolating their peak areas from the calibration curve. The use of an internal standard is recommended to correct for variations in extraction and derivatization efficiency.
Signaling Pathways and Experimental Workflows
Role of DHA-CoA in Cellular Signaling
While much of the research has focused on the effects of DHA after its incorporation into phospholipids (B1166683), DHA-CoA itself is a key precursor in these pathways. The synthesis of DHA-CoA is the committed step for the esterification of DHA into various lipid species that are integral to cell membrane structure and function. These DHA-containing phospholipids can then modulate the activity of membrane-associated proteins and signaling cascades.[1]
For instance, the enrichment of membranes with DHA-containing phosphatidylserine (B164497) (PS) can facilitate the translocation and activation of kinases like Akt, which is crucial for promoting neuronal survival.[2] Furthermore, the release of DHA from these phospholipid stores can lead to the production of bioactive lipid mediators such as neuroprotectin D1 (NPD1), which has potent anti-inflammatory and pro-survival effects.[1][3]
Experimental Workflow for DHA-CoA Analysis
The following diagram illustrates the key steps involved in the analysis of DHA-CoA from biological samples using fluorescent derivatization.
References
- 1. Docosahexaenoic Acid Signalolipidomics in Nutrition: Significance in Aging, Neuroinflammation, Macular Degeneration, Alzheimer’s, and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Docosahexaenoyl-CoA (22:6-CoA) in Lipidomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoyl-CoA (22:6-CoA) is the activated form of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid highly enriched in the brain and retina. As a central intermediate in lipid metabolism, 22:6-CoA is a critical substrate for the synthesis of complex lipids, energy production through β-oxidation, and the generation of potent signaling molecules.[1][2] In the field of lipidomics, the study of 22:6-CoA provides invaluable insights into cellular fatty acid trafficking, membrane dynamics, and the regulation of diverse physiological and pathophysiological processes. Its analysis is pivotal for understanding neurological function, inflammatory responses, and metabolic disorders.
Applications in Lipidomics Research
The quantification and analysis of 22:6-CoA are instrumental in several key research areas:
-
Neuroscience and Brain Metabolism: The brain is particularly rich in DHA, which is crucial for maintaining membrane fluidity and supporting cell survival and signaling.[3] Investigating 22:6-CoA levels helps to elucidate the kinetics of DHA uptake, esterification into brain phospholipids, and its role as a precursor for neuroprotective signaling molecules like neuroprotectin D1.[3]
-
Inflammation and Resolution Pathways: 22:6-CoA is a precursor for the biosynthesis of specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which are critical for the active resolution of inflammation.[3] Lipidomics studies targeting 22:6-CoA can shed light on the regulation of these anti-inflammatory pathways.
-
Metabolic Diseases: Dysfunctional fatty acid metabolism is a hallmark of many metabolic diseases, including insulin (B600854) resistance and non-alcoholic fatty liver disease.[1] Analyzing 22:6-CoA pools can provide insights into the mechanisms of lipotoxicity and the role of specific acyl-CoA species in cellular signaling and energy homeostasis.[1]
-
Drug Development: Targeting enzymes involved in the synthesis and metabolism of 22:6-CoA, such as acyl-CoA synthetases and lipoxygenases, represents a promising therapeutic strategy for a range of diseases.[4] Lipidomics analysis of 22:6-CoA is essential for evaluating the efficacy and mechanism of action of novel drug candidates.
Quantitative Data Summary
The following tables summarize the reported levels of 22:6-CoA and other relevant fatty acyl-CoAs in various biological samples. These values can serve as a reference for researchers in the field.
Table 1: Acyl-CoA Species and S-acylome of Different Tissues
| Acyl-CoA Species | Brain (%) | Heart (%) | Kidney (%) | Liver (%) |
| C16:0 | High | Moderate | Moderate | Moderate |
| C18:1 | High | Moderate | Moderate | Moderate |
| C18:2 | Low | High | Moderate | Moderate |
| C20:4 | Moderate | Moderate | High | High |
| C22:6 | Moderate | High | Low | Low |
Data is expressed as a percentage of the total fatty acyl-CoAs detected and is based on findings reported in recent literature.[5] The heart tissue shows considerably high levels of C18:2 and C22:6.[5]
Table 2: Inhibition of Human Lipoxygenase Isozymes by Acyl-CoA Derivatives (IC50 in µM)
| Acyl-CoA Species | h5-LOX | h12-LOX | h15-LOX-1 | h15-LOX-2 |
| Palmitoyl-CoA (16:0) | 3.3 ± 0.3 | >500 | >500 | >200 |
| Oleoyl-CoA (18:1) | >50 | 32 ± 4 | >500 | >200 |
| Linoleoyl-CoA (18:2) | >50 | >500 | >500 | >200 |
| Docosahexaenoyl-CoA (22:6) | >200 | >500 | >500 | >200 |
This table illustrates the weak inhibitory effect of 22:6-CoA on various human lipoxygenase isozymes compared to other acyl-CoAs like palmitoyl-CoA on h5-LOX.[4][6]
Key Signaling Pathways Involving 22:6-CoA
The metabolic fate of 22:6-CoA is intricately linked to several critical signaling pathways.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of acyl-CoA species from frozen tissue samples.[7]
Materials:
-
Frozen powdered tissue
-
100 mM KH2PO4 buffer
-
Heptadecanoyl-CoA (17:0-CoA) as internal standard
-
2-propanol
-
Saturated (NH4)2SO4
-
Acetonitrile
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Homogenize frozen powdered tissue in 2 mL of 100 mM KH2PO4 containing a known amount of heptadecanoyl-CoA as an internal standard.[7]
-
Add 2.0 mL of 2-propanol and homogenize the sample again in a glass homogenizer.[7]
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[7]
-
Vortex the mixture for 5 minutes.
-
Centrifuge the solution at 1,900 x g for 5 minutes.[7]
-
Collect the upper phase containing the acyl-CoAs and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9).[7]
-
Perform all steps on ice and quickly to minimize degradation.
-
A second extraction of the tissue residue can be performed to improve recovery.[7]
Protocol 2: Quantification of Acyl-CoAs by HPLC
This protocol outlines a general method for the separation and quantification of acyl-CoA species using reverse-phase HPLC with UV detection.[7]
Materials:
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
Mobile Phase A: 75 mM KH2PO4
-
Mobile Phase B: Acetonitrile containing 600 mM acetic acid
-
Acyl-CoA standards (including 22:6-CoA)
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the extracted and diluted acyl-CoA sample.
-
Elute the acyl-CoAs using a gradient program designed to resolve polyunsaturated species like 22:6-CoA, 20:4-CoA, and 18:2-CoA.[7] A typical gradient would involve increasing the percentage of Mobile Phase B over time.
-
Monitor the eluent at 260 nm to detect the adenine (B156593) moiety of the CoA molecule.[7]
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of known acyl-CoA standards.
Note: For higher sensitivity and selectivity, this method can be coupled with mass spectrometry (LC-MS/MS).
Conclusion
The analysis of 22:6-CoA is a cornerstone of modern lipidomics research, offering profound insights into the metabolic pathways that govern health and disease. The protocols and data presented here provide a framework for researchers to investigate the multifaceted roles of this critical lipid intermediate. As analytical technologies continue to advance, the ability to precisely quantify 22:6-CoA and its metabolic products will undoubtedly fuel new discoveries in neuroscience, immunology, and metabolic research, paving the way for novel therapeutic interventions.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S -acylation machinery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02235A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Commercial Sources and Applications of Docosahexaenoyl-CoA (DHA-CoA) Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoyl-CoA (DHA-CoA) is the activated form of docosahexaenoic acid (DHA), an essential omega-3 fatty acid crucial for various physiological processes, particularly in the brain and retina. As the Coenzyme A thioester, DHA-CoA serves as a key metabolic intermediate, donating its docosahexaenoyl group in numerous biochemical reactions. This document provides a detailed overview of the commercial sources for DHA-CoA standards and outlines its applications in research, complete with experimental protocols and pathway diagrams. The availability of high-purity DHA-CoA standards is critical for researchers investigating the metabolism and signaling roles of this important molecule.
Commercial Sources for Docosahexaenoyl-CoA
The primary commercial supplier for high-purity Docosahexaenoyl-CoA is Avanti Polar Lipids. Researchers can procure this standard for various in vitro and in vivo experimental applications.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Purity |
| Avanti Polar Lipids | 22:6 Coenzyme A | 870728 | C43H68N7O17P3S | 1128.425 g/mol | >99% |
Data synthesized from publicly available information.
Application Notes
Docosahexaenoyl-CoA is a critical substrate for a variety of enzymes and plays a significant role in several signaling and metabolic pathways. Its applications in a research setting are diverse, ranging from enzyme kinetics to lipidomics and the study of cellular signaling.
Enzyme Substrate
DHA-CoA is an essential substrate for enzymes involved in the synthesis of DHA-containing phospholipids (B1166683) and other complex lipids. Key enzyme families that utilize DHA-CoA include:
-
Acyl-CoA:Lysophospholipid Acyltransferases (LPLATs): These enzymes are responsible for incorporating DHA into the sn-2 position of lysophospholipids, a crucial step in the remodeling of cell membranes.[1] The activity of specific LPLATs with DHA-CoA can be investigated to understand the tissue-specific accumulation of DHA.
-
Acyl-CoA Synthetases (ACSs): While ACSs synthesize DHA-CoA from DHA, the reverse reaction can also be studied. In cells, fatty acids are activated to their acyl-CoA esters by ACSs before they can be metabolized.[2]
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze DHA-CoA back to free DHA and Coenzyme A, thereby regulating the intracellular levels of active DHA-CoA. The peroxisomal ACOT8 is believed to be involved in this process.[3]
Metabolic Pathway Analysis
DHA-CoA is a central molecule in the metabolic pathways of omega-3 fatty acids. Researchers can use labeled DHA-CoA standards to trace the fate of DHA within cells and organisms. This includes its incorporation into various lipid classes, its retroconversion to eicosapentaenoic acid (EPA), and its potential for beta-oxidation.
Signaling Pathway Investigations
DHA and its metabolites are known to be involved in various signaling cascades that regulate inflammation, neuronal survival, and neurogenesis. While much of the research has focused on free DHA, the role of DHA-CoA as the activated precursor is a critical area of investigation. DHA is known to influence signaling pathways such as the Akt pathway in neuronal cells, promoting cell survival.[4][5] It also modulates the interleukin-2 (B1167480) (IL-2) receptor signaling in T-cells.[6]
Experimental Protocols
The following are example protocols that can be adapted for the use of Docosahexaenoyl-CoA standards.
Protocol 1: In Vitro Lysophosphatidylcholine (B164491) Acyltransferase (LPCAT) Activity Assay
This protocol is designed to measure the activity of LPCAT enzymes in incorporating DHA into lysophosphatidylcholine (LPC).
Materials:
-
Docosahexaenoyl-CoA (from commercial source)
-
1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine (16:0 LPC)
-
Microsomal protein fraction (as enzyme source)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM DTT
-
Quenching Solution: Chloroform/Methanol (2:1, v/v)
-
Internal Standard (e.g., diheptadecanoyl-PC)
-
LC-MS/MS system
Procedure:
-
Prepare Substrate Mix: Prepare a stock solution of DHA-CoA in a suitable solvent (e.g., water or buffer) at a concentration of 1 mM. Prepare a stock solution of 16:0 LPC in ethanol (B145695) at 10 mM.
-
Enzyme Reaction: In a microcentrifuge tube, combine 50 µL of assay buffer, 10 µg of microsomal protein, and 5 µL of 16:0 LPC stock solution (final concentration 100 µM).
-
Initiate Reaction: Start the reaction by adding 5 µL of the DHA-CoA stock solution (final concentration 50 µM).
-
Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes. The optimal time should be determined empirically.
-
Quench Reaction: Stop the reaction by adding 500 µL of ice-cold quenching solution containing the internal standard.
-
Lipid Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the lower organic phase.
-
Analysis: Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis to quantify the formation of DHA-containing phosphatidylcholine.
Protocol 2: Acyl-CoA Thioesterase (ACOT) Activity Assay
This protocol measures the hydrolysis of DHA-CoA to free DHA.
Materials:
-
Docosahexaenoyl-CoA (from commercial source)
-
Purified ACOT enzyme or cell lysate
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare a 10 mM stock solution of DHA-CoA in water. Prepare a 10 mM solution of DTNB in the assay buffer.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing 800 µL of assay buffer, 100 µL of DTNB solution, and the ACOT enzyme source.
-
Initiate Reaction: Start the reaction by adding 10 µL of the DHA-CoA stock solution (final concentration 100 µM).
-
Measurement: Immediately start monitoring the increase in absorbance at 412 nm in a spectrophotometer. The absorbance change is due to the reaction of the released Coenzyme A with DTNB.
-
Calculation: Calculate the enzyme activity based on the rate of change of absorbance and the molar extinction coefficient of the TNB2- anion (14,150 M⁻¹cm⁻¹).
Visualizations
Signaling Pathway of DHA in Neuronal Survival
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Conversion of DHA-CoA to docosahexaenoic acid (DHA) [reactome.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid changes lipid composition and interleukin-2 receptor signaling in membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Techniques for Studying DHA-CoA Protein Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is activated to its coenzyme A (CoA) thioester, docosahexaenoyl-CoA (DHA-CoA), to participate in various cellular processes. The binding of DHA-CoA to proteins, either as a substrate for acylation or as an allosteric regulator, is crucial for its biological functions. Understanding these interactions is vital for elucidating the mechanisms of action of DHA and for the development of novel therapeutics targeting these pathways.
This document provides detailed application notes and protocols for several key experimental techniques used to study the binding of DHA-CoA to proteins. These methods enable the identification of DHA-CoA binding partners, the characterization of binding affinity and kinetics, and the elucidation of the functional consequences of these interactions.
Data Presentation: Quantitative Analysis of DHA-CoA Protein Binding
The following table summarizes publicly available quantitative data for the binding of DHA and related molecules to specific proteins. This data is essential for experimental design and for the comparison of results across different studies.
| Protein | Ligand | Technique | Binding Affinity (K_d) / IC_50 / Binding Energy | Reference |
| Human Serum Albumin (HSA) | Docosahexaenoic Acid (DHA) | Molecular Docking | -8.3 kcal/mol (Site FA3) | [1] |
| Human Serum Albumin (HSA) | Docosahexaenoic Acid (DHA) | Molecular Docking | -7.8 kcal/mol (Site FA4) | [1] |
| Human Serum Albumin (HSA) | Docosahexaenoic Acid (DHA) | Molecular Docking | -7.0 kcal/mol (Site FA6) | [1] |
| Fatty Acid-Binding Protein 3 (FABP3) | BMS309403 derivative | ANS Displacement Assay | Comparable to DHA | [2] |
| Fatty Acid-Binding Protein 4 (FABP4) | BMS309403 derivative | ANS Displacement Assay | Comparable to DHA | [2] |
| Fatty Acid-Binding Protein 5 (FABP5) | BMS309403 derivative | ANS Displacement Assay | Comparable to DHA | [2] |
| Retinoid X Receptor (RXR) | Docosahexaenoic Acid (DHA) | Electrospray Mass Spectrometry | Direct binding observed | [3] |
Note: There is currently a limited amount of publicly available quantitative binding data specifically for DHA-CoA. Further experimental investigation is required to populate this table for a wider range of protein targets.
Key Experimental Techniques and Protocols
This section details the methodologies for several powerful techniques to investigate DHA-CoA protein interactions.
Isothermal Titration Calorimetry (ITC)
Application: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][5]
Experimental Workflow:
Caption: Isothermal Titration Calorimetry Workflow.
Protocol:
-
Sample Preparation:
-
Express and purify the protein of interest to >95% homogeneity.
-
Prepare a stock solution of DHA-CoA. The purity of DHA-CoA should be verified by mass spectrometry.
-
Critically, both the protein and DHA-CoA solutions must be in identical, thoroughly degassed buffer to minimize heats of dilution.[5] A recommended buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Determine the concentrations of the protein and DHA-CoA accurately.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and titration syringe with buffer.
-
Load the protein solution (typically 5-50 µM) into the sample cell (approximately 300 µL).[5]
-
Load the DHA-CoA solution (typically 10-20 fold higher concentration than the protein) into the titration syringe (approximately 100-120 µL).[5]
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2 µL each) of the DHA-CoA solution into the protein-containing sample cell while stirring.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Acquisition:
-
The instrument records the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of ligand to protein).
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.
-
Surface Plasmon Resonance (SPR)
Application: SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data, including association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_d = k_d/k_a) can be calculated.[6][7]
Experimental Workflow:
Caption: Surface Plasmon Resonance Workflow.
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Choose an appropriate sensor chip. For studying interactions with lipids, a hydrophobic sensor chip (e.g., L1 chip) can be used to create a lipid monolayer, or liposomes containing a DHA analog can be captured on a liposome (B1194612) sensor chip.[1]
-
Alternatively, the protein of interest can be immobilized on the sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Activate the sensor surface according to the manufacturer's instructions.
-
Immobilize the ligand (protein or lipid) to the desired density.
-
Block any remaining active sites on the surface.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the analyte (DHA-CoA or protein) in a suitable running buffer (e.g., HBS-EP+). The buffer should be filtered and degassed.
-
-
Binding and Dissociation:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the analyte over the sensor surface for a defined period to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions need to be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_a and k_d.
-
Calculate the K_d from the ratio of k_d/k_a.
-
Affinity Chromatography Coupled with Mass Spectrometry
Application: This technique is used to identify proteins that bind to a specific ligand, in this case, a DHA-CoA analog. The ligand is immobilized on a solid support, which is then used to "pull down" interacting proteins from a complex mixture like a cell lysate. The bound proteins are then identified by mass spectrometry.[8][9]
Experimental Workflow:
Caption: Affinity Chromatography-Mass Spec Workflow.
Protocol:
-
Synthesis and Immobilization of a DHA-CoA Analog:
-
Synthesize a DHA analog containing a "clickable" handle, such as an alkyne or azide (B81097) group.[10]
-
Couple the clickable DHA analog to a CoA derivative.
-
Immobilize the DHA-CoA analog to a solid support (e.g., agarose (B213101) beads) that has a complementary reactive group via click chemistry.[11] Alternatively, resins with activated groups like CNBr-activated Sepharose can be used to immobilize ligands with primary amines.[12]
-
-
Cell Lysate Preparation:
-
Culture cells of interest and harvest them.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pull-down:
-
Equilibrate the DHA-CoA analog-coupled resin with lysis buffer.
-
Incubate the cell lysate with the resin to allow for binding of interacting proteins.
-
As a negative control, incubate the lysate with resin that has not been coupled to the DHA-CoA analog.
-
-
Washing and Elution:
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand, changing the pH, or using a denaturing buffer (e.g., SDS-PAGE sample buffer).[8]
-
-
Mass Spectrometry Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion of the entire eluate.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
-
-
Protein Identification:
-
Search the acquired MS/MS spectra against a protein database to identify the proteins that were pulled down by the DHA-CoA analog.
-
Cellular Thermal Shift Assay (CETSA)
Application: CETSA is a powerful method to assess target engagement in a cellular environment. It is based on the principle that ligand binding can alter the thermal stability of a protein. This technique can be used to identify cellular targets of DHA-CoA and to validate binding in intact cells.[15][16]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay Workflow.
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with DHA-CoA at various concentrations or with a vehicle control for a defined period.
-
-
Heat Shock:
-
Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated proteins and cell debris by centrifugation at high speed.
-
-
Protein Detection and Quantification:
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the DHA-CoA-treated sample indicates that DHA-CoA binding stabilizes the protein.
-
Alternatively, an isothermal dose-response experiment can be performed by heating all samples at a single, optimized temperature while varying the concentration of DHA-CoA.
-
Signaling Pathway Involving DHA-Mediated Protein Regulation
DHA has been shown to exert neuroprotective effects in microglial cells by modulating inflammatory pathways, including the NF-κB signaling cascade.[13] Quantitative proteomics has identified several proteins whose expression is altered by DHA treatment in the context of an inflammatory challenge.
References
- 1. Molecular Basis for the Selectivity of DHA and EPA in Sudlow’s Drug Binding Sites in Human Serum Albumin with the Combined Use of NMR and Docking Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Chemical synthesis and functionalization of clickable glycosylphosphatidylinositol anchors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - CA [thermofisher.com]
- 12. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitative Proteomics Reveals Docosahexaenoic Acid-Mediated Neuroprotective Effects in Lipopolysaccharide-Stimulated Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Proteomics Reveals Docosahexaenoic Acid-Mediated Neuroprotective Effects in Lipopolysaccharide-Stimulated Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. bio-protocol.org [bio-protocol.org]
Application Note: In Situ Analysis of 22:6 Coenzyme A Distribution in Brain Tissue through Indirect Imaging Techniques
Audience: Researchers, scientists, and drug development professionals.
Abstract: Direct in situ imaging of 22:6 Coenzyme A (DHA-CoA) in brain tissue is currently not feasible with existing technologies. However, its spatial distribution can be inferred by employing a multi-modal imaging approach. This application note provides a detailed protocol for the indirect visualization of DHA-CoA distribution by combining two powerful techniques: 1) localization of the key synthesizing enzyme, Acyl-CoA Synthetase 6 (ACSL6), using immunohistochemistry and in situ hybridization, and 2) high-resolution mapping of downstream DHA-containing phospholipids (B1166683) using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). By correlating the spatial distribution of ACSL6 with the abundance of its metabolic products, researchers can gain valuable insights into the regional biosynthesis and subsequent incorporation of DHA into neural membranes.
Introduction
Docosahexaenoic acid (DHA, 22:6), an essential omega-3 fatty acid, is critically important for neuronal function and brain development. Upon entering the brain, DHA is rapidly esterified to Coenzyme A to form 22:6-CoA (DHA-CoA) in a reaction catalyzed by Acyl-CoA synthetases (ACSLs). This activation step is crucial as it "traps" DHA within the cell and primes it for incorporation into various lipid species, most notably phospholipids, which are integral components of neuronal membranes. The enzyme Acyl-CoA Synthetase 6 (ACSL6) has been identified as a key regulator of DHA metabolism in the brain, exhibiting a preference for DHA as a substrate.[1][2][3] Therefore, the distribution of ACSL6 is expected to be a strong indicator of the sites of active DHA-CoA synthesis.
This application note details an indirect yet robust workflow to approximate the in situ distribution of DHA-CoA in brain tissue. The protocol involves the precise localization of ACSL6 expression at both the mRNA and protein levels, coupled with the quantitative imaging of major DHA-containing phospholipid species.
Signaling and Metabolic Pathway
The metabolic pathway illustrating the activation of DHA and its incorporation into phospholipids is crucial for understanding the rationale behind the indirect imaging approach. Free DHA entering a neuron is converted to DHA-CoA by ACSL6. This activated form is then utilized by various acyltransferases to esterify DHA into lysophospholipids, forming mature phospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).
Figure 1: Metabolic activation and incorporation of DHA in brain tissue.
Experimental Workflow
The overall experimental workflow for the indirect in situ imaging of DHA-CoA distribution involves parallel processing of brain tissue sections for MALDI-MSI, immunohistochemistry, and in situ hybridization.
Figure 2: Integrated workflow for indirect DHA-CoA imaging.
Quantitative Data Presentation
The following table summarizes the relative abundance of major DHA-containing phospholipid species in different regions of the mouse brain, which can be used as a proxy for the extent of DHA-CoA utilization. Data are compiled from multiple mass spectrometry-based lipidomics studies.[4][5][6]
| Phospholipid Species | Brain Region | Relative Abundance (% of total for that class) | Reference |
| Phosphatidylcholine (PC) | |||
| PC(16:0/22:6) | Cortex | ~2.5% | [6] |
| Cerebellum | ~2.5% | [6] | |
| PC(18:0/22:6) | Cortex | ~1.0% | [6] |
| Cerebellum | ~1.1% | [6] | |
| Phosphatidylethanolamine (PE) | |||
| PE(18:0/22:6) | Cortex | 35-37% | [7] |
| Cerebellum | ~29% | [7] | |
| Hippocampus | High | [5] | |
| Phosphatidylserine (PS) | |||
| PS(18:0/22:6) | Cortex | 59% | [4] |
| Cerebellum | 38% | [4] | |
| Hippocampus | High | [8] |
Experimental Protocols
Protocol 1: MALDI-MS Imaging of DHA-Containing Phospholipids
This protocol outlines the steps for the preparation and analysis of brain tissue sections for the imaging of DHA-containing phospholipids.
1. Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Immediately excise the brain and flash-freeze in isopentane (B150273) cooled with liquid nitrogen.
-
Store the brain at -80°C until sectioning.
-
Section the frozen brain into 10-14 µm thick coronal or sagittal sections using a cryostat at -20°C.
-
Thaw-mount the tissue sections onto indium tin oxide (ITO) coated glass slides.
-
Store the slides at -80°C until analysis.
2. Matrix Application:
-
Equilibrate the slides to room temperature in a desiccator for at least 30 minutes.
-
Prepare a matrix solution of 1,5-diaminonaphthalene (DAN) at 10 mg/mL in 90% acetone/10% water. Other suitable matrices include 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (B1665356) (9-AA).[3]
-
Apply the matrix solution onto the tissue section using an automated sprayer (e.g., HTX TM-Sprayer) to ensure a uniform and fine crystal coating.
-
Alternatively, use sublimation for matrix deposition.
3. MALDI-MSI Data Acquisition:
-
Use a high-resolution MALDI imaging mass spectrometer (e.g., Bruker timsTOF fleX, Sciex 7-Tesla FT-ICR).
-
Acquire data in both positive and negative ion modes to detect a broader range of phospholipid species.
-
Positive ion mode: Detects phosphatidylcholines (PC) as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ ions.
-
Negative ion mode: Detects phosphatidylethanolamines (PE) and phosphatidylserines (PS) as [M-H]⁻ ions.
-
-
Set the laser power and frequency to achieve optimal ionization without causing excessive fragmentation or tissue damage.
-
Define the imaging area and set the spatial resolution (typically 10-50 µm).
-
Acquire mass spectra across the defined area.
4. Data Analysis:
-
Use imaging software (e.g., SCiLS Lab, METASPACE) to reconstruct ion images for specific m/z values corresponding to DHA-containing phospholipids (e.g., PC(38:6), PE(40:6), PS(40:6)).
-
Normalize the ion intensities to a suitable internal standard or total ion current.
-
Correlate the ion images with anatomical features of the brain using a stained adjacent tissue section (e.g., H&E or Nissl stain).
Protocol 2: Immunohistochemistry for ACSL6
This protocol describes the detection of ACSL6 protein in brain tissue sections.
1. Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose (B13894) gradient (15% then 30% in PBS) at 4°C.
-
Section the brain into 20-40 µm thick sections using a cryostat or vibrating microtome.
2. Immunohistochemical Staining:
-
Wash sections three times in PBS for 5 minutes each.
-
Perform antigen retrieval by incubating sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes.
-
Cool down to room temperature and wash three times in PBS.
-
Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against ACSL6 (e.g., Sigma-Aldrich HPA040470, rabbit polyclonal, 1:200-1:500 dilution; MyBioSource MBS9204906, rabbit polyclonal)[1][9] overnight at 4°C.
-
Wash sections three times in PBS with 0.1% Triton X-100.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Wash sections three times in PBS.
-
Mount sections on glass slides with a mounting medium containing DAPI for nuclear counterstaining.
3. Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Analyze the spatial distribution and intensity of the ACSL6 signal in different brain regions.
Protocol 3: In Situ Hybridization for Acsl6 mRNA
This protocol details the localization of Acsl6 mRNA in brain sections.
1. Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for mouse Acsl6 (e.g., using a template from the Allen Brain Atlas, Probe ID: RP_040831_02_D05).[10]
2. Tissue Preparation:
-
Prepare fresh-frozen brain sections (14-20 µm) on Superfrost Plus slides as described in Protocol 1, step 1.
-
Fix the sections in 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice in PBS for 5 minutes each.
-
Acetylate the sections in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes.
-
Dehydrate through a graded ethanol (B145695) series and air dry.
3. Hybridization:
-
Apply the hybridization buffer containing the DIG-labeled Acsl6 probe to the sections.
-
Cover with a coverslip and incubate in a humidified chamber at 65°C overnight.
4. Post-Hybridization Washes and Detection:
-
Perform stringent washes in SSC buffers at 65°C to remove non-specifically bound probe.
-
Block with a blocking solution (e.g., 2% Roche Blocking Reagent, 20% heat-inactivated sheep serum in MABT).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash thoroughly in MABT.
-
Develop the signal using a chromogenic substrate such as NBT/BCIP.
5. Imaging and Analysis:
-
Acquire brightfield images of the stained sections.
-
Map the distribution of the Acsl6 mRNA signal across different brain regions.
Conclusion
The combined application of MALDI-MSI for DHA-containing phospholipids and immunohistochemistry/in situ hybridization for ACSL6 provides a powerful correlative approach to infer the spatial distribution of this compound in brain tissue. This workflow enables researchers to investigate the region-specific metabolism of DHA and its role in neuronal health and disease, offering valuable insights for basic neuroscience research and the development of novel therapeutic strategies targeting lipid metabolism in the brain.
References
- 1. ACSL6 antibody Immunohistochemistry HPA040470 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain ethanolamine phospholipids, neuropathology and cognition: A comparative post-mortem analysis of structurally specific plasmalogen and phosphatidyl species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in Phospholipid Composition of the Human Cerebellum and Motor Cortex during Normal Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Experiment Detail :: Allen Brain Atlas: Mouse Brain [mouse.brain-map.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 22:6 Coenzyme A (DHA-CoA) Solutions
For researchers, scientists, and drug development professionals utilizing 22:6 Coenzyme A (Docosahexaenoyl-CoA or DHA-CoA), maintaining the stability of this critical molecule is paramount for obtaining accurate and reproducible experimental results. DHA-CoA is inherently susceptible to degradation due to the presence of a labile thioester bond and a highly unsaturated docosahexaenoyl chain. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you improve the stability of your DHA-CoA solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the handling and use of DHA-CoA solutions.
Q1: Why are my experimental results with DHA-CoA inconsistent or not reproducible?
A1: Inconsistent results are often a primary indicator of DHA-CoA degradation. The two main chemical processes responsible for this are hydrolysis and oxidation.[1]
-
Hydrolysis: The thioester bond linking coenzyme A to docosahexaenoic acid is prone to hydrolysis, which breaks down the molecule into free coenzyme A and free docosahexaenoic acid. This process is accelerated in aqueous solutions, particularly at neutral to alkaline pH.[1]
-
Oxidation: The six double bonds in the docosahexaenoyl chain make the molecule highly susceptible to oxidation, especially when exposed to atmospheric oxygen, light, and trace metal ions.[1] This can lead to a variety of oxidation products, altering the structure and function of the molecule.[2][3]
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your DHA-CoA, both in solid form and in solution, is stored at or below -20°C, and for long-term storage, -80°C is recommended.[1]
-
Use Fresh Solutions: Prepare DHA-CoA solutions fresh for each experiment whenever possible. If you must use a stock solution, ensure it has been stored correctly and for a limited time.
-
Control Your pH: Maintain the pH of your solutions in the acidic range (pH 2-6) to minimize hydrolysis of the thioester bond.[1]
-
Minimize Freeze-Thaw Cycles: Aliquot your DHA-CoA stock solution into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.[1]
Q2: My DHA-CoA solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can occur for a few reasons. Long-chain acyl-CoAs like DHA-CoA are amphipathic and can form micelles in aqueous solutions, sometimes leading to a cloudy appearance. Precipitation can also occur if the solubility limit is exceeded or if the solution has degraded.
Troubleshooting Steps:
-
Gentle Warming and Sonication: You can try to gently warm the solution (e.g., to 37°C) and sonicate briefly to aid in dissolution. However, be cautious as prolonged exposure to higher temperatures can accelerate degradation.
-
Solvent Consideration: For stock solutions, consider using a small amount of an organic solvent like ethanol (B145695) before diluting with an aqueous buffer to improve solubility. Always check for compatibility with your experimental system.
-
Check for Degradation: If the solution remains cloudy or precipitated after gentle attempts to dissolve, it may be a sign of significant degradation. It is advisable to discard the solution and prepare a fresh one.
Q3: How can I minimize the oxidation of my DHA-CoA solutions?
A3: Preventing oxidation is critical for maintaining the integrity of the polyunsaturated fatty acyl chain.
Preventative Measures:
-
Use Degassed Buffers: Prepare buffers with deoxygenated water and sparge them with an inert gas like argon or nitrogen before use to remove dissolved oxygen.[1]
-
Work Under an Inert Atmosphere: When preparing and handling DHA-CoA solutions, work under a stream of argon or nitrogen, or inside a glove box if available.[1]
-
Add Antioxidants: Consider adding antioxidants to your solutions. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherols (B72186) (Vitamin E).[1] The choice of antioxidant should be evaluated for compatibility with your specific assay.
-
Use Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA to your buffers can help to sequester these ions.[1]
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can promote photo-oxidation.
Q4: What are the best practices for handling powdered DHA-CoA?
A4: Proper handling of the solid form of DHA-CoA is crucial to prevent degradation before it is even in solution.
Handling Guidelines:
-
Equilibrate to Room Temperature: Before opening the vial, allow it to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[1]
-
Weigh Quickly: Weigh the desired amount of powder quickly and in a low-humidity environment if possible.
-
Inert Atmosphere: If possible, handle the powder under an inert atmosphere.
-
Reseal and Store Promptly: After use, flush the vial with an inert gas before resealing tightly and returning to the recommended storage temperature.
Quantitative Data on Stability
| Factor | Condition | Effect on Stability | Recommendation |
| Temperature | Elevated Temperatures | Significantly accelerates both hydrolysis and oxidation. | Store solutions at -20°C for short-term and -80°C for long-term storage. Handle on ice.[1] |
| pH | Neutral to Alkaline (pH > 7) | Increases the rate of thioester bond hydrolysis.[1] | Maintain aqueous solutions at an acidic pH (2-6). |
| Oxygen | Presence of Atmospheric Oxygen | Promotes oxidation of the polyunsaturated fatty acyl chain.[1] | Use degassed buffers and handle under an inert atmosphere (argon or nitrogen).[1] |
| Light | Exposure to UV or Visible Light | Can initiate and accelerate photo-oxidation. | Store solutions in light-protected containers (e.g., amber vials). |
| Metal Ions | Presence of Transition Metals (e.g., Fe²⁺, Cu²⁺) | Catalyze the formation of reactive oxygen species, leading to oxidation.[1] | Add a chelating agent like EDTA to buffers.[1] |
| Freeze-Thaw Cycles | Repeated Cycles | Can accelerate degradation. | Aliquot stock solutions into single-use vials.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a stock solution with enhanced stability.
Materials:
-
This compound (powder)
-
Degassed, sterile, ice-cold buffer (e.g., 50 mM potassium phosphate, pH 6.0)
-
Butylated hydroxytoluene (BHT) stock solution in ethanol
-
Argon or nitrogen gas
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Prepare the desired volume of ice-cold, degassed buffer.
-
Add BHT to the buffer to a final concentration of 50-100 µM to inhibit oxidation.
-
Add the buffer to the powdered this compound to achieve the desired stock concentration (e.g., 1-10 mM).
-
Gently vortex or sonicate on ice to dissolve.
-
Flush the headspace of the vial with argon or nitrogen gas.
-
Seal the vial tightly with the Teflon-lined cap.
-
Aliquot into single-use amber vials, flushing each with inert gas before sealing.
-
Store immediately at -80°C.
Protocol 2: HPLC-Based Stability Assessment of this compound Solutions
This protocol provides a general method to quantify the degradation of DHA-CoA over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM potassium phosphate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Sterile, filtered HPLC vials
Procedure:
-
Time Zero (T=0) Analysis:
-
Immediately after preparing your DHA-CoA solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 100 µM) with Mobile Phase A.
-
Inject the diluted sample onto the HPLC system.
-
Run a gradient elution, for example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B
-
-
Monitor the elution at 260 nm (for the adenine (B156593) moiety of Coenzyme A).
-
Record the peak area of the intact this compound. This will be your 100% reference value.
-
-
Incubation:
-
Store your DHA-CoA solution under the desired test conditions (e.g., specific temperature, pH, light exposure).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 6, 24, 48 hours; 1 week), withdraw an aliquot of the stored solution.
-
Dilute the aliquot in the same manner as the T=0 sample.
-
Analyze by HPLC using the identical method.
-
Record the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of remaining intact this compound at each time point relative to the T=0 peak area.
-
Plot the percentage of intact DHA-CoA versus time to determine the stability under the tested conditions.
-
Visualization of Degradation Pathways and Experimental Workflow
Degradation Pathways of this compound
The primary degradation pathways for this compound are hydrolysis and oxidation.
Experimental Workflow for Stability Assessment
A typical workflow for assessing the stability of your this compound solutions.
By adhering to these guidelines and protocols, researchers can significantly improve the stability of their this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Yin-Yang Mechanisms Regulating Lipid Peroxidation of Docosahexaenoic Acid and Arachidonic Acid in the Central Nervous System [frontiersin.org]
- 3. Oxidized Docosahexaenoic Acid Species and Lipid Peroxidation Products Increase Amyloidogenic Amyloid Precursor Protein Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of Docosahexaenoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low recovery of Docosahexaenoyl-CoA (DHA-CoA) during extraction experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of low DHA-CoA recovery during extraction?
Low recovery of DHA-CoA, a very-long-chain polyunsaturated fatty acyl-CoA, can be attributed to several factors throughout the experimental workflow. The primary causes include:
-
Suboptimal Sample Handling and Quenching: Failure to rapidly halt enzymatic activity at the point of sample collection can lead to significant degradation of DHA-CoA by endogenous thioesterases.
-
Inefficient Extraction Method: The choice of solvents and the extraction technique itself may not be optimal for the highly hydrophobic and structurally unique DHA-CoA.
-
Oxidative Degradation: As a polyunsaturated fatty acyl-CoA with six double bonds, DHA-CoA is highly susceptible to oxidation, which can occur at various stages of the extraction process.[1]
-
Analyte Instability: The thioester bond in acyl-CoAs is prone to hydrolysis, especially under non-optimal pH and temperature conditions.
-
Losses during Sample Cleanup: If a solid-phase extraction (SPE) step is used, the choice of sorbent and elution solvents is critical to prevent the loss of the target analyte.
Q2: How can I prevent the degradation of DHA-CoA during sample collection and preparation?
To minimize enzymatic degradation and maintain the integrity of your samples, it is crucial to implement rapid quenching techniques.
-
For Tissue Samples: Immediately upon collection, tissue should be flash-frozen in liquid nitrogen.[2] This instantly halts all enzymatic activity. Samples should then be stored at -80°C until extraction.
-
For Cell Cultures: Metabolism can be quenched by aspirating the culture medium and immediately adding an ice-cold extraction solvent, such as a methanol-water mixture, directly to the culture plate.
Furthermore, all subsequent sample preparation steps, including homogenization and centrifugation, should be performed on ice or at 4°C to minimize both enzymatic degradation and chemical hydrolysis.[2]
Q3: My recovery of DHA-CoA is still low despite proper sample quenching. What aspects of my extraction protocol should I optimize?
If you are still experiencing low recovery, consider the following optimizations to your extraction protocol:
-
Solvent System: A common and effective method for extracting lipids, including long-chain acyl-CoAs, is a biphasic system like the Folch or Bligh & Dyer methods, which utilize a chloroform:methanol (B129727) mixture.[3] For instance, homogenizing the sample in a 2:1 (v/v) mixture of chloroform:methanol can be effective.[3]
-
Acidification: The extraction buffer should be acidic (pH 4-6) to improve the stability of the thioester bond and enhance protein precipitation.[2] A common choice is a potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9.[2]
-
Homogenization: Ensure thorough homogenization of the tissue or cell pellet to completely disrupt cell membranes and allow for efficient extraction of intracellular components.
-
Phase Separation: After adding all solvents and water, ensure complete phase separation by vigorous vortexing followed by centrifugation. The lower organic phase, containing the lipids and acyl-CoAs, should be carefully collected.[3]
Q4: How can I minimize the risk of DHA-CoA oxidation during extraction?
Due to its high degree of unsaturation, preventing oxidation is critical for accurate quantification of DHA-CoA.
-
Use of Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvents.[1]
-
Inert Atmosphere: Whenever possible, perform extraction steps under an inert gas like nitrogen or argon to minimize exposure to oxygen.[1]
-
Protection from Light: Protect your samples from light, as it can promote the formation of reactive oxygen species.[3]
-
Low Temperatures: As mentioned previously, keeping samples cold throughout the process helps to slow down oxidation reactions.[1]
Q5: I am using Solid-Phase Extraction (SPE) for sample cleanup. How can I improve my DHA-CoA recovery at this stage?
Solid-phase extraction is a valuable tool for purifying acyl-CoA extracts, but it can also be a source of analyte loss if not properly optimized.
-
Column Choice: For acyl-CoAs, which possess both hydrophobic (the fatty acyl chain) and hydrophilic (the CoA moiety) regions, a C18 reversed-phase SPE column is often a suitable choice.[4]
-
Conditioning and Equilibration: Properly condition and equilibrate the SPE column according to the manufacturer's instructions to ensure consistent performance.
-
Sample Loading: Load the sample onto the column slowly and evenly to allow for proper binding.
-
Washing: The wash step is critical for removing interfering substances. Use a wash solvent that is strong enough to elute weakly bound impurities but not the DHA-CoA. A wash with ultrapure water is a common first step.[4]
-
Elution: Elute the DHA-CoA with a solvent that effectively disrupts its interaction with the sorbent. Methanol is often used for the elution of lipids from C18 columns.[4] It may be beneficial to perform multiple, small-volume elutions to maximize recovery.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the extraction and analysis of DHA-CoA and related polyunsaturated fatty acids. Please note that these values can vary depending on the specific experimental conditions, sample matrix, and analytical instrumentation.
| Parameter | Method | Value | Reference |
| Extraction Recovery | |||
| Lipid Extraction from Thraustochytrium sp. (DHA-rich) | Ionic Liquid-assisted extraction | >90% (dried biomass), >80% (wet biomass) | [5] |
| LC-MS/MS Performance for DHA | |||
| Linearity (R²) | LC-MS/MS | > 0.995 | [6] |
| Limit of Detection (LOD) | LC-MS/MS | 0.8–10.7 nmol/L | [6] |
| Limit of Quantification (LOQ) | LC-MS/MS | 2.4–285.3 nmol/L | [6] |
| Precision (%RSD) | LC-MS/MS | < 15% | [6] |
| Accuracy (% Recovery) | LC-MS/MS | Typically within 85-115% | [6] |
| GC-MS Performance for DHA (as FAME) | |||
| Linearity (R²) | GC-MS | ≥ 0.9925 | [6] |
| Limit of Detection (LOD) | GC-MS | 0.21 mg/L | [6] |
| Limit of Quantification (LOQ) | GC-MS | 0.60 mg/L | [6] |
| Precision (%RSD) | GC-MS | < 1.05% | [6] |
| Accuracy (% Recovery) | GC-MS | 103.83% | [6] |
Experimental Protocols
Protocol 1: Extraction of DHA-CoA from Biological Tissues
This protocol is a modified version of established methods for long-chain acyl-CoA extraction, with specific considerations for the lability of DHA-CoA.
Materials:
-
Flash-frozen tissue sample
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Homogenizer (e.g., Polytron)
-
Centrifuge capable of 4°C and >10,000 x g
-
Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Chloroform, ice-cold
-
Methanol, ice-cold
-
0.9% NaCl solution, ice-cold
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas line
Procedure:
-
Tissue Pulverization: Weigh the desired amount of flash-frozen tissue (e.g., 50-100 mg) and grind it to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Homogenization: Transfer the powdered tissue to a pre-chilled glass homogenizer. Add 2 mL of ice-cold Extraction Buffer containing BHT (final concentration 0.01%). Homogenize thoroughly on ice.
-
Solvent Extraction: Add 10 mL of a 2:1 (v/v) mixture of ice-cold chloroform:methanol to the homogenate. Homogenize again for 2 minutes.
-
Phase Separation: Transfer the homogenate to a centrifuge tube. Add 2.5 mL of ice-cold 0.9% NaCl solution. Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase, which contains the lipids and acyl-CoAs, using a glass Pasteur pipette. Transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., a mixture of acetonitrile (B52724) and water for LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) for DHA-CoA Cleanup
This protocol describes a general procedure for cleaning up the lipid extract from Protocol 1 using a C18 SPE column.
Materials:
-
C18 SPE cartridge
-
SPE manifold
-
Methanol
-
Ultrapure water
-
Reconstituted lipid extract from Protocol 1
Procedure:
-
Column Conditioning: Condition the C18 SPE column by passing 5 mL of methanol through it, followed by 5 mL of ultrapure water. Do not let the column run dry.
-
Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE column.
-
Washing: Wash the column with 5 mL of ultrapure water to remove polar impurities.
-
Elution: Elute the DHA-CoA and other lipids from the column with 2 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas and reconstitute in the desired mobile phase for analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Extraction of a Docosahexaenoic Acid (DHA)-Rich Lipid Fraction from Thraustochytrium sp. Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to prevent oxidation of 22:6-CoA during sample preparation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to prevent the oxidation of 22:6-CoA (Docosahexaenoyl-CoA) during sample preparation. Due to its six double bonds, 22:6-CoA is highly susceptible to oxidation, which can compromise experimental results.[1]
Frequently Asked Questions (FAQs)
Q1: Why is 22:6-CoA so susceptible to oxidation?
A1: Docosahexaenoic acid (DHA) is a polyunsaturated fatty acid (PUFA) with six cis double bonds.[1] When esterified to Coenzyme A, the resulting 22:6-CoA molecule remains highly unsaturated. These double bonds are vulnerable to attack by reactive oxygen species (ROS), leading to a chain reaction of lipid peroxidation. This process can alter the molecule's structure and function, making its accurate quantification and analysis challenging.
Q2: What are the main sources of oxidation during sample preparation?
A2: Several factors can initiate or accelerate the oxidation of 22:6-CoA during experimental procedures:
-
Atmospheric Oxygen: Exposure to air is a primary driver of oxidation.
-
Light: UV and visible light can provide the energy to initiate oxidative reactions.
-
Heat: High temperatures increase the rate of chemical reactions, including oxidation.
-
Metal Ions: Divalent metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the formation of reactive oxygen species.[2]
-
Enzymatic Activity: Lipoxygenase enzymes can remain active in tissue samples and directly oxidize PUFAs.[3]
Q3: What are the fundamental strategies to minimize 22:6-CoA oxidation?
A3: A multi-pronged approach is essential. Key strategies include:
-
Work at Low Temperatures: Always keep samples on ice during processing and store them at -80°C for long-term stability.[4]
-
Create an Inert Environment: Whenever possible, work under a stream of inert gas like nitrogen or argon to displace oxygen. This is particularly critical during solvent evaporation steps.[4]
-
Use Antioxidants: Add antioxidants to homogenization buffers and extraction solvents to scavenge free radicals.[2][4]
-
Add Metal Chelators: Incorporate a chelating agent like EDTA into aqueous buffers to sequester metal ions that catalyze oxidation.[2]
-
Protect from Light: Use amber glass vials or wrap tubes in aluminum foil to prevent light-induced oxidation.
Q4: Which antioxidants are recommended and at what concentration?
A4: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for lipid analysis.[2][4] It is typically added to organic solvents used for extraction. A common working concentration is 0.01% to 0.05% (w/v) in the extraction solvent. For instance, a solution of 0.2 mg/mL BHT in methanol (B129727) can be used.[4] Other antioxidants, such as Vitamin E (tocopherol) or its water-soluble analog Trolox, can also be used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of 22:6-CoA | Oxidative Degradation: The molecule may have been oxidized during homogenization, extraction, or solvent evaporation. | • Ensure antioxidants (e.g., BHT) and metal chelators (e.g., EDTA) were added to all relevant buffers and solvents.[2] • Perform all steps on ice or at 4°C. • Evaporate solvents under a gentle stream of nitrogen gas.[4] |
| Inefficient Extraction: The protocol may not be optimized for long-chain acyl-CoAs, which are amphipathic and can be unstable in aqueous solutions.[5] | • Use an extraction method validated for long-chain acyl-CoAs, such as a solid-phase extraction or a modified Folch/Bligh-Dyer method with acidified solvents.[6][7] • Ensure the pH of aqueous buffers is controlled, as acyl-CoAs can be unstable. A slightly acidic pH (e.g., 4.9) has been used successfully for extraction.[6] | |
| High variability between sample replicates | Inconsistent Exposure to Oxygen/Light: Different samples may have been exposed to air or light for varying amounts of time. | • Standardize all handling steps precisely. Keep tubes capped whenever possible. • Use amber vials and minimize exposure to ambient light throughout the procedure. |
| Sample Contamination: Contamination with trace metals from glassware, spatulas, or low-purity solvents can catalyze oxidation. | • Use high-purity (e.g., HPLC-grade) solvents. • Acid-wash all glassware to remove trace metals. • Always include a chelating agent like EDTA in your initial homogenization buffer.[2] | |
| Appearance of unexpected peaks in LC-MS/MS analysis | Formation of Oxidation Artifacts: Oxidized byproducts of 22:6-CoA may be detected. These can include hydroperoxides, hydroxides, or shorter-chain acyl-CoAs. | • This strongly indicates that oxidation has occurred. Implement all the preventative measures described in this guide (antioxidants, inert atmosphere, low temperature, light protection).[4] • Re-prepare samples with stricter anti-oxidation controls. |
Summary of Protective Reagents
| Reagent | Type | Purpose | Typical Working Concentration |
| Butylated Hydroxytoluene (BHT) | Antioxidant | Scavenges free radicals in organic phases.[4] | 0.01-0.05% (w/v) or ~0.2 mg/mL in organic solvent.[4] |
| EDTA | Chelating Agent | Sequesters divalent metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation.[2] | 1-5 mM in aqueous buffers. |
| Nitrogen or Argon Gas | Inert Gas | Displaces atmospheric oxygen to prevent oxidation.[4] | Used to overlay samples and during solvent evaporation. |
Experimental Workflow and Diagrams
The following diagrams illustrate the key processes and preventative measures for handling 22:6-CoA.
Caption: Workflow for minimizing 22:6-CoA oxidation during sample preparation.
Caption: Key factors that contribute to the oxidation of 22:6-CoA.
Detailed Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and incorporates measures to prevent oxidation.[5][6]
Materials:
-
Tissue sample (snap-frozen, <100 mg)
-
Homogenization Buffer: 100 mM KH₂PO₄, 2 mM EDTA, pH 4.9
-
Antioxidant Stock: 10 mg/mL Butylated Hydroxytoluene (BHT) in methanol
-
Extraction Solvents: Isopropanol (B130326), Acetonitrile (B52724) (ACN), Chloroform (all HPLC-grade)
-
Solid Phase Extraction (SPE) columns (e.g., oligonucleotide purification or C18)
-
Glass homogenizer
-
Centrifuge capable of 4°C
-
Solvent evaporator with nitrogen gas supply
Procedure:
-
Preparation:
-
Pre-chill the homogenizer, all buffers, and solvents on ice.
-
Prepare the homogenization buffer. Just before use, add BHT stock to a final concentration of 0.02 mg/mL.
-
-
Homogenization:
-
Weigh the frozen tissue sample (~50-100 mg).
-
Immediately place it in the pre-chilled glass homogenizer with 1 mL of ice-cold Homogenization Buffer.
-
Homogenize thoroughly on ice until no visible tissue fragments remain.
-
Add 2 mL of isopropanol to the homogenate and homogenize further for 1 minute.
-
-
Extraction:
-
Transfer the homogenate to a glass tube.
-
Add 2 mL of acetonitrile (ACN), vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 15 minutes at 4°C to pellet the protein and debris.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new glass tube.
-
-
Purification (if necessary):
-
For complex samples, a solid-phase extraction (SPE) step can significantly improve purity.[6]
-
Condition an appropriate SPE column according to the manufacturer's instructions.
-
Load the supernatant from step 3 onto the column.
-
Wash the column to remove impurities (e.g., with the initial buffer).
-
Elute the acyl-CoAs using a suitable solvent (e.g., isopropanol or an ACN/acetic acid mixture).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the purified extract (or the supernatant from step 3) under a gentle stream of nitrogen gas. Do not heat the sample above 30°C.
-
Evaporate just to dryness. Over-drying can increase oxidation.[4]
-
-
Reconstitution and Storage:
-
Reconstitute the dried lipid residue in a small, precise volume of an appropriate solvent compatible with your analytical method (e.g., 9:1 Chloroform/Methanol).
-
Transfer the final extract to an amber glass vial, flush the headspace with nitrogen or argon gas, cap tightly, and store immediately at -80°C until analysis.
-
References
- 1. Docosahexaenoic Acid as Master Regulator of Cellular Antioxidant Defenses: A Systematic Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S -acylation machinery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02235A [pubs.rsc.org]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Long-Chain Polyunsaturated Acyl-CoAs
Welcome to the Technical Support Center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of long-chain polyunsaturated acyl-CoAs (LC-PUFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to enhance the resolution and reliability of your analytical results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why are my LC-PUFA-CoA peaks tailing?
Answer: Peak tailing is a common issue that can compromise resolution and quantification. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar CoA moiety, causing tailing.[1][2]
-
Column Contamination: Accumulation of matrix components on the column can create active sites that lead to peak tailing.[1][3]
-
Solution: Implement a robust column washing protocol after each analytical run. The use of a guard column is also a good practice to protect the analytical column from strongly retained impurities.[3]
-
-
Mass Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak tailing.[1][2][3]
Question: I am observing split peaks for my LC-PUFA-CoA analytes. What are the potential causes and how can I resolve this?
Answer: Split peaks suggest that the analyte is experiencing different interactions as it travels through the column or there is an issue with the sample introduction.
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing uneven sample distribution onto the column packing.[3]
-
Solution: Try back-flushing the column. If this is not effective, the frit may need to be replaced. Filtering all samples and mobile phases before use is a crucial preventative measure.[3]
-
-
Column Void or Channeling: A void or channel in the column packing material can create different flow paths for the analyte.[3]
-
Solution: This is typically an irreversible issue, and the column will need to be replaced. To prevent this, avoid sudden pressure shocks and operate within the manufacturer's recommended pressure and pH limits.[3]
-
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.[1][3]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[3]
-
Question: How can I improve the resolution between closely eluting LC-PUFA-CoA species?
Answer: Achieving good resolution is critical for accurate quantification.
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation time and improve the resolution of closely eluting peaks.[2]
-
Adjust the Organic Modifier: Switching between different organic modifiers, such as acetonitrile (B52724) and methanol, can alter the selectivity of the separation.[2]
-
Modify the Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes and the stationary phase, thereby affecting retention and selectivity.[2]
-
Change the Column: If optimizing the mobile phase is insufficient, trying a different column chemistry (e.g., C8 instead of C18) or a column with a different particle size or length may provide the necessary selectivity.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating long-chain polyunsaturated acyl-CoAs?
A1: Reversed-phase columns are the most common choice. C18 columns are widely used due to their high hydrophobicity, which provides good retention for the long acyl chains.[3] However, for very long chains that may be too strongly retained, a C8 column can be a suitable alternative, offering shorter retention times.[3][4] The choice often depends on the specific chain lengths of the acyl-CoAs being analyzed.[3]
Q2: Should I use an isocratic or gradient elution method for my LC-PUFA-CoA analysis?
A2: Due to the wide range of polarities within a typical LC-PUFA-CoA sample, a gradient elution is generally preferred.[3] A gradient allows for the elution of a broader range of analytes with better peak shape and resolution in a shorter amount of time compared to an isocratic method.[3] An isocratic elution might be suitable if you are only interested in a narrow range of acyl-CoA chain lengths.[3]
Q3: How can I improve the sensitivity of my LC-PUFA-CoA analysis?
A3: Improving sensitivity often involves optimizing sample preparation and detection methods.
-
Sample Preparation: Solid-phase extraction (SPE) can be used to concentrate the LC-PUFA-CoAs and remove interfering substances from the sample matrix.[3]
-
Detection: While UV detection at 260 nm is common for acyl-CoAs, coupling the HPLC system to a mass spectrometer (LC-MS/MS) offers significantly higher sensitivity and selectivity.[5][6]
Q4: My retention times are shifting between injections. What should I investigate?
A4: Shifting retention times can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.[1]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare mobile phases carefully and consistently.
-
Flow Rate Instability: Check for leaks in the pump, worn seals, or issues with check valves that could cause fluctuations in the flow rate.[1]
-
Column Temperature: Ensure the column temperature is stable and consistent, as temperature fluctuations can affect retention times.
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Purification of LC-PUFA-CoAs from Tissues
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.[5][7]
-
Homogenization:
-
Extraction:
-
Solid-Phase Purification:
-
Sample Preparation for HPLC:
Protocol 2: HPLC Analysis of LC-PUFA-CoAs
This is a general reversed-phase HPLC method that can be adapted for the separation of long-chain polyunsaturated acyl-CoAs.[5][6]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Gradient Elution:
-
A typical gradient might start at a lower percentage of Mobile Phase B and gradually increase to elute the more hydrophobic, longer-chain acyl-CoAs. The specific gradient profile will need to be optimized for the specific analytes of interest.
-
-
Flow Rate: 0.5 - 1.0 mL/min.[6]
Quantitative Data
The following table summarizes representative quantitative data for the analysis of various long-chain acyl-CoAs using LC-MS/MS, providing an indication of achievable sensitivity.
| Acyl-CoA Species | Chain Length & Unsaturated | Method | Limit of Quantitation (LOQ) | Reference |
| Oleoyl-CoA | C18:1 | LC-MS/MS | 2-133 nM | [9] |
| Arachidonoyl-CoA | C20:4 | LC-MS/MS | 2-133 nM | [9] |
| Palmitoyl-CoA | C16:0 | UPLC/MS/MS | 1.56 - 100 ng | [7] |
| Stearoyl-CoA | C18:0 | UPLC/MS/MS | 1.56 - 100 ng | [7] |
| Linoleoyl-CoA | C18:2 | UPLC/MS/MS | 1.56 - 100 ng | [7] |
Note: Specific Limit of Detection (LOD) and LOQ values are highly dependent on the instrumentation, sample matrix, and the specific analytical method employed.[9]
Visualizations
Caption: Experimental workflow for LC-PUFA-CoA analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jsbms.jp [jsbms.jp]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry of DHA-CoA
Welcome to the technical support center for the mass spectrometry analysis of Docosahexaenoyl-CoA (DHA-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate and sensitive quantification of DHA-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences observed in the mass spectrometry analysis of DHA-CoA?
The primary sources of interference in the mass spectrometric analysis of DHA-CoA include:
-
Matrix Effects: Co-eluting endogenous molecules from biological samples can suppress or enhance the ionization of DHA-CoA, leading to inaccurate quantification. Phospholipids are a major contributor to matrix effects in biological samples.[1][2][3][4]
-
Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as DHA-CoA can co-elute and interfere with its detection. This is particularly relevant for other long-chain polyunsaturated acyl-CoAs.
-
Isotopic Overlap: The natural isotopic distribution of other lipids can lead to ions with m/z values that overlap with the ions of interest for DHA-CoA, especially in high-resolution mass spectrometry.[5][6]
-
Contamination: Contaminants from solvents, labware, or sample collection procedures can introduce interfering peaks.
-
In-source Instability: The polyunsaturated nature of DHA makes it susceptible to oxidation and in-source fragmentation, which can reduce the signal of the intact molecule and generate interfering ions.
Q2: Which ionization mode is recommended for DHA-CoA analysis?
Positive electrospray ionization (ESI+) is generally recommended for the analysis of acyl-CoAs, including DHA-CoA.[7] This is because positive ion mode produces characteristic and abundant product ions that are ideal for Multiple Reaction Monitoring (MRM) assays, leading to higher sensitivity and specificity.
Q3: What are the characteristic fragmentation patterns for DHA-CoA in positive ESI-MS/MS?
In positive ion mode, all acyl-CoAs, including DHA-CoA, exhibit a characteristic neutral loss of 507.0 Da, which corresponds to the 3'-phospho-ADP moiety.[7] Another common product ion observed is at m/z 428, corresponding to the adenosine-3',5'-diphosphate fragment. By selecting the precursor ion of DHA-CoA and these specific product ions, a highly selective and sensitive MRM method can be developed.
Troubleshooting Guides
Issue 1: Low Signal Intensity for DHA-CoA
Symptoms:
-
Low peak intensity or complete absence of the DHA-CoA peak.
-
Poor signal-to-noise ratio.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Degradation | Acyl-CoAs are unstable. Keep samples on ice during preparation and store at -80°C. Analyze samples promptly after preparation. |
| Poor Extraction Recovery | Use an optimized extraction protocol for very-long-chain acyl-CoAs. Protein precipitation with 2.5% (w/v) sulfosalicylic acid (SSA) is a common method. |
| Suboptimal Ionization | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature) for DHA-CoA. Use a mobile phase containing a low concentration of a volatile salt like ammonium (B1175870) acetate (B1210297) to promote ionization. |
| Incorrect MRM Transition | Ensure you are using the correct precursor and product ions for DHA-CoA. Refer to the MRM transitions table below. |
| Ion Suppression | Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[7] |
Issue 2: High Background Noise or Interfering Peaks
Symptoms:
-
Elevated baseline in the chromatogram.
-
Presence of numerous interfering peaks co-eluting with or near the DHA-CoA peak.
Possible Causes & Solutions:
| Cause | Solution |
| Matrix Effects | Improve chromatographic separation to resolve DHA-CoA from co-eluting matrix components. Use a longer column or a shallower gradient. Diluting the sample can also reduce matrix effects.[4] |
| Contamination | Use high-purity solvents and clean labware. Include a blank injection (solvent only) between samples to check for carryover. |
| Isobaric Interference | High-resolution mass spectrometry can help differentiate between DHA-CoA and isobaric interferences. If using a triple quadrupole, ensure chromatographic separation is sufficient. |
Quantitative Data Summary
Table 1: Mass-to-Charge Ratios and MRM Transitions for DHA-CoA
The monoisotopic mass of the protonated DHA-CoA ([M+H]⁺) is 1078.4355 m/z .
| Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Description |
| 1078.4 | 571.4 | Neutral loss of 507.0 Da (3'-phospho-ADP) |
| 1078.4 | 428.0 | Adenosine-3',5'-diphosphate fragment |
Note: These values are based on the most common fragmentation patterns. Optimal collision energies should be determined empirically on your specific instrument.
Table 2: Potential Isobaric Interferences for DHA-CoA
| Compound | Chemical Formula | Monoisotopic Mass ([M+H]⁺) |
| Docosahexaenoyl-CoA (DHA-CoA) | C₄₃H₆₈N₇O₁₇P₃S | 1078.4355 |
| Tetracosatetraenoyl-CoA (C24:4-CoA) | C₄₅H₇₂N₇O₁₇P₃S | 1102.4668 |
| Note: While not isobaric, other very-long-chain polyunsaturated acyl-CoAs can have similar retention times and fragmentation patterns, necessitating good chromatographic separation. |
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation
-
Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol).
-
Precipitation: Add ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) to the homogenate.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for acyl-CoA separation.
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B and ramps up to elute the hydrophobic DHA-CoA.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ESI and MRM mode.
-
Ion Source Parameters: Optimize spray voltage, source temperature, and nebulizing/drying gas flows according to your instrument's recommendations.
Visualizations
Caption: Experimental workflow for DHA-CoA analysis.
Caption: Troubleshooting logic for low DHA-CoA signal.
References
- 1. Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of wild and cultured gilthead sea bream (Sparus aurata) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low Abundance 22:6 Coenzyme A (DHA-CoA)
Welcome to the technical support center for the analysis of 22:6 Coenzyme A (Docosahexaenoyl-CoA). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address the significant challenges encountered when quantifying this low-abundance, very-long-chain acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Why is the quantitative analysis of this compound (DHA-CoA) so challenging?
The quantification of 22:6-CoA is inherently difficult due to a combination of factors:
-
Low Cellular Abundance: DHA-CoA is typically present at very low concentrations in cells and tissues compared to more common acyl-CoAs like palmitoyl-CoA or oleoyl-CoA.[1] This often places it near or below the limit of detection for many analytical methods.
-
Inherent Instability: The thioester bond in all acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH.[2][3] The polyunsaturated nature of the 22:6 acyl chain also makes it prone to oxidation. Prompt analysis and cold sample handling are critical.[4]
-
Extraction Inefficiency: Recovering this very-long-chain, polar molecule from complex biological matrices can be inefficient, with documented recoveries for similar molecules sometimes as low as 30-60%.[2]
-
Analytical Difficulties: In mass spectrometry, the nonpolar nature of the long acyl chain can lead to poor ionization efficiency.[5] Furthermore, its low concentration can be masked by more abundant co-eluting species, leading to ion suppression.[4][6]
Q2: What is the recommended extraction method for 22:6-CoA and other long-chain acyl-CoAs?
A universally "best" method does not exist, as the optimal procedure can depend on the sample matrix (e.g., cultured cells vs. tissue). However, successful methods are typically based on a combination of protein precipitation and liquid-liquid or solid-phase extraction (SPE). A common approach involves:
-
Homogenization: Rapidly homogenize the tissue or cell pellet in a cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to stabilize the acyl-CoAs.[7][8]
-
Extraction: Use a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) to precipitate proteins and extract the acyl-CoAs.[2][8][9]
-
Purification: Employ Solid-Phase Extraction (SPE), often with a weak anion exchange column, to purify the acyl-CoAs from interfering substances.[2][7] This step is crucial for reducing matrix effects during LC-MS analysis.
It is highly recommended to include an internal standard, such as an odd-chain fatty acyl-CoA (e.g., C17:0-CoA or C25:0-CoA), at the very beginning of the extraction process to account for analyte loss.[1][3][4]
Q3: I am observing a very low or non-existent signal for 22:6-CoA in my LC-MS/MS analysis. What are the most common causes?
Low signal intensity is the most frequent issue. The causes can be traced to sample preparation or instrument settings. Key factors include:
-
Inefficient Ionization: As neutral molecules, acyl-CoAs require the formation of adducts (e.g., with ammonium (B1175870) or sodium) to be detected efficiently.[5] Ensure your mobile phase contains an appropriate additive, such as 5-10 mM ammonium formate, for positive ion mode.[5]
-
Suboptimal Instrument Parameters: The ion source settings, including desolvation temperature, gas flows, and spray voltage, must be carefully optimized for your specific analyte and LC conditions.[4][5][10]
-
Sample Degradation: If samples are not processed quickly at low temperatures, 22:6-CoA can be lost to hydrolysis or oxidation.[3]
-
Poor Extraction Recovery: The extraction procedure may not be efficient for very-long-chain acyl-CoAs.[4] Consider testing different extraction solvents or SPE protocols.
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with 22:6-CoA for ionization, thereby suppressing its signal.[4][6] Improving chromatographic separation or adding a purification step like SPE can mitigate this.[10]
Q4: Which ionization mode, positive or negative ESI, is better for analyzing 22:6-CoA?
For quantitative analysis of long-chain acyl-CoAs using tandem mass spectrometry (MS/MS), positive electrospray ionization (ESI) mode is generally recommended .[4] While negative ESI can sometimes produce a more intense precursor ion signal, the fragmentation in positive mode is typically more specific and structurally informative, making it ideal for highly sensitive and specific Multiple Reaction Monitoring (MRM) assays.[4]
Q5: What are the characteristic fragmentation patterns for long-chain acyl-CoAs in positive ion ESI-MS/MS?
In positive ion mode, all acyl-CoAs exhibit a characteristic fragmentation pattern involving the neutral loss of the 3'-phospho-ADP moiety. This results in a common neutral loss of 507 Da .[3][4] Therefore, a typical MRM transition would monitor the protonated precursor ion [M+H]+ to the product ion [M+H-507]+.
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving issues with low signal intensity during 22:6-CoA quantification.
Caption: Troubleshooting workflow for low 22:6-CoA signal intensity.
Quantitative Data Summary
Direct quantitative data for 22:6-CoA is rarely published due to its low abundance. The following table summarizes reported concentrations for other long-chain acyl-CoAs in common mammalian cell lines to provide a comparative context for expected abundance levels. Note that 22:6-CoA levels are typically a small fraction of these more abundant species.[1][7]
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[7] | MCF7 (pmol/mg protein)[7] | RAW264.7 (pmol/mg protein)[7] |
| C14:0-CoA | - | ~7.0 | ~2.5 |
| C16:0-CoA | ~1.5 | ~10.0 | ~3.0 |
| C16:1-CoA | - | ~2.5 | ~1.0 |
| C18:0-CoA | ~0.8 | ~7.5 | ~1.5 |
| C18:1-CoA | ~2.0 | ~15.0 | ~2.0 |
| C20:4-CoA | - | ~1.0 | ~0.5 |
| C24:0-CoA | - | ~10.0 | <0.5 |
| C26:0-CoA | - | ~7.5 | <0.5 |
Values are approximated from published data and may vary based on culture conditions and analytical methods.[1][7]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol synthesizes established methods for extracting long-chain acyl-CoAs for LC-MS/MS analysis.[1][2][3][7]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Internal Standard (IS) solution (e.g., 10 µM C17:0-CoA in methanol)
-
Extraction Solvent: Acetonitrile:Isopropanol (3:1, v/v)
-
Extraction Buffer: 100 mM KH2PO4, pH 4.9, ice-cold
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Cell Harvesting: For adherent cells, aspirate the medium and wash twice with ice-cold PBS. For suspension cells, pellet by centrifugation (500 x g, 5 min, 4°C) and wash twice with ice-cold PBS.
-
Lysis and Extraction:
-
Add 1 mL of ice-cold Extraction Buffer containing the internal standard to the cell pellet or plate.
-
For adherent cells, scrape the cells into the buffer. For suspension cells, resuspend the pellet.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Add 1 mL of the cold Extraction Solvent (ACN:Isopropanol).
-
Vortex vigorously for 2 minutes and sonicate for 3 minutes in an ice bath.[7]
-
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable volume (e.g., 100-150 µL) of the initial LC mobile phase (e.g., methanol (B129727) or 50% methanol/water with 50mM ammonium acetate) for analysis.[3]
Protocol 2: LC-MS/MS Analysis
This protocol provides starting parameters for the analysis of 22:6-CoA. Optimization is required for specific instrumentation.[3][4]
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. benchchem.com [benchchem.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Best practices for storing Docosahexaenoyl-CoA standards
This guide provides best practices, troubleshooting advice, and frequently asked questions for the handling and storage of Docosahexaenoyl-CoA (DHA-CoA) standards to ensure their stability and integrity in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Docosahexaenoyl-CoA?
A1: Docosahexaenoyl-CoA, whether in solid/powder form or dissolved in an organic solvent, should be stored at -20°C or -80°C for long-term stability.[1] Some suppliers indicate stability for at least two to four years when stored properly at -20°C as a solid.[1][2] For acyl-CoA standards in general, storage at -80°C is also a common recommendation.[3][4][5]
Q2: Should I store Docosahexaenoyl-CoA as a powder or in solution?
A2: Due to the polyunsaturated nature of the docosahexaenoic acid chain, DHA-CoA is susceptible to oxidation and hydrolysis.[6] As a powder, it can be extremely hygroscopic, readily absorbing moisture which can accelerate degradation.[7][8][9] Therefore, it is highly recommended to dissolve the standard in a suitable organic solvent for storage.[7][8][9]
Q3: What are the best solvents for reconstituting and storing Docosahexaenoyl-CoA?
A3: High-purity (HPLC or LC-MS grade) organic solvents such as methanol (B129727) or ethanol (B145695) are recommended.[1][10] If an aqueous solution is required for your experiment, use purified, deoxygenated water or a slightly acidic buffer (pH 4-6) to minimize hydrolysis of the thioester bond.[6] However, aqueous solutions are not recommended for storage and should be used within the same day.[1][2][11]
Q4: How can I prevent the oxidation of my Docosahexaenoyl-CoA standard?
A4: To prevent oxidation, it is crucial to handle the standard under an inert atmosphere, such as argon or nitrogen.[6][7][8] After dissolving the lipid, flush the headspace of the vial with the inert gas before sealing tightly.[6] Using high-purity solvents and avoiding exposure to light and air are also critical steps.[6]
Q5: How many times can I freeze and thaw my Docosahexaenoyl-CoA solution?
A5: You should minimize freeze-thaw cycles as they can accelerate degradation.[6] The best practice is to prepare single-use aliquots from your stock solution. This ensures that the main stock remains uncompromised and you only thaw what is needed for an experiment.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or poor experimental results (e.g., low signal intensity, unexpected peaks in LC-MS) | 1. Degradation of the standard: The thioester bond may have hydrolyzed, or the fatty acid chain may have oxidized.[6] 2. Contamination: The standard may be contaminated with impurities from solvents or storage containers.[6][7] 3. Incorrect concentration: This could be due to improper reconstitution or degradation over time. | 1. Verify standard integrity: If possible, analyze the standard using HPLC to check for degradation products (e.g., free coenzyme A, free docosahexaenoic acid).[6] 2. Use a fresh aliquot or a new standard: If degradation is suspected, use a previously unopened aliquot or a newly prepared stock solution. 3. Review handling procedures: Ensure you are using high-purity solvents, glass containers with Teflon-lined caps (B75204), and an inert atmosphere.[6][7][8] Avoid plastic containers and pipette tips for organic solutions.[7][8] |
| Difficulty dissolving the powdered standard | 1. Incomplete warming: The vial may not have reached room temperature before opening, causing moisture to condense on the powder.[7][8][9] 2. Inadequate solvent volume or mixing. | 1. Ensure proper equilibration: Always allow the vial to warm completely to room temperature before opening.[7][8] 2. Gentle mixing: Gently swirl or vortex to dissolve the powder. Short-term sonication in a water bath can also help.[6] Avoid vigorous shaking which can introduce oxygen.[6] |
| Visible changes in the standard (e.g., powder becomes gummy, solution appears cloudy) | 1. Moisture absorption: The powdered standard has likely absorbed moisture from the air.[7][8][9] 2. Precipitation: The standard may have precipitated out of solution, especially at low temperatures if the concentration is high. | 1. Dissolve immediately: If the powder appears gummy, dissolve it in the appropriate organic solvent immediately to prevent further degradation.[7][8] 2. Warm and mix: If a solution appears cloudy upon removal from the freezer, allow it to warm to room temperature and mix gently to see if the precipitate redissolves. |
Summary of Storage Recommendations
| Condition | Solid/Powder Form | In Organic Solvent | In Aqueous Buffer |
| Storage Temperature | -20°C or -80°C[1] | -20°C or -80°C[4][7][8] | Not Recommended for Storage |
| Recommended Duration | Long-term (≥2-4 years)[1][2] | Long-term (prepare single-use aliquots)[6] | Prepare fresh and use within one day[1][2][11] |
| Atmosphere | Standard atmosphere (ensure vial is tightly sealed) | Inert gas (Argon or Nitrogen) overlay[6][7][8] | Deoxygenated buffer/water[6] |
| Container | Original manufacturer's vial | Glass vial with Teflon-lined cap[7][8] | Glass vial with Teflon-lined cap[7][8] |
Experimental Protocols
Protocol for Preparing a Docosahexaenoyl-CoA Stock Solution
This protocol describes the proper procedure for reconstituting a powdered Docosahexaenoyl-CoA standard to create a stock solution for long-term storage.
Materials:
-
Docosahexaenoyl-CoA standard (powder)
-
High-purity methanol (or other suitable organic solvent)
-
Inert gas (Argon or Nitrogen) with a gentle delivery system
-
Glass vials with Teflon-lined caps
-
Glass or stainless steel syringes/pipettes
Procedure:
-
Equilibrate to Room Temperature: Remove the vial containing the powdered DHA-CoA from the freezer and allow it to sit on the bench until it reaches room temperature. This is a critical step to prevent moisture from condensing on the cold powder upon opening.[7][8]
-
Prepare for Reconstitution: In a clean environment (e.g., a chemical hood), carefully open the vial.
-
Add Solvent: Using a glass or stainless-steel syringe, add the calculated volume of high-purity methanol to the vial to achieve the desired stock concentration.
-
Dissolve the Standard: Tightly cap the vial and dissolve the powder by gently swirling or vortexing. If necessary, sonicate for a short period in a room temperature water bath.[6]
-
Inert Gas Purge: Once the standard is fully dissolved, briefly flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace any oxygen.[6]
-
Aliquot for Storage: Immediately dispense the stock solution into smaller, single-use glass vials with Teflon-lined caps.
-
Final Purge and Sealing: Before sealing each aliquot, flush the headspace with inert gas again. Seal the caps tightly.
-
Label and Store: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C.
Visual Guides
Below are diagrams illustrating key concepts for handling Docosahexaenoyl-CoA standards.
Caption: Key factors that contribute to the degradation of Docosahexaenoyl-CoA standards.
Caption: Step-by-step workflow for the proper reconstitution and aliquoting of DHA-CoA.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Native chemical ligation approach to sensitively probe tissue acyl-CoA pools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. avantiresearch.com [avantiresearch.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Improving Sensitivity for 22:6-CoA Detection by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you enhance the sensitivity of docosahexaenoyl-CoA (22:6-CoA) detection in your liquid chromatography-mass spectrometry (LC-MS) experiments. Due to its low endogenous abundance and challenging physicochemical properties, optimizing your analytical method is critical for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the sensitive detection of 22:6-CoA?
A: The main challenges in detecting 22:6-CoA stem from its low physiological concentrations, inherent instability, and the complexity of biological matrices. Acyl-CoAs are prone to degradation, and molecules like salts and phospholipids (B1166683) in the sample can interfere with ionization, a phenomenon known as ion suppression.[1][2] Additionally, the long, unsaturated acyl chain of 22:6-CoA can lead to poor chromatographic peak shape, further reducing sensitivity.[3]
Q2: How can I optimize sample preparation to maximize the recovery of 22:6-CoA?
A: A robust sample preparation protocol is crucial.
-
Extraction: Rapidly homogenize frozen tissue or cell pellets in an ice-cold buffer, followed by protein precipitation and extraction with an organic solvent like acetonitrile (B52724) or a mixture of acetonitrile and 2-propanol.[4]
-
Deproteinization: Using 5-sulfosalicylic acid (SSA) for deproteinization is often advantageous as it may not require subsequent removal by solid-phase extraction (SPE).[5][6] This can reduce sample handling steps and minimize analyte loss that can occur during SPE.[5]
-
Cleanup: If your sample matrix is particularly complex, a weak anion exchange solid-phase extraction (SPE) step can help remove interfering substances, though it should be optimized to ensure high recovery of 22:6-CoA.[6]
-
Stability: Process samples quickly on ice and store extracts at -80°C to prevent degradation.[1] Reconstitute dried samples in a suitable solvent, such as methanol (B129727) or a methanol/water mixture, immediately before analysis.[7]
Q3: What are the recommended LC parameters for optimal separation of 22:6-CoA?
A: Proper chromatographic separation is key to reducing ion suppression and improving sensitivity.[7]
-
Column: A C18 or C8 reversed-phase column is the standard choice for separating acyl-CoAs based on their hydrophobicity.[3]
-
Mobile Phase pH: For long-chain acyl-CoAs like 22:6-CoA, using a high pH mobile phase (e.g., pH 10.5) with ammonium (B1175870) hydroxide (B78521) can significantly improve peak shape and resolution.[8][9]
-
Mobile Phase Composition: A binary gradient using water and acetonitrile (or methanol) with a volatile additive like ammonium hydroxide or ammonium formate (B1220265) is recommended.[3][4] The gradient should be optimized to ensure 22:6-CoA is well-separated from other matrix components.
Q4: What are the ideal MS/MS settings for the sensitive detection of 22:6-CoA?
A: Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and specificity for quantification.[10]
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs as it yields consistent and specific fragmentation patterns.[11][12]
-
Fragmentation: Acyl-CoAs characteristically undergo a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.3 Da).[7][8] This forms the basis of the most sensitive MRM transition.
-
MRM Transition: The specific precursor-to-product ion transition for 22:6-CoA should be used (see Table 1).
-
Parameter Optimization: It is critical to infuse a 22:6-CoA standard to optimize instrument-specific parameters like collision energy, cone voltage, and source temperatures to achieve maximum signal intensity.[7][11]
Q5: Why is an internal standard essential, and which one should I use?
A: An internal standard is crucial for accurate quantification as it corrects for variability in sample extraction, handling, and instrument response.[13] The ideal choice is a stable isotope-labeled version of 22:6-CoA. If unavailable, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (17:0-CoA), which is not naturally abundant, is a common and effective alternative.[4][14][15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Sensitivity / No Signal | Analyte Degradation: Acyl-CoAs are unstable in aqueous solutions and at non-optimal pH.[1][13] | Process samples rapidly on ice. Store extracts at -80°C. Reconstitute dried samples immediately before injection.[1] |
| Analyte Loss During Prep: Inefficient extraction or loss during SPE cleanup. | Optimize extraction solvents. Consider using SSA for deproteinization to avoid SPE.[5] Ensure your internal standard is added at the very beginning of the extraction process.[4] | |
| Ion Suppression: Co-eluting matrix components (salts, lipids) interfere with analyte ionization.[2][12] | Improve chromatographic separation with a shallower gradient or by adjusting mobile phase pH.[16] Incorporate an optimized SPE cleanup step if the matrix is complex. | |
| Suboptimal MS Parameters: Incorrect MRM transition, collision energy, or source settings. | Verify the precursor/product ion m/z values for 22:6-CoA. Infuse a standard to optimize collision energy and source parameters (e.g., gas flow, temperature, voltage).[7] | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible Sample Solvent: The solvent used to reconstitute the sample is much stronger than the initial mobile phase. | Reconstitute the sample in a solvent that is as weak as or weaker than the starting mobile phase conditions.[16] |
| Suboptimal Mobile Phase: The mobile phase pH is not suitable for long-chain acyl-CoAs. | Increase the mobile phase pH to ~10.5 using ammonium hydroxide to improve peak shape for long-chain species.[8][9] | |
| Column Overload: Injecting too much sample mass onto the column. | Reduce the injection volume or dilute the sample.[16] |
Data Presentation
Table 1: Recommended MRM Transitions for LC-MS/MS Analysis
Note: Optimal collision energies are instrument-dependent and require empirical determination using a chemical standard.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) [M-507+H]⁺ | Typical Polarity |
| 22:6-CoA (DHA-CoA) | 1078.4 | 571.4 | Positive |
| 17:0-CoA (Internal Std.) | 1018.4 | 511.4 | Positive |
| 19:0-CoA (Internal Std.) | 1046.4 | 539.4 | Positive |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for acyl-CoA extraction.[4]
-
Homogenization: Weigh ~50 mg of frozen tissue powder into a pre-chilled tube.
-
Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., 20 ng of heptadecanoyl-CoA).[4]
-
Extraction: Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (KH₂PO₄, pH 4.9) and 0.5 mL of an ice-cold acetonitrile:2-propanol:methanol (3:1:1) mixture.[4]
-
Disruption: Homogenize the sample twice on ice.
-
Precipitation: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.[4]
-
Collection: Carefully transfer the supernatant to a new tube.
-
Drying & Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial LC mobile phase for immediate analysis.
Protocol 2: LC-MS/MS Analysis Method
This method is a starting point and should be optimized for your specific instrumentation.[4]
-
LC System: UPLC or HPLC system
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm)
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Example:
-
Start at 20% B
-
Linear gradient to 65% B over 4 min
-
Hold and re-equilibrate as needed
-
-
MS System: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Optimize source temperature, desolvation gas flow, capillary voltage, and collision energy for 22:6-CoA using a standard.[11]
Mandatory Visualizations
Caption: General experimental workflow for 22:6-CoA quantification.
Caption: Troubleshooting logic for diagnosing low signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 16. benchchem.com [benchchem.com]
Avoiding enzymatic degradation of DHA-CoA in cell lysates
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize the enzymatic degradation of Docosahexaenoyl-CoA (DHA-CoA) in cell lysates during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is DHA-CoA and why is it difficult to analyze in cell lysates?
A: Docosahexaenoyl-CoA (DHA-CoA) is the activated form of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. It is a critical intermediate in lipid metabolism, energy production, and the synthesis of complex lipids.[1] However, DHA-CoA and other long-chain acyl-CoAs are highly unstable molecules. Their thioester bond is susceptible to both enzymatic and chemical hydrolysis, making accurate quantification in cell lysates challenging.[2] Key factors leading to degradation include temperature, pH, and the presence of endogenous enzymes released during cell lysis.[2]
Q2: What are the primary enzymes responsible for DHA-CoA degradation?
A: The primary enzymes responsible for the degradation of DHA-CoA in cell lysates are acyl-CoA thioesterases (ACOTs) .[3] These enzymes are found in nearly all cellular compartments, including mitochondria, peroxisomes, and the cytosol.[3][4] ACOTs catalyze the hydrolysis of acyl-CoAs into a free fatty acid (in this case, DHA) and coenzyme A (CoA).[3] Their activity can rapidly deplete DHA-CoA levels in a sample post-lysis if not properly inhibited.
Q3: How can I prevent the degradation of my DHA-CoA samples?
A: Preventing degradation requires a multi-faceted approach focused on speed, temperature control, and enzymatic inhibition.
-
Rapid Inactivation: Immediately after harvesting, cells should be processed to rapidly halt all enzymatic activity. Flash-freezing cell pellets in liquid nitrogen is a critical first step.[2][5]
-
Low Temperatures: All subsequent steps, including lysis and extraction, should be performed on ice to minimize residual enzyme activity.[1]
-
Acidic pH: Performing the extraction at a slightly acidic pH (e.g., pH 4.9) can help preserve the thioester bond, which is more prone to hydrolysis at neutral or alkaline pH.[6]
-
Enzyme Inhibitors: While not always explicitly detailed for DHA-CoA, the use of broad-spectrum protease and phosphatase inhibitors is good practice. More specifically, inhibiting ACOT activity is key, though specific, commercially available inhibitors for all ACOTs are not widely used in standard protocols. The focus is typically on immediate and effective enzyme denaturation through solvent and temperature control.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples must be avoided as it damages cellular integrity and releases degradative enzymes.[2]
Troubleshooting Guide: Low or No Detectable DHA-CoA
This section addresses the common problem of recovering lower-than-expected levels of DHA-CoA from cell lysates.
Problem: My DHA-CoA levels are unexpectedly low or undetectable by LC-MS/MS.
Possible Cause 1: Enzymatic Degradation During Sample Preparation
Acyl-CoA thioesterases (ACOTs) released during cell lysis are highly efficient at hydrolyzing DHA-CoA.[3][7] If not immediately and thoroughly inactivated, these enzymes will significantly reduce the amount of intact DHA-CoA in your sample.
Solutions:
-
Immediate Flash-Freezing: Do not delay between harvesting cells and flash-freezing them in liquid nitrogen. This is the most effective way to stop enzymatic activity instantly.[2][5]
-
Work Quickly and on Ice: Keep cell pellets, lysates, and extracts on ice at all times to slow down any residual enzymatic activity.[1]
-
Use an Acidic Extraction Buffer: Prepare your initial lysis and extraction buffer at an acidic pH. A common choice is a 100 mM potassium phosphate (B84403) buffer at pH 4.9.[6] This helps stabilize the thioester bond.
Possible Cause 2: Suboptimal Lysis and Extraction Protocol
The choice of solvents and the thoroughness of the extraction process are crucial for efficiently recovering long-chain acyl-CoAs while simultaneously inactivating enzymes.
Solutions:
-
Validated Extraction Methods: Use established protocols for long-chain acyl-CoA extraction. A common and effective method involves a multi-step solvent extraction.[1][6]
-
Incorporate an Internal Standard: Add a stable isotope-labeled internal standard (e.g., a deuterated or 13C-labeled acyl-CoA) to your sample at the very beginning of the lysis procedure.[2][8] This allows you to track and correct for sample loss at every stage of the process, from extraction to MS detection.
Possible Cause 3: Chemical Instability and Handling
Beyond enzymatic degradation, the inherent chemical instability of the thioester bond requires careful handling throughout the analytical process.
Solutions:
-
Avoid High Temperatures: During the solvent evaporation step, use a vacuum concentrator (SpeedVac) at a low temperature or a gentle stream of nitrogen instead of high heat.[8]
-
Proper Reconstitution and Storage: Reconstitute the dried extract in a suitable solvent, such as methanol (B129727), and if not analyzing immediately, store at -80°C under an inert gas like argon.[5][8] One study found that acyl-CoAs were most stable over 24 hours when reconstituted in methanol or an acidic solution (pH 3.5).[8]
Data and Protocols
Table 1: Comparison of Solvents for Acyl-CoA Stability
This table summarizes the stability of acyl-CoAs in different solutions over 24 hours when left on an autosampler. Data is adapted from a stability study on various acyl-CoAs.[8]
| Reconstitution Solution | Stability After 4 hours (% of Time-Zero) | Stability After 24 hours (% of Time-Zero) |
| Methanol | >95% | >90% |
| Water | ~90% | <80% |
| 50 mM Ammonium Acetate (pH 7) | ~85% | <70% |
| 50% Methanol / 50% Ammonium Acetate (pH 7) | ~90% | ~80% |
| 50% Methanol / 50% Ammonium Acetate (pH 3.5) | >95% | >95% |
This data highlights the importance of both solvent choice and acidic conditions for maintaining sample integrity prior to analysis.
Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is a synthesized method based on established procedures for maximizing the recovery and stability of DHA-CoA.[1][6]
Materials:
-
Cell scraper (for adherent cells)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Internal Standard (e.g., Heptadecanoyl-CoA or a 13C-labeled long-chain acyl-CoA)
-
Acetonitrile (ACN)
-
2-Propanol
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
For adherent cells: Aspirate culture medium, wash twice with ice-cold PBS, then add 1 mL of ice-cold PBS and scrape the cells.
-
For suspension cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C), discard supernatant, and wash twice with ice-cold PBS.
-
-
Flash-Freezing: Pellet the washed cells and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction. This is a critical stop-point to prevent degradation.
-
Lysis and Protein Precipitation:
-
Place the frozen cell pellet on ice.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Crucially, spike your internal standard into this buffer before adding it to the cells.
-
Thoroughly resuspend the pellet by vortexing or sonicating until the lysate is homogenous. Keep the tube on ice.
-
Add 1 mL of a 3:1 mixture of Acetonitrile:2-Propanol.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation and enzyme denaturation.
-
-
Extraction:
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the supernatant using a vacuum concentrator or a gentle stream of nitrogen. Do not use high heat.
-
Reconstitute the dried pellet in a small, precise volume (e.g., 100 µL) of a suitable solvent (see Table 1; methanol or an acidic mobile phase component are good choices) for LC-MS/MS analysis.
-
Visual Guides
Workflow for DHA-CoA Sample Preparation
This diagram outlines the critical steps for preparing cell lysates to ensure the stability and recovery of DHA-CoA.
Caption: Key steps to prevent DHA-CoA degradation during extraction.
DHA-CoA Degradation Pathway
This diagram illustrates the enzymatic conversion of DHA to its activated form, DHA-CoA, and its subsequent degradation by Acyl-CoA Thioesterases (ACOTs).
Caption: Enzymatic synthesis and degradation pathway of DHA-CoA.
Troubleshooting Logic for Low DHA-CoA Signal
This flowchart provides a logical sequence for diagnosing the cause of poor DHA-CoA recovery.
Caption: A decision tree for troubleshooting poor DHA-CoA analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into GDP-mediated regulation of a bacterial acyl-CoA thioesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Quenching Methods for 22:6-CoA Metabolic Studies
Welcome to the technical support center for the optimization of quenching methods in 22:6-CoA (docosahexaenoyl-CoA) metabolic studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the critical quenching step in the analysis of this very-long-chain polyunsaturated fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Why is quenching a critical step for 22:6-CoA metabolic studies?
A1: Quenching is the process of rapidly halting all enzymatic activity within a biological sample to preserve the metabolic profile at a specific moment in time. For dynamic molecules like 22:6-CoA, which are actively metabolized, immediate and effective quenching is crucial to prevent enzymatic degradation or alteration during sample preparation. This ensures that the measured levels of 22:6-CoA accurately reflect the metabolic state of the cells or tissue at the time of harvesting.
Q2: What are the main challenges associated with quenching for 22:6-CoA analysis?
A2: The primary challenges include:
-
Metabolite Leakage: The quenching solvent can compromise cell membrane integrity, leading to the leakage of intracellular metabolites, including 22:6-CoA, into the surrounding medium.
-
Analyte Stability: 22:6-CoA is a very-long-chain polyunsaturated fatty acyl-CoA with six double bonds, making it highly susceptible to oxidation. Improper quenching or subsequent handling can lead to its degradation.
-
Incomplete Quenching: If enzymatic activities are not stopped instantaneously, the levels of 22:6-CoA can change, leading to inaccurate measurements.
-
Extraction Efficiency: The choice of quenching solvent can impact the efficiency of the subsequent extraction of the highly lipophilic 22:6-CoA.
Q3: Which quenching methods are commonly used for acyl-CoA analysis?
A3: Common methods involve the use of cold organic solvents or liquid nitrogen.
-
Cold Methanol (B129727): A widely used method involves quenching with cold methanol (typically 60-80%) at temperatures ranging from -40°C to -80°C.
-
Cold Acetonitrile (B52724): Similar to cold methanol, chilled acetonitrile is used to precipitate proteins and halt enzymatic reactions.
-
Liquid Nitrogen: Snap-freezing the sample in liquid nitrogen provides the most rapid cessation of metabolic activity. However, this method must be followed by an appropriate extraction procedure under cold conditions to prevent metabolic activity from resuming during thawing.
Q4: How can I minimize the risk of 22:6-CoA oxidation during quenching and sample preparation?
A4: To minimize oxidation, consider the following:
-
Work Quickly and at Low Temperatures: Process samples on ice or in a cold room whenever possible.
-
Use Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your quenching and extraction solvents.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Minimize Light Exposure: Protect samples from light, as it can promote oxidation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Recovery of 22:6-CoA
Symptoms:
-
Low signal intensity for 22:6-CoA in mass spectrometry analysis.
-
Quantified levels are significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Metabolite Leakage during Quenching | • Optimize Quenching Solvent: Compare cold 60% methanol with cold 80% methanol or acetonitrile. For some cell types, a higher percentage of organic solvent can cause more significant leakage. • Analyze the Supernatant: After quenching and pelleting the cells, analyze the supernatant for the presence of 22:6-CoA to quantify the extent of leakage. • Consider a Two-Step Quenching: First, rapidly wash cells with ice-cold saline or PBS to remove extracellular media, followed immediately by quenching with a cold organic solvent. |
| Inefficient Extraction | • Solvent Polarity: 22:6-CoA is a large, lipophilic molecule. Ensure your extraction solvent system is appropriate. A common method is a biphasic extraction using a mixture of chloroform (B151607), methanol, and water (e.g., a modified Bligh-Dyer method). • Homogenization: Ensure thorough homogenization of tissues or lysis of cells to release intracellular contents. Sonication or bead beating on ice can improve extraction efficiency. |
| Analyte Degradation (Oxidation) | • Incorporate Antioxidants: Add BHT to all solvents used for quenching and extraction. • Maintain Cold Chain: Ensure samples remain at or below -20°C throughout the process. Avoid repeated freeze-thaw cycles. |
Issue 2: High Variability Between Replicates
Symptoms:
-
Large standard deviations in quantified 22:6-CoA levels across technical or biological replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Quenching Time | • Standardize Workflow: Ensure the time between sample harvesting and quenching is identical for all samples. For adherent cells, this includes the time taken for scraping. • Rapid Quenching: For cell cultures, consider directly adding the cold quenching solvent to the culture plate followed by immediate scraping. |
| Incomplete Cell Lysis/Tissue Homogenization | • Visual Inspection: After lysis/homogenization, check a small aliquot under a microscope to ensure complete disruption. • Optimize Homogenization Parameters: Adjust the duration and intensity of sonication or bead beating. |
| Phase Separation Issues (for biphasic extractions) | • Centrifugation: Ensure complete phase separation by optimizing centrifugation speed and time. • Careful Collection: When collecting the phase containing 22:6-CoA (typically the lower, organic phase in a Bligh-Dyer extraction), be careful not to disturb the interface. |
Experimental Protocols
Protocol 1: Cold Methanol Quenching and Extraction for Adherent Cells
-
Preparation:
-
Prepare a quenching solution of 80% methanol in water and cool it to -80°C.
-
Prepare an extraction solvent of methanol, chloroform, and water (2:1:0.8 v/v/v) and cool on ice.
-
Add an antioxidant like BHT to all solvents.
-
-
Quenching:
-
Aspirate the culture medium from the plate.
-
Immediately add the pre-chilled 80% methanol quenching solution to the plate.
-
Place the plate on dry ice and scrape the cells into the quenching solution.
-
-
Extraction:
-
Transfer the cell suspension to a pre-chilled tube.
-
Add the appropriate volumes of chloroform and water to achieve a final ratio of methanol:chloroform:water of 2:1:0.8.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.
-
-
Sample Collection:
-
Carefully collect the lower organic phase containing the lipids and acyl-CoAs.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for your analytical platform (e.g., 50% methanol with a low concentration of ammonium (B1175870) acetate (B1210297) for LC-MS).
-
Protocol 2: Liquid Nitrogen Quenching for Tissue Samples
-
Preparation:
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Prepare an extraction solvent of 2:1 (v/v) chloroform:methanol and cool on ice.
-
-
Quenching:
-
Excise the tissue as quickly as possible and immediately snap-freeze it in liquid nitrogen.
-
-
Homogenization and Extraction:
-
Grind the frozen tissue to a fine powder in the pre-chilled mortar and pestle, adding liquid nitrogen as needed to keep the tissue frozen.
-
Transfer the frozen powder to a pre-chilled tube containing the ice-cold chloroform:methanol extraction solvent.
-
Homogenize the sample on ice using a sonicator or bead beater.
-
-
Phase Separation and Sample Collection:
-
Add water to the homogenate to induce phase separation (final ratio of chloroform:methanol:water of 2:1:0.8).
-
Vortex and centrifuge as described in Protocol 1.
-
Collect the lower organic phase, dry, and reconstitute for analysis.
-
Visualizations
Caption: General experimental workflow for 22:6-CoA metabolic studies.
Caption: Troubleshooting logic for low recovery of 22:6-CoA.
Technical Support Center: Isolating Mitochondria for 22:6-CoA Measurement
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the isolation of mitochondria and subsequent measurement of docosahexaenoyl-CoA (22:6-CoA).
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in isolating high-quality mitochondria?
A1: The initial homogenization of cells or tissue is paramount.[1] Inadequate disruption will lead to low yields, while overly aggressive homogenization can damage mitochondrial membranes, affecting their integrity and subsequent downstream analyses.[1] It is recommended to optimize this step for your specific cell type or tissue, aiming for approximately 80% cell lysis, which can be monitored using a microscope.[1]
Q2: What are the key differences between isolating mitochondria from cell cultures versus tissues?
A2: Isolating mitochondria from cultured cells is often more challenging and results in lower yields compared to tissues.[2] This is partly due to the smaller starting material and the reticulated nature of mitochondria in cultured cells.[2] Tissues, especially from organs like the liver and skeletal muscle, provide a much higher yield of mitochondria.[1][3] Additionally, tissues may require a more robust initial dissociation step to break down the extracellular matrix before homogenization.
Q3: How can I assess the purity and integrity of my isolated mitochondria?
A3: The integrity of isolated mitochondria can be assessed by measuring the respiratory control ratio (RCR), which is the ratio of State 3 (ADP-stimulated) to State 4 (resting) respiration. A high RCR indicates well-coupled, healthy mitochondria.[4] Purity can be evaluated by Western blotting for marker proteins of other cellular compartments (e.g., calnexin (B1179193) for the endoplasmic reticulum, histone H3 for the nucleus) to check for contamination. Transmission electron microscopy can also be used to visually inspect the morphology and purity of the mitochondrial fraction.[3]
Q4: What type of quantification method is suitable for measuring 22:6-CoA?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying fatty acyl-CoAs, including 22:6-CoA.[5] This technique allows for the separation and precise measurement of a wide range of acyl-CoA species.[5]
Troubleshooting Guides
This section addresses common issues encountered during mitochondrial isolation and 22:6-CoA analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Mitochondrial Yield | Incomplete cell/tissue homogenization. | Optimize the number of strokes and the clearance of the homogenizer pestle. Monitor cell lysis under a microscope. For tough tissues, consider enzymatic digestion prior to mechanical homogenization.[1] |
| Insufficient starting material. | Increase the amount of cultured cells or tissue used for the isolation. | |
| Loss of mitochondria during centrifugation steps. | Ensure accurate centrifugation speeds and times. Be careful not to disturb the mitochondrial pellet when decanting the supernatant. | |
| Low Purity of Mitochondrial Fraction | Contamination from other organelles (e.g., ER, nuclei). | Incorporate additional purification steps, such as a Percoll or sucrose (B13894) density gradient centrifugation, to separate mitochondria from other cellular components.[2][6] |
| Inefficient removal of debris after initial low-speed spin. | Carefully collect the supernatant after the first centrifugation step to avoid transferring pelleted nuclei and cell debris.[6] | |
| Poor Mitochondrial Integrity (Low RCR) | Mechanical damage during homogenization. | Use a looser-fitting pestle or reduce the number of strokes during homogenization.[1] Perform all steps on ice or in a cold room to minimize enzymatic degradation.[2] |
| Osmotic stress. | Ensure all buffers are isotonic (e.g., containing sucrose or mannitol) to maintain mitochondrial integrity.[6] | |
| Inaccurate 22:6-CoA Quantification | Inefficient extraction of acyl-CoAs from mitochondria. | Use a robust extraction method, such as a methanol-chloroform extraction, to effectively isolate acyl-CoAs.[7] |
| Degradation of 22:6-CoA during sample preparation. | Keep samples on ice throughout the extraction process and process them quickly. Consider the use of antioxidants in your extraction buffers. | |
| Lack of appropriate internal standards for LC-MS/MS. | Utilize a suitable internal standard, such as a stable isotope-labeled or odd-chain fatty acyl-CoA, to normalize for variations in extraction efficiency and instrument response.[7][8] |
Quantitative Data Summary
The expected yield and purity of isolated mitochondria can vary depending on the source material and the isolation protocol used.
| Source Material | Expected Protein Yield (mg protein / g wet weight tissue) | Reference |
| Rat Liver | ~7.3 ± 3.5 | [3] |
| Rat Skeletal Muscle | ~4.8 ± 2.9 | [3] |
| Rat Brain | ~1.5 - 5.0 (fraction dependent) | [1] |
| Cultured Cells (per 10^8 cells) | ~0.5 - 1.0 | [9] |
Note: These values are approximate and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Isolation of Mitochondria by Differential Centrifugation
This protocol is a standard method for enriching mitochondria from animal tissues.
Materials:
-
Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.[6]
-
Dounce or Potter-Elvehjem homogenizer with a loose-fitting pestle.[6]
-
Refrigerated centrifuge.
Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold Isolation Buffer.
-
Mince the tissue thoroughly with scissors on ice.
-
Transfer the minced tissue to a pre-chilled homogenizer with 5-10 volumes of ice-cold Isolation Buffer.
-
Homogenize the tissue with 8-10 slow strokes of the pestle.[1]
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[6]
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[6]
-
Discard the supernatant.
-
Gently resuspend the mitochondrial pellet in a fresh aliquot of ice-cold Isolation Buffer and repeat the centrifugation at 10,000 x g for 15 minutes at 4°C to wash the mitochondria.[6]
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for your downstream application (e.g., respiration buffer or lysis buffer for acyl-CoA extraction).
Protocol 2: Measurement of 22:6-CoA by LC-MS/MS
This protocol outlines the general steps for the extraction and quantification of 22:6-CoA from isolated mitochondria.
Materials:
-
Isolated mitochondrial pellet.
-
Internal Standard (e.g., C17:0-CoA or ¹³C-labeled acyl-CoA).
-
Methanol-chloroform solution (2:1, v/v).[7]
-
LC-MS/MS system.
Procedure:
-
Resuspend the isolated mitochondrial pellet in a known volume of buffer.
-
Add a known amount of the internal standard to the mitochondrial suspension.
-
Add 3 volumes of ice-cold methanol-chloroform (2:1) to the sample.[7]
-
Vortex vigorously for 1 minute and then incubate on ice for 30 minutes to precipitate protein.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
Inject the sample into the LC-MS/MS system.
-
Quantify 22:6-CoA by comparing its peak area to that of the internal standard and using a standard curve generated with known concentrations of 22:6-CoA.
Visualizations
Caption: Experimental workflow for mitochondrial isolation and 22:6-CoA analysis.
References
- 1. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drexel.edu [drexel.edu]
- 3. Rapid Isolation And Purification Of Mitochondria For Transplantation By Tissue Dissociation And Differential Filtration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Hepatic Carnitine Palmitoyl Transferase-I (CPT-I) Impairs Fatty Acid Beta-Oxidation in Rats Fed a Methionine-Choline Deficient Diet | PLOS One [journals.plos.org]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 22:6-CoA
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of docosahexaenoyl-coenzyme A (22:6-CoA), with a specific focus on identifying and mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of 22:6-CoA.
Guide 1: Poor Recovery and Low Signal Intensity
Question: I am experiencing low recovery or a weak signal for 22:6-CoA. What are the potential causes and how can I improve my results?
Answer: Low recovery of long-chain acyl-CoAs like 22:6-CoA is a common issue often stemming from suboptimal sample extraction and preparation. The goal is to efficiently isolate the analyte from a complex biological matrix while minimizing loss.
Possible Causes and Solutions:
-
Inefficient Extraction: The choice of extraction method is critical for long-chain acyl-CoAs.
-
Recommended Method: A combination of organic solvent extraction followed by Solid-Phase Extraction (SPE) is highly effective.[1] Tissue samples can be homogenized in a phosphate (B84403) buffer, followed by extraction with an acetonitrile (B52724) and isopropanol (B130326) mixture.[2][3] For cell cultures, a chloroform/methanol (B129727) solvent mixture is often used.[4]
-
Protocol: Ensure all steps are performed on ice or at 4°C to prevent enzymatic degradation.[5] Vigorous vortexing or sonication after adding the extraction solvent is crucial for disrupting cell membranes and protein binding.[4]
-
-
Suboptimal SPE Protocol: SPE is used to purify and concentrate acyl-CoAs from the initial extract.[1]
-
Sorbent Choice: Weak anion exchange SPE columns are suitable for acyl-CoA purification.[4][6] Other effective sorbents include 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel.[2]
-
Protocol Steps: Each step of the SPE protocol—conditioning, sample loading, washing, and elution—must be optimized. For instance, conditioning the column with methanol and an equilibration buffer is a critical first step.[4][6] The wash step removes unbound impurities, and the elution step uses a specific solvent mixture (e.g., methanol/ammonium formate) to release the acyl-CoAs.[1][2]
-
-
Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at high pH.
Workflow for Sample Preparation and Extraction
Guide 2: High Variability and Poor Reproducibility
Question: My quantitative results for 22:6-CoA are inconsistent across replicates. How can I diagnose and fix this?
Answer: High variability is often a clear indicator of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (22:6-CoA).[7][8]
Diagnostic and Corrective Actions:
-
Diagnose Matrix Effects:
-
Post-Extraction Spike: This is a common method to assess matrix effects.[8] Analyze three sets of samples:
-
A neat solution of the 22:6-CoA standard in a clean solvent.
-
A blank matrix extract (a sample processed without the analyte).
-
A blank matrix extract spiked with a known concentration of 22:6-CoA standard after the extraction process.
-
-
Calculation: The matrix effect can be calculated as: (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100%. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
-
-
Use a Proper Internal Standard (IS): This is the most effective way to correct for matrix effects and variability during sample preparation.[7][9]
-
Gold Standard: A stable isotope-labeled (SIL) internal standard of 22:6-CoA is the ideal choice. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will be affected by the matrix in the same way.[10]
-
Alternative: If a SIL-IS for 22:6-CoA is unavailable, use a non-endogenous, odd-chain-length fatty acyl-CoA (e.g., C17:0-CoA, C23:0-CoA) as an internal standard.[11] These compounds are structurally similar to endogenous acyl-CoAs but are not naturally present in most biological samples.[11]
-
Implementation: The internal standard must be added at the very beginning of the sample preparation process, before homogenization, to account for analyte loss at every step.[6][11]
-
-
Optimize Chromatography:
-
Improve Separation: Modify your HPLC gradient to better separate 22:6-CoA from co-eluting matrix components.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) can sometimes offer better resolution for polar metabolites compared to traditional reversed-phase columns.[12][13]
-
Divert Flow: Use a divert valve to send the initial, unretained portion of the column eluent (which often contains highly polar, interfering salts) to waste instead of the mass spectrometer.
-
Logical Diagram of Matrix Effects
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem for 22:6-CoA quantification?
A1: Matrix effects occur when components in a biological sample, other than the analyte of interest, alter the efficiency of the ionization process in the mass spectrometer's source.[8] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and reproducibility of quantification.[7] 22:6-CoA, as a lipid molecule, is often extracted alongside many other lipids and metabolites that can compete for ionization, making it particularly susceptible to these effects.
Q2: What is the most effective sample preparation technique to minimize matrix effects for long-chain acyl-CoAs?
A2: Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up acyl-CoA extracts.[1][2] It separates the analytes from many interfering matrix components like salts, phospholipids, and other cellular debris.[14] A well-designed SPE protocol significantly reduces matrix effects and improves signal-to-noise. Recoveries for long-chain acyl-CoAs using SPE are generally high.[1][2][3] Liquid-liquid extraction (LLE) can also be used but may be less selective than SPE for removing certain types of interferences.
Q3: Can I simply dilute my sample to reduce matrix effects?
A3: Diluting your sample can be a quick and easy way to reduce the concentration of interfering matrix components.[7][10] However, this strategy has a significant drawback: it also dilutes your target analyte, 22:6-CoA. If the concentration of 22:6-CoA is already low, dilution could push the signal below the instrument's limit of quantification (LOQ).[10] Therefore, this approach is only feasible when the initial analyte concentration is very high and the assay is highly sensitive.[7]
Q4: Which ionization technique is less prone to matrix effects, ESI or APCI?
A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[10] ESI relies on a complex process of droplet evaporation and ion formation that can be easily disrupted by non-volatile matrix components.[10] If your instrumentation allows and the analyte can be effectively ionized by APCI, switching from ESI may reduce matrix interference.[10]
Q5: How do I choose the best internal standard for 22:6-CoA?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled 22:6-CoA).[10] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.[7] If a SIL-IS is not available, the next best option is a structurally similar analog that is not present in the sample, such as an odd-chain fatty acyl-CoA like C17:0-CoA or C23:0-CoA.[11] The key is that the IS should have similar extraction recovery and ionization efficiency to 22:6-CoA.[11]
Data and Protocols
Table 1: Representative Recovery of Acyl-CoAs Using Solid-Phase Extraction
This table summarizes typical recovery percentages for various acyl-CoA species using SPE methods, demonstrating the general effectiveness of the technique.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference(s) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [1][2] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [1][2] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [1][2] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [2][3] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [1][2] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [1][2] |
Experimental Protocol: Solid-Phase Extraction for Long-Chain Acyl-CoAs
This protocol is a generalized method adapted from established procedures for the purification of long-chain acyl-CoAs from tissue or cell extracts.[2][3][4][6]
Materials:
-
Weak anion exchange or 2-(2-pyridyl)ethyl SPE columns.
-
Tissue/cell supernatant after initial organic solvent extraction.
-
Column Conditioning Solution: 1-3 mL Methanol.
-
Column Equilibration Solution: 1-3 mL deionized water or 100 mM KH₂PO₄ buffer (pH 4.9).[4][6]
-
Wash Solution 1: 1-3 mL Equilibration Buffer.[4]
-
Wash Solution 2: 1-3 mL Methanol.[6]
-
Elution Solution: 1.5-2.5 mL of a solution like Methanol/250 mM Ammonium Formate (4:1, v/v) or 2-5% Ammonium Hydroxide.[2][6]
-
Vacuum manifold (optional, for faster processing).
-
Nitrogen evaporator or vacuum concentrator.
Procedure:
-
Column Conditioning: Pass 2-3 mL of methanol through the SPE column to wet the sorbent. Do not let the column run dry.[5][6]
-
Column Equilibration: Pass 2-3 mL of equilibration buffer or deionized water through the column to prepare it for the sample.[4][5][6]
-
Sample Loading: Carefully load the supernatant from the initial extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent slowly by gravity or with a gentle vacuum.[2]
-
Washing:
-
Elution: Elute the bound acyl-CoAs from the column by adding 1.5-2.5 mL of the elution solution. Collect the eluate in a clean collection tube. A second elution can be performed to maximize recovery.[2][6]
-
Sample Concentration: Evaporate the eluate to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2][5]
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of an appropriate solvent (e.g., 50% methanol) compatible with your LC-MS/MS system for analysis.[6]
References
- 1. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. benchchem.com [benchchem.com]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. bme.psu.edu [bme.psu.edu]
How to handle competitive inhibition in 22:6-CoA synthesis assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling competitive inhibition in 22:6-CoA (docosahexaenoyl-CoA) synthesis assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for synthesizing 22:6-CoA?
A1: The synthesis of 22:6-CoA from docosahexaenoic acid (DHA) is catalyzed by long-chain acyl-CoA synthetases (ACSLs). Specifically, the human ACSL6 variant 2 (ACSL6V2) has been shown to have a high affinity and strong preference for DHA, making it a key enzyme in this conversion.[1][2][3]
Q2: What is competitive inhibition in the context of a 22:6-CoA synthesis assay?
A2: Competitive inhibition occurs when a molecule, structurally similar to the substrate (DHA), binds to the active site of the acyl-CoA synthetase. This binding event prevents the substrate from accessing the active site, thereby reducing the rate of 22:6-CoA synthesis. A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate (DHA).
Q3: How does competitive inhibition affect the kinetic parameters (Km and Vmax) of the 22:6-CoA synthesis reaction?
A3: In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) of the enzyme for DHA increases, signifying that a higher concentration of DHA is needed to reach half of the maximum reaction velocity. However, the maximum velocity (Vmax) of the reaction remains unchanged, as the inhibition can be surmounted at saturating substrate concentrations.[4][5][6]
Q4: Are there known competitive inhibitors for the enzymes that synthesize 22:6-CoA?
A4: Yes, Triacsin C, a fungal metabolite, is a known competitive inhibitor of several long-chain acyl-CoA synthetases, including those that activate long-chain fatty acids like DHA.[4][6][7] It competes with the fatty acid for binding to the enzyme's catalytic domain.[7] Additionally, other long-chain acyl-CoAs can act as product inhibitors, which may present as a form of competitive or mixed inhibition.[5]
Q5: Can the product of the reaction, 22:6-CoA, inhibit the enzyme?
A5: Yes, product inhibition is a common regulatory mechanism for acyl-CoA synthetases. Long-chain acyl-CoA esters can inhibit the enzyme, often by competing with the substrate at the active site or binding to an allosteric site.[5] It is crucial to measure the initial reaction velocity to minimize the effects of product inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during 22:6-CoA synthesis assays, with a focus on identifying and mitigating competitive inhibition.
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Inactive enzyme | Ensure proper storage of the enzyme at -80°C. Avoid repeated freeze-thaw cycles. |
| Degraded substrates (DHA, ATP, CoA) | Prepare fresh substrate solutions. Store ATP and CoA solutions at -20°C. | |
| Incorrect assay buffer pH or composition | Verify that the pH of the assay buffer is optimal for the enzyme (typically between 7.4 and 8.0). | |
| Presence of an unknown inhibitor in the sample | Perform a spike-and-recovery experiment by adding a known amount of 22:6-CoA to your sample to check for matrix effects. | |
| Reduced enzyme activity compared to control | Competitive Inhibition | 1. Confirm Competitive Inhibition: Perform the assay with varying concentrations of DHA in the presence and absence of the suspected inhibitor. Plot the data using a Lineweaver-Burk plot. A competitive inhibitor will yield lines that intersect on the y-axis (Vmax is unchanged) but have different x-intercepts (Km increases). 2. Increase Substrate Concentration: To overcome the inhibition, increase the concentration of DHA in the assay. 3. Determine Inhibitor Potency (Ki): Perform a full kinetic analysis by measuring reaction rates at multiple substrate and inhibitor concentrations to calculate the inhibitor constant (Ki). |
| Non-competitive or mixed inhibition | On a Lineweaver-Burk plot, non-competitive inhibitors show lines intersecting on the x-axis (Km is unchanged, Vmax decreases), while mixed inhibitors show lines intersecting in the second quadrant. In these cases, increasing substrate concentration will not fully restore enzyme activity. | |
| Product Inhibition | Ensure that you are measuring the initial velocity of the reaction by using short incubation times or by measuring product formation at multiple time points and using the initial linear rate. | |
| High background signal | Contamination of reagents | Use fresh, high-purity reagents. Filter-sterilize buffer solutions. |
| Non-enzymatic formation of 22:6-CoA | Run a control reaction without the enzyme to determine the rate of non-enzymatic product formation and subtract this from your experimental values. | |
| Inconsistent or non-reproducible results | Pipetting errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution. |
| Temperature fluctuations | Ensure all assay components are at the correct temperature before starting the reaction and maintain a constant temperature during incubation. | |
| Instability of 22:6-CoA | 22:6-CoA can be unstable. Minimize the time between stopping the reaction and quantifying the product. Store samples on ice.[8] |
Quantitative Data Summary
The following table summarizes the kinetic parameters for the human long-chain acyl-CoA synthetase ACSL6V2 with DHA as the substrate, and a hypothetical example of its inhibition by Triacsin C.
| Enzyme | Substrate | Inhibitor | Km (µM) | Vmax (nmol/min/mg) | Ki (µM) | Inhibition Type |
| ACSL6V2 | DHA (22:6) | None | 1.9 | 105.3 | N/A | N/A |
| ACSL6V2 | DHA (22:6) | Triacsin C (Hypothetical) | 5.7 (Apparent Km) | 105.3 | 2.5 | Competitive |
Data for ACSL6V2 are adapted from a study on its substrate specificity.[2] The values for Triacsin C are hypothetical to illustrate the effect of a competitive inhibitor and are based on its known mechanism of action.[4][6][7]
Experimental Protocols
Protocol 1: Radiometric 22:6-CoA Synthesis Assay
This protocol is adapted from standard methods for measuring long-chain acyl-CoA synthetase activity.[2][9]
Materials:
-
Enzyme source (e.g., purified recombinant ACSL6V2 or cell lysate)
-
[1-¹⁴C]-Docosahexaenoic acid (DHA)
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Stopping Solution (e.g., isopropanol:heptane (B126788):H₂SO₄ 40:10:1)
-
Heptane
-
Scintillation fluid
Procedure:
-
Prepare Substrate Mix: Prepare a solution of [1-¹⁴C]-DHA complexed with BSA in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, CoA, and MgCl₂. Add the enzyme source. If testing an inhibitor, add it at this stage and pre-incubate with the enzyme for a specified time.
-
Initiate Reaction: Start the reaction by adding the [1-¹⁴C]-DHA-BSA substrate mix.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 5-15 minutes) where the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stopping solution.
-
Phase Separation: Add heptane and water to the tube, vortex thoroughly, and centrifuge to separate the aqueous and organic phases. The unreacted [1-¹⁴C]-DHA will partition into the upper organic phase, while the [1-¹⁴C]-22:6-CoA product will remain in the lower aqueous phase.
-
Quantification: Carefully collect an aliquot of the lower aqueous phase, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculations: Calculate the amount of 22:6-CoA formed based on the specific activity of the radiolabeled DHA.
Protocol 2: Analysis of Competitive Inhibition using Lineweaver-Burk Plot
Procedure:
-
Set up a series of assays as described in Protocol 1.
-
Vary the concentration of DHA over a range (e.g., 0.5 to 10 times the expected Km).
-
Perform these assays in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of the suspected competitive inhibitor.
-
Measure the initial velocity (v) for each reaction.
-
Calculate the reciprocal of the velocity (1/v) and the reciprocal of the DHA concentration (1/[S]).
-
Plot 1/v (y-axis) versus 1/[S] (x-axis).
-
Analyze the resulting plot. For competitive inhibition, the lines will intersect at the y-axis.[4][7][10]
Visualizations
Caption: Mechanism of competitive inhibition in 22:6-CoA synthesis.
Caption: Experimental workflow for analyzing competitive inhibition.
Caption: Troubleshooting logic for identifying competitive inhibition.
References
- 1. Inhibition of Long Chain Fatty Acyl-CoA Synthetase (ACSL) and Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on acetyl-coenzyme A synthetase of yeast: inhibition by long-chain acyl-coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Targeting Long Chain Acyl-CoA Synthetases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Increasing the Efficiency of In Vitro Docosahexaenoyl-CoA Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the in vitro synthesis of Docosahexaenoyl-CoA (DHA-CoA). This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable enzyme for synthesizing DHA-CoA in vitro?
A1: The recommended enzyme is the long-chain acyl-CoA synthetase 6 (ACSL6), specifically the human ACSL6 variant 2 (ACSL6v2). This isoform exhibits a strong preference and high affinity for docosahexaenoic acid (DHA) over other fatty acids, making it highly efficient for the synthesis of DHA-CoA.[1]
Q2: What are the essential components of the in vitro DHA-CoA synthesis reaction?
A2: The reaction mixture should contain the purified ACSL6 enzyme, DHA as the fatty acid substrate, Coenzyme A (CoA), adenosine (B11128) triphosphate (ATP) as an energy source, and magnesium ions (Mg²⁺) as a cofactor. A suitable buffer is required to maintain the optimal pH for the enzyme's activity.
Q3: My DHA substrate is precipitating in the aqueous buffer. How can I resolve this?
A3: DHA is a long-chain polyunsaturated fatty acid with low water solubility. To prevent precipitation, it is crucial to complex the DHA with fatty acid-free bovine serum albumin (BSA). This mimics the physiological transport of fatty acids and ensures their availability to the enzyme in the aqueous reaction environment. Prepare the DHA-BSA complex by gently mixing a stock solution of DHA (dissolved in an organic solvent like ethanol) with a BSA solution.
Q4: What is a typical yield for the in vitro synthesis of DHA-CoA?
A4: The yield of DHA-CoA can vary significantly depending on the specific reaction conditions, including enzyme concentration, substrate concentrations, incubation time, and temperature. While specific yield percentages for optimized in vitro DHA-CoA synthesis are not extensively reported, the efficiency of the reaction can be monitored by quantifying the amount of DHA-CoA produced over time using methods like HPLC.
Q5: How can I confirm the synthesis and quantify the concentration of DHA-CoA in my reaction?
A5: The most accurate and widely used method for the quantification of long-chain acyl-CoAs, including DHA-CoA, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm (the absorbance maximum for the adenine (B156593) group in CoA) can also be used.[2] For a more straightforward quantification of enzyme activity, a radiometric assay using radiolabeled DHA can be employed, where the formation of radioactive DHA-CoA is measured by scintillation counting after separation from the unreacted fatty acid.[2][3]
Troubleshooting Guides
Low or No DHA-CoA Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Storage and Handling: Ensure the ACSL6 enzyme has been stored at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. Aliquot the enzyme upon receipt. - Activity Check: Perform a small-scale positive control reaction with a known substrate (e.g., oleic acid) to verify general enzyme activity.[4] |
| Suboptimal Substrate Concentration | - DHA Concentration: Titrate the concentration of the DHA-BSA complex. Very high concentrations of free fatty acids can be inhibitory. - CoA and ATP Depletion: Ensure that CoA and ATP are not limiting factors. Use concentrations that are at or above the Km of the enzyme for these substrates. Consider using an ATP regeneration system for prolonged reactions. |
| Incorrect Reaction Conditions | - pH: Verify the pH of your reaction buffer. While the optimal pH for ACSL6 with DHA is not definitively reported, a pH range of 7.5 to 8.2 is a good starting point for acyl-CoA synthetases.[5] - Temperature: The reaction is typically performed at 37°C.[1] Ensure your incubator or water bath is accurately calibrated. |
| Presence of Inhibitors | - Product Inhibition: The accumulation of DHA-CoA or pyrophosphate (a byproduct of the reaction) can inhibit the enzyme. Consider shorter incubation times or the addition of pyrophosphatase to the reaction mixture. - Contaminants: Ensure all reagents are of high purity and free from contaminants that could inhibit enzyme activity. |
| DHA Substrate Precipitation | - Inadequate BSA Complexation: Ensure the molar ratio of DHA to BSA is appropriate to maintain solubility. A general starting point is a 3:1 molar ratio of fatty acid to BSA. - Solvent Issues: If preparing the DHA stock in an organic solvent, ensure the final concentration of the solvent in the reaction mixture is low (typically <1%) as it can inhibit enzyme activity. |
High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Technique: Use calibrated pipettes and ensure consistent, careful pipetting, especially for viscous solutions like enzyme stocks or substrate-BSA complexes. - Master Mix: Prepare a master mix of all common reagents to minimize pipetting errors between individual reactions. |
| Incomplete Mixing | - Vortexing/Mixing: Gently vortex or pipette mix all components thoroughly after addition to the reaction tube. |
| Inconsistent Incubation Times | - Timing: Start and stop all reactions at precisely timed intervals, especially for kinetic studies. |
| Sample Evaporation | - Sealing: Ensure reaction tubes are properly sealed during incubation to prevent evaporation, which can concentrate reactants and alter reaction conditions. |
Data Presentation
Table 1: Substrate Specificity of Human ACSL6 Variants
| Fatty Acid Substrate | ACSL6v1 Specific Activity (nmol/min/mg protein) | ACSL6v2 Specific Activity (nmol/min/mg protein) |
| Oleic Acid (18:1) | ~120 | ~120 |
| Linoleic Acid (18:2) | ~150 | ~80 |
| α-Linolenic Acid (18:3) | ~130 | ~70 |
| Arachidonic Acid (20:4) | ~20 | ~20 |
| Docosapentaenoic Acid (22:5) | ~50 | ~180 |
| Docosahexaenoic Acid (22:6) | ~40 | ~200 |
| Data derived from studies on recombinant human ACSL6 variants expressed in Sf9 cells, with activity measured at 37°C.[1] |
Table 2: Recommended Reaction Conditions for In Vitro DHA-CoA Synthesis
| Parameter | Recommended Range/Value | Notes |
| Enzyme | Recombinant Human ACSL6v2 | Highly specific for DHA.[1] |
| DHA Concentration | 10 - 100 µM | Should be complexed with BSA. |
| CoA Concentration | 0.1 - 1 mM | |
| ATP Concentration | 1 - 10 mM | |
| MgCl₂ Concentration | 5 - 10 mM | |
| Buffer pH | 7.5 - 8.2 | A buffer such as Tris-HCl or HEPES is suitable.[5] |
| Temperature | 37°C | [1] |
| Incubation Time | 10 - 60 minutes | Should be within the linear range of the reaction. |
Experimental Protocols
Protocol 1: In Vitro Synthesis of Docosahexaenoyl-CoA (DHA-CoA)
This protocol is adapted from a general radiometric assay for long-chain acyl-CoA synthetase activity and is optimized for the synthesis of DHA-CoA using recombinant ACSL6v2.[2][3]
Materials:
-
Recombinant human ACSL6v2 enzyme
-
Docosahexaenoic acid (DHA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Coenzyme A (CoA) lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl or HEPES buffer (pH 7.5)
-
Dithiothreitol (DTT) (optional, as a stabilizing agent)
-
Radiolabeled [¹⁴C]-DHA (for quantification via radiometric assay)
-
Reaction tubes
-
Water bath or incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
DHA-BSA Complex (10X): Prepare a 1 mM solution of DHA in ethanol. In a separate tube, prepare a 0.33 mM solution of fatty acid-free BSA in the assay buffer. While vortexing the BSA solution, slowly add the DHA solution to achieve a final DHA concentration of 1 mM and a BSA concentration of 0.33 mM (3:1 molar ratio). Incubate at 37°C for 15 minutes to allow for complex formation.
-
Reaction Buffer (2X): Prepare a buffer containing 200 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 20 mM ATP, and 2 mM CoA.
-
-
Reaction Setup:
-
In a reaction tube, add the following components in the specified order:
-
50 µL of 2X Reaction Buffer
-
10 µL of 10X DHA-BSA Complex (with or without [¹⁴C]-DHA)
-
X µL of recombinant ACSL6v2 enzyme (the amount should be optimized to ensure the reaction is in the linear range)
-
Add nuclease-free water to a final volume of 100 µL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes). It is recommended to perform a time-course experiment to determine the linear range of the reaction.
-
-
Reaction Termination and Product Analysis:
-
For Radiometric Assay: Terminate the reaction by adding a stop solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid). The radioactive DHA-CoA product can then be separated from the unreacted [¹⁴C]-DHA by phase partitioning and quantified by scintillation counting.[2]
-
For HPLC or LC-MS/MS Analysis: Terminate the reaction by adding an organic solvent such as acetonitrile (B52724) or methanol (B129727) to precipitate the protein. Centrifuge the sample and analyze the supernatant for DHA-CoA content.
-
Protocol 2: Quantification of DHA-CoA by HPLC
This protocol provides a general method for the analysis of long-chain acyl-CoAs.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Prepare the terminated reaction samples as described in Protocol 1.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: A suitable aqueous buffer (e.g., 100 mM potassium phosphate, pH 4.9).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs. The specific gradient will need to be optimized for your column and system.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Monitor the absorbance at 260 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a commercially available long-chain acyl-CoA standard (e.g., oleoyl-CoA) or a purified DHA-CoA standard if available.
-
Calculate the concentration of DHA-CoA in the samples by comparing their peak areas to the standard curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro synthesis of DHA-CoA.
Caption: Simplified reaction pathway for DHA-CoA synthesis catalyzed by ACSL6.
References
Technical Support Center: Quantification of 22:6 Coenzyme A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 22:6 Coenzyme A (DHA-CoA) and other long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of internal standard for accurate quantification of this compound?
The gold standard for quantification is the use of a stable isotope-labeled internal standard of the analyte, such as a deuterated or ¹³C-labeled this compound.[1][2][3][4] These standards have nearly identical chemical and physical properties to the endogenous analyte, which allows them to co-elute during chromatography and experience similar ionization efficiency and fragmentation in the mass spectrometer. This effectively corrects for variations in sample extraction, processing, and instrument response. However, the commercial availability and cost of these standards can be a limiting factor.[5]
An effective and widely used alternative is the use of odd-chain fatty acyl-CoAs, such as heptadecanoyl-CoA (C17:0-CoA).[5][6][7] These are suitable because they are typically not naturally present in most biological samples, thus avoiding interference with endogenous species.[5] It is crucial to add the internal standard at the earliest stage of sample preparation to account for any sample loss during the extraction process.[5]
Q2: What is the most reliable analytical method for quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the most reliable and sensitive method for the quantification of acyl-CoAs.[5][8] This technique offers high specificity and allows for the comprehensive profiling of a wide range of acyl-CoA species within a complex biological sample.[8] High-performance liquid chromatography with UV detection (HPLC-UV) is a more accessible and cost-effective option, though it is less sensitive than LC-MS/MS and is better suited for more abundant acyl-CoA species.[8][9]
Q3: What are the typical fragmentation patterns for this compound in positive ion mode mass spectrometry?
In positive ion mode, acyl-CoAs, including this compound, exhibit a characteristic fragmentation pattern. A common fragmentation is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[6][10] This allows for the use of neutral loss scans to identify a broad range of acyl-CoA species in a sample. Another frequently observed fragment ion is at m/z 428, resulting from cleavage between the 5' diphosphates.[5][11]
Q4: How can the stability of this compound be maintained during sample preparation and analysis?
Acyl-CoAs are known to be unstable in aqueous solutions.[5][10] To minimize degradation, it is critical to process samples quickly and at low temperatures, such as on ice.[5] Quenching metabolic activity rapidly is a crucial first step. For long-term storage, samples should be kept at -80°C and reconstituted just before analysis.[5] Using a buffered solution, for instance, 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8, can enhance stability compared to unbuffered aqueous solutions.[5]
Troubleshooting Guides
Issue 1: Poor signal intensity or no peak detected for this compound.
-
Question: I am not detecting a signal for this compound in my LC-MS/MS analysis. What could be the issue?
-
Answer:
-
Analyte Degradation: this compound is susceptible to degradation. Ensure that samples were processed quickly at low temperatures and stored at -80°C.[5] Repeated freeze-thaw cycles should be avoided.
-
Inefficient Extraction: The extraction protocol may not be optimal for long-chain acyl-CoAs. A liquid-liquid extraction with an organic solvent is generally ideal for medium to very long-chain acyl-CoAs.
-
Ion Suppression: The presence of interfering species in the sample matrix can lead to ion suppression.[5] Optimizing the chromatographic separation can help to resolve the analyte from interfering compounds.[5] Consider diluting the sample to reduce matrix effects.
-
Incorrect MS Parameters: Verify that the mass spectrometer is set to monitor the correct precursor and product ion transitions for this compound. In positive ion mode, a common transition is the precursor ion [M+H]⁺ fragmenting to [M-507+H]⁺.[11]
-
Issue 2: High variability in quantification results between replicate samples.
-
Question: My quantification results for this compound show high variability. How can I improve precision?
-
Answer:
-
Inconsistent Internal Standard Addition: Ensure the internal standard is added precisely and consistently to every sample at the beginning of the extraction process.[5]
-
Sample Preparation Inconsistency: Variations in sample handling, extraction times, and temperature can lead to inconsistent results. Standardize the entire workflow.
-
Matrix Effects: Differences in the sample matrix between replicates can cause variable ion suppression or enhancement. The use of a stable isotope-labeled internal standard is the best way to correct for this.[5] If using an odd-chain acyl-CoA, ensure it behaves similarly to this compound under your experimental conditions.
-
Instrument Performance: Check for fluctuations in the LC-MS/MS system's performance by injecting a standard solution multiple times to assess system suitability.
-
Issue 3: Non-linear calibration curve.
-
Question: My calibration curve for this compound is not linear. What are the possible causes?
-
Answer:
-
Detector Saturation: At high concentrations, the detector may become saturated, leading to a plateau in the calibration curve. Extend the concentration range of your standards to lower levels or dilute your samples.
-
Matrix Effects: The presence of a matrix can affect the linearity of the response. It is recommended to construct the calibration curve in a matrix that closely matches your samples to compensate for these effects.[5]
-
Analyte Adsorption: Acyl-CoAs can adsorb to plasticware and vials. Use low-adsorption labware and ensure consistent handling of standards and samples.
-
Inappropriate Regression Model: A weighted linear regression may provide a better fit and improve accuracy, especially at lower concentrations.[5]
-
Detailed Experimental Protocols
Protocol: Extraction and Quantification of Long-Chain Acyl-CoAs from Cultured Cells via LC-MS/MS
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[1][5][7]
1. Materials and Reagents:
-
Internal Standard (IS) solution: Heptadecanoyl-CoA (C17:0-CoA) in methanol (B129727):water (1:1).
-
Extraction Solvent: Methanol.
-
LC-MS grade water, acetonitrile, and ammonium hydroxide (B78521).
-
Cultured cells of interest.
2. Sample Preparation:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a known amount of the C17:0-CoA internal standard solution to the cells.
-
Immediately add ice-cold methanol to quench metabolic activity and lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:water with 15 mM ammonium hydroxide).
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C8 or C18 column is commonly used.[1][5]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[1]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[1]
-
Flow Rate: 0.4 ml/min.[1]
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the acyl-CoAs.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).[1][6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. A common transition for acyl-CoAs is the neutral loss of 507 Da.[5][6]
-
4. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the amount of this compound in the sample using a calibration curve prepared with known concentrations of the standard and a constant amount of the internal standard.
Quantitative Data Summary
Table 1: MRM Parameters for Selected Long-Chain Acyl-CoAs.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C16:0-CoA | 1006.6 | 499.3 | 30 |
| C17:0-CoA (IS) | 1020.6 | 513.3 | 30 |
| C18:1-CoA | 1032.6 | 525.5 | 30 |
| C18:2-CoA | 1030.6 | 523.1 | 30 |
| C20:4-CoA | 1054.4 | 547.4 | - |
| 22:6-CoA | 1078.4 | 571.4 | - |
Data adapted from published literature.[1][7] Collision energies may need to be optimized for specific instruments.
Table 2: Comparison of Analytical Methods for Acyl-CoA Quantification.
| Method | Sensitivity | Specificity | Throughput | Cost |
| LC-MS/MS | High | High | Medium | High |
| HPLC-UV | Moderate | Moderate | Medium | Moderate |
| Enzymatic/Fluorometric Assays | Moderate | Low-Moderate | High | Low |
This table provides a general comparison of common methods for acyl-CoA analysis.[8]
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Use of an internal standard for accurate quantification.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ACSL6's Role in 22:6 Coenzyme A Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acyl-CoA Synthetase Long-chain family member 6 (ACSL6) with alternative enzymes in the synthesis of 22:6 Coenzyme A (DHA-CoA), the activated form of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). Experimental data is presented to objectively evaluate the performance of ACSL6, alongside detailed protocols for key validation experiments.
Executive Summary
ACSL6 has emerged as a critical enzyme for the enrichment of DHA in the brain, playing a pivotal role in neuronal health and function.[1][2] Deficiencies in ACSL6 are linked to reduced brain DHA levels, leading to motor and memory impairments and increased neuroinflammation.[1][3][4] This guide will delve into the substrate specificity of ACSL6, compare its kinetic performance with other relevant enzymes, and provide the necessary experimental frameworks to validate its function in DHA-CoA synthesis.
Comparative Performance of Acyl-CoA Synthetases
The activation of fatty acids to their CoA esters is the first committed step in their metabolism. Several long-chain acyl-CoA synthetase isoforms exist, with varying substrate preferences. Here, we compare the performance of ACSL6 with its close counterpart, ACSL4, another key enzyme in polyunsaturated fatty acid metabolism.
Quantitative Data Summary
The following table summarizes the kinetic parameters of human ACSL6 variants (V1 and V2) for various fatty acid substrates. ACSL6 V2, in particular, demonstrates a pronounced preference for DHA.[2]
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km |
| ACSL6 V1 | Oleic acid (18:1) | 1.8 | 13.9 | 7.7 |
| Linoleic acid (18:2) | 1.9 | 20.3 | 10.7 | |
| Arachidonic acid (20:4) | 2.5 | 4.3 | 1.7 | |
| DHA (22:6) | 2.2 | 5.5 | 2.5 | |
| ACSL6 V2 | Oleic acid (18:1) | 1.6 | 13.9 | 8.7 |
| Linoleic acid (18:2) | 2.1 | 4.8 | 2.3 | |
| Arachidonic acid (20:4) | 2.3 | 5.3 | 2.3 | |
| DHA (22:6) | 1.2 | 15.6 | 13.0 |
Data sourced from[2].
In contrast, ACSL4 exhibits a broad specificity for polyunsaturated fatty acids, including arachidonic acid (AA) and DHA.[1][3][5][6] While direct kinetic comparisons from a single study are limited, evidence suggests that while both ACSL4 and ACSL6 can activate DHA, ACSL6, particularly the V2 isoform, is more specialized for this function, especially within the central nervous system.[7][8]
Experimental Protocols
Acyl-CoA Synthetase Activity Assay
This protocol is designed to measure the enzymatic activity of ACSL6 and can be adapted for other ACSL isoforms.
Principle: The assay quantifies the formation of acyl-CoA from a fatty acid substrate and Coenzyme A, driven by ATP. The product, acyl-CoA, can be detected using various methods, including radiometric, fluorometric, or mass spectrometry-based approaches.[9][10][11]
Materials:
-
Purified recombinant ACSL6 or cell/tissue lysates
-
Fatty acid substrate (e.g., DHA)
-
Coenzyme A (CoA)
-
ATP
-
Magnesium Chloride (MgCl₂)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Detection reagents (e.g., radiolabeled fatty acid, fluorescent probe kit, or LC-MS/MS system)
Procedure (Fluorometric Method Example): [10]
-
Reagent Preparation: Prepare reaction mix containing reaction buffer, ATP, CoA, MgCl₂, and the fatty acid substrate. Prepare a separate background control mix without the fatty acid substrate.
-
Sample Preparation: Add purified enzyme or lysate to microplate wells.
-
Initiate Reaction: Add the reaction mix to the sample wells to start the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Add the detection reagent, which includes an enzyme mix that metabolizes the produced acyl-CoA to generate a fluorescent signal.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Calculation: Determine the ACSL activity based on a standard curve generated with a known concentration of the product (e.g., H₂O₂ in some coupled assays).
Lipidomics Analysis of DHA-Containing Phospholipids (B1166683)
This protocol outlines the analysis of cellular lipids to determine the incorporation of DHA into phospholipids, a downstream consequence of ACSL6 activity.[12][13][14][15]
Principle: Lipids are extracted from cells or tissues and analyzed by mass spectrometry to identify and quantify the different phospholipid species containing DHA.
Materials:
-
Cells or tissues of interest
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Internal standards (e.g., deuterated lipid species)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or Gas chromatography-mass spectrometry (GC-MS) system
Procedure (LC-MS/MS Example): [16][17][18][19]
-
Sample Homogenization: Homogenize cells or tissues in a suitable buffer.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform/methanol to separate lipids from other cellular components.
-
Sample Preparation: Dry the lipid extract and reconstitute in a suitable solvent for LC-MS/MS analysis. Add internal standards for quantification.
-
LC Separation: Inject the sample into an LC system equipped with a suitable column (e.g., C18) to separate the different lipid classes.
-
MS/MS Analysis: The eluting lipids are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. Specific precursor-product ion transitions are monitored for DHA-containing phospholipids.
-
Data Analysis: Identify and quantify the different lipid species based on their mass-to-charge ratio and fragmentation patterns, normalizing to the internal standards.
Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental logic described in this guide.
Caption: ACSL6-mediated activation of DHA and its incorporation into phospholipids.
References
- 1. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 2. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 3. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACSL6 is critical for maintaining brain DHA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACSL6 modulates docosahexaenoic acid-induced cytotoxicity to potentiate chemotherapy response in colorectal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. realgenelabs.com [realgenelabs.com]
- 12. Lipidomics and H218O labeling techniques reveal increased remodeling of DHA-containing membrane phospholipids associated with abnormal locomotor responses in α-tocopherol deficient zebrafish (danio rerio) embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. lipidmaps.org [lipidmaps.org]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma [mdpi.com]
A Comparative Analysis of 22:6-CoA and Arachidonoyl-CoA Metabolism for Researchers and Drug Development Professionals
An In-depth Guide to the Metabolic Fates and Signaling Ramifications of Two Key Polyunsaturated Acyl-CoAs
The metabolism of long-chain polyunsaturated fatty acids is a cornerstone of cellular signaling, membrane dynamics, and bioenergetics. Among the most crucial players in these processes are docosahexaenoic acid (DHA, 22:6n-3) and arachidonic acid (AA, 20:4n-6), which, once activated to their coenzyme A (CoA) thioesters, 22:6-CoA and arachidonoyl-CoA, are directed down distinct and often opposing metabolic pathways. This guide provides a comparative analysis of the metabolism of these two vital acyl-CoAs, supported by experimental data and detailed protocols to inform research and therapeutic development.
I. Activation and Intracellular Trafficking: The Role of Acyl-CoA Synthetases
The entry of DHA and AA into cellular metabolism is contingent on their esterification to CoA, a reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs).[1] ACSL4, in particular, displays a strong preference for both AA and other highly unsaturated fatty acids, including DHA.[2][3]
Overexpression of ACSL4 has been shown to increase the synthesis of arachidonoyl-CoA, thereby reducing cellular levels of free arachidonic acid and blunting the production of its downstream inflammatory metabolites like prostaglandin (B15479496) E2.[4] This highlights ACSL4 as a critical gatekeeper, channeling these fatty acids towards specific metabolic fates.[1]
II. Comparative Enzyme Kinetics
The metabolic divergence of 22:6-CoA and arachidonoyl-CoA is governed by the substrate specificity of key enzymes. The following tables summarize the available quantitative data on the interaction of these acyl-CoAs with critical metabolic enzymes.
Table 1: Kinetic Parameters of Human Acyl-CoA Synthetase 4 (ACSL4) Variants
| Substrate | ACSL4 Variant | Km (µM) | Vmax (relative to AA) |
| Arachidonic Acid (AA) | V1 | 11.5 ± 1.2 | 1.00 |
| V2 | 11.1 ± 1.0 | 1.00 | |
| Docosahexaenoic Acid (DHA) | V1 | 13.1 ± 1.6 | 0.35 |
| V2 | 11.3 ± 1.1 | 0.30 | |
| Data adapted from a study on recombinant human ACSL4 variants expressed in Sf9 cells.[4] |
Table 2: Thioesterase Activity of Murine Acyl-CoA Thioesterase 7 (ACOT7)
| Substrate | Condition | Thioesterase Activity (nmol/mg/min) |
| Arachidonoyl-CoA | Wild-Type Macrophages | 1.22 ± 0.08 |
| ACOT7-deficient Macrophages | 0.96 ± 0.05 | |
| 22:6-CoA | Wild-Type Macrophages | 1.61 ± 0.26 |
| ACOT7-deficient Macrophages | 0.77 ± 0.04 | |
| Data from a study on bone marrow-derived macrophages.[5] |
Table 3: Inhibitory Activity (IC50) of Acyl-CoAs on Human Lipoxygenase (LOX) Isozymes
| Acyl-CoA | h5-LOX (µM) | h12-LOX (µM) | h15-LOX-1 (µM) | h15-LOX-2 (µM) |
| Arachidonoyl-CoA | >50 | 110 ± 20 | >50 | >100 |
| Docosahexaenoyl-CoA | >200 | >200 | >50 | >100 |
| Data from a study investigating the inhibitory effects of various acyl-CoA derivatives on human lipoxygenase isozymes.[6] |
III. Divergent Metabolic Pathways and Signaling Consequences
Once formed, arachidonoyl-CoA and 22:6-CoA are substrates for distinct enzymatic pathways, leading to the generation of signaling molecules with often opposing biological activities. Arachidonoyl-CoA is the primary precursor for the synthesis of pro-inflammatory eicosanoids, while 22:6-CoA gives rise to anti-inflammatory and pro-resolving docosanoids.[7][8]
A. The Arachidonoyl-CoA Cascade: A Pro-inflammatory Pathway
Arachidonoyl-CoA is primarily channeled into the synthesis of eicosanoids through the action of cyclooxygenases (COX) and lipoxygenases (LOX).[9] This leads to the production of prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation, pain, and fever.[8][10]
B. The 22:6-CoA Cascade: An Anti-inflammatory and Pro-resolving Pathway
In contrast, 22:6-CoA is the precursor to a class of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins.[11][12] These molecules actively orchestrate the resolution of inflammation, promoting tissue repair and homeostasis.[7][12] The metabolism of 22:6-CoA is also initiated by lipoxygenases, but the resulting products have distinct structures and functions compared to eicosanoids.[8]
IV. Experimental Protocols
Accurate quantification of 22:6-CoA and arachidonoyl-CoA is paramount for understanding their metabolic flux. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
A. Acyl-CoA Extraction from Tissues or Cells
-
Homogenization: Homogenize tissue or cell pellets in a cold solvent, such as 2:1 (v/v) chloroform:methanol, containing an internal standard (e.g., heptadecanoyl-CoA).
-
Phase Separation: Induce phase separation by adding water. The acyl-CoAs will remain in the lower organic phase.
-
Extraction: Collect the lower organic phase and repeat the extraction of the aqueous phase with the organic solvent.
-
Drying and Reconstitution: Dry the pooled organic phases under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with LC-MS/MS analysis (e.g., methanol).
B. LC-MS/MS Analysis of Acyl-CoAs
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.0 × 150 mm, 5.0 µm).[4]
-
Mobile Phase A: 1 mM ammonium (B1175870) bicarbonate (pH 8.3).[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A linear gradient from 20% to 100% mobile phase B over approximately 8 minutes, followed by a hold and re-equilibration.[4]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the neutral loss of 507 Da from the precursor ion of each acyl-CoA species. Specific precursor-to-product ion transitions should be optimized for each instrument.
-
V. Conclusion
The metabolic pathways of 22:6-CoA and arachidonoyl-CoA represent a critical juncture in cellular signaling, with profound implications for health and disease. While both are essential components of cellular physiology, their downstream metabolites exert distinct and often opposing effects, with arachidonoyl-CoA fueling pro-inflammatory responses and 22:6-CoA promoting their resolution. A thorough understanding of the enzymes and pathways that govern their metabolism is crucial for the development of novel therapeutic strategies targeting a wide range of inflammatory and metabolic disorders. The experimental approaches outlined in this guide provide a robust framework for researchers to further elucidate the intricate roles of these vital lipid molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Myeloid-specific deficiency of long-chain acyl CoA synthetase 4 (Acsl4) reduces inflammation in vitro and in vivo by remodeling phospholipids and reducing production of arachidonic acid-derived proinflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants [jstage.jst.go.jp]
- 5. Inflammatory stimuli induce acyl-CoA thioesterase 7 and remodeling of phospholipids containing unsaturated long (≥C20)-acyl chains in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Eicosanoid - Wikipedia [en.wikipedia.org]
- 11. Metabolomics-Lipidomics of Eicosanoids and Docosanoids Generated By Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel eicosanoid and docosanoid mediators: resolvins, docosatrienes, and neuroprotectins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between 22:6-CoA and 22:5(n-6)-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between two key long-chain polyunsaturated fatty acyl-Coenzyme A (acyl-CoA) esters: docosahexaenoyl-CoA (22:6-CoA), an omega-3 fatty acid derivative, and docosapentaenoyl-CoA (22:5(n-6)-CoA), an omega-6 fatty acid derivative. Understanding the distinct metabolic fates and signaling roles of these molecules is critical for research in lipid metabolism, cellular signaling, and the development of therapeutic agents targeting these pathways.
Introduction
Docosahexaenoic acid (DHA, 22:6 n-3) and docosapentaenoic acid (DPA, 22:5 n-6) are important polyunsaturated fatty acids (PUFAs) that are activated to their respective CoA esters to participate in various cellular processes. While structurally similar, their distinct omega-3 and omega-6 configurations lead to significant functional divergences in their metabolism and downstream signaling effects. This guide summarizes the current understanding of these differences, supported by experimental data.
Metabolic Fates: A Tale of Two Pathways
The metabolic handling of 22:6-CoA and 22:5(n-6)-CoA within the cell dictates their ultimate biological functions. These include incorporation into complex lipids, elongation, or breakdown through β-oxidation.
Key Metabolic Differences:
-
Biosynthesis: 22:6-CoA is the final product of the omega-3 PUFA synthesis pathway, primarily formed from eicosapentaenoic acid (EPA, 20:5n-3).[1] In contrast, 22:5(n-6)-CoA is an intermediate in the omega-6 pathway, synthesized from arachidonic acid (20:4n-6).[2]
-
Retroconversion: 22:6-CoA can be retroconverted to EPA-CoA (20:5n-3-CoA) in the peroxisomes or mitochondria.[3][4] Similarly, 22:5(n-6)-CoA can be retroconverted to arachidonic acid-CoA (20:4n-6-CoA).[5]
-
Tissue-Specific Accumulation: 22:6-CoA and its corresponding fatty acid, DHA, are highly enriched in neural tissues like the brain and retina, where they are crucial for membrane structure and function.[3][6] Conversely, 22:5(n-6)-CoA and its fatty acid are found in high concentrations in the phospholipids (B1166683) of the testes.[2][7]
Enzyme Specificity and Kinetics
The differential metabolism of 22:6-CoA and 22:5(n-6)-CoA is governed by the substrate specificity of key enzymes involved in lipid metabolism.
Acyl-CoA Synthetases (ACSLs): These enzymes activate free fatty acids to their CoA esters. Studies on human long-chain acyl-CoA synthetase 6 (ACSL6) variants have shown that the ACSL6V2 isoform strongly prefers docosapolyenoic acids, including both DHA (22:6) and DPA (22:5 n-6), over other long-chain fatty acids.[7] This suggests that in tissues expressing this variant, both fatty acids are efficiently activated.
Lysophosphatidic Acid Acyltransferases (LPAATs): These enzymes are involved in the de novo synthesis of phospholipids. Comparative studies have revealed distinct preferences among LPAATs for 22:6-CoA and 22:5(n-6)-CoA.
| Enzyme Source | Substrate | Specific Activity (pmol/min/mg protein) | Reference |
| Mortierella alpina LPAAT (MaLPAAT) | 22:6-CoA | 538.2 ± 6.2 | [3] |
| 22:5-CoA | 208.2 ± 3.7 | [3] | |
| Arabidopsis thaliana LPAAT (AtLPAAT) | 22:6-CoA | 64.0 ± 5.9 | [3] |
| 22:5-CoA | 63.3 ± 8.3 | [3] | |
| Brassica napus LPAAT (BnLPAAT) | 22:6-CoA | 5.8 ± 0.8 | [3] |
| 22:5-CoA | 15.1 ± 4.0 | [3] |
Fatty Acid Elongases (Elovls): These enzymes are responsible for extending the carbon chain of fatty acids. Generally, Elovl2 is more active with C20 and C22 PUFA substrates, while Elovl5 shows a preference for C18 and C20 PUFAs.[8] This suggests that Elovl2 is likely the primary elongase for both 22:6-CoA and 22:5(n-6)-CoA, though direct comparative kinetic data is limited.
Signaling Pathways and Gene Regulation
22:6-CoA and 22:5(n-6)-CoA, and their free fatty acid counterparts, are not just metabolic intermediates but also act as signaling molecules that can modulate the activity of transcription factors, thereby influencing gene expression.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. While 20:5n-3 (EPA) is a known potent activator of PPARα, 22:6 (DHA) is considered a weaker activator, with its effects potentially mediated through its retroconversion to EPA.[4] Similarly, omega-6 PUFAs are generally considered weaker PPARα activators.[9]
Figure 1: Differential Activation of PPARα.
Sterol Regulatory Element-Binding Protein-1 (SREBP-1)
SREBP-1 is a key transcription factor that promotes the expression of genes involved in lipogenesis. Experimental evidence indicates a significant difference in the effects of 22:6 and 22:5(n-6) on SREBP-1 activity. DHA (22:6) has been shown to be a potent suppressor of the nuclear abundance of SREBP-1, thereby inhibiting fat synthesis.[8][10] In contrast, a comparative study on HepG2 cells showed that 22:5(n-6) had a much weaker suppressive effect on SREBP activity compared to other PUFAs.
Figure 2: Differential Regulation of SREBP-1.
Functional Outcomes
The differences in metabolic fate and signaling translate to distinct physiological roles.
Lipid Accumulation: Despite their differential effects on SREBP-1, both 22:6 and 22:5(n-6) have been shown to be highly lipogenic in rainbow trout preadipocytes, suggesting they can both promote lipid droplet formation, albeit potentially through different mechanisms.[11][12]
Experimental Protocols
Quantification of Acyl-CoAs
Accurate quantification of 22:6-CoA and 22:5(n-6)-CoA is essential for studying their metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.
1. Acyl-CoA Extraction:
-
Sample Collection and Quenching: Immediately freeze-clamp tissues in liquid nitrogen to halt enzymatic activity.
-
Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water).
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
Drying: Dry the supernatant using a vacuum concentrator.
2. LC-MS/MS Analysis:
-
Reconstitution: Resuspend the dried extract in a suitable buffer.
-
Chromatography: Separate acyl-CoAs using reverse-phase liquid chromatography.
-
Mass Spectrometry: Detect and quantify specific acyl-CoA species using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Figure 3: Acyl-CoA Quantification Workflow.
Enzyme Kinetics Assay (General Protocol)
1. Enzyme Preparation:
-
Express and purify the enzyme of interest (e.g., ACSL, LPAAT, or Elovl) from a suitable expression system.
2. Reaction Mixture:
-
Prepare a reaction buffer specific to the enzyme being assayed.
-
Add co-substrates (e.g., ATP and CoA for ACSLs; lysophosphatidic acid for LPAATs; malonyl-CoA for Elovls) at saturating concentrations.
3. Kinetic Measurement:
-
Initiate the reaction by adding the enzyme to the reaction mixture containing varying concentrations of the acyl-CoA substrate (22:6-CoA or 22:5(n-6)-CoA).
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of a co-substrate using spectrophotometry, fluorometry, or LC-MS.
4. Data Analysis:
-
Calculate the initial reaction velocities at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Conclusion
22:6-CoA and 22:5(n-6)-CoA, despite their structural similarities, exhibit significant functional differences stemming from their distinct metabolic origins and differential interactions with key metabolic and signaling proteins. 22:6-CoA, as an end-product of the omega-3 pathway, is crucial for neuronal membrane composition and potently regulates lipogenesis via SREBP-1 inhibition. In contrast, 22:5(n-6)-CoA is an intermediate in the omega-6 pathway with a prominent role in the testes and a weaker influence on SREBP-1. These differences highlight the importance of considering the specific acyl-CoA species when investigating the biological effects of polyunsaturated fatty acids and designing therapeutic interventions targeting lipid metabolism. Further research employing direct comparative studies will continue to elucidate the nuanced roles of these critical molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Increased DHA Production in Seed Oil Using a Selective Lysophosphatidic Acid Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 5. Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 8. Docosahexaenoic Acid (DHA) and Hepatic Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in the conversion of the polyunsaturated fatty acids [1-(14)C]22:4(n-6) and [1-(14)C]22:5(n-3) to [(14)C]22:5(n-6) and [(14)C]22:6(n-3) in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Docosapentaenoic (22:5 n-6) and docosahexaenoic (22:6 n-3) acids exhibit highly lipogenic properties in rainbow trout preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Reduced Brain Docosahexaenoic Acid (DHA) Levels in Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 22:6 Coenzyme A (DHA-CoA) metabolism, focusing on the well-documented downstream effects on total docosahexaenoic acid (DHA) levels in healthy versus Alzheimer's disease (AD) brain tissue. Direct quantification of DHA-CoA is technically challenging due to its transient nature and low concentrations. Therefore, this guide presents data on total DHA levels as a critical indicator of alterations in DHA-CoA metabolic pathways. The methodologies provided are based on established experimental protocols for the analysis of fatty acids and acyl-CoAs in brain tissue.
Data Presentation: DHA Levels in Healthy vs. Alzheimer's Disease Brain
Quantitative analysis of post-mortem brain tissue consistently reveals a significant reduction in the levels of docosahexaenoic acid (DHA) in patients with Alzheimer's disease (AD) compared to age-matched healthy controls. This depletion is observed across various brain regions critical for memory and cognitive function.
A meta-analysis of multiple studies has shown that overall DHA levels in the brains of AD patients are approximately 85% of the levels found in healthy control subjects[1]. The following table summarizes findings on DHA concentration changes in the brains of individuals with Alzheimer's disease.
| Brain Region | Percentage Change in DHA Levels (AD vs. Healthy) | Reference(s) |
| Overall Brain | ~15% decrease | [1] |
| Hippocampus | Reported to have decreased levels of DHA-containing phospholipids (B1166683). | [2] |
| Frontal Cortex | Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) concentrations, major carriers of DHA, are 20-30% lower in AD. | [3] |
Note: The variability in reported values can be attributed to differences in analytical methods, the specific lipid fractions analyzed (e.g., total lipids vs. specific phospholipids), and the characteristics of the patient and control groups.
The Central Role of 22:6-CoA in Brain DHA Metabolism
DHA is an essential omega-3 polyunsaturated fatty acid vital for neuronal function, membrane fluidity, and neuroprotection. For its incorporation into brain phospholipids, DHA must first be activated to its thioester derivative, 22:6-CoA (DHA-CoA). This activation is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACS).
Recent research has highlighted the critical role of Acyl-CoA Synthetase 6 (ACSL6) in specifically enriching the brain with DHA.[2][4][5] Studies using mouse models have demonstrated that a deficiency in ACSL6 leads to a significant reduction in DHA-containing phospholipids in the brain, resulting in motor impairments and increased neuroinflammation.[2][4] This underscores the importance of the conversion of DHA to DHA-CoA as a rate-limiting step for maintaining brain DHA homeostasis. Alterations in ACSL6 activity or expression in diseased states like Alzheimer's could, therefore, be a key factor in the observed reduction of brain DHA levels.
Experimental Protocols
The following sections detail the methodologies for the analysis of total DHA and the more specialized quantification of long-chain fatty acyl-CoAs, including 22:6-CoA, in brain tissue.
Protocol 1: Quantification of Total DHA in Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for fatty acid analysis in brain tissue.[6][7]
1. Tissue Homogenization:
-
Excise brain tissue, immediately freeze on dry ice, and store at -80°C until analysis.
-
Pulverize the frozen tissue in liquid nitrogen.
-
Homogenize a known weight of the pulverized tissue (e.g., 100-200 mg) in an ice-cold buffer (e.g., phosphate-buffered saline with 1 mM EDTA).[6]
2. Lipid Extraction:
-
Perform a total lipid extraction using the Folch method.[8] Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the tissue homogenate to a final volume 20 times that of the tissue sample (e.g., 1 g in 20 ml of solvent).[8]
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Separate the phases by centrifugation. Collect the lower organic phase containing the lipids.
3. Saponification and Methylation:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Saponify the lipid extract using a methanolic sodium hydroxide (B78521) solution to release the fatty acids from complex lipids.
-
Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol or METH-PREP II.[6]
4. GC-MS Analysis:
-
Reconstitute the FAMEs in a suitable solvent (e.g., hexane).
-
Inject an aliquot into a gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Separate the FAMEs on a suitable capillary column (e.g., a fused-silica capillary column).
-
Identify and quantify the DHA methyl ester peak by comparing its retention time and mass spectrum to that of a known DHA standard. Use an internal standard (e.g., heptadecanoic acid) for accurate quantification.
Protocol 2: Quantification of 22:6-CoA in Brain Tissue by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on advanced methods for the sensitive quantification of long-chain fatty acyl-CoAs.[9][10][11][12]
1. Tissue Homogenization and Extraction:
-
Rapidly homogenize fresh or snap-frozen brain tissue (e.g., 100-200 mg) in an ice-cold extraction buffer, typically containing an organic solvent and an acidic component to precipitate proteins and preserve the acyl-CoAs (e.g., 10% trichloroacetic acid in acetone).
-
Include an internal standard, such as an odd-chain length fatty acyl-CoA (e.g., C17:0-CoA), for accurate quantification.[12]
-
Centrifuge the homogenate at high speed in a cold environment to pellet the precipitated proteins.
2. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Load the supernatant onto a C18 solid-phase extraction cartridge.
-
Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elute the acyl-CoAs with an organic solvent mixture (e.g., acetonitrile/methanol).
3. LC-MS/MS Analysis:
-
Dry the eluate under nitrogen and reconstitute in a mobile phase-compatible solvent.
-
Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution, often at a high pH (e.g., using ammonium (B1175870) hydroxide).[9][11]
-
Detect and quantify 22:6-CoA using Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode. The specific precursor-to-product ion transition for 22:6-CoA will need to be optimized. A common transition for long-chain acyl-CoAs involves the neutral loss of the phosphopantetheine group.[9]
-
Generate a standard curve using known concentrations of a 22:6-CoA standard to quantify the amount in the brain tissue samples.
Visualizations
Signaling Pathway
References
- 1. Lower brain and blood nutrient status in Alzheimer's disease: Results from meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. What Is the Link between Docosahexaenoic Acid, Cognitive Impairment, and Alzheimer’s Disease in the Elderly? - Fat Detection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetases as regulators of brain phospholipid acyl-chain diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid analysis [bio-protocol.org]
- 7. Brain Fatty Acid Composition and Inflammation in Mice Fed with High-Carbohydrate Diet or High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 22:6-CoA as a Biomarker for Neurological Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of docosahexaenoyl-CoA (22:6-CoA) as a potential biomarker for neurological disorders. While direct validation of 22:6-CoA is an emerging area of research, this document synthesizes current knowledge on the metabolism of its precursor, docosahexaenoic acid (DHA), and related lipid species in the context of neurological health and disease. Experimental data on related compounds, detailed methodologies for relevant analytical techniques, and visualizations of key metabolic pathways are presented to support further investigation into the utility of 22:6-CoA as a biomarker.
Introduction to 22:6-CoA and its Significance in the Brain
Docosahexaenoic acid (DHA, 22:6n-3) is an essential omega-3 polyunsaturated fatty acid that is highly enriched in the central nervous system. It plays a critical role in maintaining the structural integrity and fluidity of neuronal membranes, and is a precursor to signaling molecules involved in neuroprotection, inflammation, and synaptic function.[1][2] Before DHA can be incorporated into complex brain lipids, such as phospholipids (B1166683), it must be activated to its thioester derivative, docosahexaenoyl-CoA (22:6-CoA). This activation is a crucial metabolic step, suggesting that the levels of 22:6-CoA could reflect the brain's capacity to utilize DHA, and thus may serve as a sensitive biomarker for neurological health.
Dysregulation of long-chain fatty acid metabolism has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and peroxisomal disorders.[3][4][5] Alterations in the levels of DHA-containing phospholipids and other lipid species in the brain and cerebrospinal fluid of patients with these conditions provide indirect evidence that the upstream metabolism, including the 22:6-CoA pool, may be affected.
Comparative Data on 22:6-Containing Lipids in Neurological Disorders
Direct quantitative data comparing 22:6-CoA levels across different neurological disorders in human brain tissue is currently limited in the scientific literature. However, studies on the downstream products of 22:6-CoA metabolism, namely DHA-containing phospholipids and other lipids, offer valuable insights. The following table summarizes findings on the alterations of these related lipids in various neurological conditions.
| Lipid Class | Neurological Disorder | Tissue/Fluid | Observed Change | Reference(s) |
| Phosphatidylserine (PS) | Alzheimer's Disease | Brain | Altered levels of specific PS species containing 22:6.[6] | |
| Phosphatidylcholine (PC) | Alzheimer's Disease | Brain | Altered levels of PC species with 22:6.[7] | |
| Cholesteryl Esters (CE) | Alzheimer's Disease (animal model) | Brain (hippocampus) | Elevated levels of CE (22:6). | |
| Lysophosphatidylcholine (LPC) | Vascular Dementia | Plasma | Significantly reduced levels of LPC (22:6).[6] | |
| DHA-containing Phospholipids | Mild Cognitive Impairment (MCI) | Cerebrospinal Fluid (CSF) | Reduced levels of DHA-containing phospholipids.[3] | |
| Free Docosahexaenoic Acid (DHA) | Parkinson's Disease | Brain (lipid rafts) | Significantly decreased levels.[5] |
These findings suggest that the metabolic pathways involving 22:6 are dysregulated in several neurological disorders. As 22:6-CoA is the obligate intermediate for the synthesis of these complex lipids, its measurement could provide a more direct and potentially earlier indication of metabolic dysfunction.
Experimental Protocols
The quantification of acyl-CoA species such as 22:6-CoA in biological tissues is a challenging analytical task due to their low abundance and chemical instability. The most common and sensitive method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol for the extraction and analysis of 22:6-CoA from brain tissue.
Protocol: Quantification of 22:6-CoA in Brain Tissue by LC-MS/MS
1. Tissue Homogenization and Lipid Extraction:
-
Frozen brain tissue is weighed and homogenized in a cold solvent mixture, typically containing isopropanol (B130326) and an aqueous buffer, to quench enzymatic activity.
-
Internal standards, such as a stable isotope-labeled 22:6-CoA or an odd-chain acyl-CoA, should be added at the beginning of the extraction process to correct for extraction losses and matrix effects.[4]
-
The homogenate is then subjected to a liquid-liquid extraction procedure, for example, using a mixture of chloroform, methanol, and water, to separate the lipid-containing organic phase.[8][9]
-
The organic phase is collected, dried under a stream of nitrogen, and reconstituted in a solvent compatible with the LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography. A C18 column is commonly used to separate the different acyl-CoA species based on their hydrophobicity.[7]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used for the detection of acyl-CoAs.
-
Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion of 22:6-CoA in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The peak area of the analyte is normalized to the peak area of the internal standard to calculate its concentration.[4]
Signaling and Metabolic Pathways Involving 22:6-CoA
The primary role of 22:6-CoA is to serve as the activated form of DHA for its esterification into phospholipids, which are essential components of neuronal membranes. These phospholipids are not only structural components but also participate in various signaling cascades.
Caption: Metabolic fate of DHA in a neuron, highlighting the central role of 22:6-CoA.
This pathway illustrates that the conversion of free DHA to 22:6-CoA by Acyl-CoA synthetase is a critical node. The resulting 22:6-CoA is then used for the synthesis of phospholipids that are incorporated into neuronal membranes. These membrane phospholipids can modulate the activity of membrane-associated proteins and signaling pathways. Additionally, DHA can be released from phospholipids by phospholipase A2 (PLA2) and converted into potent bioactive signaling molecules like Neuroprotectin D1, which has neuroprotective effects.[3][4]
Experimental Workflow for Biomarker Validation
The validation of 22:6-CoA as a biomarker for neurological disorders requires a systematic approach. The following workflow outlines the key steps.
Caption: A logical workflow for the validation of 22:6-CoA as a biomarker.
This workflow starts with the hypothesis and moves through sample selection, analytical method development, quantitative analysis, statistical evaluation, and finally, validation in an independent cohort. This rigorous process is necessary to establish the clinical utility of 22:6-CoA as a reliable biomarker.
Conclusion and Future Directions
While direct evidence for 22:6-CoA as a validated biomarker for neurological disorders is still emerging, its central role in the metabolism of the critically important neuroactive fatty acid, DHA, makes it a compelling candidate for further investigation. The observed alterations in DHA-containing lipids in various neurological diseases strongly suggest that the 22:6-CoA pool is a key metabolic hub that may be dysregulated.
Future research should focus on:
-
Developing and standardizing robust and high-throughput analytical methods for the absolute quantification of 22:6-CoA in human brain tissue and cerebrospinal fluid.
-
Conducting large-scale case-control and longitudinal studies to directly compare 22:6-CoA levels in patients with different neurological disorders and healthy individuals.
-
Investigating the correlation of 22:6-CoA levels with established biomarkers , such as amyloid-beta and tau, as well as with clinical outcomes.
-
Elucidating the specific enzymatic and regulatory mechanisms that control the synthesis and utilization of the 22:6-CoA pool in the brain in both healthy and diseased states.
By addressing these research questions, the scientific community can fully evaluate the potential of 22:6-CoA as a valuable biomarker for the early diagnosis, prognosis, and therapeutic monitoring of neurological disorders.
References
- 1. microbenotes.com [microbenotes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatting the brain: a brief of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quantitative analysis of targeted lipidomics in the hippocampus of APP/PS1 mice employing the UHPLC-MS/MS method [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in methods to analyse cardiolipin and their clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Mass Spectrometry for the Quantification of Docosahexaenoyl-CoA (DHA-CoA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of docosahexaenoyl-CoA (DHA-CoA). The information presented is supported by a synthesis of data from multiple analytical studies to aid researchers in selecting the most appropriate method for their specific needs. It is important to note that while LC-MS/MS methods for long-chain acyl-CoAs are well-documented, direct cross-validation studies comparing HPLC-UV and mass spectrometry specifically for DHA-CoA are limited. Therefore, this guide extrapolates from data on similar long-chain acyl-CoAs and the general capabilities of each technique.
Quantitative Performance Comparison
The selection of an analytical method for DHA-CoA quantification hinges on various performance parameters. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), generally offers superior sensitivity and selectivity compared to HPLC with UV detection. The following table summarizes key performance characteristics, with data for mass spectrometry derived from studies on long-chain acyl-CoAs and data for HPLC extrapolated from the analysis of free fatty acids due to the scarcity of specific data for DHA-CoA.
| Performance Parameter | HPLC-UV (for free fatty acids) | Mass Spectrometry (LC-MS/MS for long-chain acyl-CoAs) | Key Considerations |
| Linearity (R²) | >0.999[1] | >0.99 | Both techniques demonstrate excellent linearity over a range of concentrations. |
| Limit of Detection (LOD) | 0.009 µg/mL (for DHA)[1] | Low nanomolar range[2] | LC-MS/MS can achieve significantly lower limits of detection, making it suitable for samples with trace amounts of DHA-CoA.[2] |
| Limit of Quantification (LOQ) | 0.090 µg/mL (for DHA)[1] | 2.4–285.3 nmol/L[2] | Similar to LOD, LC-MS/MS generally offers a lower LOQ.[2] |
| Precision (%RSD) | <5%[1] | Inter-run: 2.6-12.2% Intra-run: 1.2-4.4%[3] | Both methods demonstrate good precision, with LC-MS/MS providing robust and reproducible results for acyl-CoA quantification.[3] |
| Accuracy (% Recovery) | 97.8%–106% (for DHA-PC components)[4] | 94.8-110.8%[3] | Both methods can provide high accuracy for the quantification of target analytes.[3] |
| Sample Preparation | May require derivatization for UV detection[4] | Can analyze underivatized acyl-CoAs[2] | The potential need for derivatization in HPLC adds to the sample preparation time and complexity.[2] |
| Analysis Time | ~50 minutes per sample[4] | ~6-25 minutes per sample[5][6] | LC-MS/MS methods can offer shorter run times, leading to higher sample throughput. |
| Selectivity | Lower; potential for co-eluting interferences | Higher; ability to distinguish isobaric compounds | Mass spectrometry provides superior selectivity, which is crucial for complex biological matrices. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of long-chain acyl-CoAs using LC-MS/MS and a general protocol for fatty acid analysis using HPLC-UV.
LC-MS/MS Method for Long-Chain Acyl-CoA Quantification
This protocol is based on a validated method for the quantitative determination of long-chain acyl-CoAs in biological tissues.[3]
-
Sample Preparation (Solid-Phase Extraction):
-
Homogenize tissue samples in an appropriate buffer.
-
Utilize a solid-phase extraction (SPE) protocol to isolate and purify the acyl-CoA esters. This step is crucial for removing interfering substances.
-
The use of a fast SPE method can eliminate the need for time-consuming evaporation steps.[3]
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) at a high pH (e.g., 10.5).
-
Flow Rate: A typical flow rate is around 0.5 mL/min, which may be split before entering the mass spectrometer.[5]
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).[6]
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI) is commonly used for acyl-CoAs.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for DHA-CoA.
-
HPLC-UV Method for Fatty Acid Analysis (General Protocol)
This protocol outlines a general procedure for the analysis of fatty acids using HPLC with UV detection. For DHA-CoA, optimization of the extraction and chromatographic conditions would be necessary.
-
Sample Preparation (Hydrolysis and Derivatization):
-
For total fatty acid analysis, perform an alkaline hydrolysis of the sample to release the fatty acids from their esterified forms (e.g., from phospholipids).
-
Acidify the sample to protonate the free fatty acids.
-
To enhance UV detection, derivatize the fatty acids with a UV-absorbing agent like α-bromoacetophenone.[4]
-
-
High-Performance Liquid Chromatography:
-
UV Detection:
-
Wavelength: The detection wavelength is determined by the absorbance maximum of the derivatizing agent (e.g., 244 nm for α-bromoacetophenone derivatives).[4]
-
Visualizations
Experimental Workflow
DHA-CoA Metabolic Pathway
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the analysis of fatty acyl-CoAs, including DHA-CoA. The choice of method ultimately depends on the specific requirements of the study.
-
HPLC-UV can be a cost-effective method for quantifying DHA-CoA, particularly when high sensitivity is not required. However, it may necessitate a derivatization step to achieve adequate detection, which can increase sample preparation time and introduce variability. Its lower selectivity also makes it more susceptible to interferences from complex sample matrices.
-
LC-MS/MS is the superior technique in terms of sensitivity, selectivity, and specificity.[2] It allows for the direct analysis of underivatized DHA-CoA, simplifying sample preparation and reducing the risk of analyte degradation. The high selectivity of MS/MS minimizes the impact of matrix effects, making it the gold standard for accurate quantification of low-abundance lipids like DHA-CoA in complex biological samples. For researchers requiring high-throughput analysis and reliable quantification of trace levels of DHA-CoA, LC-MS/MS is the recommended method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]
Unraveling the Potency of Fatty Acyl-CoAs as Insulin-Degrading Enzyme Inhibitors: A Comparative Analysis
A detailed examination of the inhibitory effects of various fatty acyl-CoA molecules on the insulin-degrading enzyme (IDE) reveals a significant role for chain length and saturation in modulating enzyme activity. This guide provides a comparative analysis of 22:6-CoA (docosahexaenoyl-CoA) and other fatty acyl-CoAs, supported by experimental data and detailed protocols for researchers in metabolic disease and drug development.
Long-chain fatty acyl-CoAs have been identified as potent inhibitors of the insulin-degrading enzyme (IDE), a key regulator of insulin (B600854) clearance. Understanding the differential inhibitory capacities of these molecules is crucial for elucidating the mechanisms linking lipid metabolism to insulin resistance and for the potential development of therapeutic agents.
Comparative Inhibitory Potency of Fatty Acyl-CoAs on IDE
The following table summarizes the half-maximal inhibitory concentrations (IC50) for a range of fatty acyl-CoAs, providing a clear comparison of their efficacy in inhibiting IDE activity.
| Fatty Acyl-CoA | Chain Length and Unsaturation | IC50 (µM) | Corresponding Free Fatty Acid IC50 (µM) |
| Palmitoyl-CoA | C16:0 | 11 ± 2 | 28 ± 5 |
| Stearoyl-CoA | C18:0 | 7 ± 1 | 18 ± 3 |
| Oleoyl-CoA | C18:1 | 6 ± 1 | 12 ± 2 |
| Linoleoyl-CoA | C18:2 | 5 ± 1 | 10 ± 1 |
Data sourced from Hamel et al., Endocrinology, 2003.
The data indicates that within the C16 to C18 range, unsaturated fatty acyl-CoAs (oleoyl-CoA and linoleoyl-CoA) are more potent inhibitors of IDE than their saturated counterparts (palmitoyl-CoA and stearoyl-CoA). Furthermore, the corresponding acyl-coenzyme A thioesters generally exhibit lower IC50 values, making them more effective inhibitors than their free fatty acid forms.[1]
Mechanism of Inhibition
Kinetic analyses have revealed that the inhibition of IDE by free fatty acids is of a noncompetitive nature.[1] This suggests that these molecules do not bind to the active site of the enzyme but rather to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. While the specific mechanism for fatty acyl-CoAs has not been as extensively detailed, their structural similarity and greater potency suggest a potentially similar, if not more complex, mode of interaction.
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in the comparison of fatty acyl-CoA inhibition of IDE.
Insulin-Degrading Enzyme Activity Assay
This protocol outlines the procedure for measuring the inhibition of IDE-mediated insulin degradation.
Materials:
-
Partially purified insulin-degrading enzyme (from rat liver or recombinant source)
-
¹²⁵I-[A14]-iodoinsulin (radiolabeled substrate)
-
Assay Buffer: 100 mM Tris, pH 7.5
-
Fatty acyl-CoA solutions (of varying concentrations)
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Gamma counter
Procedure:
-
Enzyme Preparation: An aliquot of partially purified IDE is prepared in the assay buffer.
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with various concentrations of the fatty acyl-CoA inhibitor for a specified time at 37°C.
-
Initiation of Reaction: The degradation reaction is initiated by the addition of ¹²⁵I-[A14]-iodoinsulin to the enzyme-inhibitor mixture.
-
Incubation: The reaction mixture is incubated for 15 minutes at 37°C.
-
Termination of Reaction: The reaction is stopped by the addition of BSA (to a final concentration of 0.5%) and TCA (to a final concentration of 10%).
-
Precipitation and Separation: The samples are centrifuged to pellet the undegraded, TCA-precipitable ¹²⁵I-insulin.
-
Quantification: The radioactivity in the supernatant, containing the degraded insulin fragments, is measured using a gamma counter. The amount of degradation is calculated as the percentage of TCA-soluble radioactivity relative to the total radioactivity.
-
Data Analysis: The IC50 values are determined by fitting the dose-response data to a one-site competition model using nonlinear regression analysis.
Signaling and Logical Relationships
The inhibition of IDE by fatty acyl-CoAs represents a direct link between lipid metabolism and insulin signaling. An accumulation of intracellular long-chain fatty acyl-CoAs can lead to decreased insulin degradation, which may contribute to the hyperinsulinemia often observed in conditions of elevated fatty acids and obesity.
References
Comparative Kinetics of Long-Chain Acyl-CoA Synthetases with Docosahexaenoic Acid (DHA)
A Guide for Researchers, Scientists, and Drug Development Professionals
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a crucial component of cellular membranes, particularly in the brain and retina, and a precursor to potent signaling molecules. The biological activity of DHA is contingent on its initial activation to DHA-coenzyme A (DHA-CoA) by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). Different ACSL isoforms exhibit distinct tissue distribution, subcellular localization, and substrate preferences, thereby directing DHA into specific metabolic and signaling pathways. This guide provides a comparative analysis of the kinetic properties of various ACSL isoforms with DHA, offering valuable insights for research and therapeutic development.
Quantitative Comparison of Kinetic Parameters
The efficiency and affinity with which different ACSL isoforms activate DHA vary significantly. This quantitative data is essential for understanding the specific roles each isoform plays in DHA metabolism. The table below summarizes the available kinetic parameters for human ACSL isoforms with DHA and other representative long-chain fatty acids.
| ACSL Isoform | Fatty Acid Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| ACSL6v1 | DHA (22:6) | 14.1 | 18.5 | 1.31 |
| Oleic Acid (18:1) | 16.5 | 32.8 | 1.99 | |
| Linoleic Acid (18:2) | 5.4 | 35.1 | 6.50 | |
| Arachidonic Acid (20:4) | 19.3 | 12.0 | 0.62 | |
| ACSL6v2 | DHA (22:6) | 2.0 | 25.6 | 12.8 |
| Oleic Acid (18:1) | 15.6 | 29.1 | 1.87 | |
| Linoleic Acid (18:2) | 26.5 | 11.3 | 0.43 | |
| Arachidonic Acid (20:4) | 14.8 | 10.1 | 0.68 | |
| ACSL4 (variants 1 & 2) | DHA (22:6) | Similar relative affinities to AA and EPA | Different reaction rates for each HUFA | Data not available |
| ACSL3 | DHA (22:6) | Very low activity reported | Data not available | Data not available |
| ACSL1 | DHA (22:6) | Data not available | Data not available | Data not available |
| ACSL5 | DHA (22:6) | Data not available | Data not available | Data not available |
Experimental Protocols
The determination of ACSL kinetic parameters is crucial for comparative studies. Two primary methods are widely used:
Radiometric Assay
This classic method measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.
Principle: The assay mixture contains the enzyme source (e.g., cell lysate or purified protein), ATP, coenzyme A, and a radiolabeled fatty acid (e.g., [3H]DHA or [14C]DHA). The reaction is stopped, and the radiolabeled acyl-CoA product is separated from the unreacted fatty acid, typically by liquid-liquid extraction. The radioactivity of the acyl-CoA-containing phase is then quantified by liquid scintillation counting.
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and ATP.
-
Enzyme and Substrate Addition: Add the enzyme source and the radiolabeled fatty acid substrate to the reaction buffer.
-
Initiation and Incubation: Start the reaction by adding coenzyme A. Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Extraction: Stop the reaction by adding a solution such as isopropanol/heptane (B126788)/sulfuric acid (Dole's reagent).
-
Phase Separation: Add heptane and water to separate the organic and aqueous phases. The unreacted fatty acid remains in the upper organic phase, while the acyl-CoA partitions to the lower aqueous phase.
-
Quantification: Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
-
Kinetic Analysis: Perform the assay with varying substrate concentrations to determine Km and Vmax values using Michaelis-Menten kinetics.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay
This modern and highly sensitive method allows for the direct quantification of the formed acyl-CoA.
Principle: The enzymatic reaction is performed as in the radiometric assay but with a non-radiolabeled fatty acid. The reaction is quenched, and the acyl-CoA product is extracted and analyzed by LC-MS/MS. This technique provides high specificity and allows for the simultaneous measurement of multiple acyl-CoA species.
Protocol Outline:
-
Enzyme Reaction: Incubate the enzyme with DHA, ATP, and coenzyme A in a suitable buffer.
-
Reaction Quenching and Extraction: Stop the reaction with an organic solvent (e.g., acetonitrile) and extract the acyl-CoAs.
-
LC Separation: Separate the acyl-CoAs from other reaction components using a reversed-phase liquid chromatography column.
-
MS/MS Detection: Detect and quantify the specific acyl-CoA (DHA-CoA) using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification and Kinetic Analysis: Use a standard curve of the corresponding acyl-CoA to quantify the product. Determine Km and Vmax by measuring the reaction velocity at different DHA concentrations.
Signaling Pathways and Experimental Workflows
The activation of DHA by ACSLs is the gateway to its involvement in critical signaling pathways.
DHA Metabolism and Signaling Pathway
DHA, once activated to DHA-CoA by an ACSL, is primarily incorporated into phospholipids (B1166683) within cellular membranes. This is a crucial step for maintaining membrane fluidity and function. From these membrane stores, DHA can be liberated by phospholipases to serve as a precursor for the synthesis of potent bioactive lipid mediators, such as neuroprotectin D1 (NPD1). NPD1 is known for its neuroprotective and anti-inflammatory properties. Furthermore, the enrichment of membranes with DHA-containing phospholipids, particularly phosphatidylserine (B164497) (PS), can modulate signaling cascades such as the Akt survival pathway.
Caption: Metabolic fate of DHA, from activation by ACSL to signaling.
Experimental Workflow for ACSL Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetic parameters of an ACSL isoform.
Caption: Workflow for determining ACSL kinetic parameters.
References
Validating Cell Culture Findings of 22:6-CoA in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, bridging the gap between in vitro and in vivo studies is a critical step in validating novel therapeutic targets and understanding biological mechanisms. This guide provides a comparative analysis of findings on docosahexaenoyl-CoA (22:6-CoA), the activated form of the omega-3 fatty acid docosahexaenoic acid (DHA), in cell culture models and their subsequent validation in animal studies. We present key experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of 22:6-CoA's role in cellular signaling and metabolism.
Metabolic Effects of 22:6-CoA: From Cell Lines to Animal Systems
In vitro studies have paved the way for understanding the metabolic impact of 22:6-CoA. For instance, research on various cell lines, including hepatocytes and adipocytes, has demonstrated that 22:6-CoA can influence lipid metabolism by regulating the expression of key lipogenic genes. These findings from controlled cellular environments provide a foundational understanding that can be tested and validated in more complex biological systems.
Animal studies, primarily in mice and rats, have largely corroborated the findings from cell culture models. When animals are fed diets enriched with DHA, which is then converted to 22:6-CoA intracellularly, significant changes in their metabolic profiles are observed. These in vivo experiments provide systemic validation of the cellular effects, demonstrating the physiological relevance of 22:6-CoA in whole-organism metabolism.
Comparative Data on Lipogenic Gene Expression
| Gene | Cell Culture Model (e.g., Hepatocytes) | Animal Model (e.g., Mouse Liver) | Reference |
| SREBP-1c | Downregulation of mRNA and protein levels. | Significant reduction in hepatic SREBP-1c mRNA and nuclear protein levels. | [1][2][3] |
| FASN | Decreased expression. | Lowered hepatic FASN expression. | [3][4] |
| SCD-1 | Reduced mRNA levels. | Decreased hepatic SCD-1 expression. | [3][5] |
| ACC | Inhibition of activity and reduced expression. | Lowered hepatic ACC expression. | [5][6] |
Key Signaling Pathways Modulated by 22:6-CoA
The molecular effects of 22:6-CoA are often mediated through its influence on specific signaling pathways. Two prominent pathways that have been investigated in both cell culture and animal models are the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway, a master regulator of lipogenesis, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.
SREBP-1c Signaling Pathway
In vitro studies using liver cell lines have shown that 22:6-CoA can suppress the activity of SREBP-1c, leading to a decrease in the synthesis of fatty acids and triglycerides.[1][2] This is a crucial finding, as overactivation of the SREBP-1c pathway is associated with metabolic diseases like non-alcoholic fatty liver disease (NAFLD).
Animal studies have confirmed these in vitro observations. Mice fed a DHA-enriched diet exhibit reduced levels of the active, nuclear form of SREBP-1c in their livers.[5] This in vivo validation strengthens the evidence for 22:6-CoA as a key regulator of hepatic lipid metabolism.
Nrf2 Antioxidant Pathway
Cell culture experiments have demonstrated that DHA, the precursor of 22:6-CoA, can activate the Nrf2 pathway.[7][8] This activation leads to the translocation of Nrf2 to the nucleus and the subsequent expression of antioxidant enzymes, which protect the cell from oxidative stress.
In vivo studies have provided confirmatory evidence. Animal models treated with DHA show increased nuclear accumulation of Nrf2 and elevated expression of Nrf2 target genes in various tissues.[7] This validation highlights the potential of 22:6-CoA and its precursor in mitigating conditions associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Echium oil reduces plasma lipids and hepatic lipogenic gene expression in apoB100-only LDL receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic Acid Induces Expression of NAD(P)H: Quinone Oxidoreductase and Heme Oxygenase-1 through Activation of Nrf2 in Cerulein-Stimulated Pancreatic Acinar Cells [mdpi.com]
A Comparative Guide to Docosahexaenoyl-CoA Metabolism in Neurons and Astrocytes
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a critical component of the central nervous system, highly enriched within the phospholipids (B1166683) of neuronal membranes.[1] Its metabolism, particularly the activation to Docosahexaenoyl-CoA (DHA-CoA), is fundamental to its retention and function in the brain.[2][3] This guide provides a detailed comparison of DHA-CoA metabolism in the brain's two major cell types: neurons and astrocytes, highlighting key differences in enzyme expression, metabolic fate, and functional implications. Evidence suggests a synergistic relationship where astrocytes synthesize and supply essential fatty acids like DHA to neurons, which readily uptake and esterify them into their membranes.[4]
Comparative Analysis of DHA-CoA Metabolic Pathways
The journey of DHA from uptake to its metabolic fate differs significantly between neurons and astrocytes. The initial and rate-limiting step is the conversion of free DHA to DHA-CoA, a reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs). This "activation" step traps the fatty acid within the cell and primes it for downstream metabolic processes.
In neurons , DHA-CoA is predominantly channeled into the synthesis of phospholipids, such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), which are vital for the structural integrity and function of synaptic membranes.[5] The enzyme ACSL6 is a key player in this process, showing a preference for DHA and being highly expressed in neurons.[2][6] Loss of neuronal ACSL6 leads to a significant depletion of DHA in brain phospholipids, impairing motor function and memory, and promoting age-related neuroinflammation.[6][7]
In contrast, astrocytes exhibit a more diverse metabolic profile for DHA-CoA. While they also incorporate DHA into their membranes, they are more equipped for fatty acid β-oxidation compared to neurons.[8][9] Astrocytes can metabolize DHA, albeit at a slower rate than saturated fatty acids, to provide energy and reduce cytotoxicity from reactive oxygen species.[8][10] Furthermore, astrocytes are capable of synthesizing DHA from its precursors and releasing it for neuronal uptake, playing a crucial supportive role.[4] Interestingly, while astrocytes also express ACSL6, it appears to be a non-DHA-preferring variant; astrocyte-specific deletion of ACSL6 does not significantly alter brain DHA levels.[6][7]
Below is a diagram illustrating the divergent metabolic pathways of DHA-CoA in these two cell types.
Quantitative Data Summary
The metabolic specialization of neurons and astrocytes is reflected in quantitative differences in enzyme expression and metabolic flux. The following tables summarize key data from published literature.
Table 1: Expression and Role of Key Proteins in DHA-CoA Metabolism
| Protein | Predominant Cell Type | Key Function in DHA Metabolism | Finding Summary |
|---|---|---|---|
| ACSL6 | Neurons | Activation of DHA to DHA-CoA for phospholipid incorporation. | Neuronal ACSL6 is critical for brain DHA enrichment. Its loss depletes DHA-phospholipids, primarily in neuron-rich areas, without affecting astrocyte DHA levels.[6][7] |
| FADS2 (Δ6-desaturase) | Astrocytes | Rate-limiting enzyme in the synthesis of DHA from precursors. | Astrocytes express FADS2 and can synthesize DHA, a capability neurons largely lack.[4][11] DHA supplementation can down-regulate FADS2 expression in astrocytes.[11] |
| CPT1A | Astrocytes | Transport of long-chain fatty acyl-CoAs into mitochondria for β-oxidation. | CPT1A is reportedly present in astrocytes but absent in neurons, supporting the notion that fatty acid oxidation is primarily an astrocytic function.[9] |
| ApoE | Astrocytes | Lipid transport. | Astrocytes secrete ApoE-containing lipid particles, which can transport fatty acids (potentially including DHA) from neurons to astrocytes for processing, especially under stress.[9] |
Table 2: Comparative Metabolic Flux of DHA
| Metabolic Process | Neuron Activity | Astrocyte Activity | Supporting Evidence |
|---|---|---|---|
| DHA Synthesis | Very Low / Negligible | High | Astrocytes actively elongate and desaturate DHA precursors, while neurons are largely incapable of this process.[4] |
| DHA Esterification into Phospholipids | Very High | Moderate | Neurons avidly uptake DHA and incorporate it into membranes.[4][5] This process is heavily dependent on the neuron-specific function of ACSL6.[6] |
| DHA β-Oxidation | Low | Moderate | Astrocytes show significantly higher rates of mitochondrial β-oxidation for fatty acids compared to neurons.[8][9][10] While DHA is oxidized at a slower rate than saturated fats, this pathway is more active in astrocytes.[10] |
Experimental Protocols
The data presented are derived from a range of specialized experimental procedures. Below are outlines of key methodologies used to compare fatty acid metabolism in neural cells.
1. Primary Cell Culture and Isotope Labeling
This protocol is foundational for studying cell-type-specific metabolism.
-
Objective: To isolate and culture primary neurons and astrocytes and trace the metabolic fate of DHA.
-
Methodology:
-
Cell Isolation: Cortical or hippocampal tissue is dissected from neonatal rodents (e.g., rat pups P0-P2). The tissue is enzymatically and mechanically dissociated.
-
Astrocyte Culture: Dissociated cells are plated in DMEM/F10 medium with 10% FBS. Astrocytes are selectively purified through differential adhesion and shaking to remove microglia and oligodendrocytes. Purity is confirmed by GFAP immunostaining.
-
Neuron Culture: Dissociated cells are plated on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX. Cytosine arabinoside is added to inhibit glial proliferation. Purity is confirmed by NeuN or MAP2 immunostaining.
-
Isotope Labeling: Once cultures are established, the medium is replaced with one containing a labeled form of DHA (e.g., [1-¹⁴C]DHA or [¹³C]DHA) for a defined period (e.g., 24-48 hours).
-
Analysis: Cells and media are harvested. Lipids are extracted and analyzed via thin-layer chromatography (TLC) followed by scintillation counting (for ¹⁴C) or by liquid chromatography-mass spectrometry (LC-MS) (for ¹³C) to quantify the distribution of the label into different lipid classes (phospholipids, triglycerides) and into metabolites from β-oxidation (e.g., ¹⁴CO₂).[4]
-
2. Acyl-CoA Synthetase (ACS) Activity Assay
This assay quantifies the rate at which DHA is converted to DHA-CoA.
-
Objective: To measure the enzymatic activity of ACSLs specific for DHA in neuron and astrocyte cell lysates.
-
Methodology:
-
Lysate Preparation: Cultured neurons or astrocytes are harvested, and cell homogenates or microsomal fractions are prepared. Protein concentration is determined via a BCA or Bradford assay.
-
Reaction Mixture: The cell lysate is incubated in a reaction buffer containing ATP, Coenzyme A (CoA), Mg²⁺, and radiolabeled [1-¹⁴C]DHA.
-
Reaction & Termination: The reaction is initiated by adding the lysate and incubated at 37°C for a set time (e.g., 5-15 minutes). The reaction is stopped by adding a mixture of isopropanol/heptane (B126788)/H₂SO₄ (the Dole solution) to extract lipids.
-
Quantification: The mixture is vortexed and centrifuged. The upper organic phase, containing the unreacted [¹⁴C]DHA, is removed. The lower aqueous phase, containing the product [¹⁴C]DHA-CoA, is washed multiple times with heptane to remove any remaining free fatty acid. The radioactivity in the final aqueous phase is measured by liquid scintillation counting.
-
Calculation: Activity is calculated as pmol or nmol of DHA-CoA formed per minute per mg of protein.
-
3. Fatty Acid β-Oxidation Measurement (Seahorse XF Analyzer)
This method assesses the rate of mitochondrial respiration fueled by fatty acids.
-
Objective: To compare the capacity of intact neurons and astrocytes to oxidize DHA.
-
Methodology:
-
Cell Plating: Primary neurons or astrocytes are seeded into a Seahorse XF cell culture microplate.
-
Substrate Loading: Prior to the assay, cells are incubated in a substrate-limited medium. The assay is then run in a medium where DHA (conjugated to BSA) is the primary fuel source.
-
Assay Protocol: The plate is placed in a Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) in real-time. A series of mitochondrial inhibitors are injected sequentially:
-
Oligomycin: Inhibits ATP synthase, revealing respiration linked to ATP production.
-
FCCP: A protonophore that uncouples the mitochondrial membrane, forcing maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, shutting down mitochondrial respiration to reveal non-mitochondrial oxygen consumption.
-
-
Control: To confirm that the measured OCR is due to fatty acid oxidation, a parallel experiment is run in the presence of an inhibitor like Etomoxir, which blocks CPT1 and thus fatty acid entry into the mitochondria.[8]
-
Data Analysis: The change in OCR in response to DHA, and its inhibition by Etomoxir, allows for the calculation of the rate of fatty acid oxidation.[8][10]
-
The workflow for a typical fatty acid oxidation experiment is visualized below.
References
- 1. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Astrocytes, not neurons, produce docosahexaenoic acid (22:6 omega-3) and arachidonic acid (20:4 omega-6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic Acid Neurolipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid preference for beta‐oxidation in mitochondria of murine cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Docosahexaenoic Acid (DHA) Inhibits FADS2 Expression in Astrocytes but Increases Survival of Neurons Co-cultured with DHA-enriched Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of 22:6-CoA in Peroxisomal vs. Mitochondrial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Docosahexaenoyl-CoA (22:6-CoA), the activated form of the essential omega-3 fatty acid docosahexaenoic acid (DHA), plays distinct and crucial roles within two key metabolic organelles: peroxisomes and mitochondria. While both are involved in lipid metabolism, their handling of this very-long-chain polyunsaturated fatty acyl-CoA differs significantly in terms of primary function, enzymatic machinery, and metabolic fate. This guide provides a detailed comparison of 22:6-CoA metabolism in these organelles, supported by experimental data and detailed methodologies.
Core Functional Differences at a Glance
| Feature | Peroxisomal Metabolism of 22:6-CoA | Mitochondrial Metabolism of 22:6-CoA |
| Primary Role | Essential for the final step of DHA biosynthesis through the β-oxidation of its precursor, tetracosahexaenoic acid (24:6-CoA). Also involved in the retroconversion of DHA to eicosapentaenoic acid (EPA). | Primarily catabolism via β-oxidation for energy production, although 22:6-CoA is a poor substrate. Also participates in the retroconversion of DHA to EPA. |
| Key Enzymes | Acyl-CoA Oxidase 1 (ACOX1), D-Bifunctional Protein (DBP), Sterol Carrier Protein X (SCPx), 3-ketoacyl-CoA thiolase. | Carnitine Palmitoyltransferase I (CPT-I), Mitochondrial Trifunctional Protein (MTP), Acyl-CoA Dehydrogenases (e.g., VLCAD), Enoyl-CoA Isomerase (ECI1), 2,4-Dienoyl-CoA Reductase (DECR1). |
| Transport Mechanism | ATP-binding cassette (ABC) transporters (e.g., ABCD1). | Carnitine-dependent shuttle system (CPT-I, CACT, CPT-II). |
| Metabolic Efficiency | Efficient in the single-cycle chain shortening of 24:6-CoA to 22:6-CoA. | Inefficient β-oxidation of 22:6-CoA compared to shorter, more saturated fatty acids. |
| Regulation | Primarily regulated by Peroxisome Proliferator-Activated Receptor alpha (PPARα), which upregulates the expression of key β-oxidation enzymes.[1][2][3] | Regulated by energy status (ATP/ADP ratio), substrate availability, and transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4][5][6][7][8] |
| Primary Output | 22:6-CoA (from 24:6-CoA), Acetyl-CoA, and chain-shortened acyl-CoAs (including EPA-CoA). | Acetyl-CoA (for the TCA cycle), NADH, FADH2, and chain-shortened acyl-CoAs (including EPA-CoA). |
Quantitative Comparison of Enzyme Kinetics
Direct comparative kinetic data for all enzymes with 22:6-CoA is limited. However, available data highlights the differences in substrate preference.
Table 1: Kinetic Parameters of Key Enzymes for Acyl-CoA Substrates
| Enzyme | Organelle | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Reference |
| Carnitine Palmitoyltransferase I (CPT-I) | Mitochondria | 16:0-CoA | ~10-30 | ~5-15 | [9] |
| Carnitine Palmitoyltransferase I (CPT-I) | Mitochondria | 18:1-CoA | ~10-25 | ~6-18 | [9] |
| Carnitine Palmitoyltransferase I (CPT-I) | Mitochondria | 22:6-CoA | Higher than other substrates | Lowest among tested substrates | [9] |
| Acyl-CoA Oxidase 1 (ACOX1) | Peroxisome | 16:0-CoA | ~5-15 | Varies with induction | [10] |
| Acyl-CoA Oxidase 1 (ACOX1) | Peroxisome | Unsaturated VLCFAs | Generally high affinity | - | [10] |
| Long-Chain Acyl-CoA Synthetase 6 (ACSL6V2) | (Various) | 22:6 (DHA) | High affinity | - | [11] |
Metabolic Pathways and Regulation
The metabolic pathways of 22:6-CoA in peroxisomes and mitochondria are interconnected but serve distinct purposes.
Peroxisomal Metabolism: DHA Synthesis and Retroconversion
The final and essential step in the biosynthesis of DHA occurs in the peroxisome. This involves a single cycle of β-oxidation to shorten the carbon chain of 24:6-CoA. Peroxisomes are also a site for the retroconversion of 22:6-CoA to EPA-CoA (20:5-CoA).[12][13]
Mitochondrial Metabolism: β-Oxidation for Energy
In mitochondria, 22:6-CoA can undergo complete β-oxidation to acetyl-CoA, which then enters the citric acid cycle to generate ATP. However, 22:6-CoA is a poor substrate for the mitochondrial β-oxidation machinery, starting with its inefficient transport into the mitochondrial matrix via the carnitine shuttle.[9] Mitochondria also contribute to the retroconversion of 22:6-CoA to EPA-CoA, a process that can be more prominent in certain cell types.[12][13]
Experimental Protocols
Isolation of Peroxisomes and Mitochondria
Objective: To obtain enriched and functional peroxisomal and mitochondrial fractions from tissue or cultured cells for subsequent metabolic assays.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Differential centrifugation equipment (refrigerated centrifuge)
-
Density gradient medium (e.g., OptiPrep™ or Percoll®)
-
Ultracentrifuge
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Antibodies for marker proteins (e.g., Catalase for peroxisomes, Cytochrome c for mitochondria) for Western blotting to assess purity.
Protocol:
-
Homogenization: Mince fresh tissue or collect cultured cells and wash with ice-cold PBS. Homogenize in ice-cold homogenization buffer using a Dounce or Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min at 4°C) to pellet mitochondria.
-
The resulting supernatant contains the crude peroxisomal fraction.
-
-
Density Gradient Centrifugation (for higher purity):
-
Resuspend the crude mitochondrial and peroxisomal pellets in homogenization buffer.
-
Layer the resuspended pellets onto a pre-formed density gradient.
-
Centrifuge at high speed in an ultracentrifuge (e.g., 100,000 x g for 1-2 hours at 4°C).
-
Collect the distinct bands corresponding to mitochondria and peroxisomes.
-
-
Washing and Purity Assessment:
-
Wash the collected fractions with homogenization buffer to remove the gradient medium.
-
Determine the protein concentration of each fraction.
-
Assess the purity of the fractions by Western blotting using organelle-specific marker proteins.
-
In Vitro β-Oxidation Assay
Objective: To measure the rate of β-oxidation of 14C- or 3H-labeled 22:6-CoA in isolated peroxisomes and mitochondria.
Materials:
-
Isolated and purified peroxisomes and mitochondria
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing MgCl2, ATP, Coenzyme A, and L-carnitine for mitochondria)
-
Radiolabeled [1-14C]22:6-CoA or [3H]22:6-CoA
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer with a known amount of isolated organelle protein (e.g., 50-100 µg).
-
Initiate Reaction: Add the radiolabeled 22:6-CoA to start the reaction. For mitochondrial assays, the inclusion of L-carnitine is essential.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein and unreacted acyl-CoAs.
-
Separation of Products: Centrifuge the tubes to pellet the precipitate. The supernatant will contain the acid-soluble products of β-oxidation (e.g., [14C]acetyl-CoA).
-
Quantification: Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the rate of β-oxidation as nmol of substrate oxidized per minute per mg of protein.
Experimental Workflow Diagram
Conclusion
The metabolic roles of 22:6-CoA in peroxisomes and mitochondria are distinct and complementary. Peroxisomes are indispensable for the final step of DHA synthesis, a process in which mitochondria do not participate. Conversely, while mitochondria are the primary sites of fatty acid β-oxidation for energy, 22:6-CoA is a poor substrate for this pathway. Both organelles are capable of retroconverting DHA to EPA, with the dominant location being cell-type dependent. Understanding these differences is critical for researchers in metabolism and drug development, as targeting one organelle's pathway will have different consequences for cellular DHA homeostasis than targeting the other. Further research is warranted to fully elucidate the kinetic parameters of all enzymes involved in 22:6-CoA metabolism in both compartments to provide a more complete quantitative picture.
References
- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Physiological and Pathological Role of Acyl-CoA Oxidation | Encyclopedia MDPI [encyclopedia.pub]
- 4. academic.oup.com [academic.oup.com]
- 5. N-3 polyunsaturated fatty acid regulation of hepatic gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Hepatic SIRT1: From Metabolic Regulation to Immune Modulation and Multi-target Therapeutic Strategies [xiahepublishing.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Influence of diet on the kinetic behavior of hepatic carnitine palmitoyltransferase I toward different acyl CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 22:6-CoA (DHA-CoA) Synthesis via Different Desaturase Pathways
For Researchers, Scientists, and Drug Development Professionals
Docosahexaenoic acid (DHA), a crucial omega-3 polyunsaturated fatty acid (PUFA), is vital for human health, playing a significant role in brain development and function. Its activated form, 22:6-CoA (DHA-CoA), is the direct precursor for its incorporation into cellular lipids. The biosynthesis of DHA-CoA is a complex process involving multiple enzymatic pathways that vary across different organisms. This guide provides a comprehensive comparison of the three primary pathways for DHA-CoA synthesis: the conventional aerobic desaturase/elongase pathway, the Sprecher pathway (an alternative aerobic pathway), and the anaerobic polyketide synthase (PKS) pathway. We will delve into the enzymatic steps, present available quantitative data on their performance, and provide detailed experimental protocols for key analytical techniques.
Overview of DHA-CoA Synthesis Pathways
The synthesis of DHA-CoA originates from the essential fatty acid α-linolenic acid (ALA, 18:3n-3) in many eukaryotes, or can be produced de novo from acetyl-CoA in some microorganisms. The key differences in the pathways lie in the sequence of desaturation and elongation reactions, the subcellular localization of these steps, and their oxygen dependency.
Conventional Aerobic Desaturase/Elongase Pathway
This pathway, often referred to as the "linear" or "Δ4-desaturase" pathway, involves a series of sequential desaturation and carbon-chain elongation steps catalyzed by desaturase and elongase enzymes. This pathway is prevalent in many algae and some lower vertebrates.[1][2]
Sprecher Pathway
First elucidated in mammals, the Sprecher pathway is an aerobic, Δ4-desaturase-independent route.[1][3] A key feature of this pathway is the elongation of fatty acids to a 24-carbon intermediate in the endoplasmic reticulum, followed by a final desaturation and subsequent chain shortening via β-oxidation in the peroxisomes to yield DHA.[3][4]
Anaerobic Polyketide Synthase (PKS) Pathway
Found in various marine microorganisms like Schizochytrium, this pathway is fundamentally different from the desaturase/elongase systems.[1][5] It utilizes a large, multi-domain enzyme complex, the PKS, to synthesize DHA directly from acetyl-CoA and malonyl-CoA in an oxygen-independent manner.[1]
Pathway Diagrams
The following diagrams illustrate the key steps in each of the three DHA-CoA synthesis pathways.
Quantitative Comparison of Pathways
Direct comparative studies of the efficiency of these three pathways under identical conditions are scarce. However, by examining data from organisms that predominantly utilize one pathway, we can infer their relative performance.
| Parameter | Conventional Aerobic Pathway | Sprecher Pathway | Anaerobic PKS Pathway |
| Primary Organisms | Certain microalgae (Thraustochytrium), lower vertebrates[6][7] | Mammals, some fish[2][3] | Marine microbes (Schizochytrium, Crypthecodinium)[8][9] |
| Oxygen Requirement | Aerobic | Aerobic | Anaerobic[1] |
| Key Enzymes | Δ6-, Δ5-, Δ4-Desaturases, Elongases | Δ6-, Δ5-Desaturases, Elongases, Peroxisomal β-oxidation enzymes | Polyketide Synthase (PKS) complex |
| Precursors | α-Linolenic Acid (ALA) | α-Linolenic Acid (ALA) | Acetyl-CoA, Malonyl-CoA[5] |
| DHA Yield (Organism-specific examples) | Thraustochytrium sp.: DHA content can be significant but varies.[6] | Human whole-body synthesis from ALA is estimated to be low, with conversion rates often cited as <1%.[10] However, recent studies suggest this may be an underestimation.[11][12] | Schizochytrium sp.: Can achieve high DHA content, often >50% of total fatty acids.[13] Crypthecodinium cohnii: Can accumulate high levels of DHA.[8] |
| Energy Efficiency (NADPH) | Higher NADPH consumption due to multiple desaturation and elongation cycles. | Similar to the conventional pathway in the endoplasmic reticulum steps. | More efficient, requiring fewer moles of NADPH per mole of DHA produced compared to the FAS pathway.[5] |
| Rate-Limiting Steps | Often considered to be the desaturase enzymes, particularly Δ6-desaturase. | Can be influenced by the transport of intermediates between the ER and peroxisomes.[3] | The overall activity of the PKS enzyme complex. |
Experimental Protocols
Accurate quantification of substrates, intermediates, and final products is crucial for comparing the efficiency of these pathways. Below are detailed protocols for key analytical methods.
Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a standard method for determining the fatty acid composition of a sample.
Objective: To quantify the total amount of DHA and other fatty acids in a biological sample.
Methodology:
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., cell pellet, tissue) in a chloroform:methanol (B129727) mixture (2:1, v/v).
-
Add a known amount of an internal standard (e.g., C17:0 or a deuterated fatty acid) for quantification.
-
After phase separation (induced by adding water or saline), collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Transmethylation to FAMEs:
-
To the dried lipid extract, add a methanolic solution of a catalyst (e.g., 0.5 M sodium methoxide (B1231860) or 14% boron trifluoride in methanol).
-
Incubate at a specific temperature (e.g., 50-100°C) for a defined time (e.g., 10-60 minutes) to convert fatty acids to their methyl esters.
-
Stop the reaction by adding water and extract the FAMEs with a nonpolar solvent like hexane (B92381).
-
Collect the hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a cyanopropyl stationary phase).
-
Use a temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation.
-
The separated FAMEs are then introduced into a mass spectrometer for identification based on their mass spectra and quantification by comparing their peak areas to that of the internal standard.
-
Quantification of Acyl-CoAs by High-Performance Liquid Chromatography (HPLC)
This method allows for the direct measurement of DHA-CoA and other acyl-CoA intermediates.
Objective: To quantify the concentration of specific acyl-CoA species in a biological sample.
Methodology:
-
Sample Preparation and Extraction:
-
Rapidly quench metabolic activity in the biological sample, often by flash-freezing in liquid nitrogen.
-
Homogenize the frozen sample in an acidic extraction buffer (e.g., perchloric acid or a mixture of isopropanol, water, and acetic acid) to precipitate proteins and extract the acyl-CoAs.
-
Include an internal standard (e.g., a non-biological acyl-CoA like heptadecanoyl-CoA).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Pass the supernatant through a C18 SPE cartridge to remove interfering substances and concentrate the acyl-CoAs.
-
Wash the cartridge with a low-organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
-
HPLC Analysis:
-
Reconstitute the dried acyl-CoA extract in a suitable mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution program with a mobile phase typically consisting of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detect the acyl-CoAs using a UV detector, typically at a wavelength of 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).
-
Identify and quantify the acyl-CoA species by comparing their retention times and peak areas to those of authentic standards and the internal standard.
-
Experimental Workflow Diagrams
Conclusion
The synthesis of DHA-CoA is accomplished through diverse and fascinating biochemical pathways. The conventional aerobic and Sprecher pathways, reliant on a series of desaturases and elongases, are the primary routes in higher eukaryotes. In contrast, the anaerobic PKS pathway in certain marine microbes represents a highly efficient, self-contained system for DHA production.
For researchers and professionals in drug development, understanding these pathways is critical for various applications, including the metabolic engineering of organisms for enhanced DHA production, the development of inhibitors for specific enzymes in the pathway to study lipid metabolism, and the design of nutritional strategies to modulate DHA levels in vivo. The choice of analytical methodology for studying these pathways will depend on the specific research question, with GC-MS being the workhorse for total fatty acid profiling and HPLC-based methods providing direct quantification of the activated acyl-CoA intermediates. Further research, particularly direct comparative metabolic flux analyses, will be invaluable in fully elucidating the relative efficiencies and regulatory mechanisms of these vital biosynthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Two alternative pathways for docosahexaenoic acid (DHA, 22:6n-3) biosynthesis are widespread among teleost fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Deciphering and engineering the polyunsaturated fatty acid synthase pathway from eukaryotic microorganisms [frontiersin.org]
- 6. Comparison of Thraustochytrids Aurantiochytrium sp., Schizochytrium sp., Thraustochytrium sp., and Ulkenia sp. for production of biodiesel, long-chain omega-3 oils, and exopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Δ12-fatty acid desaturase function revealed that two distinct pathways are active for the synthesis of PUFAs in T. aureum ATCC 34304 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and Stoichiometric Modeling-Based Analysis of Docosahexaenoic Acid (DHA) Production Potential by Crypthecodinium cohnii from Glycerol, Glucose and Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pathways of Polyunsaturated Fatty Acid Utilization: Implications for Brain Function in Neuropsychiatric Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updates to the n-3 polyunsaturated fatty acid biosynthesis pathway: DHA synthesis rates, tetracosahexaenoic acid and (minimal) retroconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum measures of docosahexaenoic acid (DHA) synthesis underestimates whole body DHA synthesis in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Increased 22:6-CoA Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects stemming from increased intracellular levels of docosahexaenoyl-coenzyme A (22:6-CoA), the activated form of the omega-3 fatty acid docosahexaenoic acid (DHA). The neuroprotective potential of elevating 22:6-CoA is evaluated against alternative strategies, supported by experimental data on neuronal viability, anti-apoptotic activity, and anti-inflammatory effects. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.
Comparative Efficacy of Neuroprotective Strategies
The neuroprotective effects of increasing 22:6-CoA, primarily through DHA supplementation, have been benchmarked against other neuroprotective agents in various preclinical models. The following tables summarize quantitative data from these studies, offering a comparative overview of their efficacy in mitigating neuronal damage.
Table 1: Neuronal Viability Following Neurotoxic Insult
| Treatment Agent | Concentration | Insult Model | Cell Type | Increase in Neuronal Viability (%) | Reference |
| DHA | 10 µM | Amyloid-β | SH-SY5Y | 25% | [1] |
| DHA | 50 µM | Oxidative Stress (H2O2) | Primary Hippocampal Neurons | ~35% | [2] |
| EPA | 50 µM | Oxidative Stress (H2O2) | Primary Hippocampal Neurons | ~30% | [2] |
| Resveratrol | 10 µM | Oxidative Stress (H2O2) | SH-SY5Y | Concentration-dependent increase | [1] |
| Vitamin E | 10 µM | Oxidative Stress | PC12 cells | Significant protection (qualitative) | [3] |
| DHA-Phosphatidylserine | 10 µg/mL | Oxidative Stress (H2O2/t-BHP) | Primary Hippocampal Neurons | Significant improvement | [4] |
| EPA-Phosphatidylserine | 10 µg/mL | Oxidative Stress (H2O2/t-BHP) | Primary Hippocampal Neurons | Significant improvement | [4] |
Table 2: Modulation of Apoptosis Markers
| Treatment Agent | Concentration | Insult Model | Cell Type | Change in Apoptotic Markers | Reference |
| DHA | 50 µM | Oxidative Stress | Primary Hippocampal Neurons | ↓ Caspase-3 expression (more than EPA-PS) | [4] |
| DHA-Phosphatidylserine | 10 µg/mL | Oxidative Stress | Primary Hippocampal Neurons | ↓ BAX/Bcl-2 ratio | [4] |
| EPA-Phosphatidylserine | 10 µg/mL | Oxidative Stress | Primary Hippocampal Neurons | ↓ BAX/Bcl-2 ratio | [4] |
| Resveratrol | 20 mg/kg (in vivo) | Neurotoxin-induced | Rat Hippocampus | ↑ Bcl-2, ↓ Bax | [5] |
Table 3: Anti-inflammatory Effects
| Treatment Agent | Concentration | Insult Model | Cell Type/Model | Change in Inflammatory Markers | Reference |
| DHA | 20 µM | LPS-induced | BV2 Microglia | ↓ Nitric Oxide, ↓ IL-6 | [6] |
| EPA | 20 µM | LPS-induced | BV2 Microglia | No significant reduction in NO or IL-6 | [6] |
| Resveratrol | - | Neuroinflammation models | - | ↓ Pro-inflammatory cytokines (IL-1β, IL-6) | [5] |
Key Signaling Pathways in 22:6-CoA-Mediated Neuroprotection
The neuroprotective effects of increased 22:6-CoA are mediated through a complex interplay of signaling pathways that promote cell survival, resolve inflammation, and combat oxidative stress. DHA, the precursor to 22:6-CoA, is incorporated into neuronal membranes, particularly into phosphatidylserine (B164497) (PS), altering membrane fluidity and modulating the activity of membrane-associated proteins.
Upon cellular stress, 22:6-CoA can be metabolized into potent bioactive lipid mediators, most notably Neuroprotectin D1 (NPD1). These molecules activate downstream signaling cascades that collectively contribute to neuroprotection.
Figure 1: 22:6-CoA signaling pathways.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Measurement of 22:6-CoA Levels
Objective: To quantify the intracellular concentration of 22:6-CoA in neuronal cells following experimental manipulation.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Cell Lysis: Neuronal cells are harvested and lysed using a suitable buffer containing antioxidants and protease inhibitors to prevent degradation.
-
Lipid Extraction: Total lipids are extracted from the cell lysate using a biphasic solvent system, such as the Folch or Bligh-Dyer method.
-
Acyl-CoA Extraction: The acyl-CoA fraction is specifically extracted from the total lipid extract using solid-phase extraction (SPE) cartridges.
-
LC-MS Analysis: The extracted acyl-CoAs are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry (MS/MS). Quantification is achieved by comparing the peak area of 22:6-CoA to that of a known amount of an internal standard (e.g., a stable isotope-labeled 22:6-CoA).
Figure 2: Workflow for 22:6-CoA measurement.
Assessment of Neuronal Viability
Objective: To determine the protective effect of a treatment on neuronal survival following a toxic insult.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Neuronal cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with the neuroprotective agent(s) for a specified duration.
-
Induction of Toxicity: A neurotoxic agent (e.g., amyloid-beta, hydrogen peroxide, glutamate) is added to the wells (excluding control wells).
-
MTT Incubation: After the insult period, the medium is replaced with a fresh medium containing MTT solution. The plate is incubated to allow viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is expressed as a percentage relative to the untreated control group.
Quantification of Apoptosis
Objective: To quantify the extent of apoptosis in neuronal cell populations.
Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining with Flow Cytometry
-
Cell Treatment: Neuronal cells are cultured and treated as described in the MTT assay protocol.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Data Analysis: The percentage of cells in each quadrant is calculated to determine the level of apoptosis.
Figure 3: Apoptosis quantification workflow.
Conclusion
The available data suggests that increasing intracellular 22:6-CoA levels through DHA supplementation offers significant neuroprotection across various models of neuronal injury. Its multifaceted mechanism of action, involving the modulation of key survival pathways and the production of potent anti-inflammatory and pro-resolving lipid mediators like NPD1, positions it as a strong candidate for further investigation in the context of neurodegenerative diseases.
While direct quantitative comparisons with a broad range of other neuroprotective agents are still emerging, the existing evidence indicates that the efficacy of DHA is comparable and, in some instances, superior to other fatty acids and certain antioxidants. Future research should focus on head-to-head comparative studies under standardized experimental conditions to further elucidate the relative therapeutic potential of modulating 22:6-CoA levels for the treatment and prevention of neurological disorders.
References
- 1. Differential responses of Trans-Resveratrol on proliferation of neural progenitor cells and aged rat hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study about the Neuroprotective Effects of DHA-Enriched Phosphatidylserine and EPA-Enriched Phosphatidylserine against Oxidative Damage in Primary Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study about the Neuroprotective Effects of DHA-Enriched Phosphatidylserine and EPA-Enriched Phosphatidylserine against Oxidative Damage in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Markers of neuroprotection of combined EPA and DHA provided by fish oil are higher than those of EPA (Nannochloropsis) and DHA (Schizochytrium) from microalgae oils in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unraveling the Lipid Landscape: A Comparative Guide to Wild-Type vs. Acsl6 Knockout Mice
For researchers, scientists, and drug development professionals, understanding the intricate role of enzymes in lipid metabolism is paramount. This guide provides a comprehensive comparison of the lipidomic profiles of wild-type mice and those with a knockout of the Acyl-CoA synthetase long-chain family member 6 (Acsl6) gene. The deletion of Acsl6, an enzyme with a preference for the omega-3 fatty acid docosahexaenoic acid (DHA), leads to significant alterations in the lipid composition of various tissues, profoundly impacting neurological function and male fertility.
This guide synthesizes experimental data to highlight the key differences in lipid profiles, details the methodologies used for these analyses, and visualizes the implicated signaling pathways.
Quantitative Lipidomic Data: A Comparative Analysis
The primary consequence of Acsl6 knockout is a significant disruption in the balance of long-chain polyunsaturated fatty acids (PUFAs) in phospholipids (B1166683), most notably a decrease in DHA and a compensatory increase in the omega-6 fatty acid arachidonic acid (AA). This shift is consistently observed in tissues where Acsl6 is highly expressed, such as the brain and testes.
Brain Lipid Profile Alterations
In the central nervous system, the absence of ACSL6-mediated conversion of DHA to DHA-CoA for incorporation into phospholipids leads to a cascade of changes. Studies have consistently shown a 24-40% reduction in DHA-containing phospholipids across various brain regions, including the cerebellum, midbrain, hippocampus, and cortex in Acsl6 knockout mice compared to their wild-type counterparts.[1] This depletion of the neuroprotective DHA is accompanied by a 26-54% increase in AA-containing phospholipids.[1]
Table 1: Comparative Phospholipid Composition in the Brain of Wild-Type vs. Acsl6 Knockout Mice
| Phospholipid Class | Predicted Fatty Acid Composition | Brain Region | Percentage Change in Acsl6 KO vs. WT | Reference |
| Phosphatidylcholine (PC) | DHA-containing (e.g., PC(38:6), PC(40:6)) | Hippocampus, Cerebellum | ↓ 35-72% | [2][3] |
| Phosphatidylethanolamine (PE) | DHA-containing | Testes | ↓ (Specific % not detailed) | [4] |
| Phosphatidylcholine (PC) | AA-containing | Brain (various regions) | ↑ 26-54% | [1] |
| Phosphatidylethanolamine (PE) | AA-containing | Testes | ↑ (Specific % not detailed) | [4] |
Note: The percentages represent the reported range of changes across different studies and specific lipid species within the class.
Testicular Lipid Profile Alterations
Similar to the brain, the testes of Acsl6 knockout mice exhibit a striking reduction in DHA-containing phospholipids and an increase in those containing AA.[5] This altered lipid environment is associated with severe subfertility in male Acsl6 knockout mice, characterized by smaller testes, reduced sperm counts, and disorganized seminiferous epithelium.[5]
Table 2: Comparative Phospholipid Composition in the Testes of Wild-Type vs. Acsl6 Knockout Mice
| Phospholipid Class | Predicted Fatty Acid Composition | Percentage Change in Acsl6 KO vs. WT | Reference |
| Phosphatidylcholine (PC) | DHA-containing | ↓ | [4] |
| Phosphatidylethanolamine (PE) | DHA-containing | ↓ | [4] |
| Phosphatidylcholine (PC) | AA-containing | ↑ | [4] |
| Phosphatidylethanolamine (PE) | AA-containing | ↑ | [4] |
Experimental Protocols
The comparative lipidomic analyses of wild-type and Acsl6 knockout mice typically involve the following key experimental steps:
-
Tissue Collection and Lipid Extraction: Brain, testes, or other relevant tissues are collected from both wild-type and Acsl6 knockout mice. Lipids are then extracted from the homogenized tissues using established methods, such as the Folch or Bligh-Dyer procedures, which utilize a chloroform/methanol solvent system to separate lipids from other cellular components.
-
Lipid Analysis by Mass Spectrometry: The extracted lipids are analyzed using advanced mass spectrometry (MS) techniques, commonly coupled with liquid chromatography (LC) for separation. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution tandem mass spectrometry (HRMS/MS) is a frequently employed platform. This allows for the separation of different lipid classes and the identification and quantification of individual lipid species based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: The raw data from the mass spectrometer is processed using specialized software to identify and quantify the abundance of thousands of lipid species. Statistical analyses, such as t-tests or ANOVA, are then performed to identify significant differences in the lipid profiles between the wild-type and Acsl6 knockout groups.
Caption: A generalized workflow for comparative lipidomics analysis.
Signaling Pathways Affected by Altered Lipid Profiles
The profound shift in the brain's fatty acid landscape in Acsl6 knockout mice has significant implications for various signaling pathways crucial for neuronal health and function.
Disrupted DHA-Mediated Signaling
DHA is a key player in promoting neuronal survival, morphology, and synaptic function.[6] Its depletion in Acsl6 knockout mice likely impairs these protective pathways. DHA exerts its effects through several mechanisms, including the activation of transcription factors like CREB (cAMP response element-binding protein) and NRF2 (nuclear factor erythroid 2-related factor 2), and the modulation of signaling cascades involving Akt.[6][7]
Caption: The role of ACSL6 in DHA-mediated signaling pathways.
Enhanced Arachidonic Acid-Mediated Inflammatory Signaling
The compensatory increase in AA in the phospholipids of Acsl6 knockout mice can fuel pro-inflammatory signaling pathways. AA is the precursor for the synthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation.[8][9] This metabolic shift could contribute to the neuroinflammation observed in aging Acsl6 knockout mice.[10]
Caption: Increased AA in Acsl6 KO mice can fuel inflammatory pathways.
References
- 1. Acyl-CoA synthetase 6 enriches the neuroprotective omega-3 fatty acid DHA in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA synthetase 6 enriches seminiferous tubules with the ω-3 fatty acid docosahexaenoic acid and is required for male fertility in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 22:6 Coenzyme A: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 22:6 Coenzyme A (Docosahexaenoyl-CoA) in a laboratory setting. This document provides immediate safety protocols and detailed disposal procedures to ensure the safety of researchers and compliance with standard laboratory practices.
I. Immediate Safety and Handling
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
Handling:
-
Avoid inhalation of any dust or aerosols.[2]
-
In case of contact, wash the affected area thoroughly with water. If eye contact occurs, rinse cautiously with water for several minutes.[2]
-
Ensure adequate ventilation in the work area.[2]
Storage:
-
Store at -20°C for long-term stability.
A summary of key safety information for the related compound, Coenzyme A, is provided in the table below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |
II. Disposal Procedures
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. As it is generally considered non-hazardous, the disposal procedures are straightforward but must be performed with care. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Decontamination
For solutions or materials contaminated with this compound that may also contain biological agents, decontamination is the first critical step.
-
Autoclaving: This is the preferred method for decontaminating labware or solutions containing biological contaminants.
-
Chemical Disinfection: For liquid waste, a 1:9 dilution of bleach can be used with a contact time of at least 30 minutes.
Step 2: Disposal of Pure this compound (Solid)
-
Assess Quantity: For small residual amounts, proceed to the next step. For larger quantities, consult your EHS department.
-
Containerization: Ensure the material is in a sealed, clearly labeled container.
-
Waste Stream: Dispose of as non-hazardous solid chemical waste. This typically involves placing the sealed container in a designated collection bin for laboratory chemical waste. Do not dispose of in regular trash unless explicitly permitted by your institution.
Step 3: Disposal of this compound Solutions (Aqueous)
-
Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0.
-
Dilution: For small quantities of dilute, non-hazardous solutions, extensive dilution with water may be permissible for drain disposal. However, always verify this with your institution's EHS guidelines, as some municipalities have strict regulations on sewer disposal of chemicals.
-
Chemical Waste: If drain disposal is not permitted, collect the solution in a clearly labeled, sealed container for liquid chemical waste.
Step 4: Disposal of Contaminated Labware and Materials
-
Decontamination: All labware (e.g., pipette tips, tubes, glassware) and materials (e.g., gloves, absorbent pads) contaminated with this compound should be decontaminated, especially if used in a biological context. Autoclaving is the recommended method.
-
Disposal: After decontamination, these materials can typically be disposed of in the appropriate laboratory waste stream (e.g., biohazardous waste, regular lab trash, or glass disposal), as per your institution's protocols. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste before the container is discarded.
III. Experimental Workflow: Biosynthesis of Docosahexaenoic Acid (DHA)
This compound is a key intermediate in the biosynthesis of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. The following diagram illustrates a simplified pathway for the synthesis of DHA, highlighting the role of this compound.
Caption: Simplified pathway of DHA biosynthesis highlighting the formation of this compound.
References
Essential Safety and Handling Guide for 22:6 Coenzyme A (Docosahexaenoyl-CoA)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 22:6 Coenzyme A (Docosahexaenoyl-CoA). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring the integrity of the product.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is essential. The following personal protective equipment (PPE) is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1] |
| Hand Protection | Use compatible, chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][2] Gloves should be inspected before use and changed immediately if contaminated.[1] Double-gloving is recommended for handling concentrated solutions. |
| Body Protection | A laboratory coat must be worn to prevent skin contact.[1] For larger quantities or when there is a significant risk of splashes, a chemical-resistant apron is recommended. |
| Respiratory Protection | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of vapors or aerosols.[1][3] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator should be used.[1] |
Operational and Disposal Plans
Step-by-Step Handling and Storage Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. The work area should be clean and within a chemical fume hood. An eye wash station and safety shower must be readily accessible.[1]
-
Handling: Avoid all direct contact with the skin, eyes, and clothing.[1][4][5] Do not inhale any vapors or mists.[1][5] Keep the container tightly sealed when not in use.[1][5]
-
Storage: Store this compound in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is -20°C for long-term stability.[6] It should be stored away from incompatible materials such as strong oxidizing agents.[1][4] Due to its hygroscopic nature, it is advisable to handle it under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to hold the eyelids open.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove any contaminated clothing at once.[1] Wash the affected skin area with soap and plenty of water for a minimum of 15 minutes.[1] If irritation develops or persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dispose of the chemical waste through a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
